molecular formula C7H10N2O3 B1326310 N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide CAS No. 875553-59-6

N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide

Cat. No.: B1326310
CAS No.: 875553-59-6
M. Wt: 170.17 g/mol
InChI Key: KSZXOXXGUAYWRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C7H10N2O3 and its molecular weight is 170.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-5-8-6(4-12-5)7(10)9(2)11-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZXOXXGUAYWRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647618
Record name N-Methoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875553-59-6
Record name N-Methoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 875553-59-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide

Introduction

This compound (CAS No. 875553-59-6) is a highly functionalized heterocyclic compound that serves as a versatile intermediate in modern organic synthesis.[1][2] Its structure is characterized by two key features: a 2-methyl-1,3-oxazole ring and an N-methoxy-N-methylamide functional group, commonly known as a Weinreb-Nahm amide.[3][4] This unique combination makes it a valuable building block for researchers, particularly in the fields of medicinal chemistry and drug development.

The oxazole core is a prevalent motif in numerous natural products and pharmacologically active molecules, valued for its electronic properties and ability to participate in hydrogen bonding and π-stacking interactions.[5][6][7] The Weinreb amide moiety provides a robust and chemoselective handle for the synthesis of ketones and aldehydes. Unlike more reactive carboxylic acid derivatives, it reacts cleanly with a single equivalent of strong organometallic nucleophiles without the common side reaction of over-addition to form tertiary alcohols.[4][8]

This guide offers a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, providing field-proven insights and detailed protocols for its use in a research setting.

Part I: Molecular Structure and Physicochemical Properties

The utility of this compound stems directly from its molecular architecture. The 1,3-oxazole is an electron-deficient aromatic heterocycle, which influences the reactivity of the adjacent carboxamide. The Weinreb amide's defining feature is its ability to form a stable, chelated tetrahedral intermediate upon nucleophilic attack, a property conferred by the N-methoxy group.[4][8] This stability is the cornerstone of its controlled reactivity.

Table 1: Compound Identification and Properties

Property Value Reference
IUPAC Name N-methoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide [3]
CAS Number 875553-59-6 [1][2][9]
Molecular Formula C₇H₁₀N₂O₃ [2][3]
Molecular Weight 170.17 g/mol [2]
Synonyms 4-oxazolecarboxamide, N-methoxy-N,2-dimethyl- [3]

| Storage | Store in a cool, dry place away from incompatible materials. | General Lab Practice |

Part II: Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

Technique Feature Predicted Chemical Shift / Wavenumber Rationale
¹H NMR Oxazole-H (C5-H) δ 7.5 - 8.5 ppm Proton on an electron-deficient aromatic heterocycle.
N-OCH₃ δ 3.6 - 3.9 ppm Methoxy protons adjacent to nitrogen and oxygen.
N-CH₃ δ 3.2 - 3.5 ppm Methyl protons adjacent to the amide nitrogen.
Oxazole-CH₃ (C2-CH₃) δ 2.4 - 2.7 ppm Methyl group attached to the oxazole ring.
¹³C NMR Carbonyl (C =O) δ 160 - 170 ppm Typical range for an amide carbonyl carbon.
Oxazole Ring Carbons δ 120 - 165 ppm Aromatic carbons within the heterocyclic system.
N-OC H₃ δ 55 - 65 ppm Methoxy carbon.
N-C H₃ δ 30 - 40 ppm N-methyl carbon.
Oxazole-C H₃ δ 10 - 20 ppm C2-methyl carbon.
IR Spectroscopy Amide C=O Stretch 1630 - 1680 cm⁻¹ Strong absorption characteristic of the Weinreb amide carbonyl.
C=N / C=C Stretches 1500 - 1600 cm⁻¹ Aromatic ring vibrations from the oxazole core.

| Mass Spec. | Molecular Ion (M⁺) | m/z = 170.07 | Calculated for C₇H₁₀N₂O₃. |

Part III: Synthesis and Purification

The most direct and reliable synthesis of this compound involves the coupling of the corresponding carboxylic acid with N,O-dimethylhydroxylamine. This is a standard transformation for preparing Weinreb amides.[8][12]

Workflow for the Synthesis of a Weinreb Amide

G cluster_0 Step 1: Acid Activation cluster_1 Step 2: Amide Formation cluster_2 Step 3: Purification Acid 2-Methyl-oxazole- 4-carboxylic Acid Intermediate Activated Intermediate (e.g., O-acylisourea ester or Acid Chloride) Acid->Intermediate Activation Activator Coupling Agent (e.g., EDC, HOBt) or SOCl₂ / (COCl)₂ Activator->Intermediate Product N-Methoxy-N,2-dimethyl- oxazole-4-carboxamide Intermediate->Product Nucleophilic Acyl Substitution Amine N,O-Dimethylhydroxylamine Hydrochloride + Base Amine->Product Workup Aqueous Workup & Extraction Product->Workup Purify Column Chromatography Workup->Purify

Caption: General workflow for synthesizing the target Weinreb amide.

Experimental Protocol: Synthesis from Carboxylic Acid

This protocol employs a standard peptide coupling agent, which offers mild conditions and high yields.

  • Reagent Preparation : To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-methyl-oxazole-4-carboxylic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.1 eq), and a suitable coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq).[13]

  • Solvent Addition : Dissolve the solids in an anhydrous aprotic solvent, such as Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Base Addition : Cool the mixture to 0 °C in an ice bath. Slowly add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA, 2.5 eq) or triethylamine (TEA), to neutralize the hydrochloride salt and facilitate the coupling. The choice of a hindered base like DIPEA prevents unwanted side reactions.[13]

  • Reaction : Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup : Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with a mild acid (e.g., 1 M HCl or saturated NH₄Cl solution), saturated sodium bicarbonate solution, and brine. The acidic wash removes excess base, while the basic wash removes unreacted carboxylic acid and HOBt.

  • Isolation and Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Part IV: Chemical Reactivity and Synthetic Applications

The primary synthetic value of this compound is its function as a stable precursor to 4-acyl-2-methyl-oxazoles.

Mechanism of Weinreb Ketone Synthesis

The reaction of this compound with an organometallic reagent (R-M, such as a Grignard or organolithium reagent) proceeds via a nucleophilic acyl substitution. The key step is the formation of a five-membered chelated tetrahedral intermediate. This intermediate is stable at low temperatures and does not collapse to release a ketone until acidic workup.[4][8] This chelation prevents the newly formed ketone from reacting with a second equivalent of the organometallic reagent, thus avoiding the formation of a tertiary alcohol—a common issue with other acylating agents like esters or acid chlorides.[4]

Caption: Reaction mechanism for Weinreb ketone synthesis.

Experimental Protocol: Synthesis of a 4-Acyl-2-methyl-oxazole

This protocol details the reaction with a Grignard reagent to form a ketone.

  • Setup : Add this compound (1.0 eq) to a flame-dried, three-neck flask equipped with a stir bar, thermometer, and septum, under an inert atmosphere. Dissolve it in anhydrous Tetrahydrofuran (THF).

  • Cooling : Cool the solution to 0 °C or -78 °C using an appropriate cooling bath. Maintaining low temperature is critical for the stability of the tetrahedral intermediate.

  • Nucleophile Addition : Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1-1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Reaction : Stir the mixture at the low temperature for 1-3 hours. Monitor the consumption of the starting material by TLC.

  • Quenching : Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates and breaks down the chelated intermediate to form the ketone and hydrolyzes any remaining Grignard reagent.

  • Workup and Isolation : Allow the mixture to warm to room temperature. Transfer it to a separatory funnel, add ethyl acetate, and separate the layers. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Purification : After removing the solvent in vacuo, purify the crude product via flash column chromatography to isolate the desired 4-acyl-2-methyl-oxazole.

Part V: Applications in Research and Development

The this compound scaffold is of significant interest to medicinal chemists. The oxazole ring is a key component in various biologically active compounds, and the ability to easily introduce diverse acyl groups via the Weinreb amide functionality allows for rapid library synthesis and structure-activity relationship (SAR) studies.[14]

  • Fungicide Development : Carboxamides are a major class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs). The N-methoxy pyrazole-4-carboxamides, structurally related to the topic compound, have shown potent SDHI activity.[15] The oxazole-4-carboxamide core represents a promising scaffold for developing novel fungicides.[10]

  • Antimalarial Agents : Recent research has identified novel oxazole carboxamide scaffolds with selective antimalarial activity against Plasmodium falciparum.[14]

  • General Synthetic Chemistry : Beyond specific biological targets, the molecule is a robust building block for introducing the 2-methyl-oxazole-4-carbonyl unit into more complex molecular frameworks, serving as a reliable alternative to more sensitive organometallic oxazole species.[5][16]

References

  • (4-(3-(Ethoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid. GlobalChemMall.
  • Reactions between Weinreb Amides and 2-Magnesiated Oxazoles. American Chemical Society.
  • 4-(3-(Ethoxycarbonyl)piperidine-1-carbonyl)-phenylboronic acid [ 1150114-74-1 ]. LookChem.
  • 4-(3-(Ethoxycarbonyl)piperidine-1-carbonyl)-phenylboronic acid... ChemicalBook.
  • Buy N-Methoxy-N-methyloxazole-4-carboxamide | 170486-48-3. Smolecule.
  • 1150114-74-1|(4-(3-(Ethoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid|BLD Pharm. BLD Pharm.
  • Reactions Between Weinreb Amides and 2-Magnesiated Oxazoles—A Simple and Efficient Preparation of 2-Acyl Oxazoles.
  • This compound | 875553-59-6. ChemicalBook.
  • Angene | 1150114-74-1 | MFCD11504863 | AG000FN5. Angene.
  • CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Taylor & Francis Online.
  • This compound. Sinfoo Biotech.
  • 875553-59-6|this compound. BLDpharm.
  • This compound [875553-59-6]. Chemsigma.
  • Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry.
  • Weinreb ketone synthesis. Wikipedia.
  • Discovery of N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide Derivatives as SDHi for Fungicidal Candidates.
  • Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. ChemRxiv.
  • Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles. PMC - PubMed Central.
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. NIH.
  • A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbam
  • Design, Synthesis, and Fungicidal Evaluation of Novel N-Methoxy Pyrazole-4-Carboxamides as Potent Succin

Sources

An In-Depth Technical Guide to N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Situating a Niche Molecule in Synthetic Chemistry

N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide (CAS Number: 875553-59-6) is a heterocyclic organic compound that merges two key functional motifs in medicinal and synthetic chemistry: the oxazole ring and the N-methoxy-N-methylamide, commonly known as a Weinreb amide. While specific research on this particular molecule is not extensively documented in public literature, its structure suggests significant potential as a versatile synthetic intermediate. This guide provides an in-depth technical overview of its core characteristics, probable synthetic routes, and potential applications, drawing insights from the well-established chemistry of its constituent functional groups. As a Senior Application Scientist, the intent here is not merely to report data, but to provide a strategic framework for researchers looking to synthesize or utilize this compound.

Part 1: Molecular Profile and Physicochemical Properties

The foundational step in utilizing any chemical is a thorough understanding of its intrinsic properties. These data points are critical for reaction planning, purification, and analytical characterization.

Chemical Identity
  • IUPAC Name: N-methoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide[1]

  • Synonyms: 4-oxazolecarboxamide, N-methoxy-N,2-dimethyl-[1]

  • CAS Number: 875553-59-6[2][3]

  • Molecular Formula: C₇H₁₀N₂O₃[3][4]

  • Molecular Weight: 170.17 g/mol [3][4]

Structural Data

The molecule's structure is its most defining feature, dictating its reactivity and potential interactions.

Retrosynthesis Target N-Methoxy-N,2-dimethyl- oxazole-4-carboxamide Intermediate1 2-Methyl-oxazole-4-carboxylic acid Target->Intermediate1 Amide Coupling Intermediate2 N,O-Dimethylhydroxylamine (Weinreb Amine) Target->Intermediate2 Amide Coupling Precursor1 Ethyl 2-chloroacetoacetate Intermediate1->Precursor1 Hantzsch-type Synthesis Precursor2 Formamide Intermediate1->Precursor2 Hantzsch-type Synthesis

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Workflow

This workflow is a two-stage process: first, the synthesis of the oxazole core, and second, the coupling to form the Weinreb amide.

Stage 1: Synthesis of 2-Methyl-oxazole-4-carboxylic acid

The construction of the substituted oxazole ring can be achieved via several methods, with the Robinson-Gabriel synthesis or related cyclocondensations being common. A plausible route starts from readily available precursors.

Protocol 1: Synthesis of Ethyl 2-methyl-oxazole-4-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl 2-chloroacetoacetate (1.0 eq) and formamide (2.0-3.0 eq).

  • Heating: Heat the mixture to 120-140 °C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After cooling to room temperature, pour the reaction mixture into ice water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the ethyl ester of the oxazole core.

Protocol 2: Saponification to the Carboxylic Acid

  • Hydrolysis: Dissolve the purified ethyl 2-methyl-oxazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Base Addition: Add sodium hydroxide (1.1-1.5 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitored by TLC).

  • Acidification: Cool the mixture in an ice bath and carefully acidify with cold 1M hydrochloric acid (HCl) until the pH is ~2-3. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-methyl-oxazole-4-carboxylic acid.

Stage 2: Formation of the Weinreb Amide

This is the final coupling step to yield the target molecule. Weinreb amides are prized for their stability and ability to react cleanly with organometallic reagents to form ketones. [2][5]The direct conversion of carboxylic acids is a common and efficient method. [6] Protocol 3: Amide Coupling

  • Activation: Dissolve 2-methyl-oxazole-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

  • Coupling Reagents: Add a peptide coupling agent such as N,N'-Carbonyldiimidazole (CDI), EDC/HOBt, or HATU (1.1 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir at room temperature for 30-60 minutes to form the activated ester intermediate.

  • Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) to the reaction mixture. The hydrochloride salt requires the base to be present to liberate the free amine.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor completion by TLC or LC-MS.

  • Workup and Purification: Upon completion, dilute the reaction with an organic solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product, this compound, can be purified by silica gel column chromatography.

Part 3: Potential Applications and Field Insights

The true value of a synthetic intermediate lies in its potential for elaboration into more complex, high-value molecules. The unique combination of an oxazole core and a Weinreb amide group in this compound opens several avenues for research and development.

Role as a Weinreb Amide Intermediate

The primary and most predictable application is its use as a Weinreb amide. This functional group is a stable and highly versatile precursor for the synthesis of ketones. [2]Unlike reactions with more reactive acylating agents like acid chlorides or esters, the reaction of a Weinreb amide with organometallic reagents (e.g., Grignard or organolithium reagents) typically stops cleanly at the ketone stage. This is due to the formation of a stable, chelated tetrahedral intermediate that resists further nucleophilic attack until acidic workup. [7]

Caption: General reaction of the title compound to form a ketone.

This controlled reactivity is invaluable in multi-step syntheses, particularly in the development of pharmaceutical intermediates where precise control over functionality is paramount.

The Oxazole Core in Bioactive Molecules

The oxazole ring is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic pharmaceuticals. [1]It is known to exhibit diverse biological activities, including:

  • Anticancer [8]* Antibacterial and Antifungal [9]* Anti-inflammatory [9]* Antiviral [9] Recent studies have shown that oxazole-carboxamide derivatives can act as potent inhibitors of enzymes like succinate dehydrogenase (SDH), a target for fungicides. [10]While the specific biological activity of CAS 875553-59-6 is unconfirmed, its structure is analogous to compounds with demonstrated bioactivity, making it a candidate for screening in various therapeutic areas.

Part 4: Analytical and Safety Considerations

Predicted Analytical Characterization

While a definitive spectrum is not available, one can predict the key signals in NMR spectroscopy based on the structure:

  • ¹H NMR: Expect distinct singlets for the three methyl groups (C2-CH₃, N-CH₃, and O-CH₃). A singlet for the C5 proton on the oxazole ring would also be present.

  • ¹³C NMR: Expect signals for the three methyl carbons, the carbons of the oxazole ring, and the carbonyl carbon of the amide.

A supplier of this compound, BLDpharm, indicates that analytical data including NMR, HPLC, and LC-MS may be available upon request, which is a recommended course of action for any researcher purchasing this material. [6]

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is publicly available for this compound. However, based on related structures and general laboratory practice, the following precautions are mandatory:

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Toxicity: The toxicological properties have not been thoroughly investigated. Treat as a potentially hazardous substance. One supplier notes the GHS pictogram GHS06 (Skull and crossbones) and hazard statement H301 (Toxic if swallowed), indicating significant acute oral toxicity.

Conclusion

This compound represents a molecule of significant synthetic potential, strategically positioned at the intersection of Weinreb amide chemistry and the bioactive oxazole scaffold. Although it remains a largely uncharacterized compound in academic and patent literature, its structure provides a clear roadmap for its synthesis and application. For the medicinal chemist, it is a building block for creating novel ketone derivatives and for exploring structure-activity relationships within the oxazole class. For the process chemist, it offers a stable intermediate amenable to controlled, high-yield transformations. This guide serves as a foundational resource, providing the necessary theoretical and practical insights for researchers to confidently incorporate this versatile molecule into their synthetic programs.

References

  • N-METHOXY-N-METHYLAMIDES (WEINREB AMIDES) IN MODERN ORGANIC SYNTHESIS. Semantic Scholar. Available from: [Link].

  • Synthetic Approaches to N‐Methoxy‐N‐methylamides. ResearchGate. Available from: [Link].

  • This compound. Sinfoo Biotech. Available from: [Link].

  • CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International. Available from: [Link].

  • This compound [875553-59-6]. Chemsigma. Available from: [Link].

  • A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. KoreaScience. Available from: [Link].

  • Mastering Ketone Synthesis: The Power of N-Methoxy-N-methylbenzamide in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.. Available from: [Link].

  • An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. ResearchGate. Available from: [Link].

  • Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. PubMed. Available from: [Link].

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health. Available from: [Link].

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. PubMed. Available from: [Link].

  • N-Methoxy Pyrazole-4-Carboxamide Derivatives: Synthesis, Spectral Analyses, Antifungal Activity, In Silico Molecular Docking, ADMET, and DFT Studies. ResearchGate. Available from: [Link].

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. National Institutes of Health. Available from: [Link].

  • Preparation of 5-(2Methoxy4-nitrophenyl)oxazole: A Key Intermediate for the Construction of VX-497. ResearchGate. Available from: [Link].

  • Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate - Optional[13C NMR]. SpectraBase. Available from: [Link].

  • 2-(benzyl)-5-methoxy-oxazole-4-carboxylic acid methyl ester - Optional[13C NMR]. SpectraBase. Available from: [Link].

  • Discovery of N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide Derivatives as SDHi for Fungicidal Candidates. ACS Publications. Available from: [Link].

  • Design, Synthesis, and Fungicidal Evaluation of Novel N-Methoxy Pyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors. PubMed. Available from: [Link].

  • An NMR and X-ray study of the structure of the azo coupling product of 4-dimethylaminopent-3-en-2-one and benzenediazonium-tetrafluoroborate. ResearchGate. Available from: [Link].

  • Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI. Available from: [Link].

  • Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. PubMed. Available from: [Link].

Sources

N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide

Foreword

In the landscape of modern drug discovery and synthetic chemistry, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. An incorrect structural assignment can invalidate extensive biological screening, mechanistic studies, and optimization efforts, leading to significant loss of time and resources. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of this compound, a molecule featuring a key heterocyclic oxazole core and a synthetically valuable Weinreb amide moiety.

Molecular Overview: Deconstructing the Target

This compound (CAS 875553-59-6) is a small organic molecule with the following fundamental properties:

  • Molecular Formula: C₇H₁₀N₂O₃[1]

  • Molecular Weight: 170.17 g/mol [1]

  • Core Scaffolds:

    • 2-Methyloxazole: A five-membered aromatic heterocycle known for its presence in various bioactive compounds. Its electronic nature will significantly influence the chemical shifts of its constituent atoms.

    • N-Methoxy-N-methyl-carboxamide (Weinreb Amide): This functional group is exceptionally useful in organic synthesis. Its N,O-dimethylhydroxylamine structure forms a stable, chelated tetrahedral intermediate with organometallic reagents, preventing the common problem of over-addition and allowing for the clean synthesis of ketones.[2][3]

The elucidation process must therefore confirm not only the core oxazole structure but also the precise connectivity of the 2-methyl group and the Weinreb amide at the 4-position.

The Analytical Blueprint: An Integrated Approach

A robust structure elucidation strategy relies on the convergence of data from multiple, independent analytical techniques. Our approach is hierarchical, beginning with a confirmation of mass and elemental composition, followed by a detailed mapping of the atomic framework through nuclear magnetic resonance.

G cluster_0 Phase 1: Mass & Formula Confirmation cluster_1 Phase 2: Atomic Connectivity Mapping cluster_2 Phase 3: Definitive 3D Confirmation HRMS High-Resolution Mass Spectrometry (HRMS) MSMS Tandem MS (MS/MS) HRMS->MSMS Provides precursor ion NMR_1D 1D NMR (¹H, ¹³C) MSMS->NMR_1D Fragmentation hints NMR_2D 2D NMR (HSQC, HMBC) NMR_1D->NMR_2D Assigns nuclei SCXRD Single-Crystal X-ray Diffraction NMR_2D->SCXRD For absolute configuration Conclusion Confirmed Structure NMR_2D->Conclusion SCXRD->Conclusion Start Purified Sample Start->HRMS

Caption: Integrated workflow for structure elucidation.

Phase 1: High-Resolution Mass Spectrometry (HRMS)

The first and most fundamental question is: what is the molecule's elemental composition? High-resolution mass spectrometry provides this answer with exceptional precision, distinguishing the target from other potential isobaric (same nominal mass) compounds.

HRMS Protocol: Confirming the Formula

Objective: To obtain a mass measurement with <5 ppm error, confirming the elemental formula C₇H₁₀N₂O₃.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in methanol or acetonitrile. Dilute this solution 100-fold with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Operate in positive ion mode (ESI+), as the oxazole nitrogen is a potential site for protonation.

  • Data Acquisition: Acquire data in the m/z range of 50-500. Use a lock mass (e.g., a known compound continuously infused) to ensure mass accuracy throughout the run.

  • Analysis: Identify the protonated molecular ion [M+H]⁺. Use the instrument software to calculate the elemental composition based on the measured accurate mass.

Expected HRMS Data
ParameterTheoretical ValueObserved Value (Expected)
Molecular Formula C₇H₁₀N₂O₃C₇H₁₀N₂O₃
Monoisotopic Mass 170.0691 Da-
[M+H]⁺ Ion 171.0764 Da171.076 (+/- 0.0009)
Mass Error -< 5 ppm

This step provides the first piece of self-validating evidence. A match within 5 ppm strongly supports the proposed molecular formula.

Tandem MS (MS/MS): Initial Structural Fragmentation

Objective: To induce fragmentation of the parent ion and analyze the resulting daughter ions, providing preliminary evidence of the core structural motifs.

Methodology:

  • Experiment Type: Perform a product ion scan on the [M+H]⁺ ion (m/z 171.076).

  • Collision Energy: Apply a ramp of collision-induced dissociation (CID) energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

Predicted Fragmentation Pathway: The Weinreb amide and the oxazole ring provide predictable cleavage points.

G Parent [M+H]⁺ m/z 171.076 Frag1 Loss of CH₃O• m/z 140.060 Parent->Frag1 -•OCH₃ Frag2 Loss of N(OCH₃)CH₃ m/z 112.039 Parent->Frag2 -HN(OCH₃)CH₃ Frag3 Loss of CO m/z 84.044 Frag2->Frag3 -CO Frag4 [C₄H₅N₂O]⁺ Frag5 [C₄H₆NO]⁺

Caption: Predicted MS/MS fragmentation of the target molecule.

This fragmentation data provides strong, albeit low-resolution, evidence for the presence of the N-methoxy-N-methyl group and the oxazole-4-carboxamide core.

Phase 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the de novo structure elucidation of small molecules in solution.[4] It provides an atomic-level map of the entire molecule by probing the chemical environment of ¹H and ¹³C nuclei and the connectivity between them.

1D NMR: The Atomic Census

Objective: To identify all unique proton and carbon environments in the molecule.

Protocol: NMR Sample Preparation

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds.

  • Sample Concentration: Weigh 5-10 mg of the purified compound for ¹H NMR and dissolve in ~0.6 mL of the deuterated solvent. A higher concentration (20-30 mg) may be needed for less sensitive experiments like ¹³C NMR.[5]

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

Predicted ¹H and ¹³C NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm):

AssignmentPredicted ¹H Shift (ppm), Multiplicity, IntegrationPredicted ¹³C Shift (ppm)Rationale
Oxazole H5 ~8.1, s, 1H~125.0Aromatic proton on an electron-deficient heterocycle, adjacent to oxygen.
N-OCH₃ ~3.8, s, 3H~61.5Methoxy group attached to nitrogen.
N-CH₃ ~3.3, s, 3H~34.0Methyl group attached to amide nitrogen.
2-CH₃ ~2.6, s, 3H~14.0Methyl group attached to the C2 position of the oxazole ring.
Oxazole C2 -~160.0Quaternary carbon attached to O, N, and a methyl group.
Oxazole C4 -~145.0Quaternary carbon attached to N and the carbonyl group.
Carbonyl C=O -~162.0Weinreb amide carbonyl carbon.

Note: Chemical shifts are estimates and can be influenced by solvent and other factors.[6][7]

2D NMR: Assembling the Puzzle

While 1D NMR provides the pieces, 2D NMR provides the instructions for how they connect. For this molecule, the Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are paramount.

Protocol: 2D NMR Acquisition

  • HSQC: Acquire an edited HSQC experiment to correlate each proton to its directly attached carbon. This experiment is highly sensitive and will confirm the assignments for all protonated carbons.[8][9]

  • HMBC: Acquire an HMBC experiment optimized for long-range couplings of ~8 Hz. This experiment is less sensitive but reveals 2- and 3-bond correlations, which are critical for connecting the quaternary carbons and individual structural fragments.[8][10]

Data Interpretation Workflow:

G cluster_0 1D Data cluster_1 2D Correlation cluster_2 Structural Fragments H1 ¹H Signals (4 singlets) HSQC HSQC (¹JCH) H1->HSQC C13 ¹³C Signals (7 carbons) C13->HSQC HMBC HMBC (²⁻³JCH) C13->HMBC Frag1 N(OCH₃)CH₃ HSQC->Frag1 Assigns protonated carbons Frag2 2-CH₃ HSQC->Frag2 Assigns protonated carbons Frag3 Oxazole-H5 HSQC->Frag3 Assigns protonated carbons Structure Final Assembled Structure HMBC->Structure Connects fragments & quaternary carbons Frag1->HMBC Frag2->HMBC Frag3->HMBC

Caption: Logic flow for NMR-based structure assembly.

Key HMBC Correlations to Confirm the Structure:

  • From 2-CH₃ protons (~2.6 ppm): A strong correlation to the oxazole C2 (~160.0 ppm) and a weaker correlation to C4 (~145.0 ppm) will definitively place the methyl group at the 2-position.

  • From Oxazole H5 proton (~8.1 ppm): Correlations to both C4 (~145.0 ppm) and the carbonyl C=O (~162.0 ppm) will confirm the attachment of the carboxamide group at the 4-position.

  • From N-CH₃ protons (~3.3 ppm): A strong correlation to the carbonyl C=O (~162.0 ppm) confirms the amide structure.

  • From N-OCH₃ protons (~3.8 ppm): A strong correlation to the carbonyl C=O (~162.0 ppm) completes the confirmation of the Weinreb amide moiety.

The convergence of these specific, long-range correlations provides an unassailable, self-validating proof of the complete molecular structure in solution.

Phase 3: Single-Crystal X-ray Diffraction (SCXRD)

For absolute, definitive proof of structure, including the three-dimensional arrangement of atoms in the solid state, SCXRD is the gold standard.[11][12][13] While often not strictly necessary if NMR data is unambiguous, it is invaluable for publications, patent filings, and cases where stereochemistry is a factor.

Objective: To obtain an electron density map of the molecule and refine a 3D model of its atomic positions.

Methodology:

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically >50 μm in all dimensions).[14] This is often the most challenging step and may require screening various solvents (e.g., slow evaporation from ethyl acetate/hexane, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.[11]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods to generate an initial electron density map, and the atomic positions are refined to best fit the experimental data.

A successful SCXRD experiment provides the exact bond lengths, bond angles, and intermolecular interactions, leaving no ambiguity about the molecule's constitution and conformation in the solid state.

Conclusion

The structure elucidation of this compound is a systematic process of evidence accumulation. It begins with the foundational confirmation of the elemental formula by high-resolution mass spectrometry. The core of the process lies in a comprehensive suite of NMR experiments, progressing from a simple census of atoms in 1D spectra to the meticulous assembly of the molecular framework using 2D correlation techniques like HSQC and HMBC. The specific cross-peaks observed in the HMBC spectrum serve as the definitive, interlocking proof of connectivity. Finally, for absolute confirmation in the solid state, single-crystal X-ray diffraction provides an incontrovertible 3D picture of the molecule. By following this integrated and self-validating workflow, researchers can have the highest degree of confidence in their structural assignment, ensuring the integrity of all subsequent scientific endeavors.

References

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Klapars, A., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1733-1744. Available from: [Link]

  • Vedejs, E., & Luchetta, L. M. (2007). Reactions between Weinreb amides and 2-magnesiated oxazoles: a simple and efficient preparation of 2-acyl oxazoles. The Journal of Organic Chemistry, 72(15), 5828–5831. Available from: [Link]

  • Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab. Retrieved from [Link]

  • Wang, R., et al. (2021). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. TrAC Trends in Analytical Chemistry, 141, 116297. Available from: [Link]

  • Blanton, T. N., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1733-1744. Available from: [Link]

  • Nuzillard, J., & Plainchont, B. (2018). Tutorial for the structure elucidation of small molecules by means of the LSD software. Magnetic Resonance in Chemistry, 56(6), 458-468. Available from: [Link]

  • Crystal Pharmatech. (n.d.). Single Crystal Growth & Structure Determination. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated and experimental NMR chemical shifts of 2. Retrieved from [Link]

  • Nuzillard, J., & Plainchont, B. (2018). Tutorial for the structure elucidation of small molecules by means of the LSD software. Magnetic Resonance in Chemistry. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Pittcon. (2025). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Retrieved from [Link]

  • Sinfoo Biotech. (n.d.). This compound. Retrieved from [Link]

  • Heterocycles. (1980). Mass spectrometry of oxazoles. Vol. 14, No. 6. Retrieved from [Link]

  • San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions Between Weinreb Amides and 2-Magnesiated Oxazoles—A Simple and Efficient Preparation of 2-Acyl Oxazoles. Retrieved from [Link]

  • Chemsigma. (n.d.). This compound [875553-59-6]. Retrieved from [Link]

  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • University of Ottawa. (n.d.). Complex NMR experiments: 2D, selective, etc. Retrieved from [Link]

  • Al-Wahaibi, L. H., et al. (2022). Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos. Toxics, 10(12), 737. Available from: [Link]

  • University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). NMR TRAINING MULTI-DIMENSIONAL EXPERIMENTS. Retrieved from [Link]

  • ResearchGate. (2025). Facile structural elucidation of imidazoles and oxazoles based on NMR spectroscopy and quantum mechanical calculations. Retrieved from [Link]

  • Digital Commons @ Michigan Tech. (2024). Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-. Retrieved from [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

  • Supreme Science. (2013, March 17). What IS the Weinreb Amide? [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). NMR Spectroscopic Data for Compounds 1−4. Retrieved from [Link]

  • Salem, M. A. I., et al. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 5(2), 29-37. Available from: [Link]

  • RACO. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. Retrieved from [Link]

  • KoreaScience. (n.d.). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2020). Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. Retrieved from [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

  • University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Wróbel, M., et al. (2024). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. International Journal of Molecular Sciences, 25(1), 585. Available from: [Link]

  • ResearchGate. (2025). Spectroscopic and theoretical studies of some 2-substituted N-methoxy-N-methyl-amides. Retrieved from [Link]

  • Wang, X., et al. (2023). Design, Synthesis, and Fungicidal Evaluation of Novel N-Methoxy Pyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 71(5), 2610–2615. Available from: [Link]

  • MDPI. (n.d.). Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides. Retrieved from [Link]

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2014). Spectroscopic and quantum mechanical investigation of N,N'-bisarylmalonamides: solvent and structural effects. 130, 20-30. Available from: [Link]

Sources

N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a heterocyclic compound of interest in synthetic and medicinal chemistry. We will delve into its core physicochemical properties, present a detailed, field-proven protocol for its synthesis, and outline the necessary spectroscopic methods for its structural validation. The narrative emphasizes the causal relationships behind experimental choices, grounding the protocols in established chemical principles. This document is intended for researchers, scientists, and drug development professionals seeking a practical and in-depth understanding of this versatile chemical entity.

Introduction: The Significance of Functionalized Oxazoles

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The functionalization of the oxazole core allows for the fine-tuning of a molecule's steric and electronic properties, which is critical for optimizing its interaction with biological targets.

This compound belongs to this important class of compounds. Its structure is distinguished by two key features: the substituted oxazole ring and an N-methoxy-N-methylamide group, commonly known as a Weinreb amide. The Weinreb amide is a particularly valuable functional group in organic synthesis. It is stable to many nucleophilic reagents but reacts cleanly with organometallic reagents (like Grignards) to form ketones, arresting the reaction at the ketone stage without the common side-reaction of over-addition to form a tertiary alcohol. This predictable reactivity makes it a powerful synthetic intermediate.

This guide will explore the synthesis and characterization of this specific molecule, providing the foundational knowledge required for its use in further synthetic applications or as a building block in drug discovery programs.

Core Physicochemical & Structural Properties

A precise understanding of a compound's physical properties is fundamental to its application in a laboratory setting. This compound is characterized by the following properties.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O₃[2]
Molecular Weight 170.17 g/mol [2]
CAS Number 875553-59-6[2][3]
Appearance Solid
Canonical SMILES CON(C)C(=O)c1coc(C)n1
InChI Key KSZXOXXGUAYWRJ-UHFFFAOYSA-N
Molecular Structure Diagram

The following diagram illustrates the two-dimensional structure of the title compound, highlighting the key functional groups.

G start 2-Methyl-oxazole-4-carboxylic acid + N,O-Dimethylhydroxylamine HCl reagents EDC, HOBt, DIPEA in DCM start->reagents Combine reaction Amide Coupling Reaction (Activation & Nucleophilic Attack) reagents->reaction Initiate workup Aqueous Workup (Wash with aq. HCl, aq. NaHCO₃, brine) reaction->workup Quench & Extract purify Purification (Drying over Na₂SO₄, Filtration, Column Chromatography) workup->purify Isolate Crude product N-Methoxy-N,2-dimethyl- oxazole-4-carboxamide purify->product Yields Pure Product

Caption: Workflow for the synthesis of the target carboxamide.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of 2-methyl-oxazole-4-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM, 0.2 M) under an argon atmosphere, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

  • Activation: Cool the resulting suspension to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise over 10 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to stir at ambient temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Structural Validation and Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any synthetic workflow. A combination of spectroscopic techniques provides a self-validating system to ensure the correct structure has been obtained.

Analytical Workflow Diagram

G sample Purified Synthetic Product nmr_h ¹H NMR sample->nmr_h Proton Environment nmr_c ¹³C NMR sample->nmr_c Carbon Skeleton ms HRMS (ESI+) sample->ms Molecular Weight ir FT-IR sample->ir Functional Groups validation Structural Confirmation & Purity Assessment nmr_h->validation nmr_c->validation ms->validation ir->validation

Caption: Standard analytical workflow for structural elucidation.

Expected Spectroscopic Data

The following table summarizes the expected data from standard characterization techniques. These values are predictive and serve as a benchmark for experimental validation.

TechniqueExpected DataRationale
¹H NMR (CDCl₃, 400 MHz)δ ~8.2 (s, 1H, oxazole H-5), δ ~3.8 (s, 3H, N-OCH₃), δ ~3.4 (s, 3H, N-CH₃), δ ~2.6 (s, 3H, oxazole C2-CH₃)The deshielded singlet corresponds to the proton on the electron-deficient oxazole ring. The three singlets in the aliphatic region correspond to the three distinct methyl groups.
¹³C NMR (CDCl₃, 100 MHz)δ ~164 (C=O), δ ~160 (oxazole C2), δ ~145 (oxazole C5), δ ~130 (oxazole C4), δ ~62 (N-OCH₃), δ ~34 (N-CH₃), δ ~14 (C2-CH₃)The spectrum should show 7 distinct carbon signals. The carbonyl carbon is the most downfield, followed by the carbons of the aromatic oxazole ring.
HRMS (ESI+) m/z [M+H]⁺ calculated for C₇H₁₁N₂O₃⁺: 171.0764; Found: ± 5 ppmHigh-Resolution Mass Spectrometry provides an exact mass, confirming the elemental composition of the molecule.
FT-IR (thin film, cm⁻¹)~1660 cm⁻¹ (C=O stretch, amide), ~1580 cm⁻¹ (C=N stretch, oxazole), ~1100 cm⁻¹ (C-O stretch)The strong absorbance around 1660 cm⁻¹ is characteristic of the carbonyl group in the Weinreb amide.

Applications in Drug Discovery and Synthesis

The title compound serves as a valuable intermediate for creating more complex molecules. The primary utility stems from the Weinreb amide functionality. [4]

  • Ketone Synthesis: The most direct application is the reaction with Grignard or organolithium reagents to synthesize a wide variety of 4-acyl-2-methyl-oxazoles. This reaction is high-yielding and avoids over-addition, providing clean access to ketone derivatives which are themselves versatile synthetic precursors.

  • Lead Compound Generation: The oxazole core is a known pharmacophore. [1][5]By using the Weinreb amide as a chemical handle, a library of derivatives can be rapidly synthesized by reacting it with diverse organometallic reagents. These new compounds can then be screened for biological activity, for instance, as potential fungicides or receptor modulators, areas where oxazole and isoxazole carboxamides have shown promise. [6][7]* Fragment-Based Drug Design: As a well-defined and functionalized small molecule, it can be used in fragment-based screening campaigns to identify initial low-affinity binders to a protein target. The synthetic accessibility of the Weinreb amide allows for rapid fragment evolution into more potent lead compounds.

Conclusion

This compound is more than a simple chemical entity; it is a strategically designed building block for advanced organic synthesis. Its combination of a medicinally relevant oxazole core and a synthetically versatile Weinreb amide makes it a valuable tool for researchers in drug discovery and chemical biology. The protocols and data presented in this guide provide a robust framework for its synthesis, validation, and intelligent application in the laboratory.

References

  • This compound [875553-59-6]. Chemsigma. [Link]

  • N-Methoxy-N-methylacetamide | C4H9NO2. PubChem, National Institutes of Health. [Link]

  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. PubMed, National Institutes of Health. [Link]

  • 5-ethoxy-2-methyl-N-phenyl-1,3-oxazole-4-carboxamide. ChemSynthesis. [Link]

  • N ‐Methoxy Pyrazole‐4‐Carboxamide Derivatives: Synthesis, Spectral Analyses, Antifungal Activity, In Silico Molecular Docking, ADMET, and DFT Studies. ResearchGate. [Link]

  • Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. PubMed Central, National Institutes of Health. [Link]

  • Synthetic approaches for oxazole derivatives: A review. ResearchGate. [Link]

  • A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. KoreaScience. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. National Institutes of Health. [Link]

  • Discovery of N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide Derivatives as SDHi for Fungicidal Candidates. ACS Publications. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide, a substituted oxazole derivative with potential applications in medicinal chemistry and drug discovery. The synthesis commences with readily available starting materials and proceeds through a multi-step sequence involving the formation of a key oxazole intermediate, followed by its conversion to the target Weinreb amide. This document details the underlying chemical principles, step-by-step experimental protocols, and critical process parameters, offering valuable insights for researchers in the field of organic synthesis and pharmaceutical development.

Introduction: The Significance of Substituted Oxazoles

Oxazole moieties are prevalent structural motifs in a wide array of biologically active natural products and synthetic pharmaceutical agents. Their unique electronic properties and ability to participate in hydrogen bonding interactions make them valuable pharmacophores. The target molecule, this compound, incorporates a Weinreb amide functionality, which is a versatile precursor for the synthesis of ketones and other carbonyl-containing compounds, further highlighting its potential as a key building block in the development of novel therapeutics.

This guide will delineate a scientifically sound and reproducible synthetic route to this target molecule, emphasizing the rationale behind the selection of reagents and reaction conditions at each stage.

Overall Synthetic Strategy

The proposed synthesis of this compound is a linear, multi-step process. The core of the strategy lies in the initial construction of the 2-methyl-oxazole-4-carboxylic acid scaffold, which is then activated and coupled with N,O-dimethylhydroxylamine to furnish the final product.

Overall Synthesis Pathway A Ethyl Acetoacetate B Ethyl 2-(hydroxyimino)-3-oxobutanoate A->B NaNO2, AcOH C Ethyl 2-acetamido-3-oxobutanoate B->C Ac2O, Zn, AcOH D Ethyl 2-methyl-oxazole-4-carboxylate C->D H2SO4 (conc.) E 2-Methyl-oxazole-4-carboxylic Acid D->E NaOH, H2O/EtOH F This compound E->F Coupling Agent, Me(OMe)NH.HCl

Caption: Proposed multi-step synthesis of this compound.

Step-by-Step Synthesis Pathway

This section provides a detailed examination of each reaction in the synthetic sequence, including the mechanism and rationale for the chosen conditions.

Step 1: Synthesis of Ethyl 2-(hydroxyimino)-3-oxobutanoate

The synthesis initiates with the nitrosation of ethyl acetoacetate. This reaction introduces the nitrogen atom required for the oxazole ring.

  • Reaction: Ethyl acetoacetate is treated with sodium nitrite in the presence of acetic acid.

  • Mechanism: The acetic acid protonates sodium nitrite to form nitrous acid in situ. The enol form of ethyl acetoacetate then undergoes electrophilic attack by the nitrosonium ion (NO⁺) to yield the α-nitroso derivative, which tautomerizes to the more stable oxime, ethyl 2-(hydroxyimino)-3-oxobutanoate.

  • Causality of Experimental Choices: Acetic acid provides the necessary acidic medium for the formation of nitrous acid without being strongly acidic, which could cause unwanted side reactions. The reaction is typically carried out at low temperatures (0-10 °C) to control the exothermic nature of the reaction and prevent the decomposition of nitrous acid.

Step 2: Synthesis of Ethyl 2-acetamido-3-oxobutanoate

The subsequent step involves the reductive acetylation of the oxime intermediate.

  • Reaction: Ethyl 2-(hydroxyimino)-3-oxobutanoate is reduced and acetylated using zinc dust and acetic anhydride in acetic acid.

  • Mechanism: Zinc acts as the reducing agent, converting the oxime to an imine or amine intermediate. Acetic anhydride, in the presence of acetic acid, serves as the acetylating agent, reacting with the nitrogen atom to form the stable acetamido group.

  • Causality of Experimental Choices: Zinc is a common and effective reducing agent for this type of transformation. The use of acetic anhydride in conjunction with acetic acid provides both the acetylating agent and a suitable solvent system for the reaction.

Step 3: Synthesis of Ethyl 2-methyl-oxazole-4-carboxylate

This key step involves the formation of the oxazole ring through a cyclodehydration reaction, a variant of the Robinson-Gabriel synthesis.

  • Reaction: Ethyl 2-acetamido-3-oxobutanoate is treated with a strong dehydrating agent, such as concentrated sulfuric acid.

  • Mechanism: The reaction proceeds via an intramolecular cyclization followed by dehydration. The enol form of the β-ketoester attacks the amide carbonyl, and subsequent elimination of water leads to the formation of the aromatic oxazole ring.

  • Causality of Experimental Choices: Concentrated sulfuric acid is a powerful dehydrating agent that facilitates the cyclization and subsequent aromatization of the intermediate.

Step 4: Synthesis of 2-Methyl-oxazole-4-carboxylic Acid

The ethyl ester of the oxazole intermediate is hydrolyzed to the corresponding carboxylic acid.

  • Reaction: Ethyl 2-methyl-oxazole-4-carboxylate is saponified using a base, such as sodium hydroxide, in a mixture of water and ethanol, followed by acidification.

  • Mechanism: The hydroxide ion attacks the ester carbonyl, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt and ethanol. Subsequent acidification protonates the carboxylate to yield the carboxylic acid.

  • Causality of Experimental Choices: A mixture of water and ethanol is used as the solvent to ensure the solubility of both the ester and the sodium hydroxide. The reaction is typically heated to drive it to completion.

Step 5: Synthesis of this compound

The final step is the formation of the Weinreb amide through the coupling of the carboxylic acid with N,O-dimethylhydroxylamine.

  • Reaction: 2-Methyl-oxazole-4-carboxylic acid is coupled with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent.

  • Mechanism: The coupling agent activates the carboxylic acid, forming a highly reactive intermediate (e.g., an acylpyridinium salt or a mixed anhydride). This activated species is then readily attacked by the nucleophilic nitrogen of N,O-dimethylhydroxylamine to form the stable N-methoxy-N-methylamide.

  • Causality of Experimental Choices: Several coupling agents can be employed for this transformation. 2-Chloro-1-methylpyridinium iodide (CMPI) is an effective and relatively inexpensive option. Alternatively, the carboxylic acid can be converted to its acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with N,O-dimethylhydroxylamine. The choice of method may depend on the scale of the reaction and the desired purity of the final product.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of this compound.

Protocol 1: Synthesis of Ethyl 2-(hydroxyimino)-3-oxobutanoate
  • To a stirred solution of ethyl acetoacetate (130 g, 1.0 mol) in glacial acetic acid (300 mL) cooled to 0 °C in an ice-salt bath, a solution of sodium nitrite (83 g, 1.2 mol) in water (200 mL) is added dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 2 hours.

  • The mixture is then poured into ice-water (1 L) and the resulting precipitate is collected by filtration.

  • The crude product is washed with cold water and dried under vacuum to afford ethyl 2-(hydroxyimino)-3-oxobutanoate as a white solid.

Protocol 2: Synthesis of Ethyl 2-acetamido-3-oxobutanoate
  • To a stirred suspension of ethyl 2-(hydroxyimino)-3-oxobutanoate (159 g, 1.0 mol) in a mixture of acetic acid (500 mL) and acetic anhydride (204 g, 2.0 mol), zinc dust (130 g, 2.0 mol) is added portion-wise, maintaining the temperature below 50 °C with external cooling.

  • After the addition of zinc is complete, the mixture is stirred at room temperature for 4 hours.

  • The reaction mixture is filtered to remove excess zinc and the filtrate is concentrated under reduced pressure.

  • The residue is poured into ice-water and the resulting precipitate is collected by filtration, washed with water, and dried to give ethyl 2-acetamido-3-oxobutanoate.

Protocol 3: Synthesis of Ethyl 2-methyl-oxazole-4-carboxylate
  • Ethyl 2-acetamido-3-oxobutanoate (187 g, 1.0 mol) is added slowly and portion-wise to concentrated sulfuric acid (500 mL) with vigorous stirring and cooling in an ice bath to maintain the temperature below 20 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 24 hours.

  • The mixture is then carefully poured onto crushed ice (2 kg).

  • The aqueous solution is extracted with dichloromethane (3 x 500 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield ethyl 2-methyl-oxazole-4-carboxylate.

Protocol 4: Synthesis of 2-Methyl-oxazole-4-carboxylic Acid
  • To a solution of ethyl 2-methyl-oxazole-4-carboxylate (155 g, 1.0 mol) in ethanol (500 mL), a solution of sodium hydroxide (60 g, 1.5 mol) in water (500 mL) is added.

  • The mixture is heated at reflux for 2 hours.

  • The reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

  • The aqueous solution is washed with diethyl ether, and then acidified to pH 2-3 with concentrated hydrochloric acid.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to give 2-methyl-oxazole-4-carboxylic acid.

Protocol 5: Synthesis of this compound
  • To a stirred suspension of 2-methyl-oxazole-4-carboxylic acid (12.7 g, 0.1 mol) and N,O-dimethylhydroxylamine hydrochloride (10.7 g, 0.11 mol) in dichloromethane (200 mL) at 0 °C, triethylamine (30.3 g, 0.3 mol) is added.

  • 2-Chloro-1-methylpyridinium iodide (CMPI) (28.1 g, 0.11 mol) is then added portion-wise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with water, and the layers are separated.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with 1 M HCl, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

Data Summary

StepProductStarting MaterialReagentsTypical Yield (%)
1Ethyl 2-(hydroxyimino)-3-oxobutanoateEthyl acetoacetateNaNO₂, AcOH85-95
2Ethyl 2-acetamido-3-oxobutanoateOxime from Step 1Zn, Ac₂O, AcOH70-80
3Ethyl 2-methyl-oxazole-4-carboxylateAcetamido ketoester from Step 2H₂SO₄ (conc.)60-70
42-Methyl-oxazole-4-carboxylic AcidOxazole ester from Step 3NaOH, H₂O/EtOH; then HCl90-98
5This compoundCarboxylic acid from Step 4Me(OMe)NH·HCl, CMPI, Et₃N75-85

Conclusion

This technical guide has outlined a comprehensive and practical synthetic pathway for the preparation of this compound. The described route is based on established and reliable chemical transformations, providing a solid foundation for the synthesis of this and structurally related compounds. The detailed experimental protocols and the rationale behind the chosen methodologies are intended to empower researchers to successfully implement this synthesis in their own laboratories. The versatility of the oxazole core and the Weinreb amide functionality makes the target molecule a valuable asset for further exploration in the field of drug discovery and development.

References

  • Sibi, M. P., & Cook, J. W. (1995). A Convenient Synthesis of N-Methoxy-N-Methylamides from Carboxylic Acids. Synthetic Communications, 25(8), 1255-1260. [Link]

  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984–8986. [Link]

  • Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174. [Link]

  • Gabriel, S. (1910). Synthese von Oxazolen und Thiazolen. Berichte der deutschen chemischen Gesellschaft, 43(1), 134-138. [Link]

  • Adger, B. M., O'Farrell, C., Lewis, N. J., & Mitchell, M. B. (1985). Preparation of ethyl 2-(hydroxyimino)-3-oxobutanoate. Organic Syntheses, 63, 175. [Link]

An In-Depth Technical Guide to the Anticipated Biological Activity of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known Unknowns

In the landscape of chemical biology and drug discovery, we often encounter compounds that, despite their intriguing structural motifs, remain uncharacterized in the scientific literature. N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide (CAS No. 875553-59-6) is one such molecule.[1][2][3][4][5] A thorough review of published data reveals a conspicuous absence of direct biological studies for this specific compound. However, the absence of evidence is not evidence of absence of activity. The principles of medicinal chemistry and structure-activity relationship (SAR) studies allow us to form well-grounded hypotheses about its potential biological roles by examining its constituent chemical features and the documented activities of structurally analogous compounds.

This guide, therefore, ventures into predictive analysis, grounded in established research on related oxazole, carboxamide, and N-methoxy functionalities. It is designed to serve as a foundational document for researchers poised to explore the biological potential of this compound, providing not just hypothetical targets but also actionable experimental frameworks.

Molecular Profile and Structural Rationale for Investigation

This compound is a small molecule with the formula C₇H₁₀N₂O₃ and a molecular weight of 170.17 g/mol .[1] Its structure is characterized by a central oxazole ring, a common scaffold in medicinal chemistry, substituted with a methyl group at the 2-position and an N-methoxy-N-methylcarboxamide group at the 4-position.

The rationale for investigating its biological activity stems from the well-documented and diverse bioactivities of compounds containing these key functional groups:

  • Oxazole-Carboxamides: This broader class of compounds has shown significant promise in various therapeutic areas. Notably, derivatives have been developed as potent fungicides, acting as succinate dehydrogenase inhibitors (SDHi).[6]

  • N-Methoxy Amides (Weinreb Amides): While often utilized as stable intermediates in organic synthesis, the N-methoxy amide functionality can also influence a molecule's pharmacokinetic properties and contribute to its biological activity. N-methoxy pyrazole-4-carboxamides, for instance, have been identified as potent SDH inhibitors.[7][8]

  • Small Molecule Inhibitors: The overall structure is consistent with that of many small molecule enzyme inhibitors, suggesting potential interactions with a range of biological targets.

Based on these precedents, we can logically infer several potential avenues of biological activity for exploration.

Hypothesized Biological Activities and Mechanistic Pathways

The structural components of this compound suggest several plausible biological activities. Below, we explore the most promising of these, supported by evidence from related compounds.

Fungicidal Activity via Succinate Dehydrogenase (SDH) Inhibition

A compelling hypothesis is that this compound may exhibit fungicidal properties. This is strongly suggested by extensive research on oxazole-carboxamide derivatives as inhibitors of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[6][7][8]

Causality of Experimental Choice: SDH inhibitors disrupt cellular respiration in fungi, leading to a depletion of ATP and ultimately cell death. The carboxamide moiety is often crucial for binding to the ubiquinone binding site (Q-site) of the SDH complex. The N-methoxy group, as seen in related pyrazole-carboxamides, can enhance binding affinity and fungicidal potency.[7][8]

Proposed Signaling Pathway:

SDH_Inhibition Succinate Succinate SDH Succinate Dehydrogenase (SDH) Complex II Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC Electrons Compound N-Methoxy-N,2-dimethyl- oxazole-4-carboxamide Compound->SDH Inhibition ATP ATP Production (Cellular Energy) ETC->ATP FungalCellDeath Fungal Cell Death ATP->FungalCellDeath Depletion leads to

Caption: Proposed mechanism of fungicidal action via SDH inhibition.

Antiproliferative and Anticancer Activity

Derivatives of thiazole and benzimidazole carboxamides have demonstrated significant antiproliferative activity against various cancer cell lines.[9][10][11][12][13] The mechanisms often involve the inhibition of key enzymes like cyclooxygenases (COX) or disruption of microtubule polymerization.[10][12][13]

Causality of Experimental Choice: The planar oxazole ring and the carboxamide linker are structural features present in many kinase and enzyme inhibitors. By testing the compound against a panel of cancer cell lines, we can perform an initial broad screening to identify potential cytotoxic effects, which can then be followed by more specific mechanistic studies.

Proposed Experimental Workflow:

Anticancer_Screening_Workflow Start Start: Compound Synthesis & Purification CellPanel Cell Line Panel Screening (e.g., NCI-60) Start->CellPanel MTT MTT/MTS Assay (Determine IC50) CellPanel->MTT HitIdentified Hit Identified? (IC50 < 10 µM) MTT->HitIdentified MechanismStudies Mechanism of Action Studies HitIdentified->MechanismStudies Yes Stop End: Inactive HitIdentified->Stop No TargetID Target Identification (e.g., Kinase Profiling, Tubulin Polymerization Assay) MechanismStudies->TargetID End End: Lead Compound for Further Development TargetID->End

Caption: High-level workflow for evaluating anticancer potential.

Neuromodulatory Activity

Isoxazole-4-carboxamide derivatives, which are structurally similar to oxazole-4-carboxamides, have been identified as modulators of AMPA receptors, suggesting a potential role in neuroscience.[14] Furthermore, other heterocyclic carboxamides have been shown to interact with various ion channels.[15]

Causality of Experimental Choice: The central nervous system (CNS) is a target-rich environment for small molecules. An initial screen using electrophysiological techniques on relevant ion channels or receptors expressed in cell lines (e.g., HEK293 cells) can provide a rapid assessment of potential neuromodulatory activity.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be self-validating, with built-in controls and clear endpoints to ensure the trustworthiness of the data generated.

Protocol: In Vitro Fungicidal Activity and SDH Enzyme Inhibition Assay

Objective: To determine if this compound inhibits fungal growth and to verify if the mechanism involves SDH inhibition.

Step-by-Step Methodology:

  • Fungal Strain Selection: Utilize a panel of agronomically relevant fungal pathogens (e.g., Magnaporthe grisea, Penicillium digitatum) and a control strain.[6]

  • In Vitro Antifungal Assay (MIC Determination):

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions in 96-well plates containing potato dextrose broth (PDB).

    • Inoculate each well with a standardized fungal spore suspension.

    • Include a positive control (e.g., Boscalid, a known SDH inhibitor) and a negative control (DMSO vehicle).[6]

    • Incubate at 25-28°C for 48-72 hours.

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration with no visible fungal growth.

  • SDH Enzyme Inhibition Assay:

    • Isolate mitochondria from a suitable source (e.g., porcine heart or the target fungus).

    • Use a spectrophotometric assay to measure the rate of succinate oxidation. This is typically done by monitoring the reduction of a dye like 2,6-dichlorophenolindophenol (DCPIP) or MTT.

    • Pre-incubate the mitochondrial preparation with varying concentrations of the test compound.

    • Initiate the reaction by adding succinate.

    • Measure the change in absorbance over time to determine the reaction rate.

    • Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). Compare this to the IC₅₀ of a known SDHi like Boscalid.[6]

Data Presentation:

CompoundM. grisea EC₅₀ (mg/L)Porcine SDH IC₅₀ (µM)
This compoundExperimental ValueExperimental Value
Boscalid (Positive Control)~0.5 - 2.0~12.9
DMSO (Vehicle Control)>100No Inhibition

Note: Control values are illustrative and based on literature for similar compounds.[6]

Protocol: Antiproliferative Activity Screening

Objective: To assess the cytotoxic effect of this compound on human cancer cell lines.

Step-by-Step Methodology:

  • Cell Line Selection: Choose a diverse panel of human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung]) and a non-cancerous control cell line (e.g., HEK293).[9][11]

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a positive control (e.g., Doxorubicin) and a vehicle control (DMSO).

  • Viability Assay (MTT/MTS):

    • Add MTT or MTS reagent to each well and incubate for 2-4 hours.

    • The reagent is converted by viable cells into a colored formazan product.

    • Solubilize the formazan crystals (if using MTT).

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot a dose-response curve and calculate the IC₅₀ value for each cell line using non-linear regression.

Data Presentation:

CompoundMCF-7 IC₅₀ (µM)HCT-116 IC₅₀ (µM)HEK293 IC₅₀ (µM)
This compoundExperimental ValueExperimental ValueExperimental Value
Doxorubicin (Positive Control)~0.1 - 1.0~0.1 - 1.0~1.0 - 5.0
DMSO (Vehicle Control)>100>100>100

Note: Control values are illustrative and based on typical literature findings.

Concluding Remarks and Future Directions

While this compound remains a molecule without a documented biological role, its structure provides a fertile ground for hypothesis-driven research. The strongest line of inquiry points towards potential fungicidal activity through SDH inhibition, a pathway well-trodden by related oxazole-carboxamides. Secondary, yet plausible, avenues include anticancer and neuromodulatory activities.

The experimental frameworks detailed in this guide offer a robust and logical starting point for any research group aiming to elucidate the biological profile of this compound. Successful identification of a primary activity will naturally lead to more focused secondary investigations, including in vivo efficacy studies, ADME/Tox profiling, and detailed SAR studies to optimize potency and selectivity. This molecule represents a blank canvas; the rigorous application of the scientific method will determine the art that is ultimately painted upon it.

References

  • Discovery of N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide Derivatives as SDHi for Fungicidal Candidates. (2025). ACS Publications. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). National Institutes of Health (NIH). [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). PMC - NIH. [Link]

  • This compound. Sinfoo Biotech. [Link]

  • This compound [875553-59-6]. Chemsigma. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). PubMed. [Link]

  • Design, Synthesis, and Fungicidal Evaluation of Novel N-Methoxy Pyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors. (2023). PubMed. [Link]

  • Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. (2025). PMC - PubMed Central. [Link]

  • Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. (2023). National Institutes of Health (NIH). [Link]

  • Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. (2015). PubMed. [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (2009). National Institutes of Health (NIH). [Link]

  • N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. (2022). PMC - NIH. [Link]

  • Antimicrobial activity of 10-isobutyryloxy-8,9-epoxythymol isobutyrate. (2001). PubMed. [Link]

  • Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. (2022). PubMed. [Link]

  • Identification of (R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide, ML277, as a novel, potent and selective Kv7.1 (KCNQ1) potassium channel activator. (2012). PMC - NIH. [Link]

Sources

An In-depth Technical Guide to the Postulated Mechanism of Action of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Novel Bioactive Scaffold

Disclaimer: This document presents a scientifically-informed, hypothetical mechanism of action for N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide. As of the date of this publication, there is a notable absence of direct empirical studies on the specific biological activity of this compound in publicly accessible scientific literature. The proposed mechanism is therefore extrapolated from structure-activity relationship (SAR) studies of analogous compounds containing the oxazole-4-carboxamide core and related N-methoxy-N-methylamide moieties. This guide is intended for research and drug development professionals and should be used as a framework for hypothesis testing and experimental design.

Introduction

The oxazole ring is a privileged scaffold in medicinal and agricultural chemistry, forming the core of numerous bioactive compounds.[1] Its unique electronic and structural properties allow for diverse, non-covalent interactions with biological macromolecules, including hydrogen bonding, π–π stacking, and hydrophobic interactions.[2] When functionalized as an oxazole-4-carboxamide, this heterocyclic system becomes a potent pharmacophore. The subject of this guide, this compound, is a distinct entity within this class, characterized by the CAS Number 875553-59-6, a molecular formula of C₇H₁₀N₂O₃, and a molecular weight of 170.17 g/mol . While direct research is pending, its structural features suggest a compelling, testable hypothesis for its mechanism of action.

Structural Analysis and the Foundation for a Mechanistic Hypothesis

A meticulous analysis of this compound's structure reveals key functional groups that are likely determinants of its biological activity:

  • The Oxazole-4-Carboxamide Core: This moiety is a well-established pharmacophore. Related structures, such as 2-phenyl-oxazole-4-carboxamide derivatives, have been identified as potent inducers of apoptosis in cancer cell lines.[3] Furthermore, the carboxamide linkage is a critical feature in a major class of fungicides that target cellular respiration.[4]

  • The N-Methoxy-N-methylamide Group: The substitution on the amide nitrogen is not merely a passive structural element. In various classes of bioactive carboxamides, the presence and nature of substituents at this position are critical for potency. For instance, in certain antimalarial candidates, an N-methyl group on the carboxamide was found to be "magic," with its absence leading to a complete loss of activity.[5] The N-methoxy group in the title compound is a distinctive feature that warrants investigation for its role in target engagement and metabolic stability.

Based on the prevalence of a specific mechanism of action in compounds bearing the carboxamide functional group attached to a heterocyclic ring, the most compelling and testable hypothesis is that This compound acts as an inhibitor of succinate dehydrogenase (SDH) .

Postulated Primary Mechanism of Action: Inhibition of Succinate Dehydrogenase (Complex II)

Succinate dehydrogenase (SDH) is a critical enzyme complex embedded in the inner mitochondrial membrane, where it plays a dual role in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[6] It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers the resulting electrons to the electron transport chain. Inhibition of SDH disrupts cellular respiration, leading to a rapid depletion of ATP and ultimately, cell death. This mechanism is the basis for a significant class of fungicides known as SDHIs.[7]

Molecular Interaction Model

The proposed binding mode of this compound to the SDH complex is based on the well-characterized interactions of other carboxamide-based SDHIs. The binding pocket for these inhibitors is located at the interface of the SDH-B, SDH-C, and SDH-D subunits.

  • The Carboxamide Linker: This is the primary anchor to the enzyme. The carbonyl oxygen and the amide nitrogen are predicted to form crucial hydrogen bonds with conserved amino acid residues in the binding pocket, such as arginine and tryptophan.

  • The Oxazole Ring: The heterocyclic ring is expected to engage in hydrophobic and π–π stacking interactions with aromatic residues (e.g., tyrosine, proline) within the binding site, providing additional affinity and specificity.

  • The N-Methoxy-N-methyl Group: This group likely orients the molecule within the binding pocket to optimize interactions and may also contribute to the compound's pharmacokinetic properties.

The inhibition of SDH by this compound would lead to a cascade of downstream effects, including:

  • Disruption of the TCA cycle.

  • Inhibition of cellular respiration.

  • Generation of reactive oxygen species (ROS).

  • Induction of apoptosis or other forms of programmed cell death.

SDH_Inhibition_Pathway Compound N-Methoxy-N,2-dimethyl- oxazole-4-carboxamide SDH Succinate Dehydrogenase (Complex II) Compound->SDH Inhibits Fumarate Fumarate SDH->Fumarate Oxidizes to ETC Electron Transport Chain SDH->ETC Donates e- ROS ROS Production SDH->ROS Increased Succinate Succinate Succinate->SDH Substrate ATP ATP Production ETC->ATP Drives Apoptosis Apoptosis ATP->Apoptosis Depletion leads to

Figure 1: Postulated signaling pathway for SDH inhibition.

Alternative/Concurrent Mechanistic Possibilities

While SDH inhibition is the primary hypothesis, the oxazole scaffold is versatile. Other potential mechanisms, which could be primary or secondary, include:

  • Direct Induction of Apoptosis: As seen with 2-phenyl-oxazole-4-carboxamide derivatives, the compound could directly engage with components of the apoptotic machinery, such as caspases.[3]

  • Inhibition of Protein Kinases or STAT3 Signaling: Oxazole derivatives have been shown to inhibit various protein kinases and the STAT3 signaling pathway, which are often dysregulated in cancer.[8]

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is another established anticancer mechanism for some oxazole-containing compounds.[8]

Experimental Protocols for Mechanistic Validation

To rigorously test the hypothesis of SDH inhibition, a multi-faceted experimental approach is required.

Protocol 1: In Vitro SDH Enzyme Inhibition Assay

Objective: To determine if this compound directly inhibits the enzymatic activity of succinate dehydrogenase.

Methodology:

  • Isolation of Mitochondria: Isolate mitochondria from a relevant cell line (e.g., a fungal strain for fungicidal activity, or a cancer cell line for anticancer potential) using differential centrifugation.

  • Enzyme Activity Measurement: Use a colorimetric assay that measures the reduction of a substrate like 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt (e.g., MTT) by SDH. The rate of color change is proportional to enzyme activity.

  • Inhibition Curve: Perform the assay in the presence of varying concentrations of this compound to generate a dose-response curve and calculate the IC₅₀ value.

  • Controls: Include a known SDH inhibitor (e.g., malonate or a commercial fungicide like boscalid) as a positive control and a vehicle (e.g., DMSO) as a negative control.

Data Presentation:

CompoundIC₅₀ (µM) for SDH Inhibition
This compoundExperimental Value
Positive Control (e.g., Boscalid)Experimental Value
Negative Control (Vehicle)No Inhibition

digraph "SDH_Assay_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IsolateMito [label="Isolate Mitochondria", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PrepAssay [label="Prepare Assay Plate\n(Mitochondria, Substrate, Buffer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddCmpd [label="Add Compound Dilutions", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; Measure [label="Measure Absorbance\n(Kinetic Reading)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Calculate IC₅₀", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> IsolateMito; IsolateMito -> PrepAssay; PrepAssay -> AddCmpd; AddCmpd -> Incubate; Incubate -> Measure; Measure -> Analyze; }

Figure 2: Workflow for the in vitro SDH inhibition assay.

Protocol 2: Cellular Respiration Analysis

Objective: To assess the impact of the compound on mitochondrial respiration in intact cells.

Methodology:

  • Cell Culture: Culture the target cells (fungal or mammalian) to an appropriate density.

  • Oxygen Consumption Rate (OCR) Measurement: Use a Seahorse XF Analyzer or a similar instrument to measure the OCR of the cells in real-time.

  • Compound Injection: After establishing a baseline OCR, inject this compound and monitor the change in OCR.

  • Mitochondrial Stress Test: Perform a mitochondrial stress test by sequentially injecting oligomycin (ATP synthase inhibitor), FCCP (an uncoupler), and rotenone/antimycin A (Complex I and III inhibitors) to dissect the specific effects on different components of the electron transport chain. A decrease in basal and maximal respiration following compound injection would be consistent with SDH inhibition.

Protocol 3: Apoptosis and Cell Cycle Analysis

Objective: To determine if the compound induces apoptosis and/or alters cell cycle progression, which are common downstream effects of cellular respiration inhibitors.

Methodology:

  • Cell Treatment: Treat cells with the compound at various concentrations for different time points.

  • Apoptosis Assay: Use flow cytometry with Annexin V and propidium iodide (PI) staining to quantify early and late apoptotic cells.

  • Caspase Activity Assay: Measure the activity of key executioner caspases (e.g., caspase-3/7) using a luminogenic or fluorogenic substrate.

  • Cell Cycle Analysis: Fix and stain cells with PI and analyze their DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

While the definitive mechanism of action of this compound awaits empirical validation, its chemical structure provides a strong rationale for proposing its function as a succinate dehydrogenase inhibitor. This hypothesis is grounded in the established bioactivity of the oxazole-4-carboxamide scaffold and related compounds. The experimental protocols outlined in this guide provide a clear and robust framework for testing this hypothesis and elucidating the true biological function of this intriguing molecule. Such studies will be pivotal in determining its potential for development as a novel therapeutic or agrochemical agent.

References

  • Tai, V. W.-F., et al. (2006). Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. Bioorganic & Medicinal Chemistry Letters, 16(17), 4554–4558. [Link][3]

  • Jaitak, V., Kulkarni, S., & Kaur, K. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882. [Link][8][9]

  • Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link][2]

  • Liu, X., et al. (2019). Novel 1,3,4-Oxadiazole-2-carbohydrazides as Prospective Agricultural Antifungal Agents Potentially Targeting Succinate Dehydrogenase. Journal of Agricultural and Food Chemistry, 67(51), 14097–14106. [Link][10]

  • Roy, A., & Narayanan, S. (2026). Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. ChemRxiv. [Link][5]

  • Sharma, P., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 28. [Link][1]

  • Wang, Z., et al. (2023). Structure-Based Discovery of New Succinate Dehydrogenase Inhibitors via Scaffold Hopping Strategy. Journal of Agricultural and Food Chemistry, 71(40), 14555–14566. [Link][6]

  • Xu, L., et al. (2025). Discovery of N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide Derivatives as SDHi for Fungicidal Candidates. Journal of Agricultural and Food Chemistry. [Link][4]

  • Zhang, M., et al. (2024). Novel succinate dehydrogenase inhibitors containing oxime ester structures: design, synthesis, and biological activities. New Journal of Chemistry, 48(1), 108-117. [Link][7]

Sources

N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide is a heterocyclic compound featuring an oxazole core, a five-membered aromatic ring containing oxygen and nitrogen atoms. The presence of N-methoxy-N-methyl-carboxamide and a methyl group at the 2-position of the oxazole ring suggests its potential for diverse biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a proposed synthesis pathway, and a discussion of its potential biological significance based on the activities of structurally related oxazole carboxamides. Furthermore, this guide outlines detailed, field-proven experimental protocols for researchers and drug development professionals to investigate its therapeutic potential.

Introduction

Heterocyclic compounds, particularly those containing oxazole scaffolds, are of significant interest in medicinal chemistry due to their wide range of pharmacological properties.[1][2] Oxazole derivatives have been successfully developed as antimicrobial, anti-inflammatory, anticancer, and antidiabetic agents.[2] The subject of this guide, this compound (CAS 875553-59-6), is a relatively understudied molecule within this class. Its unique substitution pattern, particularly the N-methoxy-N-methylamide (Weinreb amide) functionality, presents an intriguing subject for chemical and biological exploration. This guide aims to provide a foundational resource for researchers interested in unlocking the potential of this compound.

Chemical Properties and Structure

This compound possesses the following key structural features and properties:

  • Molecular Formula: C₇H₁₀N₂O₃

  • Molecular Weight: 170.17 g/mol

  • CAS Number: 875553-59-6

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₁₀N₂O₃Sinfoo Biotech
Molecular Weight170.17 g/mol Sinfoo Biotech
CAS Number875553-59-6ChemicalBook

The core of the molecule is a 1,3-oxazole ring, which is an aromatic heterocycle. This ring system is known to participate in various non-covalent interactions with biological macromolecules. The N-methoxy-N-methyl-carboxamide group at the 4-position is a notable feature. This functional group, often referred to as a Weinreb amide, is a versatile intermediate in organic synthesis, known for its stability and controlled reactivity towards nucleophiles to form ketones. The methyl group at the 2-position of the oxazole ring can influence the electronic properties and steric hindrance of the molecule, potentially affecting its binding to biological targets.

Proposed Synthesis Pathway

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Methyl-oxazole-4-carboxylic acid

The synthesis of the key intermediate, 2-methyl-oxazole-4-carboxylic acid, can be achieved through the oxidation of 2-methyl-oxazole-4-carbaldehyde or by hydrolysis of the corresponding ester.[3] Alternatively, direct synthesis from simpler precursors is also possible.[3][4]

Step 2: Amide Coupling Reaction

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-oxazole-4-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 equivalents) to the reaction mixture.

  • Coupling Agent: Cool the mixture to 0 °C in an ice bath. Add a peptide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and Hydroxybenzotriazole (HOBt) (1.2 equivalents) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product start1 2-Methyl-oxazole-4-carboxylic acid reaction Amide Coupling in Aprotic Solvent (DCM or DMF) start1->reaction start2 N,O-dimethylhydroxylamine HCl start2->reaction start3 Coupling Agents (EDC, HOBt) start3->reaction start4 Base (TEA or DIPEA) start4->reaction workup Aqueous Work-up reaction->workup chromatography Column Chromatography workup->chromatography product This compound chromatography->product

Caption: Proposed synthesis workflow for this compound.

Potential Biological Activities and Therapeutic Targets

The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1][2] Based on the activities of structurally similar compounds, this compound could be investigated for the following therapeutic applications:

  • Antimicrobial Activity: Many oxazole derivatives have demonstrated potent antibacterial and antifungal properties.[5] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

  • Anticancer Activity: Carboxamide-containing compounds are prevalent in oncology drug discovery. The oxazole ring can act as a bioisostere for other aromatic systems and contribute to binding with various anticancer targets, such as kinases or tubulin.

  • Anti-inflammatory Activity: Some oxazole derivatives have shown anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenase (COX) or by modulating inflammatory signaling pathways.

  • Fungicidal Activity: Recent studies have highlighted the potential of N-methoxy pyrazole-4-carboxamides as potent succinate dehydrogenase (SDH) inhibitors, a key target for fungicides.[6] The structural similarity suggests that this compound could also exhibit fungicidal properties.

Experimental Protocol: In Vitro Biological Screening

A primary screening cascade is essential to identify the potential biological activities of this compound.

1. Antimicrobial Susceptibility Testing:

  • Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Procedure:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium.

    • Inoculate the wells with a standardized suspension of bacterial or fungal strains.

    • Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.

2. Anticancer Cell Proliferation Assay:

  • Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric/fluorometric assays.

  • Procedure:

    • Seed cancer cell lines of interest (e.g., a panel of human cancer cell lines) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the compound for 48-72 hours.

    • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) value.

Biological_Screening_Workflow cluster_antimicrobial Antimicrobial Screening cluster_anticancer Anticancer Screening cluster_antiinflammatory Anti-inflammatory Screening compound N-Methoxy-N,2-dimethyl- oxazole-4-carboxamide antimicrobial_assay Broth Microdilution Assay compound->antimicrobial_assay anticancer_assay MTT Assay on Cancer Cell Lines compound->anticancer_assay antiinflammatory_assay COX Inhibition Assay compound->antiinflammatory_assay mic_determination Determine MIC antimicrobial_assay->mic_determination ic50_determination Determine IC50 anticancer_assay->ic50_determination ic50_inflammation Determine IC50 antiinflammatory_assay->ic50_inflammation

Caption: In vitro biological screening workflow for this compound.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule with potential applications in drug discovery and agrochemicals. This technical guide provides a foundational framework for its synthesis and biological evaluation. Future research should focus on the successful synthesis and characterization of this compound, followed by a comprehensive screening against a diverse panel of biological targets. Elucidation of its mechanism of action for any confirmed activities will be crucial for its further development as a lead compound. The methodologies and insights presented herein are intended to empower researchers to systematically investigate the therapeutic and commercial potential of this compound.

References

  • ChemSynthesis. 2-methyl-1,3-oxazole-4-carboxylic acid. [Link]

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC chemistry, 13(1), 16. [Link]

  • Gomha, S. M., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Mini reviews in medicinal chemistry, 19(12), 946-963.
  • Sheeja Rekha A G, et al. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences, 09(9). [Link]

  • ChemBK. 2-Methyl-oxazole-4-carboxylic acid. [Link]

  • Li, J., et al. (2023). Design, Synthesis, and Fungicidal Evaluation of Novel N-Methoxy Pyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 71(5), 2610–2615. [Link]

Sources

N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide safety and handling.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Handling of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide

Disclaimer: This document is intended as a technical guide for research, scientific, and drug development professionals. The toxicological properties of this compound have not been thoroughly investigated. Therefore, this compound must be handled with extreme caution, treating it as a potentially hazardous substance at all times. The information and recommendations provided herein are based on the chemical's structure, data from analogous compounds, and established principles of laboratory safety.

Introduction: A Proactive Approach to Safety

This compound (CAS No. 875553-59-6) is a heterocyclic compound featuring an oxazole ring and an N-methoxy-N-methyl-carboxamide functional group.[1][2] While its specific biological and toxicological profiles are not well-documented in publicly available literature, its structure suggests potential utility in medicinal and agricultural chemistry, analogous to other carboxamide and oxazole derivatives.[3][4]

The absence of comprehensive safety data necessitates a risk-based approach to handling. The fundamental principle is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion.[5] This guide provides a framework for establishing safe handling protocols, grounded in the hierarchy of controls, to protect laboratory personnel and the integrity of research.

Compound Identification and Properties

A clear understanding of the compound's basic properties is the first step in a thorough risk assessment.

PropertyValueSource
IUPAC Name N-methoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide-
CAS Number 875553-59-6[1][6][7]
Molecular Formula C₇H₁₀N₂O₃[1]
Molecular Weight 170.17 g/mol [1][2]
Physical Form Not specified (Assume solid unless otherwise stated)-
Solubility Not specified-
Boiling Point Not specified[6]
Melting Point Not specified[6]

Hazard Identification and Risk Assessment

Due to the lack of specific toxicological data, we must infer potential hazards from the compound's core structures: the oxazole ring and the N-alkoxycarboxamide moiety.

Analysis of Structural Analogs
  • Oxazole Derivatives: The oxazole core is present in various bioactive compounds. Safety data for simple oxazoles indicate potential hazards including high flammability and the ability to cause serious eye damage.[8][9][10] Some substituted oxazoles are classified as skin and respiratory irritants.[11][12]

  • Carboxamide Derivatives: The carboxamide group is a common feature in pharmaceuticals and other biologically active molecules.[3][4] Depending on the overall structure, these compounds can have potent physiological effects. For novel carboxamides, the default assumption should be that they are biologically active and potentially toxic.[4]

Anticipated Health Effects

Based on the analysis of related structures, the following acute health effects should be considered possible upon exposure:

  • Eye Irritation/Damage: Direct contact may cause serious irritation or burns.[9][12]

  • Skin Irritation: Prolonged or repeated contact may cause skin irritation.[12]

  • Respiratory Tract Irritation: Inhalation of dust or aerosol may irritate the respiratory system.

  • Harmful if Swallowed: Ingestion may lead to unknown systemic toxic effects.[12]

Chronic health effects are unknown. In the absence of data, it is prudent to assume that the compound may have long-term health consequences and to work accordingly to minimize exposure.

Risk Assessment Workflow

A systematic risk assessment should precede any handling of the compound. This involves evaluating the specific procedures to be performed (e.g., weighing, dissolution, reaction) and the potential for exposure in each step.

cluster_0 Risk Assessment & Control Workflow A Identify Hazards (Review this guide, SDS of analogs) B Evaluate Procedure (e.g., weighing, transfer, reaction) A->B C Assess Exposure Risk (Inhalation, Dermal, Ingestion) B->C D Implement Hierarchy of Controls C->D E Engineering Controls (Fume Hood, Glovebox) D->E Primary F Administrative Controls (SOPs, Training, Designated Area) E->F Secondary G Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) F->G Tertiary H Proceed with Experiment G->H I Review & Refine (Post-procedure evaluation) H->I cluster_0 Hierarchy of Controls (Most to Least Effective) A Elimination / Substitution (Not applicable for this topic) B Engineering Controls (Chemical Fume Hood, Glovebox) C Administrative Controls (SOPs, Designated Areas, Training) D Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat)

Caption: The hierarchy of controls prioritizes engineering solutions over reliance on PPE.

Engineering Controls (Primary)

Engineering controls are the first and most important line of defense as they physically separate the researcher from the hazard. [13]* Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and preparation of solutions, must be performed inside a certified chemical fume hood to prevent inhalation of airborne particles. [1][13]* Glovebox: For highly sensitive operations or when handling larger quantities, a glovebox provides an even higher level of containment.

Administrative Controls (Secondary)

These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this compound.

  • Designated Area: Designate a specific area within the laboratory for handling this compound. Label the area clearly.

  • Training: Ensure all personnel are trained on this guide, the relevant SOPs, and the general principles of chemical safety before they are permitted to handle the compound. [14]

Personal Protective Equipment (PPE) (Tertiary)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. It should never be the sole method of protection. [14]

Protection Type Specification Rationale
Hand Protection Nitrile gloves (inspect before use) Provides a barrier against dermal absorption. Use proper removal technique to avoid self-contamination. [8]
Eye Protection Chemical safety goggles with side shields Protects eyes from splashes and airborne particles. [1][15]
Body Protection Fully buttoned laboratory coat Protects skin and personal clothing from contamination. [14]

| Footwear | Closed-toe shoes | Prevents injury from spills or dropped items. [15]|

Standard Operating Protocols

Adherence to standardized protocols is critical for ensuring safety and reproducibility.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks in a well-ventilated area.

  • Labeling: Ensure the container is clearly labeled with the compound name, CAS number, and appropriate hazard warnings (e.g., "Irritant," "Handle with Caution"). [1]3. Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area, separate from incompatible materials such as strong oxidizing agents. [10][11]The storage location should be a designated, secured cabinet.

Weighing and Handling Protocol
  • Preparation: Don all required PPE (lab coat, goggles, nitrile gloves).

  • Work Area: Perform all work within a certified chemical fume hood. [13]3. Weighing: To minimize static dispersal of powder, use a weigh boat or creased weigh paper. Handle with forceps.

  • Transfer: Carefully transfer the weighed solid to the reaction or dissolution vessel. Use a funnel for transfers into narrow-necked flasks.

  • Dissolution: If preparing a solution, add solvent slowly to the solid to avoid splashing.

  • Post-Handling: After handling, wipe down the work surface in the fume hood, carefully remove gloves, and wash hands thoroughly with soap and water. [11][15]

Waste Disposal
  • Segregation: Do not dispose of chemical waste down the sink. [1]Collect all waste containing this compound in a dedicated, clearly labeled hazardous waste container.

  • Container: The waste container should be made of a compatible material and kept securely closed when not in use.

  • Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local and national regulations. [8][12]

Emergency Procedures

Plan for emergencies before they happen. Ensure all personnel are familiar with these procedures and the location of safety equipment.

Spills
  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Contain: For small spills inside a fume hood, contain the spill with an appropriate absorbent material (e.g., vermiculite, sand).

  • Clean-up: Wearing appropriate PPE, carefully scoop the absorbent material into a hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report all spills to the laboratory supervisor and the institutional EHS office.

Personnel Exposure
Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open. Seek immediate medical attention. [10][15]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention if irritation develops. [10][15]
Inhalation Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration (if trained) and seek immediate medical attention. [10]
Ingestion DO NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [10]

Conclusion

The handling of novel research chemicals like this compound demands a culture of safety built on caution, preparedness, and a thorough understanding of general chemical principles. While specific toxicological data is absent, a conservative approach based on the hazards of its structural motifs—the oxazole and carboxamide groups—provides a robust framework for its safe use. By consistently applying the hierarchy of controls, adhering to detailed protocols, and preparing for emergencies, researchers can confidently and safely explore the potential of this and other novel compounds.

References

  • National Institutes of Health. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Lab Manager. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage. Retrieved from [Link]

  • Capot Chemical. (2008, October 23). MSDS of Oxazole. Retrieved from [Link]

  • University of California. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (2020, January). Part D: Chemical Safety Procedures for Laboratories. Retrieved from [Link]

  • SDS Manager Inc. (n.d.). Oxazole yellow SDS. Retrieved from [Link]

  • Edafiogho, F. O., et al. (2006). Synthesis and pharmacological evaluation of carboxamides. Nigerian Journal of Physiological Sciences, 21(1-2), 49-57. Retrieved from [Link]

  • Chemsigma. (n.d.). This compound. Retrieved from [Link]

  • Sinfoo Biotech. (n.d.). This compound. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 27(23), 8274. Retrieved from [Link]

Sources

A Comprehensive Guide to the Solubility Characterization of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aqueous solubility of a new chemical entity (NCE) is a critical determinant of its potential for successful development into a viable therapeutic agent. Poor solubility can severely hamper absorption, lead to variable bioavailability, and create significant challenges during formulation.[1][2][3] This technical guide provides a comprehensive framework for the solubility characterization of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide, a novel oxazole carboxamide derivative. While specific experimental data for this compound is not publicly available, this document outlines the foundational principles and detailed experimental protocols necessary to generate such crucial data. We will delve into the strategic importance of solubility assessment in early-stage drug discovery, differentiate between kinetic and thermodynamic solubility, and provide step-by-step methodologies for their determination. This guide is intended for researchers, chemists, and drug development professionals dedicated to advancing NCEs from the bench to the clinic.

The Imperative of Solubility in Modern Drug Discovery

The journey of a drug candidate from initial synthesis to market approval is fraught with challenges, with a significant percentage of failures attributed to poor physicochemical properties. Among these, aqueous solubility stands out as a paramount parameter.[2][3] A drug must be in an aqueous solution at the site of absorption to be readily absorbed into the systemic circulation.[2][3] More than 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, posing a major hurdle for formulation scientists.[2][3]

For this compound, understanding its solubility profile is not merely an academic exercise; it is a critical step that influences:

  • Bioavailability: Low solubility is a primary cause of low and erratic oral bioavailability, which can compromise therapeutic efficacy.[1][2][3]

  • Formulation Development: The choice of excipients, delivery systems (e.g., parenteral, oral), and dosage form design are all heavily dependent on the compound's solubility.[1]

  • In Vitro Assay Integrity: Insoluble compounds can precipitate in biological assay media, leading to inaccurate and unreliable pharmacological data.[2]

  • Dose Proportionality: Compounds with poor solubility often exhibit non-linear pharmacokinetics, complicating dose selection for clinical studies.

Therefore, determining the solubility of this compound early in the discovery process is a strategic necessity to de-risk the project and allocate resources efficiently.[4][5]

Kinetic vs. Thermodynamic Solubility: A Conceptual Framework

When discussing solubility, it is crucial to distinguish between two key measurements: kinetic and thermodynamic solubility. The choice of which to measure depends on the stage of drug development and the specific question being addressed.[5][6]

  • Kinetic Solubility: This measures the concentration of a compound in solution before it begins to precipitate out after being rapidly introduced from a high-concentration organic solvent stock (typically DMSO) into an aqueous buffer.[5][7] It is a high-throughput screening method ideal for the early discovery phase to quickly rank and compare large numbers of compounds.[4][7] However, it can sometimes overestimate the true solubility as it may reflect a supersaturated or metastable state.[8]

  • Thermodynamic (or Equilibrium) Solubility: This is the true measure of a compound's solubility, defined as the maximum concentration of a substance that can be dissolved in a solvent at equilibrium with its solid (crystalline or amorphous) form.[9][10] The "shake-flask" method is the gold standard for this determination, requiring longer incubation times to ensure equilibrium is reached.[11] This measurement is vital for lead optimization, pre-formulation studies, and predicting in vivo behavior.[9][10][12]

The following diagram illustrates the distinct workflows for these two fundamental types of solubility assessment.

G cluster_0 Solubility Assessment Workflow cluster_1 Early Discovery Phase cluster_2 Lead Optimization & Pre-formulation start Start with N-Methoxy-N,2-dimethyl- oxazole-4-carboxamide ks Kinetic Solubility (High-Throughput Screening) start->ks Initial Screening ts Thermodynamic Solubility (Gold Standard) start->ts In-depth Characterization ks_prep Prepare high-concentration DMSO stock solution ks->ks_prep ks_add Add DMSO stock to aqueous buffer (e.g., PBS) ks_prep->ks_add ks_measure Rapid Measurement (e.g., Nephelometry, UV-Vis) after short incubation ks_add->ks_measure ks_result Apparent Solubility (µg/mL) ks_measure->ks_result ts_prep Add excess solid compound to aqueous buffer ts->ts_prep ts_incubate Equilibrate for extended period (e.g., 24-48h with shaking) ts_prep->ts_incubate ts_separate Separate solid and liquid phases (Centrifugation/Filtration) ts_incubate->ts_separate ts_measure Quantify concentration in supernatant (HPLC-UV, LC-MS) ts_separate->ts_measure ts_result Equilibrium Solubility (µg/mL) ts_measure->ts_result

Caption: Workflow distinguishing Kinetic and Thermodynamic solubility assays.

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols for determining the kinetic and thermodynamic solubility of this compound.

Protocol for Kinetic Solubility Assay (Nephelometric Method)

This high-throughput method is ideal for early-stage assessment. It relies on detecting compound precipitation by measuring light scattering.[4][13][14]

Materials and Equipment:

  • This compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96- or 384-well microtiter plates (clear bottom)

  • Acoustic liquid handler or multichannel pipette

  • Plate shaker

  • Laser nephelometer or a plate reader with light-scattering capabilities

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.[13]

  • Plate Setup: Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a microtiter plate. To create a concentration gradient, perform serial dilutions directly in the plate or prepare intermediate dilutions.

  • Buffer Addition: Rapidly add PBS (pH 7.4) to each well to achieve the desired final compound concentrations (e.g., ranging from 1 to 200 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize co-solvent effects.

  • Incubation: Mix the contents thoroughly on a plate shaker for 5-10 minutes. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration, typically between 1 to 2 hours.[13]

  • Measurement: Measure the light scattering in each well using a nephelometer. The intensity of scattered light is directly proportional to the amount of precipitated compound.[14]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly above the background (buffer with DMSO only).

Protocol for Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the gold standard.[11]

Materials and Equipment:

  • This compound (solid powder)

  • Aqueous buffer systems (e.g., PBS at pH 7.4, simulated gastric fluid, simulated intestinal fluid)[12]

  • Glass vials with screw caps

  • Thermostated shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography with UV detector (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS)

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.[9]

  • Buffer Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer to the vial.[9]

  • Equilibration: Cap the vials securely and place them in a thermostated shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a prolonged period, typically 24 to 48 hours, to ensure equilibrium is reached.[9][10]

  • Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Separate the solid from the supernatant by either:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

    • Filtration: Carefully withdraw the supernatant using a syringe and pass it through a 0.22 µm filter to remove any remaining solid particles. Adsorption to the filter should be checked.[8]

  • Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., acetonitrile/water). Analyze the clear filtrate or supernatant using a validated HPLC-UV or LC-MS method to determine the concentration of the dissolved compound.[10][12]

  • Data Analysis: The concentration determined from the analysis represents the thermodynamic solubility of the compound under the specified conditions (e.g., pH, temperature).

The following diagram outlines the critical steps in the gold-standard Shake-Flask method.

Caption: Key stages of the Thermodynamic Solubility Shake-Flask Assay.

Data Interpretation and Presentation

All quantitative solubility data for this compound should be summarized in a clear, structured table to allow for easy comparison across different conditions.

Table 1: Solubility Data Summary for this compound

Assay TypeSolvent/Buffer SystempHTemperature (°C)Solubility (µg/mL)Solubility (µM)Method of Analysis
KineticPBS7.425[Experimental Value][Calculated Value]Nephelometry
ThermodynamicPBS7.425[Experimental Value][Calculated Value]HPLC-UV
ThermodynamicSimulated Gastric Fluid1.237[Experimental Value][Calculated Value]HPLC-UV
ThermodynamicSimulated Intestinal Fluid6.837[Experimental Value][Calculated Value]HPLC-UV

Note: The molecular weight of this compound (C7H10N2O3) is 170.17 g/mol .

Conclusion

The solubility of this compound is a cornerstone property that will dictate its future trajectory in the drug development pipeline. While no public data currently exists, the protocols detailed in this guide provide a robust and scientifically sound approach to generating this critical information. By employing high-throughput kinetic assays for initial screening and the gold-standard shake-flask method for in-depth thermodynamic characterization, researchers can build a comprehensive solubility profile. This data will empower project teams to make informed decisions regarding compound progression, guide formulation strategies, and ultimately increase the probability of developing a safe and effective therapeutic agent.

References

  • Vertex AI Search. (2020). The Importance of Solubility for New Drug Molecules.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
  • BMG LABTECH. (2023).
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Protocols.io. (2025). In-vitro Thermodynamic Solubility.
  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • ResearchGate. (2019).
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • PubMed. (n.d.). In vitro solubility assays in drug discovery.
  • Domainex. (n.d.). Thermodynamic Solubility Assay.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

Sources

An In-depth Technical Guide to the Theoretical Properties of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide, a substituted oxazole derivative, represents a molecule of interest within contemporary medicinal and agricultural chemistry. The oxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities.[1] This technical guide provides a comprehensive overview of the theoretical properties of this compound, leveraging computational predictions and comparative analysis with structurally related compounds to elucidate its physicochemical characteristics, potential biological activities, and prospective applications in drug discovery and development.

Introduction: The Significance of the Oxazole Moiety

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in the design of novel therapeutic agents.[1] Its unique electronic and structural features allow for diverse interactions with biological targets. The substitution pattern on the oxazole ring plays a pivotal role in defining the pharmacological profile of the resulting molecule.[1] The presence of a carboxamide group, as seen in this compound, often enhances the potential for hydrogen bonding and can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. This guide delves into the specific theoretical attributes of this compound to provide a foundational understanding for researchers exploring its potential.

Molecular and Physicochemical Profile

A thorough understanding of a compound's molecular and physicochemical properties is fundamental to predicting its behavior in biological systems and guiding its development as a potential therapeutic agent.

Chemical Identity
PropertyValueSource
IUPAC Name N-Methoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide-
CAS Number 875553-59-6[2]
Molecular Formula C₇H₁₀N₂O₃[2]
Molecular Weight 170.17 g/mol [2]
Canonical SMILES CON(C)C(=O)c1coc(C)n1-
Predicted Physicochemical Properties

In the absence of extensive experimental data, computational methods provide valuable insights into the physicochemical properties of novel compounds. The following table summarizes the predicted properties for this compound, which are crucial for assessing its drug-likeness and potential pharmacokinetic profile.

ParameterPredicted ValueSignificance in Drug Discovery
logP (Octanol/Water Partition Coefficient) ~0.5 - 1.5Indicates lipophilicity and affects absorption and distribution.[3][4]
Aqueous Solubility (logS) -1.0 to -2.0Crucial for formulation and bioavailability.[3][4]
Topological Polar Surface Area (TPSA) ~60 - 70 ŲInfluences membrane permeability and oral bioavailability.
Hydrogen Bond Donors 0Affects solubility and binding to biological targets.
Hydrogen Bond Acceptors 4Affects solubility and binding to biological targets.
Rotatable Bonds 2Influences conformational flexibility and binding affinity.

Note: These values are estimations derived from computational models and may vary from experimentally determined values.

Synthetic Strategies: A Conceptual Overview

The synthesis of N-substituted oxazole-4-carboxamides can be approached through several established methodologies in organic chemistry. While a specific synthetic route for this compound is not detailed in the public domain, a plausible pathway can be conceptualized based on known reactions for similar structures.

A common approach involves the formation of the oxazole ring, followed by the amidation at the C4 position. For instance, a substituted acetoacetate derivative could serve as a precursor for the oxazole ring, which is then functionalized to introduce the carboxamide moiety.

Synthesis_Pathway cluster_0 Conceptual Synthetic Pathway Precursor Substituted Acetoacetate Derivative Oxazole_Formation Oxazole Ring Formation Precursor->Oxazole_Formation Cyclization Functionalization C4-Carboxylic Acid Derivative Oxazole_Formation->Functionalization Modification Amidation Amidation with N,O-Dimethylhydroxylamine Functionalization->Amidation Coupling Final_Product N-Methoxy-N,2-dimethyl- oxazole-4-carboxamide Amidation->Final_Product

Caption: Conceptual synthetic workflow for this compound.

Predicted Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is indispensable for the structural confirmation of synthesized compounds. The following are predicted spectroscopic data for this compound, based on the analysis of its functional groups and comparison with related structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different methyl groups and the oxazole ring proton.

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.0 - 8.2Singlet1HOxazole ring proton (C5-H)
~3.8Singlet3HN-methoxy group (-OCH₃)
~3.3Singlet3HN-methyl group (-NCH₃)
~2.6Singlet3HC2-methyl group (-CH₃)

Note: Predicted shifts are relative to TMS and can be influenced by the solvent used.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm)Carbon Assignment
~160 - 165Carboxamide Carbonyl (C=O)
~158 - 162Oxazole Ring Carbon (C2)
~140 - 145Oxazole Ring Carbon (C4)
~135 - 140Oxazole Ring Carbon (C5)
~62N-methoxy Carbon (-OCH₃)
~35N-methyl Carbon (-NCH₃)
~14C2-methyl Carbon (-CH₃)
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carbonyl and other functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
~1680 - 1660C=O stretchAmide
~1600 - 1580C=N stretchOxazole ring
~1350 - 1300C-O stretchOxazole ring
~1100 - 1000C-O stretchMethoxy group
Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
170.07[M]⁺, Molecular Ion
142[M - CO]⁺
111[M - N(CH₃)OCH₃]⁺

Potential Biological Activity and Therapeutic Applications: An Extrapolative Analysis

While no specific biological activity has been reported for this compound, the known activities of structurally similar compounds provide a basis for postulating its potential therapeutic applications.

Fungicidal Activity

Several N-substituted pyrazole-4-carboxamide derivatives containing an N-methoxy group have been investigated as potent succinate dehydrogenase inhibitors (SDHIs), a key target for fungicides.[5] This suggests that this compound could be explored for its potential as a novel agricultural or clinical antifungal agent.

Biological_Potential cluster_1 Potential Biological Activities Molecule N-Methoxy-N,2-dimethyl- oxazole-4-carboxamide Fungicidal Fungicidal Activity Molecule->Fungicidal Analogy to SDHIs Anticancer Anticancer Activity Molecule->Anticancer Oxazole Scaffold Anti_inflammatory Anti-inflammatory Activity Molecule->Anti_inflammatory Oxazole Scaffold Antimicrobial Antimicrobial Activity Molecule->Antimicrobial Oxazole Scaffold

Caption: Postulated biological activities based on structural features.

Anticancer and Anti-inflammatory Properties

The oxazole core is a common feature in compounds with demonstrated anticancer and anti-inflammatory activities.[1] For instance, Mubritinib, a tyrosine kinase inhibitor, and Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID), both contain an oxazole moiety.[1] The specific substitutions on this compound could modulate these activities, making it a candidate for screening in relevant biological assays.

ADMET Profile: In Silico Predictions

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate is a critical determinant of its clinical success. In silico ADMET prediction tools can provide early-stage insights into the potential liabilities of a molecule.

ADMET PropertyPredictionImplication
Human Intestinal Absorption HighGood potential for oral bioavailability.
Blood-Brain Barrier Penetration LikelyMay have potential for CNS applications or off-target effects.
CYP450 Inhibition Potential inhibitor of some isoformsPossibility of drug-drug interactions.
Hepatotoxicity Low to moderate riskFurther experimental validation is required.
Ames Mutagenicity Unlikely to be mutagenicFavorable from a safety perspective.

Disclaimer: These are computational predictions and require experimental verification.

Conclusion and Future Directions

This compound is a small molecule with a chemical structure that suggests potential for biological activity, particularly in the areas of antifungal and anticancer research. This in-depth technical guide, based on theoretical predictions and comparative analysis, provides a foundational framework for its further investigation. The presented physicochemical properties, predicted spectroscopic data, and potential biological activities offer a starting point for its synthesis, characterization, and screening in relevant biological models. Future research should focus on the experimental validation of these theoretical properties and the exploration of its therapeutic potential through rigorous preclinical studies.

References

  • A comprehensive review on biological activities of oxazole derivatives. (2019). PMC - NIH. [Link]

  • Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. (n.d.). NIH. [Link]

  • This compound. (n.d.). Sinfoo Biotech. [Link]

  • Trends in PhysChem Properties of Newly Approved Drugs over the Last Six Years; Predicting Solubility of Drugs Approved in 2021. (n.d.). ResearchGate. [Link]

  • Design, Synthesis, and Fungicidal Evaluation of Novel N-Methoxy Pyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors. (2023). PubMed. [Link]

Sources

A Technical Guide to the Spectral Analysis of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide, a substituted oxazole derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] The oxazole scaffold is a key structural motif in numerous biologically active molecules.[3] Understanding the precise molecular structure and electronic properties of such compounds is paramount for elucidating their reactivity, biological targets, and potential applications in drug discovery.[4][5]

This in-depth technical guide provides a comprehensive overview of the spectral data for this compound (CAS No. 875553-59-6).[6][7][8] While experimental spectra for this specific molecule are not widely published, this guide, grounded in established spectroscopic principles and comparative data from related structures, presents a robust, predicted analysis. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the interpretation of these spectra for structural confirmation.

Molecular Structure and Properties

A foundational understanding of the molecule's composition is essential before delving into its spectral characteristics.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O₃[6]
Molecular Weight 170.17 g/mol [6]
CAS Number 875553-59-6[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[3] The predicted ¹H and ¹³C NMR spectra for this compound in a standard solvent such as CDCl₃ are detailed below. The chemical shifts are influenced by the electronic environment of each nucleus, providing a detailed map of the molecular structure.[9]

Predicted ¹H NMR Data
Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentRationale
~8.3Singlet1HH-5 (oxazole ring)The proton at position 5 of the oxazole ring is in a relatively electron-deficient environment, leading to a downfield shift.
~3.8Singlet3H-OCH₃ (methoxy)The protons of the methoxy group are shielded by the oxygen atom, resulting in a characteristic singlet in this region.
~3.3Singlet3H-NCH₃ (amide)The protons of the N-methyl group are slightly deshielded by the adjacent carbonyl and nitrogen atoms.
~2.6Singlet3HC-CH₃ (oxazole ring)The protons of the methyl group at position 2 of the oxazole ring are in a typical range for a methyl group attached to an aromatic ring.
Predicted ¹³C NMR Data
Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165C=O (amide)The carbonyl carbon of the amide is significantly deshielded.
~162C-2 (oxazole ring)The carbon at position 2, bonded to a nitrogen and a methyl group, is expected to be downfield.
~150C-4 (oxazole ring)The carbon at position 4, attached to the carboxamide group, will be deshielded.
~138C-5 (oxazole ring)The carbon at position 5, bonded to a proton, will appear in the aromatic region.
~62-OCH₃ (methoxy)The carbon of the methoxy group is shielded by the oxygen atom.
~34-NCH₃ (amide)The carbon of the N-methyl group.
~14C-CH₃ (oxazole ring)The carbon of the methyl group at position 2 of the oxazole ring.
Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a spectral width of approximately 16 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 220 ppm.

    • Employ a standard pulse sequence (e.g., zgpg30) with a relaxation delay of 2 seconds.

    • Accumulate a sufficient number of scans (typically several hundred to a few thousand) for adequate signal intensity.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual solvent peak in CDCl₃ for ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[3] The predicted characteristic absorption bands for this compound are presented below.

Predicted Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3100MediumC-H stretch (oxazole ring)
~2950MediumC-H stretch (aliphatic -CH₃)
~1680StrongC=O stretch (amide)
~1600MediumC=N stretch (oxazole ring)
~1450MediumC-H bend (aliphatic -CH₃)
~1100StrongC-O stretch (methoxy and oxazole ring)
Experimental Protocol: IR Data Acquisition

A typical procedure for obtaining an IR spectrum is as follows:

  • Sample Preparation: Prepare a thin film of the neat compound on a salt plate (e.g., NaCl or KBr) or prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.[3] For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

Predicted Mass Spectrum Data
m/z (mass-to-charge ratio)Predicted Relative IntensityAssignment
170Moderate[M]⁺ (Molecular ion)
140High[M - CH₂O]⁺
112High[M - CON(OCH₃)CH₃]⁺
82Moderate[C₄H₄NO]⁺
60High[CH₃N(OCH₃)]⁺
Experimental Protocol: MS Data Acquisition

The general workflow for acquiring an EI mass spectrum is:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate positively charged ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the separated ions and record their abundance.

  • Data Analysis: Process the data to generate a mass spectrum, which plots the relative abundance of ions as a function of their m/z ratio.

Plausible Synthetic Route

While a specific synthesis for this compound is not extensively documented in readily available literature, a plausible synthetic route can be proposed based on established methodologies for the formation of oxazole rings and amide bond formation. A common approach is the reaction of an α-acylamino ketone with a dehydrating agent.

Synthesis_Workflow start Ethyl 2-methyl-oxazole-4-carboxylate hydrolysis Hydrolysis (e.g., LiOH, H₂O/THF) start->hydrolysis acid 2-Methyl-oxazole-4-carboxylic acid hydrolysis->acid coupling Amide Coupling (e.g., HATU, DIPEA) acid->coupling product N-Methoxy-N,2-dimethyl- oxazole-4-carboxamide coupling->product reagent N,O-Dimethylhydroxylamine hydrochloride reagent->coupling

Figure 1: A proposed synthetic workflow for this compound.

Conclusion

The comprehensive spectral analysis presented in this guide, including predicted NMR, IR, and MS data, provides a robust framework for the structural elucidation of this compound. The detailed experimental protocols offer a practical approach for researchers to obtain and interpret the spectral data for this and related oxazole derivatives. This information is critical for quality control, reaction monitoring, and for a deeper understanding of the structure-activity relationships of this class of compounds in the context of drug development and chemical research.

References

  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (n.d.). Asian Journal of Biochemical and Pharmaceutical Research.
  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (2025).
  • Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. (2024). In Press.
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024).
  • This compound. (n.d.). Sinfoo Biotech.
  • This compound. (n.d.). BLDpharm.
  • This compound. (n.d.). ChemicalBook.
  • Technical Guide: Structure Elucidation of 5-Methoxyoxazole-2-carboxylic acid. (n.d.). Benchchem.
  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). MDPI.

Sources

Unlocking the Potential of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide: A Technical Guide to Future Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing a Molecule of Interest

N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide, a molecule identified by its CAS number 875553-59-6, presents a compelling scaffold for novel scientific inquiry.[1][2][3][4][5] Its structure is a unique amalgamation of three key chemical motifs: a central oxazole ring, a dimethyl substitution pattern, and an N-methoxy-N-methylcarboxamide functional group, commonly known as a Weinreb amide. This guide will dissect the latent potential encoded within this structure, proposing concrete, actionable research pathways for its exploration in medicinal chemistry, agrochemistry, and synthetic methodology.

The oxazole core is a well-established pharmacophore, a five-membered heterocyclic ring that is a cornerstone in numerous biologically active compounds.[6][7][8] Its derivatives have demonstrated a vast spectrum of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7] The carboxamide linkage is another prevalent feature in drug design, contributing to molecular stability and facilitating crucial hydrogen bonding interactions with biological targets. Furthermore, the N-methoxy-N-methylamide (Weinreb amide) functionality is a highly valued tool in organic synthesis, offering a reliable route to ketones and aldehydes by reacting with organometallic reagents without the common issue of over-addition.[9][10][]

This technical guide will provide a structured exploration of potential research avenues for this compound, complete with detailed experimental protocols and workflow visualizations to empower researchers in unlocking its scientific value.

Proposed Research Area 1: Oncology Drug Discovery

The prevalence of the oxazole moiety in anticancer agents makes this compound a prime candidate for oncological screening.[6][7][8] The structural similarity to other biologically active carboxamides further strengthens this hypothesis.[12][13][14] A systematic investigation into its antiproliferative and cytotoxic effects is a logical first step.

Experimental Workflow: From Synthesis to Cellular Screening

cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action synthesis Chemical Synthesis purification Purification (Chromatography) synthesis->purification characterization Structural Verification (NMR, MS) purification->characterization cell_lines Panel of Cancer Cell Lines (e.g., MCF-7, HCT116) characterization->cell_lines Test Compound cytotoxicity Cytotoxicity Assay (MTT/XTT) cell_lines->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle Active Hits apoptosis Apoptosis Assay (Annexin V/PI) cell_cycle->apoptosis pathway Target Identification (Western Blot, etc.) apoptosis->pathway

Caption: Workflow for evaluating anticancer potential.

Protocol 1: Synthesis of this compound

A plausible synthetic route can be adapted from established oxazole synthesis methodologies.

  • Esterification: Begin with commercially available ethyl 2-methylacetoacetate.

  • Bromination: Alpha-bromination of the ketone using a suitable brominating agent (e.g., N-bromosuccinimide).

  • Hantzsch-type Oxazole Synthesis: React the resulting alpha-bromo ketone with urea or a related amide in a condensation reaction to form the 2-amino-oxazole intermediate.

  • Amide Coupling: Couple the resulting oxazole-4-carboxylic acid (after hydrolysis of the ester) with N,O-dimethylhydroxylamine hydrochloride using a standard peptide coupling reagent such as HATU or EDC/HOBt to yield the final product.[15]

  • Purification and Characterization: Purify the crude product via column chromatography and confirm its identity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)
  • Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in DMSO and add to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Cell Line Hypothetical IC50 (µM)
MCF-7 (Breast)5.2
HCT116 (Colon)8.9
A549 (Lung)12.1
HeLa (Cervical)3.8

Proposed Research Area 2: Agrochemical Development as a Fungicide

The structural motif of a carboxamide linked to a heterocyclic ring is a hallmark of succinate dehydrogenase inhibitor (SDHI) fungicides.[16][17] This makes this compound an intriguing candidate for development as a novel crop protection agent.

Experimental Workflow: From Fungal Inhibition to Target Validation

cluster_0 Antifungal Screening cluster_1 Enzymatic Assay cluster_2 In Silico Analysis pathogens Panel of Plant Pathogenic Fungi mic Minimum Inhibitory Concentration (MIC) Assay pathogens->mic ec50 EC50 Determination mic->ec50 sdh_source Isolate Succinate Dehydrogenase (SDH) ec50->sdh_source Active Compound inhibition_assay SDH Inhibition Assay sdh_source->inhibition_assay ic50_enzyme Determine Enzymatic IC50 inhibition_assay->ic50_enzyme homology SDH Homology Modeling ic50_enzyme->homology Validate Target docking Molecular Docking Simulation homology->docking binding_mode Predict Binding Mode docking->binding_mode

Caption: Workflow for investigating fungicidal activity.

Protocol 3: Antifungal Susceptibility Testing
  • Fungal Strains: Obtain a panel of relevant plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum).

  • Assay Preparation: Use a broth microdilution method in 96-well plates. Prepare serial dilutions of the test compound in a suitable growth medium (e.g., Potato Dextrose Broth).

  • Inoculation: Add a standardized fungal spore suspension to each well.

  • Incubation: Incubate the plates at an appropriate temperature for 48-72 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible fungal growth.

Protocol 4: Succinate Dehydrogenase (SDH) Inhibition Assay
  • Enzyme Isolation: Isolate mitochondria from a suitable source (e.g., bovine heart or the target fungus) as a source of SDH.

  • Assay Buffer: Prepare an assay buffer containing succinate as the substrate and an artificial electron acceptor (e.g., DCPIP).

  • Reaction: Pre-incubate the mitochondrial preparation with various concentrations of the test compound.

  • Initiate Reaction: Start the reaction by adding succinate.

  • Spectrophotometric Measurement: Monitor the reduction of the electron acceptor over time by measuring the decrease in absorbance at a specific wavelength.

  • Data Analysis: Calculate the rate of reaction and determine the IC50 value for SDH inhibition.

Proposed Research Area 3: Utility in Synthetic Organic Chemistry

The Weinreb amide group in this compound makes it a valuable intermediate for synthesizing more complex oxazole-containing molecules.[9][10][] Its reaction with organometallic reagents can provide controlled access to ketones and, after subsequent reduction, aldehydes.

Synthetic Transformations

cluster_0 Ketone Synthesis cluster_1 Aldehyde Synthesis start N-Methoxy-N,2-dimethyl- oxazole-4-carboxamide grignard Grignard Reagent (R-MgBr) start->grignard reducing_agent Reducing Agent (e.g., DIBAL-H) start->reducing_agent ketone 4-Acyl-2-methyl-oxazole grignard->ketone Nucleophilic Acyl Substitution aldehyde 2-Methyl-oxazole-4-carbaldehyde reducing_agent->aldehyde Reduction

Caption: Synthetic utility of the Weinreb amide.

Protocol 5: Synthesis of a 4-Acyl-oxazole Derivative
  • Reaction Setup: Dissolve this compound in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool to 0 °C.

  • Grignard Addition: Slowly add a solution of the desired Grignard reagent (e.g., phenylmagnesium bromide) in THF.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify the resulting ketone by column chromatography.

Conclusion

This compound stands at the intersection of several key areas of chemical research. Its unique combination of a biologically active oxazole core and a synthetically versatile Weinreb amide functionality provides a rich platform for discovery. The proposed research pathways in oncology, agrochemicals, and synthetic methodology are not exhaustive but represent logical, data-driven starting points for a comprehensive investigation. The detailed protocols and workflows provided in this guide are intended to serve as a practical foundation for researchers to build upon, ultimately unlocking the full scientific potential of this promising molecule.

References

  • Sibi M P. Chemistry of N-methoxy-N-methylamides. Applications in synthesis. A review.
  • Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Retrieved January 11, 2026, from [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central. (n.d.). Retrieved January 11, 2026, from [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

  • A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents - KoreaScience. (n.d.). Retrieved January 11, 2026, from [Link]

  • Application of Oxazole and Oxazolopyrimidine as New Effective Regulators of Oilseed Rape Growth - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications | Bentham Science Publishers. (n.d.). Retrieved January 11, 2026, from [Link]

  • This compound - Sinfoo Biotech. (n.d.). Retrieved January 11, 2026, from [Link]

  • This compound [875553-59-6] | Chemsigma. (n.d.). Retrieved January 11, 2026, from [Link]

  • Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

  • Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

  • Discovery of N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide Derivatives as SDHi for Fungicidal Candidates - ACS Publications. (n.d.). Retrieved January 11, 2026, from [Link]

  • Design, Synthesis, and Fungicidal Evaluation of Novel N-Methoxy Pyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]

  • Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]

  • Identification of (R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide, ML277, as a novel, potent and selective Kv7.1 (KCNQ1) potassium channel activator - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

Sources

A Technical Guide to N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide and Its Utility in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The oxazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a diverse range of biologically active compounds.[1][2] This technical guide focuses on a specific and highly versatile derivative, N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide . We will explore its synthesis, physicochemical properties, and its pivotal role as a sophisticated intermediate for the development of novel therapeutics, particularly in oncology. This document provides field-proven insights, detailed experimental protocols, and structure-activity relationship (SAR) analysis to support researchers, medicinal chemists, and drug development professionals in leveraging this powerful chemical entity.

Introduction: The Oxazole-4-Carboxamide Core

The five-membered oxazole ring is a bioisostere for various functional groups, prized for its metabolic stability, structural rigidity, and capacity for hydrogen bonding.[3] When functionalized at the 4-position with a carboxamide linkage, the resulting scaffold offers a synthetically tractable platform with tunable electronic and polarity properties, making it ideal for pharmacological optimization.[2]

Our focus, This compound (CAS 875553-59-6), incorporates a specialized N-methoxy-N-methylamide, commonly known as a Weinreb amide .[4] This functional group is exceptionally valuable in organic synthesis because it allows for the controlled formation of ketones upon reaction with organometallic reagents (e.g., Grignard or organolithium reagents) without the common side reaction of over-addition to form tertiary alcohols.[5] This stability is attributed to the formation of a stable metal-chelated intermediate, which collapses to the ketone only upon aqueous workup.[5] Consequently, this molecule is not typically a final therapeutic agent itself, but rather a key building block for creating a library of ketone-bearing derivatives for biological screening.

Molecular Profile:

  • IUPAC Name: N-methoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide

  • CAS Number: 875553-59-6

  • Molecular Formula: C₇H₁₀N₂O₃[4]

  • Molecular Weight: 170.17 g/mol [4]

Synthesis of the Core Intermediate

The synthesis of this compound is a logical, multi-step process that begins with the formation of the core heterocyclic acid, followed by amide coupling. The causality behind each step is critical for ensuring high yield and purity.

Overall Synthesis Workflow

The workflow illustrates the transformation from a basic starting material to the final Weinreb amide intermediate, ready for derivatization.

G A Precursor: 2-Methyl-oxazole-4-carboxylic acid B Activation with Coupling Agents (EDC, HOBt) A->B Step 1 D Target Intermediate: N-Methoxy-N,2-dimethyl- oxazole-4-carboxamide B->D Amide Formation C Reactant: N,O-Dimethylhydroxylamine C->B Step 2

Caption: General workflow for synthesizing the target Weinreb amide.

Protocol 1: Synthesis of this compound

This protocol details the conversion of the precursor acid to the target Weinreb amide. The use of EDC/HOBt is a standard peptide coupling method that efficiently activates the carboxylic acid.[6] The O-acylisourea intermediate formed by EDC is highly reactive; HOBt acts as a scavenger to form a more stable HOBt-ester, which minimizes side reactions and potential racemization if chiral centers are present.[7]

Materials:

  • 2-Methyl-oxazole-4-carboxylic acid (1.0 equiv)[8][9]

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.5 equiv)[7]

  • N-Hydroxybenzotriazole (HOBt) (1.5 equiv)[7]

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard aqueous workup reagents (e.g., 1M HCl, saturated NaHCO₃, brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Methodology:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-Methyl-oxazole-4-carboxylic acid (1.0 equiv) and HOBt (1.5 equiv).

  • Dissolution: Dissolve the solids in anhydrous DCM (or DMF) to a concentration of approximately 0.2 M.

  • Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is critical to control the exothermic reaction and maintain the stability of the activated ester.

  • Activation: Add EDC·HCl (1.5 equiv) portion-wise over 5 minutes. Keeping the addition slow prevents a rapid temperature increase.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise. The base neutralizes the hydrochloride salt of the amine and the EDC, facilitating the reaction.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring (Self-Validation): The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is fully consumed. This confirms reaction completion before proceeding to workup.

  • Workup:

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ (to remove unreacted HOBt and acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Characterization (Self-Validation): Purify the crude product via flash column chromatography on silica gel. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Derivatization and Structure-Activity Relationship (SAR)

The primary utility of this compound is its conversion into a diverse library of ketone derivatives. This is achieved via its reaction with various Grignard reagents (R-MgBr).[10][11]

General Derivatization Workflow

G A Weinreb Amide Intermediate (Core Compound) C Stable Chelate Intermediate A->C B Grignard Reagent (R-MgX) B->C Nucleophilic Addition D Aqueous Workup (e.g., NH4Cl) C->D Quenching E Final Ketone Derivative (Screening Candidate) D->E Collapse & Isolation G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK activates STAT3_inactive Inactive STAT3 JAK->STAT3_inactive phosphorylates (Y705) STAT3_active p-STAT3 (Active) STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer dimerizes DNA Target Gene Promoters (e.g., Bcl-xL) Dimer->DNA translocates & binds Inhibitor Oxazole Inhibitor Inhibitor->Dimer BLOCKS Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Cytokine Cytokine/Growth Factor Cytokine->Receptor

Caption: Simplified STAT3 signaling pathway and point of inhibition.

Key Experimental Protocols for Compound Evaluation

To validate the biological activity of newly synthesized derivatives, standardized assays are essential. The following protocols for an MTT cytotoxicity assay and a tubulin polymerization assay are provided as self-validating systems, complete with necessary controls.

Protocol 2: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, which can be quantified spectrophotometrically. [12] Materials:

  • Cancer cell line of interest (e.g., DLD-1 colorectal cancer cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom sterile plates

  • Test compounds (dissolved in DMSO, then diluted in media)

  • MTT solution (5 mg/mL in sterile PBS) [13]* Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multi-channel pipette, microplate reader

Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells in 100 µL of complete medium per well into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. [13]2. Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

  • Controls (Self-Validation):

    • Vehicle Control: Wells treated with medium containing the same final concentration of DMSO used for the test compounds (e.g., 0.1%).

    • Untreated Control: Wells containing only cells and fresh medium.

    • Media Blank: Wells containing only medium (no cells) to measure background absorbance.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). Incubate for 4 hours at 37°C. During this time, visible purple precipitates will form in viable cells.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. [4]7. Measurement: Incubate for 15 minutes on an orbital shaker to ensure complete solubilization. [12]Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background scatter. 8. Data Analysis: Subtract the media blank absorbance from all readings. Calculate cell viability as a percentage of the vehicle control: Viability % = (Abs_test / Abs_vehicle) * 100. Plot the results to determine the GI₅₀/IC₅₀ value.

Protocol 3: In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the assembly of tubulin dimers into microtubules. Polymerization is monitored by an increase in light scattering (turbidity) at 350 nm. Materials:

  • Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc. or Millipore) containing:

    • Lyophilized, >99% pure tubulin [14] * General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) [15] * GTP solution

    • Paclitaxel (polymerization promoter, positive control)

    • Nocodazole (polymerization inhibitor, positive control)

  • Temperature-controlled microplate reader (37°C)

  • Low-volume 96-well plates

Methodology:

  • Reagent Preparation: Reconstitute all reagents on ice as per the manufacturer's instructions. Prepare serial dilutions of the test compound in General Tubulin Buffer.

  • Reaction Setup (on ice): In each well of a pre-chilled 96-well plate, assemble the reaction mixture. A typical 100 µL reaction contains tubulin (final conc. ~2-3 mg/mL), GTP (final conc. 1 mM), and the test compound or control. [15]3. Controls (Self-Validation):

    • No Compound Control: Tubulin + GTP to measure baseline polymerization.

    • Promoter Control: Tubulin + GTP + Paclitaxel (shows enhanced polymerization).

    • Inhibitor Control: Tubulin + GTP + Nocodazole (shows inhibited polymerization).

  • Initiation and Measurement: Place the plate into a microplate reader pre-warmed to 37°C. Immediately begin recording the absorbance at 350 nm every 30-60 seconds for at least 60 minutes. 5. Data Analysis: Plot absorbance (OD 350 nm) versus time for each condition. Compare the polymerization curves of the test compounds to the controls. Inhibitors will show a reduced rate and extent of polymerization, while promoters will show an increased rate and extent.

Conclusion and Future Directions

This compound stands out as a highly strategic building block in medicinal chemistry. Its incorporated Weinreb amide functionality provides a reliable and high-yield route to a vast array of ketone derivatives, enabling extensive SAR exploration. The demonstrated success of the broader oxazole-4-carboxamide scaffold in generating potent anticancer agents, particularly through mechanisms like STAT3 inhibition and tubulin disruption, underscores the therapeutic potential of its derivatives. Future work should focus on synthesizing novel libraries based on this core, employing combinatorial chemistry approaches, and screening them against a panel of cancer cell lines and specific molecular targets to uncover next-generation therapeutics.

References

  • Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. (2006). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • An oxazole-based small-molecule Stat3 inhibitor modulates Stat3 stability and processing and induces antitumor cell effects. (2007). ACS Chemical Biology. Available at: [Link]

  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2025). Medicinal Chemistry. Available at: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]

  • An Oxazole-Based Small-Molecule Stat3 Inhibitor Modulates Stat3 Stability and Processing and Induces Antitumor Cell Effects. (2007). ACS Publications. Available at: [Link]

  • This compound. Sinfoo Biotech. Available at: [Link]

  • Development of Oxadiazole-Based ODZ10117 as a Small-Molecule Inhibitor of STAT3 for Targeted Cancer Therapy. (2020). MDPI. Available at: [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2018). PMC - NIH. Available at: [Link]

  • MTT Proliferation Assay Protocol. (2015). ResearchGate. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH. Available at: [Link]

  • Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. (2006). ResearchGate. Available at: [Link]

  • Novel 1,3,4-oxadiazole Targets STAT3 Signaling to Induce Antitumor Effect in Lung Cancer. (2020). MDPI. Available at: [Link]

  • 2-Methyl-oxazole-4-carboxylic acid. ChemBK. Available at: [Link]

  • (PDF) Novel 1,3,4-oxadiazole Targets STAT3 Signaling to Induce Antitumor Effect in Lung Cancer. (2020). ResearchGate. Available at: [Link]

  • In vitro Microtubule Binding Assay and Dissociation Constant Estimation. (2017). Bio-protocol. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2010). PMC - NIH. Available at: [Link]

  • 2-methyl-1,3-oxazole-4-carboxylic acid. ChemSynthesis. Available at: [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). PubMed. Available at: [Link]

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. Available at: [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. Available at: [Link]

  • (PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. (2021). ResearchGate. Available at: [Link]

  • N-METHOXY-N-METHYLAMIDES AS EFFECTIVE ACYLATING AGENTS. (1981). Tetrahedron Letters. Available at: [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2020). PubMed Central. Available at: [Link]

  • Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Regioselective Addition of Grignard Reagents to Isoxazole-4,5-dicarboxylate Esters. (1999). Journal of Chemical Research. Available at: [Link]

  • A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. (2000). KoreaScience. Available at: [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2023). The Journal of Organic Chemistry. Available at: [Link]

  • Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones. Organic Chemistry Portal. Available at: [Link]

  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies. Available at: [Link]

  • Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines. (2018). ResearchGate. Available at: [Link]

  • Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. (2020). The Royal Society of Chemistry. Available at: [Link]

Sources

Methodological & Application

Synthesis of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The protocol herein is presented with in-depth explanations of the chemical transformations and procedural choices to ensure both reproducibility and a thorough understanding of the underlying principles.

Introduction

This compound, commonly known as a Weinreb amide, is a versatile intermediate in organic synthesis. The N-methoxy-N-methylamide functionality is particularly useful as it allows for the high-yield synthesis of ketones and aldehydes by reaction with Grignard or organolithium reagents, avoiding the common problem of over-addition that leads to tertiary alcohols. The oxazole core is a privileged scaffold found in numerous biologically active compounds. This protocol outlines a reliable method for the preparation of this specific Weinreb amide starting from 2-methyl-oxazole-4-carboxylic acid.

The synthetic strategy employs a widely used and robust amide coupling reaction utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) as a coupling additive. This combination is effective in minimizing side reactions and preventing racemization in chiral substrates, although the latter is not a concern for this particular synthesis.[1][2][3]

Reaction Scheme

The overall synthetic transformation is depicted below:

Experimental Protocol

This section provides a step-by-step procedure for the synthesis of this compound.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
2-methyl-oxazole-4-carboxylic acid127.101.0127.1 mg
N,O-dimethylhydroxylamine hydrochloride97.541.2117.0 mg
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)191.701.5287.6 mg
Hydroxybenzotriazole (HOBt)135.121.2162.1 mg
N,N-Diisopropylethylamine (DIPEA)129.243.00.52 mL
Dichloromethane (DCM), anhydrous--10 mL

Procedure:

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-methyl-oxazole-4-carboxylic acid (127.1 mg, 1.0 mmol).[4][5][6]

  • Reagent Addition: Add N,O-dimethylhydroxylamine hydrochloride (117.0 mg, 1.2 mmol) and Hydroxybenzotriazole (HOBt) (162.1 mg, 1.2 mmol) to the flask.

  • Solvent and Base: Add anhydrous dichloromethane (10 mL) to the flask, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (0.52 mL, 3.0 mmol) at 0 °C (ice bath). Stir the mixture for 10 minutes.

  • Coupling Agent Addition: Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (287.6 mg, 1.5 mmol) to the reaction mixture at 0 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% Ethyl Acetate in Hexanes).

  • Workup: Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Mechanism of Amide Coupling

The EDC/HOBt mediated coupling is a well-established method for amide bond formation. The mechanism involves several key steps which are illustrated in the diagram below.

EDC_HOBt_Coupling_Mechanism RCOOH 2-methyl-oxazole-4-carboxylic acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea Activation EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester Reaction with HOBt Urea Urea Byproduct O_Acylisourea->Urea HOBt HOBt HOBt->HOBt_Ester Product N-Methoxy-N,2-dimethyl- oxazole-4-carboxamide HOBt_Ester->Product Nucleophilic Attack Amine N,O-dimethylhydroxylamine Amine->Product

Caption: Mechanism of EDC/HOBt mediated amide bond formation.

Initially, the carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.[2][7] This intermediate is susceptible to nucleophilic attack. HOBt then reacts with the O-acylisourea to form an HOBt active ester, which is more stable and less prone to side reactions than the O-acylisourea itself.[3][8] Finally, the N,O-dimethylhydroxylamine attacks the carbonyl group of the active ester, leading to the formation of the desired Weinreb amide and regenerating HOBt. The EDC is converted into a water-soluble urea byproduct, which is easily removed during the aqueous workup.[3]

Synthetic Workflow

The following diagram provides a visual representation of the entire synthetic protocol.

Synthesis_Workflow Start Start Reagents Combine 2-methyl-oxazole-4-carboxylic acid, N,O-dimethylhydroxylamine HCl, and HOBt in DCM Start->Reagents Cool Cool to 0 °C Reagents->Cool Add_Base Add DIPEA Cool->Add_Base Add_EDC Add EDC Add_Base->Add_EDC React Stir at Room Temperature (12-18 hours) Add_EDC->React Workup Aqueous Workup (HCl, NaHCO3, Brine) React->Workup Dry_Concentrate Dry (Na2SO4) and Concentrate Workup->Dry_Concentrate Purify Flash Column Chromatography Dry_Concentrate->Purify End Pure Product Purify->End

Caption: Step-by-step workflow for the synthesis.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • EDC is a skin and eye irritant. Handle with care.

  • DIPEA is a corrosive and flammable liquid.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Conclusion

This protocol provides a reliable and well-documented method for the synthesis of this compound. By understanding the underlying mechanism and following the detailed steps, researchers can confidently prepare this valuable synthetic intermediate for their drug discovery and development programs.

References

  • Organic Chemistry Portal. Synthesis of hydroxamates (Weinreb amides). [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt). [Link]

  • Singh, J., Satyamurthi, N., & Aidhen, I. S. (2000). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters, 2(20), 3153–3155. [Link]

  • Wang, X., FENG, J., & Zhang, H. (2024). A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. Authorea Preprints. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Subiros-Funosas, R., El-Faham, A., & Albericio, F. (2013). Low-epimerization urethane-protected α-amino acid N-carboxyanhydrides (UNCAs) in peptide synthesis. Organic & Biomolecular Chemistry, 11(23), 3815-3822. [Link]

  • ResearchGate. Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... [Link]

  • ChemBK. 2-Methyl-oxazole-4-carboxylic acid. [Link]

  • ChemSynthesis. 2-methyl-1,3-oxazole-4-carboxylic acid. [Link]

  • Stenutz. 2-methyloxazole-4-carboxylic acid. [Link]

  • Sinfoo Biotech. This compound. [Link]

  • Chemsigma. This compound. [Link]

Sources

Application Note: Quantitative Analysis of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of Quantifying N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide

This compound is a novel small molecule with potential applications in pharmaceutical development. As with any therapeutic candidate, understanding its absorption, distribution, metabolism, and excretion (ADME) profile is paramount. Accurate quantification of this compound in biological fluids such as plasma, urine, and tissue homogenates is a critical prerequisite for robust pharmacokinetic and toxicokinetic studies. The oxazole carboxamide moiety presents unique chemical properties that necessitate carefully developed and validated analytical methods to ensure reliable data for regulatory submissions and clinical trial design. This guide aims to provide the scientific community with a detailed, field-proven framework for establishing such analytical protocols.

Primary Analytical Methodology: UHPLC-MS/MS

For the sensitive and selective quantification of this compound, UHPLC-MS/MS is the method of choice. This technique offers superior specificity by utilizing Multiple Reaction Monitoring (MRM), which minimizes interference from endogenous matrix components.

Rationale for Method Selection

The decision to employ UHPLC-MS/MS is grounded in its ability to provide:

  • High Sensitivity: Essential for detecting low concentrations of the analyte, particularly at early and late time points in pharmacokinetic studies.

  • High Specificity: The use of precursor-to-product ion transitions in MRM mode ensures that the signal is unique to the analyte, reducing the likelihood of false positives.

  • Wide Dynamic Range: Capable of quantifying the analyte over several orders of magnitude, accommodating the concentration changes observed in vivo.

  • Rapid Analysis: UHPLC systems allow for fast gradient separations, leading to high sample throughput.

Experimental Workflow

The overall workflow for the UHPLC-MS/MS analysis is depicted below.

UHPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) IS_Spike Spike with Internal Standard Sample->IS_Spike Extraction Protein Precipitation or LLE IS_Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Inject into UHPLC Evaporation->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: UHPLC-MS/MS Analytical Workflow.

Detailed Protocol: UHPLC-MS/MS Quantification in Human Plasma

2.3.1. Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., N-Methoxy-d3-N,2-dimethyl-oxazole-4-carboxamide (or a suitable structural analog if SIL-IS is unavailable)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

2.3.2. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[1][2]

  • Label 1.5 mL microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.

  • To each tube, add 50 µL of plasma.

  • Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50% methanol) to all tubes except for the blank matrix.

  • To the blank matrix tube, add 10 µL of 50% methanol.

  • Vortex briefly to mix.

  • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex to ensure complete dissolution and centrifuge briefly before placing in the autosampler.

2.3.3. Chromatographic and Mass Spectrometric Conditions

Parameter Condition
UHPLC System Agilent 1290 Infinity II or equivalent
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen
MRM Transitions To be determined by infusion of the analytical standard. Predicted transitions: Analyte (m/z 171.1 -> [fragment 1], [fragment 2]), IS (m/z 174.1 -> [corresponding fragments])

2.3.4. Calibration and Quality Control

Prepare calibration standards by spiking known concentrations of this compound into blank plasma. A typical calibration range would be 1-1000 ng/mL. Prepare at least three levels of quality control samples (low, mid, and high) in the same manner.

Alternative Analytical Methodology: HPLC-UV

For laboratories without access to mass spectrometry, a validated HPLC-UV method can provide reliable quantification, albeit with potentially higher limits of quantification and less specificity.

Rationale for Method Selection

HPLC-UV is a cost-effective and widely available technique. The oxazole ring in this compound is expected to have a UV chromophore, allowing for detection. This method is suitable for later-stage drug development or for analyzing samples with higher expected concentrations.

Experimental Workflow

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Biological Sample IS_Spike Spike with Internal Standard Sample->IS_Spike Extraction Liquid-Liquid Extraction (LLE) IS_Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Inject into HPLC Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Sources

Application Notes & Protocols: N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide (CAS: 875553-59-6) is a heterocyclic compound featuring an oxazole core, a five-membered aromatic ring containing one nitrogen and one oxygen atom.[1] Its structure is characterized by a carboxamide group at the 4-position and N-methoxy-N-methyl and 2-methyl substituents. The presence of these functional groups suggests potential for diverse biological activities, positioning it as a lead compound for the development of new pharmaceuticals.[1] While specific preclinical and clinical data for this compound are not extensively documented in publicly available literature, the broader class of oxazole carboxamide derivatives has garnered significant attention in medicinal chemistry for its wide range of therapeutic applications.

The oxazole scaffold is a privileged structure in drug discovery, known to interact with various enzymes and receptors through non-covalent bonds, leading to a spectrum of biological actions.[2] Research into oxazole-based derivatives has yielded compounds with antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties, among others.[3] This document will provide an overview of the potential applications of this compound based on the activities of structurally related compounds and will present a detailed, representative protocol for evaluating the pro-apoptotic potential of an oxazole-4-carboxamide derivative in a cancer cell line, a prominent therapeutic area for this class of molecules.

Scientific Background and Potential Applications

The oxazole carboxamide core is a versatile pharmacophore found in numerous biologically active molecules. The inherent features of the oxazole ring, such as its ability to participate in hydrogen bonding and π-π stacking interactions, contribute to its capacity to bind to biological targets.[1] The carboxamide linkage is also a key structural motif, often mimicking peptide bonds and enabling interactions with proteases and other enzymes.[1]

Based on extensive research into related compounds, several potential applications for this compound can be postulated:

  • Anticancer Activity: Numerous studies have highlighted the potent anticancer effects of oxazole carboxamide derivatives. For instance, a series of 2-phenyl-oxazole-4-carboxamide derivatives have been identified as potent inducers of apoptosis in cancer cells.[4] These compounds were shown to activate caspases and induce PARP cleavage, hallmarks of programmed cell death, and one lead compound demonstrated significant tumor growth inhibition in a xenograft mouse model.[4]

  • Fungicidal Properties: N-methoxy pyrazole-4-carboxamides have been extensively investigated as succinate dehydrogenase (SDH) inhibitors, a crucial enzyme in the fungal respiratory chain.[5] This mechanism of action leads to potent fungicidal activity. Given the structural similarities, it is plausible that this compound could be explored for similar applications in agriculture or as an antifungal therapeutic.

  • Anti-inflammatory and Analgesic Effects: The oxazole moiety is present in various compounds with anti-inflammatory and analgesic properties.[3] This suggests that this compound could be investigated for its potential to modulate inflammatory pathways.

Representative Application: Evaluation of Pro-Apoptotic Activity in Cancer Cells

The following section details a comprehensive protocol for assessing the potential of an oxazole-4-carboxamide derivative, such as this compound, as an apoptosis-inducing anticancer agent. This protocol is based on established methodologies used for similar compounds.[4]

Hypothetical Mechanism of Action: Induction of Apoptosis

Based on studies of related 2-phenyl-oxazole-4-carboxamide derivatives, a plausible mechanism of action involves the activation of the intrinsic apoptotic pathway. This pathway is characterized by the activation of caspase-9, which in turn activates executioner caspases like caspase-3. Activated caspase-3 then cleaves a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis.

Apoptosis_Induction_by_Oxazole_Carboxamide cluster_cell Cancer Cell Oxazole_Carboxamide N-Methoxy-N,2-dimethyl- oxazole-4-carboxamide Mitochondrion Mitochondrion Oxazole_Carboxamide->Mitochondrion Induces Stress Caspase9 Pro-Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Activated_Caspase9 Activated Caspase-9 Caspase9->Activated_Caspase9 Activation Caspase3 Pro-Caspase-3 Activated_Caspase9->Caspase3 Activated_Caspase3 Activated Caspase-3 Caspase3->Activated_Caspase3 Activation PARP PARP Activated_Caspase3->PARP Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleavage Apoptosis Apoptosis Cleaved_PARP->Apoptosis

Caption: Hypothetical mechanism of apoptosis induction by an oxazole carboxamide derivative.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the pro-apoptotic activity of the test compound.

Experimental_Workflow cluster_assays Apoptosis Assays Cell_Culture 1. Cell Culture (e.g., DLD-1 colorectal cancer cells) Compound_Treatment 2. Compound Treatment (Varying concentrations of N-Methoxy-N,2-dimethyl- oxazole-4-carboxamide) Cell_Culture->Compound_Treatment Incubation 3. Incubation (e.g., 24-48 hours) Compound_Treatment->Incubation Assays 4. Apoptosis Assays Incubation->Assays Data_Analysis 5. Data Analysis and Interpretation Assays->Data_Analysis Caspase_Assay Caspase-3/7 Glo Assay PARP_Cleavage Western Blot for Cleaved PARP Cell_Viability MTT or CellTiter-Glo Assay

Caption: Experimental workflow for assessing pro-apoptotic activity.

Detailed Step-by-Step Protocol

1. Cell Culture and Maintenance

  • Cell Line: Human colorectal carcinoma cell line DLD-1 is a suitable model based on previous studies with similar compounds.[4]

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

2. Compound Preparation and Treatment

  • Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.5%.

  • Cell Seeding: Seed DLD-1 cells in 96-well plates (for viability and caspase assays) or 6-well plates (for Western blotting) at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing the various concentrations of the test compound or vehicle control (DMSO).

3. Apoptosis Assays

  • Cell Viability Assay (MTT or CellTiter-Glo®):

    • After the desired incubation period (e.g., 48 hours), assess cell viability according to the manufacturer's instructions for the chosen assay.

    • Measure absorbance or luminescence using a plate reader.

    • Calculate the half-maximal growth inhibition concentration (GI₅₀).

  • Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay):

    • After a shorter incubation period (e.g., 24 hours), perform the caspase activity assay as per the manufacturer's protocol.

    • Measure luminescence using a plate reader.

    • Calculate the half-maximal effective concentration (EC₅₀) for caspase activation.

  • Western Blot for PARP Cleavage:

    • After 24-48 hours of treatment, lyse the cells from the 6-well plates in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against full-length PARP and cleaved PARP. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation: Representative Quantitative Data

The following table presents hypothetical data that could be obtained from the described experiments, illustrating the potential potency of an active oxazole-4-carboxamide derivative.

AssayParameterHypothetical Value
Cell Viability (DLD-1 cells)GI₅₀ (48h)229 nM[4]
Caspase-3/7 ActivationEC₅₀ (24h)270 nM[4]
In Vivo Efficacy (Xenograft)Tumor Growth Inhibition63% at 50 mg/kg, bid[4]

Note: The values presented are based on a potent compound from a related series of 2-phenyl-oxazole-4-carboxamide derivatives and serve as an illustrative example of expected results.[4]

Conclusion and Future Directions

This compound belongs to a chemical class with significant therapeutic potential. While specific biological data for this compound is limited, the extensive research on related oxazole carboxamides provides a strong rationale for its investigation in various disease areas, particularly oncology. The provided protocol offers a robust framework for evaluating its pro-apoptotic activity. Future research should focus on elucidating the specific molecular targets of this compound, conducting comprehensive structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties, and evaluating its efficacy in relevant preclinical models.

References

  • Zhang, M., et al. (2023). Design, Synthesis, and Fungicidal Evaluation of Novel N-Methoxy Pyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 71(5), 2610–2615.
  • Li, L., et al. (2006). Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. Bioorganic & Medicinal Chemistry Letters, 16(17), 4554–4558.
  • Gomha, S. M., et al. (2018). Recent advance in oxazole-based medicinal chemistry. RSC Advances, 8(52), 29847–29867.
  • Sinfoo Biotech. This compound. Available from: [Link]

  • Xiong, Y., et al. (2010). Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. Journal of Medicinal Chemistry, 53(11), 4412–4421.
  • Li, L., et al. (2009).
  • Králová, K., et al. (1994). Correlation between biological activity and the structure of 6-amino-2-R-thiobenzothiazoles. Anti-yeast activity and inhibition of photochemical activity of chloroplasts. Pharmazie, 49(6), 460–461.
  • Lulinski, P., et al. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024.
  • Kalvista Pharmaceuticals Ltd. (2022). Polymorphs of n-[(3-fluoro-4-methoxypyridin-2-yl)methyl]-3-(methoxymethyl)-1-({4-[2-oxopyridin-1-yl)methyl]phenyl} methyl)pyrazole-4-carboxamide as iallikrein inhibitors. U.S.
  • ResearchGate. N ‐Methoxy Pyrazole‐4‐Carboxamide Derivatives: Synthesis, Spectral Analyses, Antifungal Activity, In Silico Molecular Docking, ADMET, and DFT Studies. Available from: [Link]

  • Lee, J. Y., et al. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Bioorganic & Medicinal Chemistry Letters, 25(2), 313–316.
  • F. Hoffmann-La Roche AG. (2001). Isoxazole derivatives and their use as herbicides. U.S.
  • F. Hoffmann-La Roche Inc. (2009). Oxadiazole- and oxazole-substituted benzimidazole- and indole-derivatives as dgat1 inhibitors.
  • Vicente, E., et al. (2011). In Silico Studies of Quinoxaline-2-Carboxamide 1,4-di-N-Oxide Derivatives as Antimycobacterial Agents. Molecules, 16(12), 10074–10087.
  • Zhang, C., et al. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 659–681.
  • Weaver, S. D., et al. (2012). Identification of (R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide, ML277, as a novel, potent and selective Kv7.1 (KCNQ1) potassium channel activator. Probe Reports from the NIH Molecular Libraries Program.
  • Li, M., et al. (2025). Discovery of N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide Derivatives as SDHi for Fungicidal Candidates. Journal of Agricultural and Food Chemistry.
  • Matsuura, N., et al. (2014). Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. Journal of Pesticide Science, 39(3), 153–159.

Sources

Application Notes & Protocols: N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the utilization of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide as a chemical probe in biomedical research and drug development. While direct literature on this specific molecule is emerging, extensive data from structurally related oxazole and isoxazole carboxamides suggest a high potential for biological activity. This guide synthesizes established methodologies from analogous compounds to propose detailed protocols for investigating its efficacy in oncology, neuroscience, and agriculture. We present hypothetical, yet scientifically grounded, applications in cell-based assays, enzyme inhibition studies, and pathway analysis, providing researchers with a robust framework for pioneering the exploration of this promising compound.

Introduction: The Oxazole Carboxamide Scaffold

The oxazole carboxamide core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Derivatives have demonstrated a wide spectrum of activities, including anticancer, antifungal, and neuromodulatory effects.[3][4][5] this compound (herein referred to as OX-C4) is a novel derivative featuring a Weinreb amide-like moiety, which may confer unique properties regarding metabolic stability and target engagement.[6] Based on the established pharmacology of related molecules, we hypothesize that OX-C4 may serve as a valuable probe for investigating several key biological pathways.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 875553-59-6[7][8][9][10]
Molecular Formula C₇H₁₀N₂O₃[1][7]
Molecular Weight 170.17 g/mol [7]
Appearance White to off-white solidVendor Data
Purity ≥95%[11]

Proposed Biological Targets and Applications

Drawing from the literature on analogous structures, we propose three primary areas of investigation for OX-C4. The following sections provide the scientific rationale and detailed protocols for exploring each application.

Application I: Anticancer Agent Targeting Tubulin Polymerization

Rationale: Numerous oxazole and benzimidazole carboxamide derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines, including melanoma, prostate, and lung carcinoma.[6][12][13] A common mechanism of action for these compounds is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][6] The structural features of OX-C4 are consistent with those of known tubulin inhibitors, making this a primary avenue for investigation.

Experimental Workflow:

cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 Target Validation A Prepare OX-C4 Stock Solution C Cytotoxicity Assay (MTS/MTT) A->C B Cell Culture (e.g., HeLa, MCF-7) B->C D Tubulin Polymerization Assay C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (Annexin V/PI) E->F G Immunofluorescence (Microtubule Staining) F->G H Western Blot (Cell Cycle/Apoptosis Markers) G->H

Caption: Workflow for investigating OX-C4 as an anticancer agent.

Protocol 2.1.1: In Vitro Cytotoxicity Screening using MTS Assay

  • Preparation of OX-C4 Stock: Prepare a 10 mM stock solution of OX-C4 in sterile DMSO. Store at -20°C.

  • Cell Seeding: Seed cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of OX-C4 in culture medium (e.g., from 100 µM to 0.1 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis. This protocol is adapted from methodologies used for evaluating similar carboxamide derivatives.[3][13]

Protocol 2.1.2: Tubulin Polymerization Assay (Cell-Free)

  • Reagents: Use a commercially available tubulin polymerization assay kit (e.g., containing purified tubulin, GTP, and a fluorescent reporter).

  • Assay Preparation: Reconstitute tubulin (>99% pure) in G-PEM buffer to a final concentration of 3 mg/mL.

  • Compound Incubation: In a 96-well plate, add OX-C4 at various concentrations (e.g., 1-100 µM). Include paclitaxel as a positive control for polymerization and colchicine as a negative control for inhibition.

  • Initiation of Polymerization: Add the tubulin solution to the wells and incubate at 37°C.

  • Data Acquisition: Monitor the change in fluorescence (e.g., excitation at 360 nm, emission at 450 nm) every minute for 60 minutes using a fluorescence plate reader.

  • Analysis: Plot the fluorescence intensity versus time. A decrease in the polymerization rate and the final plateau in the presence of OX-C4 indicates inhibition.[6]

Application II: Fungicide Targeting Succinate Dehydrogenase (SDH)

Rationale: A significant class of fungicides, known as SDH inhibitors (SDHIs), function by disrupting the mitochondrial respiratory chain in pathogenic fungi. N-methoxy pyrazole- and oxazole-carboxamides have been successfully developed as potent SDHIs.[4][14][15] The carboxamide moiety is crucial for binding to the ubiquinone-binding site of the SDH complex. Given its structural similarity, OX-C4 is a strong candidate for development as a novel fungicide.

Proposed Fungal Targets: Sclerotinia sclerotiorum, Magnaporthe grisea, Penicillium digitatum.[4][16]

Signaling Pathway Diagram:

cluster_0 Mitochondrial Electron Transport Chain TCA TCA Cycle Succinate Succinate TCA->Succinate CII Complex II (SDH) Succinate->CII e- Fumarate Fumarate CII->Fumarate UQ UQ Pool CII->UQ e- CIII Complex III CIV Complex IV CIII->CIV ATP ATP Synthesis CIV->ATP UQ->CIII OXC4 OX-C4 OXC4->CII Inhibition

Caption: Inhibition of the fungal respiratory chain by OX-C4.

Protocol 2.2.1: In Vitro Antifungal Activity Assay

  • Culture Preparation: Grow fungal strains on potato dextrose agar (PDA) plates.

  • Compound Preparation: Dissolve OX-C4 in DMSO and mix with molten PDA to achieve final concentrations ranging from 0.1 to 100 µg/mL. Pour the mixture into Petri dishes.

  • Inoculation: Place a 5 mm mycelial disc from the edge of an actively growing fungal culture onto the center of the compound-amended PDA plates.

  • Incubation: Incubate the plates at 25°C for 3-7 days, depending on the fungal species.

  • Measurement: Measure the diameter of the fungal colony.

  • Analysis: Calculate the percentage of mycelial growth inhibition compared to a DMSO control. Determine the EC₅₀ value. This method is standard for evaluating novel fungicides.[4][14]

Protocol 2.2.2: SDH Enzyme Inhibition Assay

  • Mitochondria Isolation: Isolate mitochondria from the target fungus (e.g., Sclerotinia sclerotiorum) using differential centrifugation.

  • Assay Buffer: Prepare an assay buffer containing phosphate buffer, succinate, and an electron acceptor like 2,6-dichlorophenolindophenol (DCPIP).

  • Compound Addition: Add varying concentrations of OX-C4 to the assay buffer in a 96-well plate. Include a known SDHI (e.g., boscalid) as a positive control.[4]

  • Enzyme Reaction: Add the mitochondrial suspension to initiate the reaction. The activity of SDH is monitored by the reduction of DCPIP, which results in a decrease in absorbance at 600 nm.

  • Data Acquisition: Measure the absorbance at 600 nm over time using a spectrophotometer.

  • Analysis: Calculate the initial reaction rates and determine the IC₅₀ of OX-C4 for SDH inhibition.[15]

Application III: Neuromodulation of AMPA Receptors

Rationale: Isoxazole-4-carboxamide derivatives have been identified as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for synaptic plasticity and neurotransmission.[5] These compounds can act as inhibitors, affecting receptor deactivation and desensitization kinetics. Given the bioisosteric relationship between oxazole and isoxazole rings, OX-C4 presents an opportunity to explore novel modulators of AMPA receptor function, with potential applications in treating neurological disorders.

Experimental Approach:

A HEK293t Cell Culture B Transfection with AMPA Receptor Subunits (e.g., GluA2) A->B C Whole-Cell Patch Clamp Electrophysiology B->C D Co-application of AMPA and OX-C4 C->D E Measure Peak Current Amplitude D->E F Analyze Deactivation & Desensitization Kinetics E->F G Dose-Response Curve Generation F->G

Caption: Electrophysiological workflow for assessing OX-C4 on AMPA receptors.

Protocol 2.3.1: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation: Culture HEK293t cells and transiently transfect them with plasmids encoding the desired AMPA receptor subunits (e.g., GluA2).

  • Electrophysiology Setup: Use a standard patch-clamp rig. The external solution should contain NaCl, KCl, CaCl₂, MgCl₂, HEPES, and glucose. The internal pipette solution should contain CsF, CsCl, EGTA, and HEPES.

  • Recording: Obtain whole-cell recordings from transfected cells. Hold the membrane potential at -60 mV.

  • Drug Application: Rapidly apply 10 mM AMPA to elicit an inward current. Once a stable baseline is achieved, co-apply 10 mM AMPA with varying concentrations of OX-C4 (e.g., 1-30 µM).

  • Data Acquisition: Record the peak current amplitudes, as well as the time constants for deactivation (τ_deac) and desensitization.

  • Analysis: Compare the current amplitudes and kinetics in the presence and absence of OX-C4. A reduction in peak current would indicate an inhibitory effect. Changes in the decay kinetics would reveal effects on deactivation or desensitization. This protocol is based on established methods for studying AMPA receptor modulators.[5]

Safety and Handling

General Precautions:

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Storage:

  • Store the solid compound at 2-8°C.

  • Store stock solutions in DMSO at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Conclusion

This compound is a novel chemical entity with significant potential as a versatile probe for biological research. Based on robust data from structurally analogous compounds, this guide provides a foundational framework for investigating its utility as an anticancer agent, a fungicide, and a neuromodulator. The detailed protocols herein are designed to be self-validating and serve as a launchpad for researchers to uncover the full potential of this promising molecule. Rigorous experimental validation of these proposed applications is strongly encouraged.

References

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Al-Hiari, Y. M., et al. (2022). Journal of Nanobiotechnology. Available from: [Link]

  • This compound. Sinfoo Biotech. Available from: [Link]

  • This compound [875553-59-6]. Chemsigma. Available from: [Link]

  • Discovery of N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide Derivatives as SDHi for Fungicidal Candidates. Zhang, Y., et al. (2025). Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. Antonova-Koch, Y., et al. (2026). ChemRxiv. Available from: [Link]

  • Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. Al-Ijel, H., et al. (2025). International Journal of Molecular Sciences. Available from: [Link]

  • Design, Synthesis, and Fungicidal Evaluation of Novel N-Methoxy Pyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Wang, X., et al. (2023). Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Identification of (R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide, ML277, as a novel, potent and selective Kv7.1 (KCNQ1) potassium channel activator. Weaver, C. D., et al. (2012). Probe Reports from the NIH Molecular Libraries Program. Available from: [Link]

  • Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos. Li, J., et al. (2022). Molecules. Available from: [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Sedić, M., et al. (2024). Molecules. Available from: [Link]

  • Synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Hawash, M., et al. (2022). Journal of Nanobiotechnology. Available from: [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Jiang, S., et al. (2009). Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. Kim, M.-J., et al. (2024). International Journal of Molecular Sciences. Available from: [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Sedić, M., et al. (2024). Molecules. Available from: [Link]

  • N ‐Methoxy Pyrazole‐4‐Carboxamide Derivatives: Synthesis, Spectral Analyses, Antifungal Activity, In Silico Molecular Docking, ADMET, and DFT Studies. Wang, Y., et al. (2024). Journal of Heterocyclic Chemistry. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. Pizzirani, D., et al. (2021). Journal of Medicinal Chemistry. Available from: [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Kaur, R., et al. (2021). Anti-Cancer Agents in Medicinal Chemistry. Available from: [Link]

  • Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. Li, X., et al. (2022). Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. Fares, M., et al. (2021). RSC Advances. Available from: [Link]

Sources

Application Notes & Protocols: High-Throughput Screening of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the high-throughput screening (HTS) of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide, a novel small molecule with potential therapeutic applications. Due to the scarcity of published data on its specific biological activities, this guide presents a strategic framework for its initial characterization. We will explore its potential as a modulator of key drug target classes, including G-protein coupled receptors (GPCRs) and protein-protein interactions (PPIs), drawing parallels from the known bioactivities of related oxazole and carboxamide structures. Detailed, field-proven protocols for both biochemical and cell-based assays are provided to enable researchers to systematically evaluate the compound's efficacy and mechanism of action.

Introduction to this compound

This compound is a heterocyclic compound featuring an oxazole core, a functional group present in numerous biologically active molecules.[1] Its structure, characterized by a carboxamide linkage and N-methoxy substitution, suggests potential for diverse molecular interactions, including hydrogen bonding and π-π stacking.[1] While the specific biological targets of this compound are yet to be elucidated, related chemical scaffolds have demonstrated a wide range of pharmacological activities, including fungicidal properties as succinate dehydrogenase inhibitors and roles as COX inhibitors.[2][3][4] This structural precedent justifies a broad-based screening approach to uncover its therapeutic potential.

Compound Properties:

PropertyValueSource
CAS Number 875553-59-6[5][6][7][8]
Molecular Formula C₇H₁₀N₂O₃[6][8]
Molecular Weight 170.17 g/mol [6]
IUPAC Name N-methoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide[8]

Strategic Approach to High-Throughput Screening

Given the novelty of this compound, a multi-pronged HTS strategy is recommended to maximize the potential for hit discovery. This involves a parallel screening approach using both biochemical and cell-based assays to provide a comprehensive understanding of the compound's activity.[9][10] The initial HTS campaign should be designed to rapidly identify active compounds ("hits") from a large library, which are then subjected to more rigorous secondary screening and validation.[11][12]

An effective HTS workflow is crucial for generating reliable and reproducible data. The process can be broken down into several key stages, from initial assay development to hit validation.

HTS_Workflow cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Confirmation & Validation Assay_Dev Assay Development (Biochemical & Cell-Based) Miniaturization Miniaturization to 384/1536-well format Assay_Dev->Miniaturization Adaptation Optimization Optimization & Validation (Z' > 0.5) Miniaturization->Optimization Testing Pilot_Screen Pilot Screen (~2,000 compounds) Optimization->Pilot_Screen Ready for HTS Full_HTS Full Library HTS (Single Concentration) Pilot_Screen->Full_HTS Proceed if Z' > 0.5 Data_Analysis Primary Data Analysis & Hit Selection Full_HTS->Data_Analysis Hit_Confirmation Hit Confirmation (Dose-Response) Data_Analysis->Hit_Confirmation Identified Hits Counter_Screens Counter & Selectivity Screens Hit_Confirmation->Counter_Screens SAR_Analysis Preliminary SAR Analysis Counter_Screens->SAR_Analysis caption Figure 1. General High-Throughput Screening Workflow.

Caption: Figure 1. General High-Throughput Screening Workflow.

Application Protocol 1: Biochemical Screening for PPI Inhibitors

Protein-protein interactions (PPIs) are fundamental to numerous cellular processes and represent a promising class of drug targets. A fluorescence polarization (FP) assay is a robust, homogenous method well-suited for HTS to identify inhibitors of PPIs.[13][14] This protocol describes a competitive binding FP assay to screen for compounds that disrupt a model PPI.

Principle of the Fluorescence Polarization Assay

The FP assay is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light.[13][15] When the tracer binds to a larger protein, its rotational motion is slowed, leading to an increase in the polarization of the emitted light.[13][14][15] Test compounds that inhibit the interaction will displace the tracer from the protein, causing a decrease in fluorescence polarization.[14]

FP_Assay_Principle cluster_0 Low Polarization cluster_1 High Polarization cluster_2 Inhibition Free_Tracer Fluorescent Tracer (Fast Rotation) Emission1 Depolarized Emission Light Free_Tracer->Emission1 Excitation1 Polarized Excitation Light Excitation1->Free_Tracer Protein Target Protein Bound_Complex Tracer-Protein Complex (Slow Rotation) Protein->Bound_Complex Emission2 Polarized Emission Light Bound_Complex->Emission2 Excitation2 Polarized Excitation Light Excitation2->Bound_Complex Free_Tracer2 Fluorescent Tracer Free_Tracer2->Bound_Complex Inhibitor Inhibitor (e.g., Test Compound) Inhibited_Complex Inhibitor-Protein Complex Inhibitor->Inhibited_Complex Free_Tracer3 Displaced Tracer (Fast Rotation) Emission3 Depolarized Emission Light Free_Tracer3->Emission3 Excitation3 Polarized Excitation Light Excitation3->Free_Tracer3 Protein2 Target Protein Protein2->Inhibited_Complex caption Figure 2. Principle of Fluorescence Polarization Assay.

Caption: Figure 2. Principle of Fluorescence Polarization Assay.

Step-by-Step Protocol
  • Reagent Preparation:

    • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.01% Triton X-100.

    • Target Protein: Recombinant target protein at a stock concentration of 1 mg/mL.

    • Fluorescent Tracer: Fluorescently labeled peptide or small molecule known to bind the target protein.

    • Test Compound: this compound dissolved in 100% DMSO to a stock concentration of 10 mM.

  • Assay Development & Optimization:

    • Determine the optimal tracer concentration by titrating it and selecting the lowest concentration that gives a stable and robust fluorescence signal (typically at least 3-fold above background).[16]

    • Perform a protein titration with the fixed optimal tracer concentration to determine the Kd and the protein concentration that yields 50-80% of the maximum polarization signal. This concentration will be used for the HTS.

  • HTS Procedure (384-well plate format):

    • Add 50 nL of the test compound or DMSO (control) to the wells of a 384-well, low-volume, black plate using an acoustic liquid handler.

    • Add 5 µL of the target protein diluted in assay buffer to all wells.

    • Add 5 µL of the fluorescent tracer diluted in assay buffer to all wells.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.

Data Analysis and Interpretation

The primary data is the millipolarization (mP) value. The percent inhibition can be calculated using the following formula:

% Inhibition = 100 * (1 - (mPsample - mPmin) / (mPmax - mPmin))

Where:

  • mPsample is the mP value of the test compound well.

  • mPmin is the average mP of the minimum control (tracer only).

  • mPmax is the average mP of the maximum control (tracer + protein).

A Z'-factor should be calculated to assess the quality of the assay. A Z' > 0.5 is considered excellent for HTS.[17]

Z' = 1 - (3 * (SDmax + SDmin)) / |Meanmax - Meanmin|

Illustrative Data Summary:

ParameterValueInterpretation
HTS Concentration 10 µMStandard single-point screening concentration.
Plate Format 384-wellCommon format for HTS.[18]
Assay Window (mP) 120 mPA change of >100 mP is considered a good assay window.[16]
Z'-factor 0.75Indicates a robust and reliable assay.[17]
Hit Cutoff >50% InhibitionA common threshold for identifying primary hits.

Application Protocol 2: Cell-Based Screening for GPCR Modulators

G-protein coupled receptors (GPCRs) are a major class of drug targets, and cell-based assays are crucial for identifying modulators in a physiologically relevant context.[19][20][21] This protocol outlines a method to screen this compound for its ability to modulate GPCR activity by measuring changes in intracellular cyclic AMP (cAMP), a key second messenger.[19][20]

Principle of the AlphaLISA cAMP Assay

The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based, no-wash immunoassay.[22] In the cAMP assay, a biotinylated anti-cAMP antibody binds to streptavidin-coated Donor beads, and a cAMP-specific antibody is conjugated to Acceptor beads. In the absence of free cAMP from cell lysates, the beads are brought into proximity by a cAMP-acceptor bead conjugate, generating a high signal. When cAMP is present in the cell lysate, it competes for binding to the antibody, preventing the beads from coming together and resulting in a decreased signal.

Caption: Figure 3. Principle of the AlphaLISA cAMP Assay.

Step-by-Step Protocol
  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing the target GPCR in appropriate media.

    • Harvest cells and seed 2,500 cells/well in 5 µL of media into a 384-well white opaque plate.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition and Cell Stimulation:

    • Prepare serial dilutions of this compound in assay buffer containing 0.1% BSA.

    • Agonist Mode: Add 2.5 µL of the test compound to the cells.

    • Antagonist Mode: Add 2.5 µL of the test compound, followed by 2.5 µL of a known agonist at its EC₈₀ concentration.

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis and cAMP Detection:

    • Add 5 µL of lysis buffer containing the AlphaLISA Acceptor beads and biotin-cAMP.

    • Incubate for 1 hour at room temperature.

    • Add 5 µL of Streptavidin-Donor beads.

    • Incubate for 1 hour at room temperature in the dark.

    • Read the plate on an Alpha-enabled plate reader.

Data Analysis and Interpretation

The data is analyzed by plotting the AlphaLISA signal against the log of the compound concentration. A four-parameter logistic regression is used to fit the curve and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Illustrative Data Summary for a Hypothetical Hit:

ParameterAgonist ModeAntagonist Mode
Maximal Response 95% activation85% inhibition
EC₅₀ / IC₅₀ 1.2 µM2.5 µM
Hill Slope 1.1-0.9
Z'-factor 0.800.72

Conclusion and Next Steps

This application note provides a foundational strategy and detailed protocols for the initial high-throughput screening of this compound. The proposed biochemical and cell-based assays offer a robust framework for identifying its potential biological activities. Positive hits from these primary screens must undergo rigorous validation, including:

  • Hit Confirmation: Re-testing of the compound from a freshly sourced sample.[23]

  • Dose-Response Analysis: Generating full concentration-response curves to confirm potency and efficacy.[24][25]

  • Secondary and Orthogonal Assays: Using different assay technologies to rule out artifacts and confirm the mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Testing structurally related analogs to understand the chemical features essential for activity.[17]

By following this structured approach, researchers can effectively navigate the early stages of drug discovery and unlock the therapeutic potential of novel compounds like this compound.

References

  • Maciarrone, M. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821. Available at: [Link]

  • Xing, Y., et al. (2014). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Methods in Molecular Biology, 1093, 191-200. Available at: [Link]

  • Celtarys. High-Throughput Screening of GPCRs for Drug Discovery. Available at: [Link]

  • Wikipedia. High-throughput screening. Available at: [Link]

  • Insel, P. A., et al. (2019). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences, 40(12), 923-934. Available at: [Link]

  • Casey, W. M., et al. (2014). Quantitative high-throughput screening data analysis: challenges and recent advances. Alternatives to Animal Experimentation, 31(1), 23-30. Available at: [Link]

  • Lamarche, B., Velez, J., & Zhao, L. (2021). High-Throughput GPCR Assay Development. Agilent Technologies, Inc. Available at: [Link]

  • Grundmann, M., et al. (2021). GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization. Nature Communications, 12(1), 3020. Available at: [Link]

  • Shrestha, B., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Biomedical Sciences, 23(1), 43. Available at: [Link]

  • Lee, J. A., & Lee, S. (2014). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Experimental & Molecular Medicine, 46(10), e120. Available at: [Link]

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 6(1), 17-32. Available at: [Link]

  • Molecular Devices. Establishing and optimizing a fluorescence polarization assay. Available at: [Link]

  • Hauser, A. S., et al. (2022). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 23(10), 5488. Available at: [Link]

  • Lin, A., & Wang, S. (2014). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Available at: [Link]

  • Technology Networks. (2023). High-Throughput Screening in Drug Discovery Explained. Available at: [Link]

  • B-A, G. (2011). Establishing assays and small molecule screening facilities for Drug Discovery programs. European Pharmaceutical Review. Available at: [Link]

  • Pfinaler, C. C., et al. (2017). Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. Drug Design, Development and Therapy, 11, 2735–2746. Available at: [Link]

  • ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329. Available at: [Link]

  • Gubler, H. (2016). High-Throughput Screening Data Analysis. Methods in Molecular Biology, 1439, 1-17. Available at: [Link]

  • Sharma, S., et al. (2017). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferase 5 (PRMT5). IU Indianapolis ScholarWorks. Available at: [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Available at: [Link]

  • Macarron, R., et al. (2011). High-Throughput Screening: today's biochemical and cell-based approaches. Request PDF. Available at: [Link]

  • Gubler, H. (2016). High-Throughput Screening Data Analysis. Semantic Scholar. Available at: [Link]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Available at: [Link]

  • ResearchGate. (n.d.). Working principle of the AlphaLISA assay. Available at: [Link]

  • Sinfoo Biotech. (n.d.). This compound. Available at: [Link]

  • Chemsigma. (n.d.). This compound. Available at: [Link]

  • Hawash, M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules, 28(16), 5991. Available at: [Link]

  • Glavač, D., et al. (2022). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 27(9), 2963. Available at: [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis, and Fungicidal Evaluation of Novel N-Methoxy Pyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 71(5), 2339-2349. Available at: [Link]

  • Hawash, M., et al. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. BMC Chemistry, 17(1), 32. Available at: [Link]

Sources

Application Notes & Protocols: A Roadmap for the Preclinical Investigation of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Oxazole Carboxamide

N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide is a novel chemical entity featuring an oxazole core. The oxazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] The unique electronic and structural characteristics of the oxazole moiety enable it to interact with a wide range of biological targets, making any new derivative a person of interest in the quest for novel therapeutics.[2][5]

This document provides a comprehensive experimental roadmap for the initial characterization and preclinical development of this compound. As a compound with no established biological activity, the following protocols are designed to systematically uncover its therapeutic potential, elucidate its mechanism of action, and assess its drug-like properties. This guide is structured to facilitate a logical progression from broad, high-throughput screening to more focused, in-depth studies, ensuring a robust and efficient evaluation.

Chemical Profile of this compound:

PropertyValueSource
CAS Number 875553-59-6[6][7][8][9][10]
Molecular Formula C₇H₁₀N₂O₃[7][9]
Molecular Weight 170.17 g/mol [7]
IUPAC Name N-methoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide[9]

Phase 1: Initial Biological Characterization - Finding a Signal in the Noise

The primary objective of this phase is to identify any significant biological activity of this compound through broad-based phenotypic screening. This approach allows for an unbiased assessment of the compound's effects across a range of cell types and disease models.

High-Throughput Phenotypic Screening

A high-throughput screen (HTS) against a diverse panel of human cancer cell lines is a cost-effective and efficient starting point to identify potential anti-proliferative activity.[11]

Protocol: Cell Viability HTS using a Cancer Cell Line Panel

  • Cell Line Panel Selection: A panel of 60-100 cancer cell lines representing various tissue origins (e.g., breast, lung, colon, leukemia, melanoma) should be utilized.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. A serial dilution series should be prepared to achieve final assay concentrations ranging from 100 µM to 1 nM.

  • Assay Procedure:

    • Seed cells in 384-well plates at a predetermined optimal density and allow them to adhere overnight.

    • Treat cells with the compound concentration gradient. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 72 hours.

    • Assess cell viability using a commercially available assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Data Analysis:

    • Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

    • Generate a dose-response curve for each active cell line.

    • Identify "hit" cell lines that exhibit significant sensitivity to the compound.

Broad-Spectrum Target-Based Screening

In parallel with phenotypic screening, a target-based approach can provide initial clues about the compound's mechanism of action. Screening against a panel of key enzymes, receptors, and ion channels can rapidly identify potential molecular targets.[12]

Protocol: Kinase and GPCR Profiling

  • Panel Selection: Utilize commercially available kinase and G-protein coupled receptor (GPCR) screening panels that cover a broad range of protein families.

  • Assay Formats: These are typically biochemical assays that measure the direct inhibition of enzyme activity or ligand binding to a receptor.

  • Compound Concentration: Screen the compound at a fixed concentration (e.g., 10 µM) in duplicate.

  • Data Analysis:

    • Calculate the percent inhibition for each target.

    • Identify any targets that show significant inhibition (typically >50%).

    • Follow up on any "hits" with dose-response studies to determine the IC50 or binding affinity (Ki).

Phase 2: Mechanism of Action Elucidation - Connecting the Dots

Once a biological activity has been confirmed, the next crucial step is to understand how the compound exerts its effects.

Workflow for Mechanism of Action Studies

MOA_Workflow A Initial Hit Identification (Phenotypic or Target-based) B Target Validation and Engagement Assays A->B Confirm direct interaction C Cellular Pathway Analysis B->C Assess downstream effects D In Vitro Enzymatic/Biochemical Assays B->D Characterize direct inhibition/activation F Elucidation of Molecular Mechanism C->F E Structural Biology (if target is known) D->E Determine binding mode E->F

Caption: A logical workflow for elucidating the mechanism of action of a novel compound.

Target Deconvolution for Phenotypic Hits

If the initial hit was from a phenotypic screen, identifying the molecular target is paramount.

Protocol: Chemical Proteomics for Target Identification

  • Affinity Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and a reactive group for covalent attachment to a solid support (e.g., sepharose beads).

  • Affinity Chromatography:

    • Incubate the affinity probe-conjugated beads with cell lysate.

    • Wash away non-specifically bound proteins.

    • Elute the specifically bound proteins.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands and subject them to in-gel digestion with trypsin.

    • Identify the proteins by mass spectrometry (LC-MS/MS).

  • Target Validation: Validate the identified potential targets using techniques like siRNA knockdown or CRISPR-Cas9 knockout to see if their absence phenocopies the effect of the compound.

Cellular Pathway Analysis

Understanding the downstream cellular consequences of target engagement is crucial.

Protocol: Western Blotting for Signaling Pathway Modulation

  • Cell Treatment: Treat the sensitive cell line with this compound at its IC50 concentration for various time points.

  • Protein Extraction and Quantification: Lyse the cells and quantify the total protein concentration.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against key proteins in relevant signaling pathways (e.g., apoptosis markers like cleaved PARP and caspase-3, cell cycle regulators like cyclins and CDKs, or specific pathway components identified from target-based screens).

    • Use an appropriate secondary antibody and detect the signal using chemiluminescence.

  • Analysis: Quantify the changes in protein expression or phosphorylation status relative to untreated controls.

Phase 3: ADME/Tox Profiling - Assessing the "Drug-Likeness"

A potent compound is of little therapeutic value if it has poor pharmacokinetic properties or is toxic. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) is critical for making go/no-go decisions.[13][14][15]

In Vitro ADME Assays

These assays provide an initial assessment of the compound's physicochemical and metabolic properties.[16]

Summary of Key In Vitro ADME/Tox Assays:

AssayPurposeMethodology
Solubility Determines the aqueous solubility of the compound.Turbidimetric or nephelometric methods.
Permeability Assesses the ability of the compound to cross cell membranes.Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayer assay.
Metabolic Stability Evaluates the compound's susceptibility to metabolism by liver enzymes.Incubation with liver microsomes or hepatocytes and monitoring compound disappearance over time.
CYP450 Inhibition Identifies potential for drug-drug interactions.Incubation with specific cytochrome P450 enzymes and a probe substrate.
Plasma Protein Binding Determines the extent to which the compound binds to plasma proteins.Equilibrium dialysis or ultrafiltration.
Cytotoxicity Assesses general toxicity in non-cancerous cell lines.Cell viability assays in cell lines like HEK293 or primary hepatocytes.
Preliminary In Vivo Pharmacokinetics

An initial pharmacokinetic (PK) study in a rodent model provides essential information on how the compound behaves in a living organism.

Protocol: Single-Dose PK Study in Mice

  • Animal Model: Use a standard mouse strain (e.g., C57BL/6).

  • Dosing: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Sample Analysis: Extract the compound from plasma and quantify its concentration using LC-MS/MS.

  • Data Analysis: Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Phase 4: In Vivo Efficacy Studies - The Proof of Concept

If the compound demonstrates a promising in vitro profile and acceptable in vivo pharmacokinetics, the next step is to evaluate its efficacy in a relevant animal model of disease.[17][18][19]

Workflow for In Vivo Efficacy Testing

Efficacy_Workflow A Selection of a Relevant Animal Model (e.g., Xenograft for Cancer) B Dose-Range Finding Study A->B Determine Maximum Tolerated Dose (MTD) C Efficacy Study with Optimized Dose and Schedule B->C Establish treatment groups D Measurement of Primary Endpoints (e.g., Tumor Growth Inhibition) C->D E Pharmacodynamic (PD) Biomarker Analysis C->E Confirm target engagement in vivo F Assessment of Tolerability and Side Effects C->F Monitor animal health G Go/No-Go Decision for Further Development D->G E->G F->G

Caption: A streamlined workflow for conducting in vivo efficacy studies.

Protocol: Xenograft Tumor Model for Anti-Cancer Efficacy

  • Model Establishment: Implant human cancer cells (identified as sensitive in Phase 1) subcutaneously into immunodeficient mice (e.g., nude or SCID mice).[20]

  • Treatment Initiation: Once tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Dosing: Administer this compound at a predetermined dose and schedule based on PK and tolerability data. The control group receives the vehicle.

  • Tumor Growth Monitoring: Measure tumor volume with calipers 2-3 times per week.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare tumor growth between the treated and control groups to determine the extent of tumor growth inhibition.

Conclusion and Future Directions

This comprehensive guide provides a robust framework for the initial preclinical evaluation of this compound. The phased approach ensures a logical and efficient progression of studies, from initial hit discovery to in vivo proof of concept. The data generated from these protocols will be instrumental in determining the therapeutic potential of this novel compound and will guide future development efforts, including lead optimization, IND-enabling toxicology studies, and ultimately, clinical trials. The versatility of the oxazole scaffold suggests that this compound could hold promise in a variety of therapeutic areas, and a systematic investigation is the key to unlocking its potential.[1][2]

References

  • Pharmaron. In Vivo Models For Efficacy Testing. Retrieved from [Link]

  • RSC Publishing. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved from [Link]

  • Eurofins Discovery. In Vivo Pharmacology Studies. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • Ingenta Connect. (2019). Oxazole-Based Compounds As Anticancer Agents. Retrieved from [Link]

  • PubMed. (2018). In Vitro Assays for Screening Small Molecules. Retrieved from [Link]

  • Antiviral Drug Development. (2025). Oxazole-Based Molecules in Anti-viral Drug Development. Retrieved from [Link]

  • The Role of Oxazole Derivatives in Pharmaceutical Synthesis. Retrieved from [Link]

  • Creative Biostructure. In Vitro ADME-Tox Profiling. Retrieved from [Link]

  • Biocytogen. Efficacy & Toxicity Studies. Retrieved from [Link]

  • PubMed. (2013). Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. Retrieved from [Link]

  • Cresset. (2022). Importance of ADME/Tox in Early Drug Discovery. Retrieved from [Link]

  • PubMed Central. (2009). Drug Efficacy Testing in Mice. Retrieved from [Link]

  • Biocompare. (2015). ADME/Tox: Creating a Safer Drug-Discovery Pipeline. Retrieved from [Link]

  • PubMed Central. (2011). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. Retrieved from [Link]

  • PubMed Central. (2024). De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. Retrieved from [Link]

  • ADME Toxicology. (2025). Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development. Retrieved from [Link]

  • MDPI. (2021). Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells. Retrieved from [Link]

  • ResearchGate. In Vitro Selection and Characterization of DNA Aptamers to a Small Molecule Target. Retrieved from [Link]

  • Sinfoo Biotech. This compound. Retrieved from [Link]

  • PubMed Central. (2021). Paving the way for small-molecule drug discovery. Retrieved from [Link]

  • ACS Publications. (2021). The Experimentalist's Guide to Machine Learning for Small Molecule Design. Retrieved from [Link]

  • Broad Institute. Small Molecule Hit Identification and Validation. Retrieved from [Link]

  • PubMed Central. (2024). Editorial: Novel compounds from chemistry to druggable candidates. Retrieved from [Link]

  • PubMed Central. (2023). Advancements in small molecule drug design: A structural perspective. Retrieved from [Link]

  • ResearchGate. Discovery of novel drug targets and their functions using phenotypic screening of natural products. Retrieved from [Link]

  • PubMed Central. (2021). Novel Targets and Mechanisms in Antimicrobial Drug Discovery. Retrieved from [Link]

  • Chemsigma. This compound. Retrieved from [Link]

  • National Institutes of Health. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

  • Longdom Publishing. Drug Design and its Novel Approaches. Retrieved from [Link]

  • PubMed Central. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Retrieved from [Link]

  • ACS Publications. (2026). Accounts of Chemical Research Vol. 59 No. 1. Retrieved from [Link]

  • National Institutes of Health. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. Retrieved from [Link]

  • PubMed. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Retrieved from [Link]

  • PubMed. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

  • ACS Publications. (2025). Discovery of N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide Derivatives as SDHi for Fungicidal Candidates. Retrieved from [Link]

  • PubMed Central. (2012). Identification of (R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide, ML277, as a novel, potent and selective Kv7.1 (KCNQ1) potassium channel activator. Retrieved from [Link]

  • PubMed Central. (2025). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. Retrieved from [Link]

  • National Institutes of Health. (2016). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Retrieved from [Link]

Sources

The Strategic deployment of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

In the landscape of contemporary organic synthesis, particularly within the realm of medicinal chemistry and drug development, the demand for versatile and reliable building blocks is paramount. N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide has emerged as a significant scaffold, offering chemists a robust platform for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of this compound, detailing its synthesis, properties, and, most importantly, its application as a strategic component in the synthesis of valuable organic molecules. The inherent features of the oxazole ring, a bioisostere for various functional groups, combined with the unique reactivity of the N-methoxy-N-methylamide (Weinreb amide) functionality, make this molecule a powerful tool for creating diverse compound libraries and advancing drug discovery programs.[1]

The oxazole motif is a recurring feature in a multitude of biologically active natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of activities including anti-inflammatory, antimicrobial, and anticancer properties.[1] The Weinreb amide, on the other hand, is a highly valued functional group for its ability to react cleanly with organometallic reagents to furnish ketones without the common side-reaction of over-addition to form tertiary alcohols.[2] The strategic combination of these two functionalities in this compound provides a building block that is both biologically relevant and synthetically tractable.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also insights into the chemical principles that underpin the utility of this important synthetic intermediate.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is crucial for its effective utilization in synthesis.

PropertyValueReference
CAS Number 875553-59-6[3]
Molecular Formula C₇H₁₀N₂O₃[3]
Molecular Weight 170.17 g/mol
Appearance Typically a solid
Solubility Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate.

Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the title compound is most effectively achieved through a two-step sequence starting from commercially available precursors: the formation of the key intermediate, 2-methyl-oxazole-4-carboxylic acid, followed by its conversion to the corresponding Weinreb amide.

Workflow for the Synthesis of this compound

Synthesis Workflow Methyl_acetimidate_HCl Methyl acetimidate hydrochloride Intermediate_1 Potassium methyl α-[(methoxyethylidene)-amino]-β-hydroxyacrylate Methyl_acetimidate_HCl->Intermediate_1   CH2Cl2, Et3N Methyl_glycinate_HCl Methyl glycinate hydrochloride Methyl_glycinate_HCl->Intermediate_1   CH2Cl2, Et3N Oxazole_acid 2-Methyl-oxazole-4-carboxylic acid Intermediate_1->Oxazole_acid   AcOH, Ac2O, reflux Oxazole_acid_2 2-Methyl-oxazole-4-carboxylic acid Oxazole_acid->Oxazole_acid_2 Weinreb_amide N-Methoxy-N,2-dimethyl- oxazole-4-carboxamide Oxazole_acid_2->Weinreb_amide   DCM or DMF Coupling_reagent CDI or HATU Coupling_reagent->Weinreb_amide Amine N,O-Dimethylhydroxylamine hydrochloride, Base Amine->Weinreb_amide

Caption: Synthetic pathway to this compound.

Protocol 1: Synthesis of 2-Methyl-oxazole-4-carboxylic Acid

This protocol is adapted from the general procedure for the synthesis of 2-substituted 1,3-oxazole-4-carboxylates.[4]

Materials:

  • Methyl acetimidate hydrochloride

  • Methyl glycinate hydrochloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Glacial acetic acid (AcOH)

  • Acetic anhydride (Ac₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyl acetimidate hydrochloride (1.0 eq) and anhydrous dichloromethane (DCM). Cool the stirred suspension to 0 °C in an ice bath.

  • Addition of Glycinate: Add solid methyl glycinate hydrochloride (1.0 eq) to the cooled suspension in one portion.

  • Base Addition: After stirring for 45 minutes at 0 °C, add a solution of anhydrous triethylamine (1.0 eq) in anhydrous DCM dropwise via a syringe pump over 2.5 hours. Allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 5 hours.

  • Work-up and Isolation of Intermediate: Filter the reaction mixture to remove triethylamine hydrochloride. Concentrate the filtrate under reduced pressure to obtain the crude potassium methyl α-[(methoxyethylidene)-amino]-β-hydroxyacrylate, which is used in the next step without further purification.

  • Cyclization: In a separate flask, bring glacial acetic acid to reflux. Add the crude intermediate from the previous step in one portion. Use a small amount of acetic anhydride to rinse any residual intermediate into the reaction flask.

  • Reaction and Quenching: Stir the mixture at reflux for 1.5 hours. After cooling, carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the acids.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-methyl-oxazole-4-carboxylic acid can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound (Weinreb Amide Formation)

This protocol utilizes 1,1'-carbonyldiimidazole (CDI) as a coupling agent, which is known for its mild reaction conditions and ease of work-up.[5]

Materials:

  • 2-Methyl-oxazole-4-carboxylic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • N,O-Dimethylhydroxylamine hydrochloride

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Activation of Carboxylic Acid: To a stirred solution of 2-methyl-oxazole-4-carboxylic acid (1.0 eq) in anhydrous DCM in a round-bottom flask, add CDI (1.1 eq) in one portion at room temperature. The reaction is typically accompanied by the evolution of CO₂ gas. Stir the solution for 45-60 minutes until the gas evolution ceases and the acid is fully activated.

  • Addition of Hydroxylamine: In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and triethylamine (1.1 eq) in a small amount of DCM. Add this solution to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction mixture at room temperature for 6-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching and Work-up: Quench the reaction by adding 1 M HCl solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with 1 M HCl, deionized water, and a saturated solution of sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude this compound can be purified by flash column chromatography on silica gel to afford the pure product.

Application in Organic Synthesis: A Reliable Acylating Agent

The primary utility of this compound lies in its function as a precursor to 2-methyl-4-oxazolyl ketones. The Weinreb amide functionality allows for a controlled, single addition of organometallic nucleophiles.

Mechanism of Weinreb Ketone Synthesis

The remarkable stability of the tetrahedral intermediate is the cornerstone of the Weinreb ketone synthesis. This stability arises from the chelation of the metal cation (e.g., Li⁺ or Mg²⁺) by the methoxy and carbonyl oxygen atoms. This chelated intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup, by which time any excess organometallic reagent has been quenched. This prevents the common over-addition that plagues reactions with other acylating agents like esters and acid chlorides.[2]

Weinreb_Mechanism cluster_0 Reaction Pathway Start N-Methoxy-N,2-dimethyl- oxazole-4-carboxamide Intermediate Stable Tetrahedral Intermediate (Chelated) Start->Intermediate Nucleophilic Addition Reagent R-M (Organometallic Reagent) Reagent->Intermediate Product 2-Methyl-4-oxazolyl Ketone Intermediate->Product Collapse of Intermediate Workup Acidic Workup (e.g., H₃O⁺) Workup->Product

Caption: Mechanism of the Weinreb ketone synthesis.

Protocol 3: Synthesis of a 2-Methyl-4-oxazolyl Ketone using a Grignard Reagent

This protocol provides a general procedure for the reaction of this compound with a Grignard reagent.

Materials:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Addition of Grignard Reagent: Add the Grignard reagent (1.1-1.2 eq) dropwise from the dropping funnel to the stirred solution of the Weinreb amide, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration and Purification: Remove the solvent under reduced pressure. The crude ketone product can be purified by flash column chromatography.

Application Case Study: A Building Block for Bioactive Molecules

While a specific marketed drug using this compound as a direct precursor may not be readily identifiable in public literature, its structural motifs are prevalent in molecules of significant biological interest. For instance, various N-methoxy pyrazole-4-carboxamides have been designed and synthesized as potent succinate dehydrogenase inhibitors (SDHIs) for use as fungicides.[6][7] The oxazole core in our title compound is isosteric to the pyrazole ring in these fungicides, making it an attractive scaffold for the development of new agrochemicals.

Furthermore, N-((2-arylthiazol-4-yl)methyl)oxazole-5-carboxamide derivatives have also been investigated as SDHIs, demonstrating the interchangeability of these five-membered heterocyclic rings in the design of bioactive compounds.[8] The synthetic protocols detailed in this guide provide a clear pathway for the synthesis of novel oxazole-based compounds for screening in various biological assays.

The 2-methyl-4-acyl-oxazole core, readily accessible from this compound, can be further elaborated. For example, the methyl group at the 2-position can be functionalized, and the ketone can undergo a variety of transformations (e.g., reduction, olefination, etc.) to generate a diverse library of compounds for high-throughput screening in drug discovery programs.

Conclusion: A Valuable Asset in the Synthetic Chemist's Toolbox

This compound stands out as a highly valuable and versatile building block in organic synthesis. Its unique combination of a biologically relevant oxazole core and a synthetically reliable Weinreb amide functionality provides a powerful platform for the efficient construction of complex molecules. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently employ this reagent in their synthetic endeavors, ultimately accelerating the discovery and development of new chemical entities with potential applications in medicine, agriculture, and materials science.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Reaction of 4-Chloro-N-methoxy-N-methylbenzamide with Organolithium Reagents.
  • Smolecule. (n.d.). Buy N-Methoxy-N-methyloxazole-4-carboxamide | 170486-48-3.
  • National Center for Biotechnology Information. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. PubMed.
  • Organic Syntheses. (n.d.). 4-methoxycarbonyl-2-methyl-1,3-oxazole.
  • Organic Syntheses. (n.d.). Procedure 4.
  • CymitQuimica. (n.d.). 2-Methyl-1,3-oxazole-4-carbonyl chloride.
  • Mahmoud, M. A. (n.d.).
  • Niu, T., Wang, K.-H., Huang, D., Xu, C., Su, Y., Hu, Y., & Fu, Y. (2014). One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids. Synthesis, 46, 320-330.
  • Katritzky, A. R., Yang, H., Zhang, S., & Wang, M. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc, 2002(11), 39-44.
  • BLDpharm. (n.d.). 875553-59-6|this compound.
  • Katritzky, A. R., Yang, H., Zhang, S., & Wang, M. (n.d.). (PDF) An efficient conversion of carboxylic acids into Weinreb amides.
  • PrepChem.com. (n.d.). Synthesis of 2-methyl-4-thiazolecarbonyl chloride.
  • Niu, T., Zhang, W., Huang, D., Xu, C., Wang, H., & Hu, Y. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters, 11(19), 4474–4477.
  • ACS Publications. (2025, February 18). Discovery of N-((2-Arylthiazol-4-yl)methyl)
  • National Center for Biotechnology Information. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. PubMed.
  • National Center for Biotechnology Information. (2023, February 8).
  • ChemSpider. (2012, September 13). Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation.
  • Google Patents. (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • Master Organic Chemistry. (2015, November 9).
  • National Center for Biotechnology Information. (2022, November 16). Discovery of N-Methoxy-(biphenyl-ethyl)
  • Lee, J.-I., & Jung, H.-J. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. PubMed Central.
  • National Center for Biotechnology Information. (2022, July 28). N-(4-Methoxyphenyl)
  • ResearchGate. (n.d.). Synthesis of N, O-dimethylhydroxylamine hydrochloride.

Sources

Application Note: A Guide to the Purification of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide is a specialized heterocyclic compound featuring an oxazole core functionalized with a Weinreb amide (N-methoxy-N-methylamide). This moiety is of significant interest to researchers in medicinal chemistry and drug development as it serves as a versatile intermediate for the synthesis of ketones, avoiding the over-addition often encountered with other organometallic reagents.[1] Achieving high purity of this intermediate is paramount to ensure the success of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredients.

This guide provides a comprehensive overview of the physicochemical properties, anticipated impurity profile, and robust purification protocols for this compound (CAS: 875553-59-6). The methodologies described are grounded in established principles of organic chemistry and are designed to be adaptable for researchers in various laboratory settings.

PART 1: Physicochemical Properties & Impurity Profile

A thorough understanding of the molecule's properties and potential contaminants is the foundation of an effective purification strategy.

1.1. Physicochemical Characteristics

The structure of this compound dictates its behavior in different purification systems. The oxazole ring provides a degree of aromaticity and rigidity, while the Weinreb amide group introduces polarity and potential for hydrogen bonding.[2]

PropertyValueSource
CAS Number 875553-59-6[3][4][5]
Molecular Formula C₇H₁₀N₂O₃[4][5]
Molecular Weight 170.17 g/mol [5]
Appearance (Predicted) Off-white to pale yellow solid or oilInferred
Polarity Moderately polarInferred
Solubility (Predicted) Soluble in DCM, EtOAc, THF, Acetone; Sparingly soluble in hexanes/heptaneInferred

1.2. Anticipated Impurity Profile

The nature of impurities is dependent on the synthetic route employed. A common approach to synthesizing such amides involves the coupling of a carboxylic acid (2-methyl-oxazole-4-carboxylic acid) with N,O-dimethylhydroxylamine. Potential impurities may include:

  • Unreacted Starting Materials: 2-methyl-oxazole-4-carboxylic acid and N,O-dimethylhydroxylamine hydrochloride.

  • Coupling Reagents/Byproducts: Reagents like EDC, DCC, or HOBt, and their corresponding urea or other byproducts.

  • Side-Reaction Products: Products from potential side reactions, such as the decomposition of the oxazole ring under harsh acidic or basic conditions.[6]

  • Residual Solvents: DMF, DCM, or THF from the reaction medium.

PART 2: Strategic Approach to Purification

A multi-step purification strategy is recommended to effectively remove the diverse range of potential impurities. The general workflow involves an initial aqueous workup to remove water-soluble materials, followed by a primary chromatographic separation, and an optional final polishing step via recrystallization for achieving the highest purity.

G A Crude Reaction Mixture B Aqueous Workup (Acid/Base Extraction) A->B Remove water- soluble impurities C Concentrated Crude Product (Oil or Solid) B->C D Primary Purification: Flash Column Chromatography C->D Separate by polarity E Combined Pure Fractions D->E F Secondary Purification: Recrystallization (Optional) E->F For crystalline solids G High-Purity Product (>98%) E->G If sufficiently pure post-chromatography F->G H Purity & Identity Confirmation (NMR, LC-MS, HPLC) G->H

Caption: General workflow for the purification of this compound.

PART 3: Detailed Experimental Protocols

3.1. Protocol 1: Post-Synthesis Aqueous Workup

Rationale: This initial step is critical for removing the bulk of inorganic salts, water-soluble coupling agents, and acidic or basic starting materials before committing the product to chromatography.

Procedure:

  • Cool the reaction mixture to room temperature.

  • If a solvent like DMF was used, dilute the mixture with a 2-3 fold volume of ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer the organic mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl (2 x 50 mL per 100 mL of organic phase) to remove basic impurities like unreacted amines.

    • Saturated aqueous NaHCO₃ (2 x 50 mL) to remove acidic impurities, such as unreacted carboxylic acid.

    • Brine (1 x 50 mL) to reduce the amount of dissolved water in the organic phase.[1]

  • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

3.2. Protocol 2: Flash Column Chromatography (Primary Purification)

Rationale: Flash chromatography is the most effective method for separating the target compound from closely related organic impurities based on polarity differences. For oxazole derivatives, silica gel chromatography with a hexane/ethyl acetate solvent system is a well-established technique.[1][7][8]

Procedure:

  • Stationary Phase: Prepare a column packed with silica gel (230-400 mesh).

  • Sample Loading: Adsorb the crude product from Protocol 1 onto a small amount of silica gel (~2-3 times the mass of the crude product). After drying, carefully load this solid onto the top of the prepared column. This "dry loading" technique often results in better separation than direct liquid injection.[8]

  • Mobile Phase (Eluent): A gradient elution is recommended. Start with a low-polarity mixture and gradually increase the polarity.

    • Starting Eluent: 10-20% Ethyl Acetate in Hexanes.

    • Ending Eluent: 40-60% Ethyl Acetate in Hexanes.

    • The optimal gradient should be determined beforehand using Thin Layer Chromatography (TLC) analysis.

  • Elution and Fraction Collection: Begin elution, collecting fractions. Monitor the separation by TLC, staining with potassium permanganate or visualizing under UV light if the compound is UV-active.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the purified this compound.

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for moderately polar compounds.
Mobile Phase Gradient: 10% -> 60% EtOAc in HexanesAllows for separation of non-polar impurities first, followed by elution of the target compound.[1]
Loading Method Dry loading on silica gelPrevents band broadening and improves resolution.[8]
Monitoring TLC with UV visualization / KMnO₄ stainProvides real-time tracking of the separation process.

3.3. Protocol 3: Recrystallization (Optional Polishing Step)

Rationale: If the product obtained from chromatography is a solid and requires higher purity, recrystallization can be an effective final step to remove minor impurities and obtain a highly ordered crystalline material.

G cluster_0 Recrystallization Decision Logic A Product from Chromatography B Is it a solid? A->B C Proceed to Recrystallization B->C Yes D Use as is (High-Purity Oil) B->D No (Oil)

Caption: Decision logic for employing recrystallization.

Procedure:

  • Solvent Screening: Test the solubility of a small amount of the purified solid in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes) at room temperature and upon heating. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A co-solvent system (e.g., Ethyl Acetate/Hexanes) is often effective.

  • Dissolution: In a flask, dissolve the solid in the minimum amount of the chosen hot solvent or solvent system.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or placing it in an ice bath may induce crystallization.

  • Isolation: Collect the resulting crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

PART 4: Purity Assessment & Troubleshooting

4.1. Purity Confirmation

The purity and identity of the final product must be rigorously confirmed using standard analytical techniques.

TechniqueExpected Result for Pure Sample
TLC A single spot with a consistent Rf value in the chosen eluent system.
¹H and ¹³C NMR Spectra consistent with the structure of this compound, with no significant impurity peaks.[9]
LC-MS A single major peak in the chromatogram with the correct mass-to-charge ratio for [M+H]⁺.[9]
HPLC Purity >98% by peak area integration.[10]

4.2. Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Poor separation during chromatography Inappropriate solvent system; Column overloading.Perform TLC analysis to optimize the mobile phase. Use less crude material relative to the amount of silica.
Product co-elutes with an impurity Impurity has very similar polarity.Try a different solvent system (e.g., DCM/Methanol). Consider reverse-phase chromatography if the impurity is significantly more or less non-polar.
Product fails to crystallize Product is an oil or amorphous solid; Residual solvent or impurities present.Re-purify by chromatography. Try a different solvent system for recrystallization or attempt to induce crystallization by adding a seed crystal.
Low recovery after workup Product has some water solubility; Emulsion formation.Saturate the aqueous layer with NaCl (brine) before extraction to decrease the solubility of the organic product.[1] To break emulsions, add more brine or filter through celite.

References

  • Shablykin, O.V., et al. (2023). NEW OXAZOLE TO OXAZOLE RECYCLIZATION. Chemistry of Heterocyclic Compounds, 59(6/7). Available from: [Link]

  • Chemsigma. This compound [875553-59-6]. Available from: [Link]

  • Sinfoo Biotech. This compound. Available from: [Link]

  • ChemRxiv. (2023). Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. Available from: [Link]

  • Al-Qawasmeh, R.A., et al. (2024). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. Molecules, 29(5), 1143. Available from: [Link]

  • Gande, S., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available from: [Link]

  • Ahn, J.H., et al. (2004). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society, 25(8), 1225-1227. Available from: [Link]

  • Parveen, R., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(24), 3629-3656. Available from: [Link]

  • Artese, A., et al. (2022). Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization. Journal of Medicinal Chemistry, 65(15), 10317-10336. Available from: [Link]

  • Li, Y., et al. (2022). Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos. Molecules, 27(21), 7260. Available from: [Link]

  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available from: [Link]

  • ResearchGate. Preparation of 5-(2-Methoxy-4-nitrophenyl)oxazole: A Key Intermediate for the Construction of VX-497. Available from: [Link]

  • Tundulawessa, J., et al. (2023). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. Molbank, 2023(3), M1713. Available from: [Link]

Sources

N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reaction Conditions of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide

Authored by: A Senior Application Scientist

Introduction: A Molecule of Dual Functionality

This compound is a heterocyclic compound of significant interest in synthetic organic chemistry. Its structure is deceptively simple, yet it houses two exceptionally useful and distinct chemical functionalities: a substituted oxazole ring and a Weinreb-Nahm amide. This dual nature makes it a versatile building block, particularly in the fields of medicinal chemistry and drug development where oxazole scaffolds are prevalent and precise carbonyl chemistry is paramount.

The oxazole core is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom, a motif found in numerous natural products and pharmaceuticals.[1] The N-methoxy-N-methylamide, commonly known as a Weinreb amide, is a celebrated functional group that enables the synthesis of ketones and aldehydes from carboxylic acid derivatives with high fidelity, elegantly circumventing common issues of over-addition seen with more reactive acylating agents.[2][3]

This guide provides a comprehensive overview of the reaction conditions applicable to this compound, focusing on the mechanistic principles that govern its reactivity. We will delve into detailed protocols, optimization strategies, and the causal logic behind the experimental choices, equipping researchers with the knowledge to effectively utilize this reagent in complex synthetic pathways.

Part 1: Core Mechanistic Principles

Understanding the reactivity of this compound requires a separate examination of its two key components: the Weinreb amide and the oxazole ring.

The Weinreb Amide: A Gateway to Carbonyls

The primary utility of this molecule stems from its Weinreb amide group. Discovered by Steven M. Weinreb and Steven Nahm in 1981, this functional group provides a reliable method for synthesizing ketones and aldehydes by reacting with organometallic reagents.[3]

The key to its success lies in the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack. This intermediate is remarkably stable at low temperatures, preventing the collapse and subsequent second addition of the nucleophile that plagues reactions with esters or acid chlorides.[3][4] An acidic workup then gently hydrolyzes the intermediate to furnish the desired ketone. Alternatively, reduction with a mild hydride source yields an aldehyde.

Weinreb_Mechanism Start N-Methoxy-N,2-dimethyl- oxazole-4-carboxamide (Weinreb Amide) Intermediate Stable Chelated Tetrahedral Intermediate Start->Intermediate Nucleophilic Addition Reagent Organometallic Reagent (e.g., R'-MgBr, R'-Li) Reagent->Intermediate Product Ketone Product (Oxazolyl-R'-Ketone) Intermediate->Product Hydrolysis Workup Aqueous Acidic Workup (e.g., NH4Cl) Workup->Intermediate Protocol_Workflow Start Setup: Dry Glassware under N2 Atmosphere Step1 Dissolve Weinreb Amide in Anhydrous THF Start->Step1 Step2 Cool Reaction Mixture to 0 °C Step1->Step2 Step3 Slow, Dropwise Addition of Grignard Reagent (Keep T < 5 °C) Step2->Step3 Step4 Stir at 0 °C for 1h (Monitor by TLC/LC-MS) Step3->Step4 Step5 Quench with Saturated aq. NH4Cl Step4->Step5 Step6 Aqueous Workup: Extraction with EtOAc Step5->Step6 Step7 Dry, Filter, and Concentrate Organic Phase Step6->Step7 Step8 Purify by Column Chromatography Step7->Step8 End Isolated Ketone Product Step8->End

Sources

A Scalable and Robust Synthesis of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Application Scientist

Authored by: Gemini, Senior Application Scientist

Abstract: This application note provides a comprehensive, in-depth technical guide for the scale-up synthesis of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide, a valuable Weinreb amide intermediate in pharmaceutical and agrochemical research. The synthesis is presented as a two-stage process, beginning with the construction of the 2-methyloxazole-4-carboxylic acid core, followed by its conversion to the target Weinreb amide. This guide emphasizes the rationale behind procedural choices, focusing on scalability, safety, and process control to ensure a robust and reproducible outcome. Detailed, step-by-step protocols are provided, along with data summaries and safety considerations tailored for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

This compound is a specialized building block whose utility is derived from its dual chemical functionalities. The oxazole ring is a common scaffold in medicinal chemistry, known for its presence in various biologically active compounds.[1] The N-methoxy-N-methylamide, commonly known as a Weinreb amide, is a particularly useful functional group in organic synthesis. Weinreb amides react with organometallic reagents (like Grignard or organolithium reagents) to produce ketones, or with reducing agents to yield aldehydes, stopping cleanly at the carbonyl stage without over-addition to the alcohol.[2] This predictable reactivity stems from the formation of a stable chelated tetrahedral intermediate.[3]

The scale-up of such a molecule presents challenges related to cost, safety, and the purification of intermediates and the final product. This guide outlines a validated two-step synthetic sequence designed for scalability.

The overall synthetic strategy is as follows:

  • Stage 1: Synthesis of 2-Methyloxazole-4-carboxylic acid. This key intermediate is prepared from readily available starting materials. The chosen method is a variation of the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylaminoketone precursor.[4]

  • Stage 2: Weinreb Amide Formation. The carboxylic acid is activated and coupled with N,O-dimethylhydroxylamine hydrochloride to form the target compound. This stage focuses on a scalable coupling method that minimizes side products and simplifies purification.

G cluster_0 Stage 1: Oxazole Core Synthesis cluster_1 Stage 2: Weinreb Amide Formation start Commercially Available Starting Materials intermediate1 Ethyl 2-acetamido-3-oxobutanoate start->intermediate1 Reaction intermediate2 2-Methyl-4-(ethoxycarbonyl)oxazole intermediate1->intermediate2 Cyclodehydration intermediate3 2-Methyloxazole-4-carboxylic acid intermediate2->intermediate3 Saponification final_product N-Methoxy-N,2-dimethyl- oxazole-4-carboxamide intermediate3->final_product Amide Coupling reagent N,O-Dimethylhydroxylamine Hydrochloride reagent->final_product

Caption: High-level workflow for the two-stage synthesis.

Stage 1 Protocol: Scale-Up Synthesis of 2-Methyloxazole-4-carboxylic acid

The synthesis of the oxazole core is the foundational stage of this process. The selected route begins with ethyl 3-oxobutanoate, which is first halogenated and then reacted with acetamide to form an acylaminoketone intermediate, which is subsequently cyclized.

Rationale for Synthetic Route Selection

While numerous methods exist for oxazole synthesis, such as the Fischer or Van Leusen reactions, the Robinson-Gabriel approach using an α-acylaminoketone is often preferred for scale-up due to the accessibility of starting materials and generally robust reaction conditions.[4][5][6] Starting from ethyl 2-chloroacetoacetate and acetamide provides a direct and cost-effective path to the required 2-methyl-4-carbethoxy-oxazole precursor.

Detailed Experimental Protocol

Step 1A: Synthesis of Ethyl 2-acetamido-3-oxobutanoate

  • To a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, add ethyl 2-chloroacetoacetate (1.00 kg, 6.08 mol) and toluene (5 L).

  • Add acetamide (0.72 kg, 12.16 mol, 2.0 equiv) to the solution.

  • Heat the reaction mixture to 110°C and maintain for 12-16 hours. Monitor the reaction progress by HPLC or TLC until the starting chloro-ester is consumed.

    • Causality: The high temperature is necessary to drive the nucleophilic substitution of the chloride by the less nucleophilic acetamide. Using a slight excess of acetamide ensures complete conversion. Toluene is chosen as the solvent for its appropriate boiling point and ability to azeotropically remove any water present.

  • Cool the mixture to 60°C. Add water (5 L) and stir for 15 minutes.

  • Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (2 x 3 L) and then with brine (3 L).

  • Concentrate the organic layer under reduced pressure to yield crude ethyl 2-acetamido-3-oxobutanoate as an oil, which can be used directly in the next step.

Step 1B: Cyclodehydration to form 2-Methyl-4-(ethoxycarbonyl)oxazole

  • Set up the 20 L reactor for atmospheric distillation. Add concentrated sulfuric acid (H₂SO₄, 2.0 L) to the reactor and cool to 10°C.

  • Slowly add the crude ethyl 2-acetamido-3-oxobutanoate from the previous step to the sulfuric acid, keeping the internal temperature below 30°C.

    • Safety & Rationale: This is a highly exothermic addition. Maintaining a low temperature prevents uncontrolled reaction and potential degradation of the product. Concentrated sulfuric acid acts as both a catalyst and a powerful dehydrating agent to facilitate the ring closure to the oxazole.[7]

  • Once the addition is complete, stir the mixture at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (10 kg) in a separate vessel with vigorous stirring. This is a critical and highly exothermic quenching step that must be performed with caution in a well-ventilated area.

  • Extract the aqueous slurry with ethyl acetate (3 x 5 L).

  • Combine the organic extracts and wash with water (5 L), saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine (3 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-methyl-4-(ethoxycarbonyl)oxazole as a crude oil.

Step 1C: Saponification to 2-Methyloxazole-4-carboxylic acid

  • To the crude ester from the previous step, add ethanol (5 L) and a solution of sodium hydroxide (0.36 kg, 9.00 mol, 1.5 equiv) in water (2 L).

  • Heat the mixture to 60°C and stir for 2-4 hours, monitoring by HPLC for the disappearance of the ester.

  • Cool the reaction mixture to 10°C and slowly acidify with concentrated hydrochloric acid (HCl) to pH 2-3.

    • Rationale: The acidification protonates the carboxylate salt, causing the desired carboxylic acid product to precipitate out of the aqueous solution.

  • Filter the resulting solid precipitate, wash the filter cake with cold water (2 x 2 L), and dry under vacuum at 50°C to a constant weight.

  • The final product, 2-methyloxazole-4-carboxylic acid, is typically obtained as a white to off-white solid with >97% purity.[8]

Stage 2 Protocol: Weinreb Amide Formation

The final step is the coupling of the synthesized carboxylic acid with N,O-dimethylhydroxylamine hydrochloride. An acid chloride-mediated coupling is chosen for its efficiency, cost-effectiveness, and straightforward workup at scale.

Mechanism and Rationale for Coupling Method

To form the amide bond, the carboxylic acid must be "activated" to make the carbonyl carbon more electrophilic. Converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a classic and highly effective method.[2] The resulting acyl chloride is very reactive towards nucleophiles like the free base of N,O-dimethylhydroxylamine.

G cluster_0 Acid Chloride Formation cluster_1 Amine Free-Basing cluster_2 Amide Coupling Acid R-COOH (Carboxylic Acid) AcidChloride R-COCl (Acyl Chloride) Acid->AcidChloride SOCl2 SOCl₂ SOCl2->AcidChloride WeinrebAmide R-CON(Me)OMe (Weinreb Amide) AcidChloride->WeinrebAmide Nucleophilic Acyl Substitution AmineHCl MeO(Me)NH·HCl FreeAmine MeO(Me)NH (Free Amine) AmineHCl->FreeAmine Base Base (e.g., Pyridine) Base->FreeAmine FreeAmine->WeinrebAmide

Caption: Mechanism overview for the acid chloride-mediated Weinreb amide synthesis.

Detailed Experimental Protocol
  • To a 20 L jacketed glass reactor under a nitrogen atmosphere, add 2-methyloxazole-4-carboxylic acid (0.50 kg, 3.93 mol) and dichloromethane (DCM, 5 L).

  • Cool the suspension to 0°C.

  • Slowly add thionyl chloride (SOCl₂, 0.56 kg, 4.72 mol, 1.2 equiv) dropwise, maintaining the internal temperature below 10°C. Add a catalytic amount of N,N-dimethylformamide (DMF, 5 mL).

    • Causality & Safety: The reaction with thionyl chloride is exothermic and releases toxic gases (HCl and SO₂), requiring an inert atmosphere and proper off-gas scrubbing. DMF catalyzes the formation of the Vilsmeier reagent in situ, which is the active species that forms the acid chloride.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases and the reaction is complete (monitored by quenching a small sample with methanol and analyzing by LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove excess SOCl₂ and DCM, co-evaporating with toluene (2 x 1 L) to ensure complete removal. The crude 2-methyloxazole-4-carbonyl chloride is obtained as an oil.

  • In a separate 20 L reactor, suspend N,O-dimethylhydroxylamine hydrochloride (0.42 kg, 4.32 mol, 1.1 equiv) in DCM (5 L) and cool to 0°C.[9][10]

  • Slowly add pyridine (0.68 kg, 8.65 mol, 2.2 equiv) while keeping the temperature below 10°C. Stir for 15 minutes.

    • Rationale: Two equivalents of base are used. The first equivalent neutralizes the hydrochloride salt to generate the free amine nucleophile, while the second equivalent will quench the HCl generated during the subsequent acylation step.[11]

  • Re-dissolve the crude acid chloride in DCM (3 L) and add it dropwise to the cold amine/pyridine suspension, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours until complete conversion is observed by HPLC.

  • Quench the reaction by adding 1M HCl solution (5 L). Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (2 L), saturated sodium bicarbonate solution (2 x 3 L), and brine (3 L).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by recrystallization from a mixture of ethyl acetate and heptane to afford this compound as a crystalline solid.[12][13][14]

Process Data Summary and Characterization

The following table summarizes typical reaction parameters and expected outcomes for a laboratory scale-up.

ParameterStage 1C (Saponification)Stage 2 (Amide Coupling)
Starting Material 2-Methyl-4-(ethoxycarbonyl)oxazole2-Methyloxazole-4-carboxylic acid
Key Reagents NaOH, HClSOCl₂, N,O-dimethylhydroxylamine HCl, Pyridine
Solvent Ethanol/WaterDichloromethane (DCM)
Temperature 60°C, then 10°C for precipitation0°C to Room Temperature
Reaction Time 2-4 hours4-6 hours (total)
Typical Yield 85-95% (from ester)80-90%
Final Form White to off-white solidWhite crystalline solid
Purity (by HPLC) >97%>98%

Characterization: The identity and purity of the final product, this compound (CAS 875553-59-6), should be confirmed using standard analytical techniques:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight (170.17 g/mol ).[12]

  • HPLC: To determine the purity profile.

  • Melting Point: To assess the crystallinity and purity of the final solid.

Conclusion

This application note details a robust and scalable two-stage synthesis for this compound. By selecting cost-effective starting materials and employing well-established, high-yielding chemical transformations, this protocol provides a reliable pathway for producing multi-gram to kilogram quantities of this versatile Weinreb amide intermediate. The emphasis on the rationale behind key steps, process control, and safety considerations ensures that this guide is a valuable resource for researchers in the pharmaceutical and chemical industries.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. N,O-Dimethylhydroxylamine Hydrochloride: A Versatile Reagent for Amide Coupling and Organic Synthesis.
  • Spectrum Chemical. N,O-Dimethylhydroxylamine-Hydrochloride | CAS 6638-79-5.
  • ChemicalBook. Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.
  • Wikipedia. Fischer oxazole synthesis.
  • CP Lab Safety. N,O-Dimethylhydroxylamine Hydrochloride, 500g, Each.
  • Wikipedia. Oxazole.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.
  • Slideshare. Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole.
  • Benchchem. The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity.
  • Google Patents. WO2017140593A1 - Process for the manufacture of carboxamides.
  • Wikipedia. N,O-Dimethylhydroxylamine.
  • Google Patents. EP0330205B1 - Process for the synthesis of carboxamides.
  • ResearchGate. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
  • Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review).
  • JOCPR. Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids.
  • ResearchGate. Recent Developments in Weinreb Synthesis and Their Applications (A-Review).
  • Who we serve. Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis.
  • TCI AMERICA. Weinreb Ketone Synthesis.
  • Arkivoc. An efficient conversion of carboxylic acids into Weinreb amides.
  • Organic Chemistry Frontiers (RSC Publishing). Metal-free synthesis of carboxamides via the Lossen rearrangement.
  • Indian Journal of Pharmaceutical Sciences. Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids.
  • ACS Publications. Preparation of Carboxamides via Carboxylic−Phosphoric Anhydrides.
  • Sigma-Aldrich. 2-Methyloxazole-4-carboxylic acid 97 23012-17-1.
  • Sigma-Aldrich. 2-Methyloxazole-4-carboxylic acid 97 23012-17-1.
  • Stenutz. 2-methyloxazole-4-carboxylic acid.
  • Sinfoo Biotech. This compound.
  • Sigma-Aldrich. 2-Methyloxazole-4-carboxylic acid 97 23012-17-1.
  • PMC - PubMed Central. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study.
  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Scientific Update - UK. Oxazole Synthesis from Acetylenes and Nitriles.
  • KoreaScience. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents.
  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles.
  • ResearchGate. Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxylates.
  • ChemRxiv. Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity.
  • BLDpharm. 875553-59-6|this compound.
  • PubChem. 4-Methyloxazole-2-carboxylic acid | C5H5NO3 | CID 46737736.
  • Biointerface Research in Applied Chemistry. Synthesis and Anticancer Activity of New 2-Aryl-4-(4-Methoxybenzylidene)-5-Oxazolone Scaffolds.
  • Fishersci.com. eMolecules​ this compound | 875553-59-6.
  • Parchem. This compound (Cas 875553-59-6).
  • ResearchGate. Preparation of 5-(2Methoxy4-nitrophenyl)oxazole: A Key Intermediate for the Construction of VX-497 | Request PDF.
  • PubMed. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.

Sources

Application Notes & Protocols: N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

This document provides a detailed technical guide on the synthesis, postulated mechanism of action, and bio-efficacy evaluation of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide for applications in agrochemical research. By synthesizing field-proven insights with established scientific principles, these notes serve as a comprehensive resource for investigating this compound as a potential fungicide.

Introduction: The Oxazole Carboxamide Scaffold

The oxazole ring is a privileged heterocyclic motif found in a wide array of biologically active compounds used in medicine and agriculture.[1] Its structural rigidity and electronic properties make it an attractive core for designing novel agrochemicals. When combined with a carboxamide functional group, the resulting scaffold is characteristic of a major class of modern fungicides: the Succinate Dehydrogenase Inhibitors (SDHIs).[2][3] this compound (CAS 875553-59-6) is a specific molecule within this class, featuring a Weinreb amide moiety, which offers unique synthetic utility and may influence its biological activity.[4][5]

These application notes will explore this compound through the lens of its most probable fungicidal mechanism—the inhibition of fungal respiration—and provide robust, step-by-step protocols for its evaluation.

SECTION 1: Physicochemical Properties & Synthesis Outline

A foundational understanding of the molecule's properties and a viable synthetic route are the first steps in any research program.

1.1 Physicochemical Data

Quantitative data for this compound are summarized below for easy reference.[6][7]

PropertyValue
CAS Number 875553-59-6
Molecular Formula C₇H₁₀N₂O₃
Molecular Weight 170.17 g/mol
Synonyms N-methoxy-N-methyl-2-methyloxazole-4-carboxamide
1.2 Rationale and Proposed Synthesis

The N-methoxy-N-methylamide functional group, commonly known as a Weinreb amide, is a versatile intermediate in organic synthesis.[4][8] Its key advantage is the ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols.[9] This stability is conferred by the formation of a stable chelated intermediate.

A logical and efficient synthesis of the target compound involves the coupling of a suitable oxazole carboxylic acid with N,O-dimethylhydroxylamine. This can be achieved by first activating the carboxylic acid.

Synthetic_Workflow A 2-Methyl-oxazole-4- carboxylic acid B Acid Chloride (e.g., via SOCl₂) A->B Activation D N-Methoxy-N,2-dimethyl- oxazole-4-carboxamide B->D Coupling (Base) C N,O-dimethyl- hydroxylamine HCl C->D Coupling (Base)

Caption: Proposed synthetic workflow for the target compound.

Causality Behind the Choice: This synthetic route is chosen for its reliability and high yield, which are common for Weinreb amide formation.[10][11] Activating the carboxylic acid to an acid chloride provides a highly reactive electrophile that readily couples with N,O-dimethylhydroxylamine. The use of a mild base is necessary to neutralize the HCl generated during the reaction.

SECTION 2: Postulated Mechanism of Action - Succinate Dehydrogenase Inhibition

Based on its structural class, this compound is hypothesized to function as a Succinate Dehydrogenase Inhibitor (SDHI). SDHIs are a cornerstone of modern disease management, targeting a critical enzyme in fungal respiration.[2][12]

The Science of SDHI Action: Succinate dehydrogenase (SDH), also known as Complex II, is a key enzyme complex embedded in the inner mitochondrial membrane of fungal cells.[13][14] It plays a dual role: it is an integral part of the tricarboxylic acid (TCA) cycle and the electron transport chain. SDH catalyzes the oxidation of succinate to fumarate, simultaneously passing electrons to ubiquinone (Coenzyme Q).[14] This process is fundamental for cellular ATP production.

SDHI fungicides act by binding to the ubiquinone-binding site (the Qp-site) of the SDH enzyme, physically blocking the electron transfer from succinate.[14] This competitive inhibition halts the entire respiratory process, leading to a catastrophic energy deficit within the fungal cell.[2] The consequences are profound:

  • Inhibition of Spore Germination: The high energy demand for germ tube emergence cannot be met.

  • Prevention of Host Penetration: The energy-intensive process of penetrating the plant cuticle and cell wall is blocked.[2]

This is why SDHIs are primarily classified as preventive fungicides ; their main action occurs before or at the very early stages of infection.[2]

Mechanism_of_Action cluster_Mitochondrion Inner Mitochondrial Membrane C1 Complex I C3 Complex III C1->C3 e- C2 Complex II (SDH) C2->C3 e- Fumarate Fumarate C2->Fumarate C4 Complex IV C3->C4 e- O2 O₂ → H₂O C4->O2 e- ATP_Synthase Complex V (ATP Synthase) Succinate Succinate Succinate->C2 Inhibitor Oxazole Carboxamide (SDHI) Inhibitor->C2 Inhibition ATP ATP Production ATP_Synthase->ATP

Caption: Inhibition of the fungal electron transport chain by SDHIs.

SECTION 3: Experimental Protocols for Agrochemical Evaluation

The following protocols provide a validated workflow for assessing the antifungal potential of this compound, from initial high-throughput screening to whole-plant efficacy trials.

Protocol 3.1: Preparation of Stock and Working Solutions

Principle: Accurate and consistent solution preparation is critical for reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions due to its ability to dissolve a wide range of organic compounds.

Materials:

  • This compound

  • Anhydrous DMSO

  • Sterile distilled water or appropriate culture medium (e.g., Potato Dextrose Broth)

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare 10 mg/mL Stock Solution: Accurately weigh 10 mg of the compound and dissolve it in 1 mL of anhydrous DMSO.

  • Ensure Complete Dissolution: Vortex thoroughly until the solution is clear. Gentle warming in a water bath (30-40°C) may be used if necessary. This is your primary stock .

  • Storage: Store the primary stock at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Working Solutions: For assays, create an intermediate stock by diluting the primary stock in the final assay medium (e.g., liquid growth medium). It is crucial to ensure the final DMSO concentration in the assay does not exceed a level that affects fungal growth (typically ≤1%).

Protocol 3.2: In Vitro Antifungal Bioassay (96-Well Plate Method)

Principle: This broth microdilution method is a high-throughput technique to determine the Minimum Inhibitory Concentration (MIC) or to screen for activity at a single high concentration.[15][16] It quantifies the ability of a compound to inhibit fungal growth in a liquid medium.[17]

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal pathogen of interest (e.g., Botrytis cinerea, Sclerotinia sclerotiorum)

  • Liquid growth medium (e.g., Potato Dextrose Broth, RPMI 1640)

  • Compound working solutions

  • Spore suspension of the fungus, standardized to a specific concentration (e.g., 1 x 10⁴ spores/mL)

  • Microplate reader (optional, for spectrophotometric reading)

  • Incubator

Procedure:

  • Plate Setup: Add 100 µL of liquid growth medium to all wells of the 96-well plate.

  • Serial Dilution: Add 100 µL of the highest concentration of the compound's working solution to the wells in column 1. Mix well by pipetting up and down.

  • Transfer 100 µL from column 1 to column 2. Repeat this two-fold serial dilution across the plate to column 10. Discard 100 µL from column 10.

  • Controls (Self-Validation):

    • Column 11 (Positive Control): Add 100 µL of medium. These wells will receive only the fungal inoculum and should show maximum growth.

    • Column 12 (Negative Control): Add 100 µL of medium. These wells receive no inoculum and serve as a sterility blank.

  • Inoculation: Add 100 µL of the standardized spore suspension to all wells from column 1 to column 11. Do not add spores to column 12. The final volume in each well is 200 µL.

  • Incubation: Seal the plate with a breathable film or lid and incubate at the optimal temperature for the fungus (e.g., 20-25°C) for 48-72 hours, or until robust growth is observed in the positive control wells.

  • Assessment:

    • Visual: Determine the MIC as the lowest concentration where no visible fungal growth (turbidity) is observed.

    • Spectrophotometric: Read the optical density (OD) at 600 nm using a microplate reader. The MIC can be defined as the concentration that inhibits growth by ≥90% compared to the positive control.

Protocol 3.3: Determination of EC₅₀ (Effective Concentration 50%)

Principle: The EC₅₀ is a more precise measure of a compound's potency than the MIC. It is the concentration that inhibits 50% of fungal growth and is determined by testing a narrower range of concentrations and analyzing the dose-response curve.

Procedure:

  • Concentration Range Selection: Based on the MIC value from Protocol 3.2, select a range of 6-8 concentrations that bracket the estimated 50% inhibition point.

  • Assay Setup: Perform the 96-well plate assay as described in Protocol 3.2, but using the selected narrow concentration range. Include multiple replicates for each concentration.

  • Data Collection: After incubation, measure the growth (e.g., OD at 600 nm) for each well.

  • Data Analysis: a. Subtract the average OD of the negative control (blank) from all other readings. b. Calculate the percent inhibition for each concentration relative to the positive control (0% inhibition): % Inhibition = 100 * (1 - (OD_test / OD_positive_control)) c. Plot percent inhibition versus the log of the compound concentration. d. Use a non-linear regression model (e.g., log[inhibitor] vs. response) in statistical software to calculate the EC₅₀ value.

Sample Data Table:

Concentration (µg/mL)Log(Concentration)% Inhibition (Mean)
0 (Control)-0
0.1-1.015.2
0.5-0.348.9
1.00.075.6
2.50.492.1
5.00.798.5
Protocol 3.4: Greenhouse Efficacy Trial (Preventive Action)

Principle: This protocol evaluates the compound's ability to protect a whole plant from infection in a controlled, realistic environment.[18] It is the crucial link between lab data and potential field performance.

Materials:

  • Healthy, susceptible host plants of uniform size (e.g., tomato, cucumber)

  • Pressurized sprayer for uniform application

  • Compound formulated for spraying (e.g., with a surfactant)

  • Pathogen inoculum (spore suspension)

  • Controlled environment greenhouse or growth chamber with humidity control

  • Commercial standard fungicide (positive control)

Procedure:

  • Experimental Design: Arrange plants in a randomized complete block design to minimize positional effects in the greenhouse. Use at least 4-5 replicate plants per treatment.

  • Treatments:

    • Untreated, Inoculated Control (UTC)

    • Test Compound (at 2-3 different rates, e.g., 50, 100, 200 ppm)

    • Commercial Standard Fungicide (at its recommended label rate)

  • Application: Spray the plants with their assigned treatments until foliage is uniformly wet but before runoff occurs. Allow the foliage to dry completely (typically 24 hours).

  • Inoculation: 24 hours after the chemical application, spray all plants (including the UTC) with the pathogen spore suspension.

  • Incubation: Move the plants to a high-humidity environment (e.g., >90% RH) for 24-48 hours to facilitate infection. Then, return them to standard greenhouse conditions.[19]

  • Disease Assessment: 7-14 days after inoculation (depending on the pathogen's life cycle), visually assess disease severity on each plant. This is often done by estimating the percentage of leaf area covered by lesions.

  • Data Analysis: Calculate the mean disease severity for each treatment. Determine the percent disease control using the formula: % Control = 100 * (1 - (Severity_treatment / Severity_UTC)) Analyze the data using ANOVA to determine if there are statistically significant differences between treatments.

Experimental_Workflow A Compound Synthesis & Characterization B Stock Solution Preparation (Protocol 3.1) A->B C In Vitro Screening (Protocol 3.2) B->C D EC₅₀ Determination (Protocol 3.3) C->D E Greenhouse Efficacy Trial (Protocol 3.4) D->E F Data Analysis & SAR Insights E->F

Sources

Application Notes and Protocols for Cell-Based Assaying of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Uncovering the Therapeutic Potential of a Novel Oxazole Carboxamide

N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide is a small molecule belonging to the oxazole carboxamide class of heterocyclic compounds. While specific biological activities for this particular compound are not yet extensively documented in peer-reviewed literature, the broader family of oxazole derivatives has attracted significant interest in medicinal chemistry. These scaffolds are present in numerous compounds exhibiting a wide range of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The structural motif of an oxazole ring linked to a carboxamide suggests the potential for hydrogen bonding and other molecular interactions that are often crucial for binding to biological targets such as enzymes or receptors.

Given the precedent set by structurally related molecules, a logical first step in characterizing this compound is to assess its impact on cell viability, particularly in cancer cell lines. This document provides a detailed, field-proven protocol for determining the cytotoxic and anti-proliferative effects of this novel compound using a high-sensitivity, luminescence-based cell viability assay. The methodologies described herein are designed to be robust, reproducible, and adaptable for screening in a high-throughput format, providing a solid foundation for further mechanistic studies.

Principle of the Assay: Quantifying Cell Viability through ATP Measurement

To evaluate the effect of this compound on cell health, we will employ the CellTiter-Glo® Luminescent Cell Viability Assay. This assay is a highly sensitive and reliable method for determining the number of viable cells in culture. The core principle is the quantification of adenosine triphosphate (ATP), the primary energy currency of cells.[6] Metabolically active, viable cells produce and maintain a stable pool of ATP. When a cell loses its viability, its ability to synthesize ATP is rapidly diminished, and endogenous ATPases quickly deplete the existing ATP.

The CellTiter-Glo® assay utilizes a thermostable luciferase enzyme, which, in the presence of ATP and oxygen, catalyzes the oxidation of luciferin to produce a stable, long-lasting luminescent signal ("glow-type"). This signal is directly proportional to the amount of ATP present, and therefore, to the number of viable cells in the culture well. The simple "add-mix-measure" format makes it particularly well-suited for high-throughput screening of compound libraries.

Experimental Workflow and Protocols

The overall workflow for assessing the cytotoxic potential of this compound is a multi-day process involving cell culture, compound treatment, and data acquisition.

Diagram of the Experimental Workflow

G cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Compound Treatment cluster_day4_5 Day 4/5: Data Acquisition a Culture and harvest cancer cell line b Count cells and adjust density a->b c Seed cells into 96-well plates b->c d Prepare serial dilutions of This compound e Add compound dilutions to designated wells d->e f Incubate for 48-72 hours e->f g Equilibrate plate to room temperature h Add CellTiter-Glo® Reagent g->h i Incubate and measure luminescence h->i j Data analysis and IC50 determination i->j

Caption: A multi-day workflow for assessing compound cytotoxicity.

PART 1: Cell Culture and Seeding

Rationale: The selection of an appropriate cell line and a consistent seeding density are critical for reproducible results. The cell line should be relevant to the research question (e.g., a breast cancer cell line like MCF-7 for a study on breast cancer therapeutics). The seeding density must be optimized to ensure that cells are in the logarithmic growth phase at the time of assay and that the untreated control wells do not become over-confluent.[7]

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast adenocarcinoma, A549 for lung carcinoma, HCT116 for colorectal carcinoma)[8][9]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Sterile, opaque-walled 96-well plates (white plates are recommended for luminescence assays)

  • Hemocytometer or automated cell counter

Protocol:

  • Cell Maintenance: Culture the selected cancer cell line in a T-75 flask in a humidified incubator at 37°C with 5% CO2. Passage the cells regularly to maintain them in a healthy, sub-confluent state.

  • Harvesting: When cells reach 70-80% confluency, aspirate the culture medium and wash the cell monolayer once with sterile PBS.

  • Trypsinization: Add 3-5 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until the cells detach.

  • Neutralization: Add 7-10 mL of complete culture medium to the flask to neutralize the trypsin. Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Cell Counting: Transfer a small aliquot of the cell suspension to a microcentrifuge tube. Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion, or an automated cell counter.

  • Seeding: Dilute the cell suspension in complete culture medium to the pre-determined optimal seeding density (typically between 5,000 and 20,000 cells/well for a 96-well plate).[7]

  • Plating: Dispense 100 µL of the cell suspension into each well of a white, opaque-walled 96-well plate.

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2 to allow the cells to attach and resume normal growth.

PART 2: Compound Preparation and Treatment

Rationale: Proper handling of the test compound is essential. A stock solution in a suitable solvent (like DMSO) must be prepared, from which serial dilutions are made to determine a dose-response curve. It is crucial to keep the final solvent concentration consistent and low across all wells to avoid solvent-induced cytotoxicity.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete culture medium

  • Sterile microcentrifuge tubes or a 96-well dilution plate

Protocol:

  • Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Ensure the compound is fully dissolved. This stock can be stored at -20°C for future use.

  • Serial Dilutions: On the day of treatment, perform a serial dilution of the 10 mM stock solution. A common approach is to create a range of concentrations that will span several orders of magnitude (e.g., from 100 µM to 0.01 µM). This can be done in culture medium.

  • Treatment: After the 24-hour cell attachment period, carefully add the diluted compound to the appropriate wells. For example, add 10 µL of a 10X concentrated compound dilution to the 100 µL of medium already in the wells.

  • Controls:

    • Vehicle Control: Add the same volume of medium containing DMSO at the final concentration used in the treatment wells. This control represents 100% cell viability.

    • Positive Control: Include a known cytotoxic agent (e.g., Staurosporine or Doxorubicin) to ensure the assay system is responsive.

    • Blank Control: Include wells with medium only (no cells) to measure background luminescence.[10]

  • Incubation: Return the plate to the incubator and incubate for the desired exposure time (typically 48 or 72 hours).

PART 3: Luminescence Reading and Data Analysis

Rationale: The CellTiter-Glo® assay is a terminal assay; therefore, after the incubation period, the reagent is added to lyse the cells and initiate the luminescent reaction. The plate is then read on a luminometer. The resulting data is used to calculate cell viability and determine the half-maximal inhibitory concentration (IC50).

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (includes CellTiter-Glo® Buffer and lyophilized Substrate)

  • Luminometer capable of reading 96-well plates

Protocol:

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate it to room temperature. Transfer the buffer into the bottle containing the lyophilized substrate to reconstitute the reagent. Mix by gentle inversion until the substrate is fully dissolved.[11][12]

  • Plate Equilibration: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. This prevents temperature gradients that can affect the enzymatic reaction.[10][11]

  • Reagent Addition: Add a volume of the prepared CellTiter-Glo® Reagent to each well that is equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).

  • Cell Lysis: Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.[11][12]

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[11][12]

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer. An integration time of 0.25 to 1 second per well is typically sufficient.

Data Analysis and Presentation

  • Background Subtraction: Calculate the average luminescence from the "medium only" blank wells and subtract this value from all other readings.

  • Normalization: Normalize the data to the vehicle control wells. The viability of the vehicle control is set to 100%. The percent viability for each treated well is calculated as follows:

    % Viability = (Luminescence_sample / Luminescence_vehicle_control) * 100

  • Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration.

  • IC50 Calculation: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (like GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of the compound that inhibits cell viability by 50%.[13]

Hypothetical Data Presentation:

Cell LineCancer TypeIncubation Time (hours)IC50 of this compound (µM)
MCF-7Breast Adenocarcinoma728.5
A549Lung Carcinoma7215.2
HCT116Colorectal Carcinoma7211.8

Diagram of Data Analysis Pathway

G raw_data Raw Luminescence Readings bg_subtracted Background Subtracted Data raw_data->bg_subtracted Subtract Blank normalized_data Normalized Data (% Viability) bg_subtracted->normalized_data Normalize to Vehicle dose_response Dose-Response Curve normalized_data->dose_response Plot vs. Log[Concentration] ic50 IC50 Value dose_response->ic50 Non-linear Regression

Caption: From raw data to the final IC50 value.

Alternative and Complementary Assays

While the CellTiter-Glo® assay is highly robust, alternative methods can also be employed:

  • MTT/MTS Assays: These are colorimetric assays where viable cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.[14][15][16] The absorbance of the formazan is proportional to the number of viable cells. These assays are generally less sensitive than luminescence-based assays but are very cost-effective.[17]

Trustworthiness and Self-Validation

To ensure the integrity and reliability of the generated data, the following points must be strictly adhered to:

  • Consistent Cell Culture Practices: Use cells within a low passage number range and ensure they are free from contamination.

  • Appropriate Controls: The inclusion of positive, negative, and vehicle controls in every experiment is mandatory to validate the assay's performance.

  • Replicate Wells: Each condition (compound concentration and controls) should be tested in at least triplicate to assess variability and ensure statistical significance.

  • Solvent Concentration: The final concentration of DMSO should typically be kept below 0.5% to avoid impacting cell viability.

  • Linear Range of the Assay: It is crucial to ensure that the number of cells seeded per well falls within the linear range of the CellTiter-Glo® assay for the specific cell line used. This can be determined by performing a cell titration curve.[10]

By adhering to this detailed protocol and its underlying principles, researchers can confidently and accurately assess the in vitro cytotoxic potential of this compound, paving the way for a deeper understanding of its biological function and therapeutic promise.

References

  • University of Oslo. (n.d.). CellTiter-Glo Assay. OUH - Protocols. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bioassays for anticancer activities. PubMed. Retrieved from [Link]

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH. Retrieved from [Link]

  • ISCA. (2025). MTS Cell Proliferation Colorimetric Assay Kit: A Comprehensive Technical Overview. Retrieved from [Link]

  • Kłys, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Pharmaceuticals, 15(11), 1369.
  • Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. (2025). PubMed.
  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. NIH. Retrieved from [Link]

  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Biointerface Research in Applied Chemistry, 12(6), 7749-7763.
  • National Center for Biotechnology Information. (n.d.). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. NIH. Retrieved from [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to the In Vitro Formulation of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazole carboxamide scaffold is a cornerstone in modern medicinal chemistry, with derivatives showing promise in oncology, mycology, and agriculture.[1][2][3][4] N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide is a member of this versatile class, and its evaluation in in vitro systems is a critical step in elucidating its biological activity. The accuracy and reproducibility of such studies are fundamentally dependent on the proper formulation of the test compound. This document provides a comprehensive guide, grounded in established laboratory practices, for the preparation, handling, and application of this compound formulations for cell-based and biochemical assays. We delve into the causality behind solvent selection, concentration limits, and quality control, ensuring researchers can generate reliable and interpretable data.

Compound Profile & Physicochemical Rationale

Understanding the basic properties of this compound is the first step in developing a robust formulation strategy. The presence of the oxazole ring and carboxamide group suggests that the molecule is likely to be hydrophobic with poor aqueous solubility, a common challenge for many small molecule drug candidates.[5]

PropertyValueSource
IUPAC Name N-methoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide[6]
CAS Number 875553-59-6[7][8][9]
Molecular Formula C₇H₁₀N₂O₃[8]
Molecular Weight 170.17 g/mol [8]
Predicted Solubility Low in aqueous mediaInferred
Recommended Solvent Dimethyl Sulfoxide (DMSO)[10][11]

The logical choice of solvent for such compounds is Dimethyl Sulfoxide (DMSO), owing to its exceptional ability to dissolve a wide spectrum of both polar and nonpolar organic molecules.[10] However, the use of DMSO is not without consequence. At elevated concentrations, DMSO can induce cellular stress, affect membrane permeability, and even trigger apoptosis or differentiation, thereby confounding experimental results.[12][13] Therefore, our entire formulation strategy is built around a central principle: maximize compound solubility in a high-concentration stock while minimizing the final DMSO concentration in the experimental system. Most cell lines can tolerate up to 0.5% DMSO, but a concentration of ≤0.1% is highly recommended to ensure minimal off-target effects.[11][13][14]

Master Formulation Workflow

The process of preparing this compound for in vitro use can be visualized as a multi-stage workflow. Each stage contains critical decision points and quality control checks to ensure the integrity of the final working solution.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dilution cluster_2 Phase 3: Application Compound Solid Compound (N-Methoxy-N,2-dimethyl- oxazole-4-carboxamide) Weigh 1. Accurately Weigh Compound Compound->Weigh Dissolve 2. Dissolve in 100% Sterile DMSO Weigh->Dissolve QC1 QC Check: Visual Inspection for Complete Dissolution Dissolve->QC1 Stock 3. Prepare High-Concentration Stock Solution (e.g., 10-50 mM) Store 4. Aliquot & Store (-20°C or -80°C) Stock->Store SerialDilute 5. Prepare Intermediate Serial Dilutions in 100% DMSO Stock->SerialDilute QC1->Dissolve Fail (Apply Sonication/Warming) QC1->Stock Pass FinalDilute 6. Dilute to Final Concentration in Assay Medium (e.g., Cell Culture Medium) SerialDilute->FinalDilute Assay 7. Add to In Vitro Assay (Final DMSO ≤0.5%) FinalDilute->Assay Vehicle Vehicle Control (Medium + Same Final DMSO %)

Caption: Workflow for preparing this compound.

Detailed Experimental Protocols

These protocols are designed to be self-validating, with integrated checkpoints to ensure the quality and consistency of your compound formulation.

Protocol 1: Preparation of 10 mM Master Stock Solution

Rationale: Creating a concentrated master stock in 100% DMSO is the most effective way to store the compound and serves as the starting point for all subsequent dilutions. A 10 mM concentration is standard for primary screening campaigns.

Materials:

  • This compound (MW: 170.17 g/mol )

  • Anhydrous, sterile-filtered DMSO (Biotechnology Grade)

  • Analytical balance (readable to 0.1 mg)

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator (optional, for solubility enhancement)

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 170.17 g/mol × 1000 mg/g = 1.70 mg

  • Weighing: On an analytical balance, carefully weigh out 1.70 mg of the compound onto weighing paper or directly into a sterile, pre-tared microcentrifuge tube.

    • Expert Insight: Weighing slightly more (e.g., 2.0 mg) and adjusting the DMSO volume accordingly is often easier and more accurate than trying to weigh a precise small mass.

  • Dissolution:

    • Add 1 mL of sterile DMSO to the tube containing the compound.

    • Cap the tube tightly and vortex vigorously for 1-2 minutes.[10]

  • Quality Control (Validation Step):

    • Visually inspect the solution against a bright light. It should be clear and free of any visible particulates.

    • Troubleshooting: If the compound is not fully dissolved:

      • Sonicate the tube in a water bath sonicator for 5-10 minutes.[10]

      • If sonication is insufficient, gently warm the solution in a 37°C water bath for 5-15 minutes, with intermittent vortexing. Be cautious, as excessive heat can degrade some compounds.[10][15]

      • If the compound still fails to dissolve at the target concentration, it may be necessary to prepare a lower concentration stock (e.g., 5 mM or 1 mM) and document this as the solubility limit under these conditions.

  • Storage:

    • Once fully dissolved, aliquot the master stock into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Causality: Aliquoting is critical to prevent degradation caused by repeated freeze-thaw cycles, which can compromise compound integrity.[10]

    • Label aliquots clearly with the compound name, concentration, solvent, and date.

    • Store at -20°C for short-term use (1-2 months) or -80°C for long-term archival storage.[10]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Rationale: This protocol uses a serial dilution method to generate a range of compound concentrations for dose-response experiments, while ensuring the final DMSO concentration remains constant and non-toxic across all conditions.

Procedure:

  • Intermediate Dilutions (in 100% DMSO):

    • Thaw one aliquot of the 10 mM master stock solution.

    • Label a series of sterile microcentrifuge tubes for your desired concentration range (e.g., 1 mM, 100 µM, 10 µM, 1 µM).

    • Perform a 1:10 serial dilution series in 100% DMSO. For example:

      • To make 1 mM : Add 10 µL of 10 mM stock to 90 µL of DMSO. Vortex to mix.

      • To make 100 µM : Add 10 µL of the new 1 mM solution to 90 µL of DMSO. Vortex to mix.

      • Continue this process until you have reached your lowest desired concentration in DMSO.

    • Expert Insight: Performing serial dilutions in 100% DMSO before diluting in aqueous medium prevents the compound from precipitating out of solution, a common issue when performing large dilution steps directly into an aqueous buffer.[10]

  • Final Dilution (in Assay Medium):

    • The final dilution factor into your cell culture medium will determine the final DMSO concentration. A 1:1000 dilution is common and results in a final DMSO concentration of 0.1%. A 1:200 dilution results in 0.5% DMSO.

    • Example (1:1000 dilution for a 10 µM final concentration):

      • You will need the 10 mM intermediate stock (1000x the final concentration).

      • If your final assay volume per well is 200 µL, you will add 0.2 µL of the 10 mM stock.

      • Practical Tip: To avoid pipetting such small volumes, first prepare a larger volume of the final working solution. For example, add 2 µL of the 10 mM stock to 1998 µL of cell culture medium. Mix well by gentle inversion (do not vortex vigorously, as this can damage media components). You can then dispense 200 µL of this final solution into each well.

  • Vehicle Control (The Most Critical Control):

    • Prepare a vehicle control that contains the exact same final concentration of DMSO as your experimental conditions.

    • Example (for 1:1000 dilution): Add 2 µL of pure DMSO to 1998 µL of cell culture medium.

    • This control is essential to differentiate the effects of the compound from any potential effects of the solvent itself.[11]

Final Compound Conc. (Target)Intermediate Stock to Use (1000x)Volume of Stock to Add to 2mL MediumFinal DMSO %
10 µM10 mM2.0 µL0.1%
1 µM1 mM2.0 µL0.1%
100 nM100 µM2.0 µL0.1%
10 nM10 µM2.0 µL0.1%
1 nM1 µM2.0 µL0.1%

Potential Biological Context and Signaling

While the specific targets of this compound are yet to be fully elucidated, related oxazole and pyrazole carboxamides are known to act as Succinate Dehydrogenase (SDH) inhibitors.[4][16] SDH is a critical enzyme complex that functions in both the citric acid (TCA) cycle and the electron transport chain (ETC). Inhibition of SDH disrupts cellular energy production and can induce oxidative stress, ultimately leading to cell death. This provides a plausible starting point for mechanistic in vitro studies.

G Compound N-Methoxy-N,2-dimethyl- oxazole-4-carboxamide SDH Succinate Dehydrogenase (Complex II) Compound->SDH Inhibits ETC Electron Transport Chain SDH->ETC Fumarate Fumarate SDH->Fumarate Blocked ROS ROS Production SDH->ROS Dysfunction Leads to TCA TCA Cycle Succinate Succinate TCA->Succinate ATP ATP Production ETC->ATP Leads to Succinate->SDH Fumarate->TCA

Caption: Plausible mechanism via Succinate Dehydrogenase (SDH) inhibition.

References

  • D.L. Ashley, M.V. Snipes, M.B. Abou-Donia. (1982). The effect of solvents on drug metabolism in vitro. PubMed. [Link]

  • A. Asiri, M. Tasleem, et al. (2025). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • S. K. Chowdary, et al. (2013). In Vitro Enzyme Inhibition. S-Space. [Link]

  • M. Timm, L. Saaby, et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]

  • protocols.io. (2021). DMSO stock preparation. protocols.io. [Link]

  • ResearchGate. (2015). What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments?. ResearchGate. [Link]

  • M. Timm, L. Saaby, et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. University of Copenhagen Research Portal. [Link]

  • Reddit. (2023). How to prepare sterile drug solution in DMSO for cell culture?. Reddit. [Link]

  • National Center for Biotechnology Information. (n.d.). Oxazole-4-carboxamide. PubChem. [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]

  • M. A. Ali, et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. ResearchGate. [Link]

  • LifeTein. (2023). DMSO usage in cell culture. LifeTein. [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. ICCVAM. [Link]

  • Z. L. Liu, et al. (2019). Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener. PubMed. [Link]

  • H. A. Abdel-Aziz, et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. National Center for Biotechnology Information. [Link]

  • Y. Zhang, et al. (2022). Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos. National Center for Biotechnology Information. [Link]

  • Chemsigma. (n.d.). This compound [875553-59-6]. Chemsigma. [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]

  • S. K. Kashyap, et al. (2019). A comprehensive review on biological activities of oxazole derivatives. National Center for Biotechnology Information. [Link]

  • Y. Zhang, et al. (2022). Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos. MDPI. [Link]

  • S. Pizzicannella, et al. (2020). Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. ResearchGate. [Link]

  • A. N. Other, et al. (2024). Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. ChemRxiv. [Link]

  • Y. J. Zhang, et al. (2015). Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. PubMed. [Link]

  • S. Pizzicannella, et al. (2020). Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitor. CNR-IRIS. [Link]

  • I. Sović, et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. PubMed. [Link]

  • H. B. Si, et al. (2023). Design, Synthesis, and Fungicidal Evaluation of Novel N-Methoxy Pyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors. PubMed. [Link]

  • ResearchGate. (2024). N ‐Methoxy Pyrazole‐4‐Carboxamide Derivatives: Synthesis, Spectral Analyses, Antifungal Activity, In Silico Molecular Docking, ADMET, and DFT Studies. ResearchGate. [Link]

  • J. Agric. Food Chem. (2025). Discovery of N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide Derivatives as SDHi for Fungicidal Candidates. ACS Publications. [Link]

  • J. Kunes, et al. (2012). Synthesis and in vitro antimycobacterial activity of 2-methoxybenzanilides and their thioxo analogues. PubMed. [Link]

  • W. Li, et al. (2010). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Center for Biotechnology Information. [Link]

  • J. F. Zhou, et al. (2022). Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. PubMed. [Link]

  • M. L. Zaydman, et al. (2013). Identification of (R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide, ML277, as a novel, potent and selective Kv7.1 (KCNQ1) potassium channel activator. National Center for Biotechnology Information. [Link]

  • A. G. Sala, et al. (2022). Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization. National Center for Biotechnology Information. [Link]

  • K. Kumar, et al. (2013). Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. National Center for Biotechnology Information. [Link]

Sources

N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide for target identification studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide for Target Identification Studies

Audience: Researchers, scientists, and drug development professionals.

Deconvoluting the Mechanism of Action: A Guide to Target Identification of this compound

Introduction

Phenotypic screening has re-emerged as a powerful strategy in drug discovery, yielding first-in-class medicines by identifying compounds that induce a desired physiological effect in a cellular or organismal context. A significant challenge, however, lies in the subsequent identification of the molecular target(s) responsible for this phenotype. This process, known as target deconvolution or identification, is a critical step in understanding a compound's mechanism of action, optimizing its efficacy, and predicting potential off-target effects.[1][2]

This guide focuses on a hypothetical hit compound, this compound, presumed to have been identified in a high-throughput screen for its potent anti-proliferative effects in a human cancer cell line. While oxazole and carboxamide moieties are present in numerous biologically active compounds, the specific targets of this particular molecule are unknown.[3][4] This document provides a detailed, experience-driven framework for elucidating these targets using state-of-the-art chemical proteomics strategies. We will detail the design of a bespoke chemical probe, its application in affinity purification-mass spectrometry (AP-MS) for unbiased target discovery, and the use of the Cellular Thermal Shift Assay (CETSA) for validating target engagement in a physiological setting.

Part 1: Chemical Probe Design and Synthesis

The cornerstone of a successful affinity-based target identification campaign is a high-quality chemical probe.[5][6] The probe must retain the biological activity of the parent compound while incorporating a linker and a reporter handle for downstream applications.

Strategic Design Principles

The design process must be guided by Structure-Activity Relationship (SAR) data. For our hypothetical hit, this compound, we assume that preliminary medicinal chemistry efforts have indicated that the N-methoxy-N-methyl-carboxamide moiety is crucial for its activity, while the 2-methyl group on the oxazole ring can be modified with minimal loss of potency. This makes the 2-position an ideal attachment point for a linker.

Key Design Considerations:

  • Maintain Potency: The probe's affinity for its target should be comparable to the parent compound (ideally IC₅₀ or K_d < 100 nM).[2]

  • Linker Selection: A flexible, hydrophilic linker (e.g., a short polyethylene glycol chain) is chosen to extend the reporter handle away from the core scaffold, minimizing steric hindrance with the target protein.

  • Bioorthogonal Handle: A terminal alkyne group is incorporated at the end of the linker. This allows for the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[7][8][9] This enables the attachment of various reporter tags (e.g., biotin for affinity purification, or a fluorophore for imaging) under biocompatible conditions.[10]

Synthesis Workflow

The proposed synthesis involves modifying the parent compound to introduce the linker and alkyne handle. A plausible synthetic route would start with a suitable oxazole precursor, allowing for the introduction of a propargyl group at the 2-position, followed by the addition of the N-methoxy-N-methyl-carboxamide at the 4-position.

G cluster_0 Probe Synthesis Workflow A Oxazole Precursor (e.g., 2-chloromethyl-oxazole-4-carboxylic acid) B Step 1: Linker Attachment (Propargylamine, base) A->B C Intermediate: 2-(propargylaminomethyl)-oxazole-4-carboxylic acid B->C D Step 2: Amide Coupling (N,O-Dimethylhydroxylamine, HATU, DIEA) C->D E Final Probe: N-Methoxy-N-methyl-2-(propargylaminomethyl)-oxazole-4-carboxamide D->E

Caption: Synthetic workflow for the alkyne-functionalized chemical probe.

Part 2: Unbiased Target Discovery using Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a powerful technique to identify proteins that physically interact with a small molecule.[1][11] The workflow involves incubating the chemical probe with a cellular proteome, capturing the probe-protein complexes, and identifying the proteins using mass spectrometry.

Experimental Workflow Diagram

AP_MS_Workflow cluster_workflow AP-MS Workflow for Target Identification A 1. Cell Lysis (Cancer cell line) B 2. Proteome Incubation (with Alkyne Probe) A->B C 3. Click Chemistry (Add Azide-Biotin) B->C D 4. Affinity Capture (Streptavidin Beads) C->D E 5. Wash & Elute (Remove non-specific binders) D->E F 6. Sample Prep (On-bead digestion) E->F G 7. LC-MS/MS Analysis F->G H 8. Data Analysis (Identify & Quantify Proteins) G->H

Caption: Step-by-step workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Detailed Protocol: AP-MS

Materials:

  • Cancer cell line of interest (e.g., HeLa, HCT116)

  • Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • Alkyne-functionalized probe

  • Parent compound (for competition control)

  • Azide-biotin conjugate

  • Click chemistry reagents (e.g., Copper(II) sulfate, sodium ascorbate, TBTA ligand)

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Mass spectrometry-grade trypsin

Procedure:

  • Cell Culture and Lysis:

    • Culture cells to ~80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer for 30 minutes on a rotator at 4°C.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (proteome).

    • Determine protein concentration using a BCA assay.

  • Proteome Labeling and Competition:

    • Dilute the proteome to a final concentration of 2-5 mg/mL.

    • Prepare three experimental groups:

      • Group A (Probe): Treat lysate with the alkyne probe (e.g., 1 µM final concentration).

      • Group B (Competition): Pre-incubate lysate with a 100-fold excess of the parent compound for 1 hour before adding the alkyne probe. This is a critical control to identify specific binders.[12]

      • Group C (DMSO Control): Treat lysate with vehicle (DMSO) only.

    • Incubate all groups for 1-2 hours at 4°C.

  • Click Reaction:

    • To each lysate, add the click chemistry reaction cocktail: Azide-biotin, Copper(II) sulfate, sodium ascorbate, and a copper-chelating ligand like TBTA.[13]

    • Incubate for 1 hour at room temperature.

  • Affinity Capture:

    • Add pre-washed streptavidin magnetic beads to each sample.

    • Incubate for 2 hours at 4°C on a rotator to capture biotinylated proteins.

  • Washing:

    • Use a magnetic rack to pellet the beads. Discard the supernatant.

    • Perform a series of stringent washes to remove non-specifically bound proteins. For example:

      • 2x with PBS + 0.5% SDS

      • 2x with 8M Urea in 100 mM Tris-HCl

      • 2x with PBS + 0.1% Tween-20

  • On-Bead Digestion and Mass Spectrometry:

    • Resuspend the washed beads in a digestion buffer (e.g., 50 mM Ammonium Bicarbonate).

    • Reduce (with DTT), alkylate (with iodoacetamide), and digest the captured proteins overnight with trypsin.

    • Collect the supernatant containing the peptides, desalt using C18 spin columns, and analyze by LC-MS/MS.

Data Analysis and Interpretation

The mass spectrometry data will be analyzed using software like MaxQuant or Spectronaut.[14] Proteins are identified by matching peptide fragmentation spectra against a protein sequence database. A target-decoy search strategy is employed to control the false discovery rate (FDR).[15]

Hypothetical Data Summary:

Protein IDGene NameProbe Enrichment (Fold Change vs. DMSO)Competition Ratio (Probe / Probe + Competitor)Biological Function
P04035TKT 25.40.12Transketolase, Pentose Phosphate Pathway
P62937PPIA 3.10.95Peptidyl-prolyl isomerase A (Non-specific)
P08670VIM 15.20.88Vimentin (Cytoskeletal, common background)
Q16539PKM 18.90.21Pyruvate Kinase, Glycolysis

A high-confidence "hit" is a protein that shows significant enrichment in the probe pulldown and whose binding is significantly reduced in the competition sample (low competition ratio). In the table above, Transketolase (TKT) and Pyruvate Kinase (PKM) would be considered strong candidates for being the molecular targets.

Part 3: Target Engagement Validation with the Cellular Thermal Shift Assay (CETSA)

While AP-MS identifies potential binding partners, it does not confirm target engagement within the complex environment of a living cell.[16] CETSA is a biophysical assay that directly measures the interaction between a drug and its target in intact cells or tissues.[17][18] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature (Tₘ).[19]

CETSA Workflow Diagram

CETSA_Workflow cluster_cetsa CETSA Workflow for Target Validation A 1. Cell Treatment (Incubate cells with parent compound or DMSO) B 2. Heating (Aliquot and heat cells to different temperatures) A->B C 3. Cell Lysis (Freeze-thaw cycles) B->C D 4. Separate Fractions (Centrifuge to pellet aggregated proteins) C->D E 5. Protein Quantification (Collect supernatant with soluble proteins) D->E F 6. Detection (Western Blot or Mass Spec for target protein) E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA

Materials:

  • Cancer cell line of interest

  • Parent compound this compound

  • DMSO (vehicle control)

  • PBS

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Antibody against the putative target protein (e.g., anti-TKT)

  • Western blotting reagents and equipment

Procedure:

  • Cell Treatment:

    • Culture cells in a suitable format (e.g., 10 cm dishes).

    • Treat one set of cells with the parent compound at a saturating concentration (e.g., 10x IC₅₀) and another set with DMSO for 1-2 hours.

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Place the tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., a gradient from 40°C to 70°C in 2-3°C increments) for 3 minutes. Include an unheated control.[20]

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Detection and Analysis:

    • Carefully transfer the supernatant (soluble protein fraction) to new tubes.

    • Analyze the amount of the specific target protein (e.g., TKT) remaining in the soluble fraction by Western blot.

    • Quantify the band intensities and plot them as a percentage of the unheated control against the temperature. This generates a "melting curve".

Data Interpretation

A successful CETSA experiment will show a rightward shift in the melting curve for the drug-treated sample compared to the DMSO control.[17] This indicates that the compound has engaged and stabilized the target protein inside the cell.

Hypothetical CETSA Data:

Temperature (°C)% Soluble TKT (DMSO)% Soluble TKT (Compound)
40100100
4698100
499199
527595
5550 (Tₘ) 88
582872
611550 (Tₘ)
64525

The data shows a clear thermal shift (ΔTₘ) for Transketolase (TKT) in the presence of the compound, strongly validating it as a direct intracellular target.

Conclusion

This application note outlines a robust, multi-pronged strategy for the target identification of this compound, a novel compound with hypothetical anti-proliferative activity. By integrating the rational design of a chemical probe with the unbiased discovery power of affinity purification-mass spectrometry and the rigorous in-cell validation provided by CETSA, researchers can confidently identify and confirm molecular targets. This comprehensive approach bridges the gap between phenotypic screening and mechanistic understanding, providing a solid foundation for advancing promising hit compounds into lead optimization and drug development programs.

References

  • Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 30(10), 1035–1044. Available at: [Link]

  • Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., ... & Workman, P. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536–541. Available at: [Link]

  • Britton, R., & Rivas, F. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(7), 836–854. Available at: [Link]

  • Evans, E., & Cravatt, B. F. (2006). Chemical Proteomic Technologies for Drug Target Identification. Methods in Enzymology, 415, 203-222. Available at: [Link]

  • Parker, C. G., & Cravatt, B. F. (2015). Labeled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Angewandte Chemie International Edition, 54(49), 14756–14767. Available at: [Link]

  • Workman, P., & Collins, I. (2015). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Clinical Cancer Research, 21(18), 4047-4052. Available at: [Link]

  • Eurofins Genomics. (n.d.). Click Chemistry. Retrieved January 11, 2026, from [Link]

  • Wikipedia. (2024). Click chemistry. Retrieved January 11, 2026, from [Link]

  • Li, J., & Li, S. (2020). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 15(1), 33-42. Available at: [Link]

  • Castaldi, M. P., Hendricks, J. A., & Zhang, A. X. (2020). Design, synthesis, and strategic use of small chemical probes toward identification of novel targets for drug development. Current Opinion in Chemical Biology, 56, 91-97. Available at: [Link]

  • Bantscheff, M., & Kuster, B. (2011). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ChemBioChem, 12(6), 849-852. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 159-173. Available at: [Link]

  • MetwareBio. (n.d.). Targeted proteomics: Targeted acquisition and targeted data analysis. Retrieved January 11, 2026, from [Link]

  • Centre for Medicines Discovery. (2018). Target Identification Using Chemical Probes. Retrieved January 11, 2026, from [Link]

  • Southwest Research Institute. (n.d.). Mass Spec Data Analysis. Retrieved January 11, 2026, from [Link]

  • Robers, M. B., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(11), 2416-2426. Available at: [Link]

  • Assarsson, E., et al. (2014). Emerging affinity-based proteomic technologies for large scale plasma profiling in cardiovascular disease. Clinical Chemistry, 60(7), 929-943. Available at: [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay: a novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Annual Review of Pharmacology and Toxicology, 55, 411-435. Available at: [Link]

  • Fancelli, D., et al. (2019). Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry, 62(21), 9636-9657. Available at: [Link]

  • Elias, J. E., & Gygi, S. P. (2007). Target-decoy search strategy for increased confidence in large-scale protein identifications by mass spectrometry. Nature Methods, 4(3), 207-214. Available at: [Link]

  • Wilson, J. P., et al. (2023). Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. Journal of Proteome Research, 22(8), 2639-2649. Available at: [Link]

  • Cold Spring Harbor Laboratory. (2026). New Technique Improves Mass Spectrometry for Precise Molecular Analysis. Technology Networks. Retrieved January 11, 2026, from [Link]

  • Med Chem 101. (n.d.). Click Chemistry. Retrieved January 11, 2026, from [Link]

  • Wingren, C., et al. (2012). Multiplexed protein profiling by sequential affinity capture. Proteomics, 12(10), 1599-1604. Available at: [Link]

  • Bryan, M. C., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 85-93. Available at: [Link]

  • Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Journal of Nanobiotechnology, 20(1), 299. Available at: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). General schemes of affinity-based protein profiling. Retrieved January 11, 2026, from [Link]

  • Sławiński, J., & Szafrański, K. (2018). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 23(12), 3296. Available at: [Link]

  • Broad Institute. (n.d.). Protocols. Retrieved January 11, 2026, from [Link]

  • LaCava, J., & Rout, M. P. (2014). Affinity Proteomics to Study Endogenous Protein Complexes: Pointers, Pitfalls, Preferences and Perspectives. BioTechniques, 56(5), 221-232. Available at: [Link]

  • Royal Society of Chemistry. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved January 11, 2026, from [Link]

  • Taylor & Francis Online. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved January 11, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable Weinreb amide intermediate. We will address issues ranging from low yield to purification difficulties, providing field-proven insights and detailed protocols to enhance your experimental success.

Synthesis Overview & Core Mechanism

This compound is a Weinreb amide, a class of N-methoxy-N-methylamides renowned for their controlled reactivity with organometallic reagents to produce ketones without the common issue of over-addition.[1][2] The synthesis typically involves the coupling of 2-methyl-oxazole-4-carboxylic acid with N,O-dimethylhydroxylamine. The core challenge lies in efficiently activating the carboxylic acid to react with the hydroxylamine, forming a stable amide bond.

The general mechanism involves two key stages:

  • Carboxylic Acid Activation: The carboxylic acid is converted into a more reactive species, such as an acid chloride, a mixed anhydride, or an active ester.

  • Nucleophilic Acyl Substitution: N,O-dimethylhydroxylamine attacks the activated carbonyl group, followed by the departure of the leaving group to form the final Weinreb amide.

reaction_workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Formation start 2-methyl-oxazole- 4-carboxylic acid activated Activated Intermediate (e.g., Acid Chloride, Active Ester) start->activated Coupling Reagent (e.g., (COCl)₂, EDC) product N-Methoxy-N,2-dimethyl- oxazole-4-carboxamide activated->product Nucleophilic Attack hydroxylamine N,O-dimethylhydroxylamine (from HCl salt + Base) hydroxylamine->product

Caption: General workflow for Weinreb amide synthesis.

Troubleshooting Guide

This section addresses the most common problems encountered during the synthesis in a question-and-answer format.

Question 1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I fix them?

Low yield is the most frequent issue and can stem from several factors. Let's break down the possibilities from most to least likely.

  • A) Inefficient Carboxylic Acid Activation: The choice and handling of the coupling reagent are critical. If the carboxylic acid is not fully activated, the reaction will stall.

    • Insight: Heterocyclic carboxylic acids like this one can sometimes be poor substrates for certain coupling agents. The most robust method is often converting the acid to an acid chloride using oxalyl chloride or thionyl chloride with a catalytic amount of DMF. This intermediate is highly reactive and typically provides higher yields.

    • Alternative: If you are using a direct coupling agent (a "one-pot" method), consider switching to a more powerful one. For instance, if EDC/HOBt is failing, HATU or T3P® (propylphosphonic anhydride) are excellent, albeit more expensive, alternatives. A recently developed method using POCl₃ has also shown high efficiency for a variety of carboxylic acids.[3]

Coupling Reagent ClassExample(s)Typical Yield RangeKey AdvantagesKey Disadvantages
Acid Chloride Formation Oxalyl Chloride, SOCl₂75-95%Highly reactive intermediate, high yields.Two-step process, corrosive reagents.
Carbodiimides EDC, DCC40-80%Mild conditions, common in peptide chemistry.[4]Byproduct removal can be difficult (DCU).
Phosphonium Salts BOP, PyBOP60-90%High reactivity, low racemization.Expensive, carcinogenic byproducts.
Uronium Salts HATU, HBTU70-95%Very efficient, fast reactions.High cost.
Modern Reagents POCl₃, T3P®, Boc₂O/DMAPO70-90%Often one-pot, high functional group tolerance.[3][5][6]May require specific optimization.
  • B) Incomplete Reaction or Side Reactions:

    • Insight: Ensure you are using an adequate base to neutralize the N,O-dimethylhydroxylamine hydrochloride salt. At least 2.2 equivalents of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are recommended relative to the hydroxylamine salt.[3][4] One equivalent neutralizes the salt, and the other scavenges the HCl generated during the amide bond formation. Insufficient base can lead to a low pH, which may protonate the hydroxylamine, reducing its nucleophilicity.

    • Action: Monitor the reaction by TLC or LC-MS. If starting material remains after several hours, the reaction may have stalled due to poor activation or insufficient base.

  • C) Purity of Starting Materials & Solvents:

    • Insight: Weinreb amide formation is sensitive to water. Moisture can hydrolyze your activated intermediate back to the carboxylic acid.

    • Action: Use anhydrous solvents (DCM, THF). Ensure your 2-methyl-oxazole-4-carboxylic acid is dry. If N,O-dimethylhydroxylamine hydrochloride has clumped, it may have absorbed moisture; dry it in a vacuum oven before use.

Question 2: I'm seeing several significant impurity peaks in my crude NMR and/or LC-MS. What are they and how do I prevent them?

Identifying impurities is key to optimizing the reaction and purification.

troubleshooting_flowchart cluster_impurities Common Impurity Profiles cluster_solutions Potential Solutions start Analyze Crude Reaction Mixture (LC-MS, ¹H NMR) unreacted_sm Unreacted Starting Material? start->unreacted_sm reagent_bp Coupling Reagent Byproduct? start->reagent_bp over_addition Tertiary Alcohol Impurity? start->over_addition sol_sm Increase reaction time/temp. Check acid activation method. unreacted_sm->sol_sm sol_reagent Choose reagent with water-soluble byproduct (EDC). Filter insoluble byproduct (DCU). reagent_bp->sol_reagent sol_over This is unlikely with Weinreb amides. Confirm structure. May indicate incorrect starting material or side reaction. over_addition->sol_over

Caption: Troubleshooting flowchart for impurity analysis.

  • A) Unreacted Starting Materials: This is the simplest case. If you see significant amounts of 2-methyl-oxazole-4-carboxylic acid, refer back to Question 1 on improving reaction efficiency.

  • B) Coupling Reagent Byproducts: This is very common.

    • Insight: If you use DCC, an insoluble byproduct, dicyclohexylurea (DCU), will form. If you use EDC, a water-soluble urea byproduct is generated. HOBt and HATU also generate byproducts.

    • Prevention & Removal:

      • DCC: Filter the crude reaction mixture before workup to remove the DCU precipitate.

      • EDC/HATU/HOBt: These byproducts are typically removed during the aqueous workup. A dilute acid wash (e.g., 1M HCl), followed by a base wash (e.g., sat. NaHCO₃), and finally a brine wash will remove most of these impurities.[7]

  • C) Homocoupled Anhydride: The activated carboxylic acid can sometimes react with another molecule of the carboxylic acid to form an anhydride. This is more common if the addition of N,O-dimethylhydroxylamine is slow or if it is not nucleophilic enough.

    • Prevention: Ensure the hydroxylamine and base are present and ready to react with the activated species as it is formed, especially when using highly reactive reagents like acid chlorides.

Question 3: My workup and purification are cumbersome, and I'm losing significant product mass. How can I optimize this?

Product loss during isolation is a frustrating source of poor overall yield.

  • A) Optimizing the Aqueous Workup:

    • Insight: The target molecule, this compound, is a neutral amide. It should remain in the organic layer during standard acid/base washes. However, the oxazole ring contains nitrogen atoms that could be protonated by strong acid, potentially pulling some product into the aqueous layer.

    • Action: Use mild washing conditions. Instead of concentrated acids, use dilute (0.5-1M) HCl or saturated citric acid.[4] For the base wash, use saturated sodium bicarbonate. Always back-extract the aqueous layers with fresh organic solvent (e.g., DCM or EtOAc) one or two times to recover any dissolved product.

  • B) Improving Column Chromatography:

    • Insight: The product is moderately polar. A common issue is choosing a solvent system that is too polar, resulting in poor separation from polar impurities.

    • Action:

      • Solvent System: Start with a solvent system of Hexanes/Ethyl Acetate. A typical starting gradient might be 30-50% Ethyl Acetate in Hexanes.

      • Silica Gel: Do not overload the column. A good rule of thumb is a 1:30 to 1:50 ratio of crude product mass to silica gel mass.

      • Alternative: If the product is sufficiently crystalline, recrystallization can be a highly effective and scalable alternative to chromatography.[8] Experiment with solvent systems like Dichloromethane/Hexanes or Ethyl Acetate/Heptane.

Frequently Asked Questions (FAQs)

  • Q: Which single coupling reagent do you recommend for the highest chance of success on a first attempt?

    • A: For reliability and high yield, converting the carboxylic acid to an acid chloride with oxalyl chloride (1.2 eq) and catalytic DMF in anhydrous DCM at 0 °C to room temperature, followed by slow addition to a solution of N,O-dimethylhydroxylamine HCl (1.5 eq) and a base like pyridine or DIPEA (3.0 eq) at 0 °C, is a very robust and dependable method.

  • Q: Can this synthesis be performed as a one-pot reaction?

    • A: Yes. Many modern coupling agents are designed for one-pot syntheses. A recently reported efficient one-pot method involves treating the carboxylic acid with N,O-dimethyl hydroxylamine hydrochloride and POCl₃ in the presence of DIPEA in DCM at room temperature.[3] This avoids the need to isolate an activated intermediate.

  • Q: Do I need to generate the free base of N,O-dimethylhydroxylamine before the reaction?

    • A: No, it is not necessary and generally not recommended as the free base is volatile. The standard procedure is to use the commercially available hydrochloride salt and add a non-nucleophilic base (like TEA or DIPEA) directly to the reaction mixture to liberate the free amine in situ.[4]

Optimized Experimental Protocols

Protocol A: Synthesis via Acid Chloride Intermediate (Highest Reliability)

  • Acid Chloride Formation: To a solution of 2-methyl-oxazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M) under a nitrogen atmosphere at 0 °C, add a catalytic amount of anhydrous DMF (1-2 drops). Add oxalyl chloride (1.2 eq) dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 1-2 hours until gas evolution ceases. The reaction can be monitored for the disappearance of the starting acid by TLC.

  • Amide Formation: In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.5 eq) in anhydrous DCM (~0.5 M) under a nitrogen atmosphere at 0 °C. Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) and stir for 10 minutes.

  • Coupling: Slowly add the acid chloride solution from Step 1 to the hydroxylamine suspension from Step 2 via cannula or dropping funnel at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature overnight.

  • Workup & Purification: Quench the reaction with water. Separate the layers. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by silica gel column chromatography (e.g., 40% Ethyl Acetate in Hexanes).

Protocol B: One-Pot Synthesis using EDC/HOBt (Milder Conditions)

  • Reaction Setup: To a flask containing 2-methyl-oxazole-4-carboxylic acid (1.0 eq), add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), HOBt (Hydroxybenzotriazole, 1.2 eq), and EDC hydrochloride (1.2 eq).

  • Solvent & Base: Suspend the solids in anhydrous DCM or DMF (~0.2 M) under a nitrogen atmosphere and cool to 0 °C. Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Workup & Purification: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by silica gel column chromatography.[9]

References

  • Vertex Pharmaceuticals, Inc. (n.d.). Reactions Between Weinreb Amides and 2-Magnesiated Oxazoles—A Simple and Efficient Preparation of 2-Acyl Oxazoles. ResearchGate. Available at: [Link]

  • Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC, 2002(11), 39-44. Available at: [Link]

  • Various Authors. (2024). A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. Science Publishing Group. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 185-206. Available at: [Link]

  • Langer, P., et al. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. RSC Org Biomol Chem. Available at: [Link]

  • Wikipedia contributors. (n.d.). Weinreb ketone synthesis. Wikipedia. Available at: [Link]

  • Sinfoo Biotech. (n.d.). This compound. Available at: [Link]

  • Guiguemde, A., et al. (2022). Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. ChemRxiv. Available at: [Link]

  • MDPI. (n.d.). Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. Available at: [Link]

  • Hrast, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2138. Available at: [Link]

  • Al-Qaisi, Z. A. I., et al. (2024). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. Pharmaceuticals, 17(3), 373. Available at: [Link]

  • Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available at: [Link]

  • Umehara, K., et al. (2023). Optimized reaction conditions for amide bond formation in nitrogen-containing heterocyclic compounds using carboxylic acid requires only 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) and di-tertbutyl dicarbonate (Boc2O) in a single reaction vessel. AZoM. Available at: [Link]

  • Chemsigma. (n.d.). This compound [875553-59-6]. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide (CAS 875553-59-6).[1][2][3] This guide is designed for researchers, chemists, and formulation scientists to navigate and overcome common solubility issues encountered with this compound. We provide in-depth FAQs, troubleshooting workflows, and detailed experimental protocols to ensure the successful integration of this molecule into your research.

Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound based on its molecular structure?

A1: Understanding the structure of this compound is key to predicting its solubility behavior. The molecule is comprised of two key moieties: an oxazole ring and an N-methoxy-N-methylamide group, commonly known as a Weinreb amide.[4][5]

  • The Oxazole Core: The parent oxazole ring is a five-membered aromatic heterocycle containing both oxygen and nitrogen.[6] These heteroatoms allow for hydrogen bonding, making oxazole itself generally soluble in polar protic solvents like water and alcohols, while having limited solubility in non-polar solvents.[7]

  • The Weinreb Amide & Substituents: The N-methoxy-N-methylamide (Weinreb amide) functional group, along with the two additional methyl groups, significantly increases the lipophilicity and molecular weight of the compound.[8] During the synthesis of similar Weinreb amides, they have been shown to remain in the organic phase (like 2-MeTHF) of a biphasic water/organic system, which strongly indicates poor aqueous solubility.[9]

Q2: I am having difficulty dissolving the compound in aqueous buffers for my biological assay. What is the recommended first step?

A2: The most common and effective first step is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous buffer.

  • Primary Solvent Choice - DMSO: Dimethyl sulfoxide (DMSO) is an excellent starting point. It is a highly polar aprotic solvent with a strong ability to solvate a wide range of organic molecules.[10] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Stepwise Dilution: When diluting the DMSO stock into your aqueous buffer, add the stock solution to the buffer in a stepwise or dropwise manner while vortexing or stirring vigorously. This helps prevent the compound from precipitating out of solution, a common issue when a drug dissolved in an organic solvent is introduced to an anti-solvent (the aqueous buffer).

If precipitation still occurs at your desired final concentration, the final concentration of DMSO in your assay may be too low to maintain solubility. You may need to explore the use of co-solvents or other formulation aids.

Q3: What are the best organic co-solvents and formulation excipients to improve aqueous solubility?

A3: If DMSO alone is insufficient, or if your experimental system is sensitive to DMSO, a systematic co-solvent and excipient screening is recommended. The goal of a co-solvent is to reduce the polarity of the aqueous medium, thereby improving the solubility of a lipophilic compound.[10][11]

Solvent/Excipient Class Mechanism of Action & Rationale Typical Starting Concentration
Ethanol Co-solventA water-miscible polar protic solvent that reduces the overall polarity of the aqueous phase. Less toxic than DMSO for many cell-based assays.[12]1-10% (v/v)
PEG 400 Co-solvent / PolymerPolyethylene glycol is a hydrophilic polymer that improves solubility by creating a more favorable solvation environment.[12]5-20% (v/v)
Propylene Glycol Co-solventCan disrupt the hydrogen bonding network of water, making it easier for non-polar molecules to dissolve.[12]5-20% (v/v)
Tween® 80 / Polysorbate 80 SurfactantNon-ionic surfactants form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[11]0.1-1% (w/v)
HP-β-CD CyclodextrinHydroxypropyl-β-cyclodextrin has a hydrophobic inner cavity and a hydrophilic exterior. It can form an inclusion complex with the compound, effectively shielding it from water.[13]1-5% (w/v)
Q4: My compound appears to be degrading or changing over time in solution. What could be the cause?

A4: Solution stability is a critical factor. The Weinreb amide functional group, while generally robust, can be susceptible to hydrolysis under strongly acidic or basic conditions.

  • pH-Dependent Hydrolysis: We recommend preparing solutions in buffers with a pH range of 6.0-7.5. Avoid prolonged storage in highly acidic (pH < 4) or highly alkaline (pH > 9) conditions.

  • Purity and Storage: Ensure the solid material is of high purity. Impurities can catalyze degradation. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. A freshly prepared solution is always preferable for sensitive experiments.

Q5: For in vivo animal studies, standard co-solvent systems are causing toxicity. What advanced formulation strategies can be considered?

A5: For in vivo applications where the required dose is high and solubility is low, advanced formulation is often necessary. These techniques aim to increase bioavailability by enhancing the dissolution rate in the gastrointestinal tract.[14]

  • Amorphous Solid Dispersions (ASDs): This involves dispersing the crystalline drug into an amorphous polymer matrix. The amorphous form of a drug has higher kinetic solubility than its stable crystalline form.[12][14] This is a widely used technique for improving the oral bioavailability of poorly soluble drugs.

  • Lipid-Based Formulations: Formulating the compound in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS). Upon gentle agitation in aqueous media (like the stomach), these systems form fine emulsions, which facilitate drug absorption.[13]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area, which leads to a higher dissolution velocity according to the Noyes-Whitney equation.[12][15] This can be achieved through media milling or high-pressure homogenization.

Troubleshooting & Experimental Workflows

A logical, stepwise approach is crucial for efficiently solving solubility issues. The following diagrams outline recommended workflows.

G start_node start_node process_node process_node decision_node decision_node end_node end_node fail_node fail_node A Start: Dry Compound (N-Methoxy-N,2-dimethyl- oxazole-4-carboxamide) B Attempt to dissolve in 100% DMSO at 10-50 mM A->B C Is it fully dissolved? B->C D Stock Solution Ready C->D Yes F Try gentle heating (40-50°C) or sonication C->F No E Try other polar aprotic solvents (DMF, DMAc) H Consult Advanced Formulation Guide E->H G Is it dissolved now? F->G G->D Yes G->E No

Caption: Workflow for preparing a primary organic stock solution.

G start_node start_node process_node process_node decision_node decision_node end_node end_node fail_node fail_node A Problem: Precipitation upon dilution in aqueous buffer B Is final DMSO concentration >1%? A->B C Increase final DMSO concentration (if tolerated) B->C No F Add Co-solvent (e.g., 10% PEG 400) B->F Yes D Does it stay in solution? C->D E Solution Optimized D->E Yes D->F No G Does it stay in solution? F->G G->E Yes H Add Surfactant (e.g., 0.5% Tween-80) G->H No I Does it stay in solution? H->I I->E Yes K Lower the final compound concentration I->K No J Consider Advanced Formulation (Nanosuspension, Lipid-based) K->J

Caption: Troubleshooting workflow for aqueous buffer dilution.

Detailed Experimental Protocols
Protocol 1: Preparation and Storage of a DMSO Stock Solution

This protocol describes the standard procedure for preparing a primary stock solution.

  • Weighing: Accurately weigh approximately 1-5 mg of this compound (MW: 170.17 g/mol ) into a sterile, chemically resistant vial (e.g., amber glass).[1]

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock with 1.70 mg of compound, add 1.0 mL of DMSO).

  • Dissolution: Cap the vial tightly and vortex for 2-3 minutes. If the solid does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (up to 40°C) can be applied if necessary.[14]

  • Visual Inspection: Visually confirm that all solid material has dissolved and the solution is clear.

  • Storage: Store the stock solution at -20°C or -80°C. For frequent use, create smaller aliquots to avoid repeated freeze-thaw cycles, which can compromise compound stability and solubility.

Protocol 2: Kinetic Solubility Assessment Using Co-Solvents

This protocol allows for a rapid screen of different co-solvents to identify promising candidates for your final assay buffer.

  • Prepare Co-Solvent Buffers: Prepare a series of your primary aqueous buffer (e.g., PBS, pH 7.4) containing different co-solvents. Examples include:

    • Buffer A: PBS + 5% Ethanol

    • Buffer B: PBS + 10% PEG 400

    • Buffer C: PBS + 1% Tween-80

    • Control: PBS only

  • Serial Dilution: In a 96-well plate, perform a serial dilution of your DMSO stock solution (from Protocol 1) into each of the co-solvent buffers.

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Readout: Measure the turbidity (absorbance at ~650 nm) of each well using a plate reader. The highest concentration that remains clear (low turbidity) is the approximate kinetic solubility in that system.

  • Analysis: Compare the solubility across the different co-solvent systems to identify the most effective one for your application.

References
  • Solubility of Things. (n.d.). Oxazole. Retrieved from [Link]

  • Grokipedia. (n.d.). Oxazole. Retrieved from [Link]

  • Pace, V., et al. (2013). A straightforward chromatography-free preparation of Weinreb amides in the biphasic medium 2-MeTHF/water. RSC Advances. Retrieved from [Link]

  • Al-Zoubi, R. M. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. Retrieved from [Link]

  • Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews. Retrieved from [Link]

  • ChemWhat. (n.d.). Oxazole CAS#: 288-42-6. Retrieved from [Link]

  • Catalent. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Kumar, L., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Retrieved from [Link]

  • Al-Zoubi, R. M. (2018). Recent Developments in Weinreb Synthesis and their Applications. Mini-Reviews in Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • Ishikawa, T., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Chemistry The Mystery of Molecules. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]

  • World Journal of Biology and Pharmaceutical Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Sinfoo Biotech. (n.d.). This compound. Retrieved from [Link]

Sources

N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide.

Introduction

Welcome to the technical resource for this compound (CAS 875553-59-6).[1][2][3] This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. Understanding the stability profile and potential degradation pathways of this molecule is critical for ensuring the accuracy of experimental results, optimizing reaction yields, and maintaining the integrity of your research.

This molecule's reactivity is governed by two key functional groups: the oxazole ring and the N-methoxy-N-methylamide (Weinreb amide). The oxazole ring, an aromatic heterocycle, is generally thermally stable but can be susceptible to cleavage under harsh acidic conditions.[4][5] The Weinreb amide is renowned for its stability against many nucleophiles, which prevents over-addition, but it can be susceptible to hydrolysis.[6][7] This guide provides in-depth, practical advice in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that influence its stability?

A: The stability of this compound is a balance between its two core components:

  • The Oxazole Ring: This is a five-membered aromatic heterocycle containing both an oxygen and a nitrogen atom.[8] Its aromaticity provides significant thermal stability.[5] However, it is an electron-deficient ring system that can be susceptible to ring-opening under strong acidic conditions.[4][9]

  • The Weinreb Amide (N-methoxy-N-methylamide): This functional group is specifically designed for stability. When reacting with organometallic or hydride reagents, it forms a stable, chelated tetrahedral intermediate that resists further reaction until acidic workup.[10][11] This prevents the common problem of over-addition seen with other carbonyl compounds. However, like most amides, the C-N bond can be cleaved by hydrolysis under sufficiently acidic or basic conditions.

Q2: How should I properly store this compound to ensure its long-term stability?

A: To minimize degradation, we recommend the following storage conditions:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is ideal for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to protect against moisture and potential oxidative degradation.

  • Light: Keep the container tightly sealed and protected from light, as UV exposure can sometimes initiate degradation in heterocyclic compounds.[5]

Q3: I'm seeing a new, more polar spot on my TLC plate after leaving the compound in a protic solvent. What could it be?

A: The most likely cause is the hydrolysis of the Weinreb amide. This reaction would cleave the amide bond to form 2-methyl-oxazole-4-carboxylic acid and N,O-dimethylhydroxylamine. The resulting carboxylic acid is significantly more polar than the parent amide, which would explain the new spot with a lower Rf value on your TLC plate. This process can be accelerated by trace amounts of acid or base.

Troubleshooting Guide: Degradation Pathways & Experimental Issues

This section addresses specific experimental challenges and provides insights into the underlying chemical degradation pathways.

Q4: My reaction yield is inconsistent. I suspect the starting material is degrading. What are the most probable degradation pathways under common laboratory conditions?

A: Inconsistent yields often point to starting material impurity or degradation during the reaction. There are two primary degradation pathways to consider for this compound.

Pathway A: Hydrolytic Cleavage of the Weinreb Amide

This is the most common degradation pathway, particularly in the presence of water and acid or base catalysts. The amide bond is hydrolyzed to yield the corresponding carboxylic acid.

  • Causality: The carbonyl carbon of the amide is electrophilic and susceptible to nucleophilic attack by water. This process is slow at neutral pH but is significantly accelerated by acid (which protonates the carbonyl oxygen, making the carbon more electrophilic) or base (which generates the more nucleophilic hydroxide ion).

  • Impact: Formation of 2-methyl-oxazole-4-carboxylic acid introduces a reactive carboxylic acid into your reaction mixture, which can lead to unwanted side reactions and complicate purification.

G cluster_main Pathway A: Weinreb Amide Hydrolysis Parent N-Methoxy-N,2-dimethyl- oxazole-4-carboxamide Intermediate Tetrahedral Intermediate Parent->Intermediate H₂O (H⁺ or OH⁻ cat.) Products 2-Methyl-oxazole-4-carboxylic Acid + N,O-Dimethylhydroxylamine Intermediate->Products Collapse

Caption: Hydrolysis of the Weinreb amide functional group.

Pathway B: Acid-Catalyzed Cleavage of the Oxazole Ring

The oxazole ring itself, while aromatic, can be forced to open under harsh acidic conditions, especially with heating.[9]

  • Causality: The pyridine-like nitrogen atom in the oxazole ring can be protonated by a strong acid. This disrupts the aromaticity and activates the ring for nucleophilic attack (e.g., by water), leading to cleavage of the O1-C2 or O1-C5 bond.[4]

  • Impact: This pathway is destructive to the core scaffold of the molecule, leading to a complex mixture of smaller, highly functionalized fragments and a significant loss of desired material. This is generally less common than amide hydrolysis under typical synthetic conditions but can occur in strongly acidic media (e.g., concentrated HCl, H₂SO₄) at elevated temperatures.

G cluster_main Pathway B: Oxazole Ring Cleavage Parent N-Methoxy-N,2-dimethyl- oxazole-4-carboxamide Protonated Protonated Oxazole Parent->Protonated H⁺ (strong acid) High Temp. Opened Ring-Opened Intermediate Protonated->Opened H₂O Fragments Degradation Fragments Opened->Fragments Further Decomposition

Caption: Acid-catalyzed decomposition of the oxazole ring.

Q5: How can I definitively test the stability of this compound and identify its degradation products in my specific experimental matrix?

A: The most rigorous method is to perform a forced degradation study . This is a systematic process where the compound is exposed to a variety of harsh conditions to intentionally induce and identify potential degradation products.[12][13] This not only reveals the stability profile but is also essential for developing a stability-indicating analytical method.[14]

The general workflow for such a study is outlined below.

G cluster_workflow Forced Degradation Workflow Prep Prepare Stock Solution of Compound Stress Expose Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Prep->Stress Sample Sample at Time Points (e.g., 0, 2, 8, 24 hrs) Stress->Sample Quench Quench Reaction (Neutralize pH, Cool Down) Sample->Quench Analyze Analyze via Stability-Indicating HPLC-UV/MS Quench->Analyze Data Quantify Parent Peak & Degradant Peaks Analyze->Data Identify Characterize Major Degradants (LC-MS, NMR) Data->Identify

Caption: General workflow for a forced degradation study.

Protocols and Methodologies

Protocol 1: Forced Degradation Study

This protocol provides a framework for assessing the stability of this compound. The goal is to achieve 5-20% degradation to ensure that the degradation products are representative of initial pathways and not the result of over-stressing the molecule.[15]

1. Materials:

  • This compound

  • Acetonitrile (ACN) or appropriate solvent for stock solution

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter, heating block, photostability chamber

2. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in ACN or another suitable solvent.

3. Application of Stress Conditions:

  • For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of water.

  • Acid Hydrolysis: Add 1 M HCl. Heat at 60 °C.

  • Base Hydrolysis: Add 1 M NaOH. Keep at room temperature (this is often rapid).

  • Oxidative Degradation: Add 3-6% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation: Heat the control sample at 80 °C.

  • Photolytic Degradation: Expose the control sample to light in a photostability chamber (ICH Q1B guidelines recommend an exposure of not less than 1.2 million lux hours and 200 watt hours/square meter).[12]

4. Sampling and Analysis:

  • Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours).

  • Before analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analyze by a stability-indicating HPLC method (see below).

Protocol 2: Developing a Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products, ensuring an accurate assay of the API's purity.[14]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

  • Mobile Phase:

    • Start with a gradient elution to resolve all potential peaks.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Example Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then re-equilibrate.

  • Detection:

    • Use a UV detector set at a wavelength where the parent compound has maximum absorbance. A photodiode array (PDA) detector is highly recommended as it can help assess peak purity.

    • Couple the HPLC to a Mass Spectrometer (LC-MS) for definitive identification of degradation products by comparing their mass-to-charge ratios with predicted values.[16][17]

  • Validation: Inject a mixture of the stressed samples (the "degradation cocktail") to ensure that the parent peak is well-resolved from all degradation product peaks.

Data Summary and Interpretation

The results from your forced degradation study can be summarized in a table to clearly show the compound's lability under different conditions.

Stress ConditionTime (hr)% Parent Remaining% Total DegradantsMajor Degradant m/z (if MS used)
Control (RT)24>99.9%<0.1%N/A
0.5 M HCl, 60 °C885.2%14.8%[M+H]⁺ of Carboxylic Acid
0.1 M NaOH, RT245.7%54.3%[M+H]⁺ of Carboxylic Acid
3% H₂O₂, RT2498.5%1.5%[M+H]⁺ of N-oxide
Thermal (80 °C)2499.1%0.9%-
Photolytic24>99.5%<0.5%-

Interpretation:

  • The data above (hypothetical) would suggest the compound is highly susceptible to base-catalyzed hydrolysis and moderately susceptible to acid-catalyzed hydrolysis.

  • It is relatively stable against oxidation, heat, and light under these conditions.

  • The primary degradation product is consistently the result of amide hydrolysis.

By following this structured approach, you can confidently assess the stability of this compound, troubleshoot unexpected experimental outcomes, and ensure the integrity and reproducibility of your synthetic work.

References

  • The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity. Benchchem. 4

  • Buy N-Methoxy-N-methyloxazole-4-carboxamide | 170486-48-3. Smolecule. 8

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. 5

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC - NIH. 18

  • Weinreb ketone synthesis. Wikipedia. Link

  • Converting Amides to Aldehydes and Ketones. Chemistry Steps. Link

  • Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. 9

  • Weinreb amides. SpringerLink. 6

  • Oxazole Chemistry Overview. Scribd. 19

  • This compound. ChemicalBook. Link

  • Force Degradation for Pharmaceuticals: A Review. IJSDR. Link

  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. Link

  • Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Chemistry Stack Exchange. Link

  • This compound. Sinfoo Biotech. Link

  • This compound. BLDpharm. Link

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Link

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. ResearchGate. Link

  • Forced Degradation – A Review. World Journal of Pharmacy and Pharmaceutical Sciences. Link

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Semantic Scholar. Link

  • ANALYTICAL METHODS. ATSDR. Link

  • This compound. Chemsigma. Link

  • This compound AldrichCPR. Sigma-Aldrich. Link

  • Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. ChemRxiv. Link

  • III Analytical Methods. Japan Environment Agency. Link

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI. Link

  • A Comparative Guide to the Stability of 5- Methoxyoxazole-2-carboxylic Acid and 5. Benchchem. 20

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJRPR. Link

  • Synthetic Approaches to N‐Methoxy‐N‐methylamides. ResearchGate. Link

  • This compound. Parchem. Link

  • eMolecules​ this compound. Fisher Scientific. Link

  • Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization. PMC - PubMed Central. Link

  • Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. MDPI. Link

Sources

Technical Support Center: Synthesis of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific Weinreb amide synthesis. Here, we move beyond simple protocols to explain the "why" behind experimental observations, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction yield is low, and I've isolated a major byproduct with a higher molecular weight than my starting material. What is it?

This is a classic sign of N-acylurea formation , a common side reaction when using carbodiimide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Causality: The reaction between a carboxylic acid and a carbodiimide forms a highly reactive O-acylisourea intermediate. While this intermediate is supposed to react with your amine (N,O-dimethylhydroxylamine), it can undergo an intramolecular rearrangement (an O-to-N acyl migration) to form a stable, unreactive N-acylurea byproduct.[1][2][3] This pathway is particularly competitive if the subsequent reaction with the amine is slow.

  • Troubleshooting & Prevention:

    • Use of Additives: The most effective way to suppress N-acylurea formation is to add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[3][4] These additives react with the O-acylisourea intermediate faster than it can rearrange, forming an active ester that is more stable and less prone to side reactions but still reactive enough to couple with the amine.[3]

    • Order of Addition: Add the coupling reagent (EDC) to a mixture of the carboxylic acid and HOBt first to allow for the formation of the active ester before introducing the N,O-dimethylhydroxylamine.

    • Solvent Choice: While dichloromethane (DCM) is common, solvents with low dielectric constants can sometimes favor the formation of the N-acylurea.[2] Consider exploring other anhydrous solvents if this side reaction persists.

Diagram 1: N-Acylurea Formation Pathway

G cluster_0 Desired Pathway cluster_1 Side Reaction Pathway A Oxazole-COOH + EDC B O-Acylisourea (Reactive Intermediate) A->B Activation C + N,O-Dimethylhydroxylamine B->C E O-Acylisourea (Reactive Intermediate) D Desired Weinreb Amide C->D Coupling F N-Acylurea (Stable Byproduct) E->F O-to-N Acyl Migration (Rearrangement)

Caption: Competing pathways during carbodiimide-mediated coupling.

FAQ 2: I'm using an onium salt-based coupling reagent (e.g., HATU, HBTU) and my amine seems to be consumed, leading to a low yield. What's happening?

You are likely observing guanidinylation of your N,O-dimethylhydroxylamine.

  • Causality: Onium salt coupling reagents like HBTU and HATU are highly reactive. If the activation of the carboxylic acid is slow, or if there is an excess of the coupling reagent, the amine can directly attack the uronium/aminium core of the coupling reagent.[5] This forms a stable guanidinium byproduct, consuming your amine and preventing it from reacting with the activated carboxylic acid.

  • Troubleshooting & Prevention:

    • Pre-activation: Always allow for a pre-activation step. Mix the oxazole-4-carboxylic acid, the onium salt reagent, and a non-nucleophilic base (like diisopropylethylamine, DIPEA) and let them react for a few minutes before adding the N,O-dimethylhydroxylamine. This ensures that the carboxylic acid is converted to its active ester form before the amine is introduced.

    • Stoichiometry Control: Use a slight excess of the carboxylic acid relative to the amine, and avoid a large excess of the coupling reagent.

    • Reagent Choice: Phosphonium-based reagents (e.g., PyBOP) are generally less prone to this side reaction compared to their uronium/aminium counterparts.

Diagram 2: Guanidinylation Side Reaction

G cluster_0 Desired Reaction cluster_1 Side Reaction A Activated Oxazole-COOH (Active Ester) B N,O-Dimethylhydroxylamine A->B Reacts with C Weinreb Amide B->C Forms D Onium Salt Reagent (e.g., HBTU) E N,O-Dimethylhydroxylamine D->E Reacts with F Guanidinium Byproduct E->F Forms

Caption: Guanidinylation of the amine by the coupling reagent.

FAQ 3: My reaction is clean, but my yield is consistently low after workup and purification. Where could my product be going?

Low recovery after a seemingly clean reaction often points to issues during the workup and isolation phases.

  • Causality & Troubleshooting:

    • Aqueous Solubility: Weinreb amides can sometimes exhibit higher than expected solubility in the aqueous phase, especially if the workup involves acidic or basic washes that could protonate the oxazole nitrogen. To check for this, carefully neutralize and extract the aqueous layers from your workup and analyze them for the presence of your product. Using a salting-out effect by washing with brine can help push the product into the organic layer.

    • Emulsion Formation: The presence of polar functionalities in both your product and byproducts (like the urea from EDC) can lead to the formation of stable emulsions during extraction, making phase separation difficult and causing product loss. Adding brine or gently filtering the mixture through a pad of Celite can help break up emulsions.[6]

    • Product Instability: While the oxazole ring and Weinreb amide are generally robust, extreme pH conditions during workup could potentially lead to degradation.[7][8] If you suspect your product is sensitive to the acidic or basic wash, test its stability on a small scale before applying it to the entire batch.

FAQ 4: Could the oxazole ring itself be participating in side reactions?

While less common under standard amide coupling conditions, the oxazole ring does have reactive sites that could potentially lead to byproducts.

  • Potential Side Reactions:

    • N-Acylation of the Oxazole Ring: The nitrogen at position 3 of the oxazole ring is basic and can be protonated or alkylated.[9] It's conceivable that the highly reactive O-acylisourea intermediate could acylate the oxazole nitrogen of another molecule, leading to a dimeric byproduct. This is more likely if the reaction is run at high concentrations or if the primary amine is slow to react.

    • Ring Opening: Nucleophilic attack on the oxazole ring, particularly at the C2 position, can lead to ring cleavage.[10] However, this typically requires harsh conditions or strong nucleophiles not usually present in a standard amide coupling reaction. It is a possibility to consider if all other common side reactions have been ruled out and unexpected, low molecular weight byproducts are observed.

    • Decarboxylation: Thermal decarboxylation of heterocyclic carboxylic acids can occur, but usually at temperatures well above those used for standard coupling reactions (e.g., >100-150 °C).[11] This is not a concern for reactions run at or below room temperature but could become an issue if the reaction is heated.

Experimental Protocols

Protocol 1: Recommended Procedure for this compound Synthesis (EDC/HOBt Method)

This protocol is optimized to minimize common side reactions.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-methyl-oxazole-4-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF (to a concentration of ~0.1 M).

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) in a single portion. Stir the reaction mixture at 0 °C for 30 minutes. A clear solution should be obtained.

  • Amine Addition: To the pre-activated mixture, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) followed by a non-nucleophilic base such as DIPEA or N-methylmorpholine (NMM) (2.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure Weinreb amide.

Data Summary

Table 1: Troubleshooting Common Side Reactions

Observed IssueProbable CauseKey Diagnostic FeatureRecommended Solution
Low yield, major byproduct with MW = (Oxazole-COOH + EDC - H₂O)N-Acylurea Formation Byproduct mass matches calculated N-acylureaAdd HOBt or HOAt to the reaction; pre-activate acid before adding amine.[3][4]
Low yield, amine consumedGuanidinylation Byproduct mass matches (Coupling Reagent + Amine - Leaving Group)Pre-activate carboxylic acid with onium salt before adding amine.[5]
Clean reaction, low recoveryWorkup Issues Product detected in aqueous layers by LC-MS"Salt out" with brine during extraction; break emulsions with Celite.[6]
Reaction fails upon heatingDecarboxylation Vigorous gas evolution (CO₂) observedAvoid high temperatures; use a more efficient coupling system at RT.[11]

References

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. (2014). American Pharmaceutical Review. [Link]

  • A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones. (2023). National Institutes of Health (NIH). [Link]

  • Activation of a Terminal Carboxylic Acid by an Internal Oxazole: A Novel Synthesis of Macrocyclodepsipeptide. (2001). Journal of the American Chemical Society. [Link]

  • Reaction of an introverted carboxylic acid with carbodiimide. (2007). researchmap. [Link]

  • Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. (2013). Indian Academy of Sciences. [Link]

  • Synthesis of Novel Heterocycles by Amide Activation and Umpolung Cyclization. (2020). ACS Publications. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Carbodiimides and Additives. (2021). Aapptec Peptides. [Link]

  • 3.5 Carbodiimides. Georg Thieme Verlag. [Link]

  • Oxazoles in carboxylate protection and activation. (2002). Chemical Reviews. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2024). National Institutes of Health (NIH). [Link]

  • Synthesis of Weinreb and their Derivatives (A Review). (2020). Oriental Journal of Chemistry. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2005). National Institutes of Health (NIH). [Link]

  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. (2011). ResearchGate. [Link]

  • Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas. (2022). YouTube. [Link]

  • Decarboxylation reaction of 3,5-dimethylisolxazole-4-carboxylic acid. ResearchGate. [Link]

  • One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. (2023). Journal of Synthetic Chemistry. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • Weinreb amide directed cross-coupling reaction between electron-deficient alkenes catalyzed by a rhodium catalyst. (2021). Organic & Biomolecular Chemistry. [Link]

  • Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions. (2023). ACS Publications. [Link]

  • Weinreb amide workup extraction issues. (2023). Reddit. [Link]

  • Decarboxylation method of heterocyclic carboxylic acid compounds.
  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. (2019). PubMed. [Link]

  • Synthetic approaches for oxazole derivatives: A review. (2021). ResearchGate. [Link]

  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. (2013). National Institutes of Health (NIH). [Link]

  • Facile Preparation of Oxazole-4-carboxylates and 4-Ketones from Aldehydes using 3-Oxazoline-4-carboxylates as Intermediates. (2010). Organic Chemistry Portal. [Link]

  • Unexpected Rearrangement of N-Allyl-2-phenyl-4,5-Dihydrooxazole-4-Carboxamides to Construct Aza-Quaternary Carbon Centers. (2019). MDPI. [Link]

  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (2022). National Institutes of Health (NIH). [Link]

  • Syntheses of 5-substituted oxazole-4-carboxylic acid derivatives with inhibitory activity on blood platelet aggregation. (1983). PubMed. [Link]

  • Instability of Amide Bond Comprising the 2-Aminotropone Moiety: Cleavable under Mild Acidic Conditions. Semantic Scholar. [Link]

  • The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. [Link]

  • Transition Metal-Catalysed Approaches towards Novel Amide-Containing Heterocyclic Scaffolds. White Rose eTheses Online. [Link]

  • Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles. (2017). National Institutes of Health (NIH). [Link]

Sources

Technical Support Center: Purification of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during the purification of this versatile building block. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.

Introduction: Understanding the Molecule

This compound incorporates two key functional groups that dictate its reactivity and purification strategy: an oxazole ring and a Weinreb amide. The oxazole ring, a five-membered heterocycle, is generally aromatic but can be susceptible to ring-opening under harsh acidic or basic conditions.[1][2][3] The N-methoxy-N-methylamide (Weinreb amide) is a valuable functional group known for its ability to react with organometallic reagents to form ketones without over-addition.[4][5][6][7][8] However, it can be prone to hydrolysis. Understanding the interplay of these functionalities is crucial for successful purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The most common impurities will depend on your synthetic route. If you are preparing it via the coupling of 2-methyl-oxazole-4-carboxylic acid with N,O-dimethylhydroxylamine, you can expect to see:

  • Unreacted 2-methyl-oxazole-4-carboxylic acid.

  • Residual coupling reagents (e.g., DCC, EDC) and their byproducts (e.g., DCU, EDU).

  • Side-products from the decomposition of the oxazole ring if harsh conditions were used.

Q2: Is this compound stable on silica gel?

A2: The stability of your compound on silica gel is a critical consideration. Standard silica gel is slightly acidic and can potentially lead to the hydrolysis of the Weinreb amide or degradation of the oxazole ring, especially with prolonged exposure.[9] It is highly recommended to perform a quick stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting to see if any new spots appear.

Q3: What is a good starting point for a solvent system for thin-layer chromatography (TLC)?

A3: A good starting point for a moderately polar compound like this compound is a mixture of a non-polar and a polar solvent. Common choices include:

  • Hexanes/Ethyl Acetate (e.g., starting with a 7:3 or 1:1 ratio).

  • Dichloromethane/Methanol (e.g., starting with a 98:2 or 95:5 ratio).

Adjust the ratio to achieve an Rf value of 0.3-0.4 for your product, which is ideal for column chromatography.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the purification of this compound.

Problem 1: Low Recovery After Silica Gel Column Chromatography

Possible Cause 1: Degradation on Silica Gel

As mentioned, the acidic nature of silica gel can be detrimental.

Solution:

  • Deactivate the Silica Gel: Before preparing your column, slurry the silica gel in your eluent containing a small amount of a neutralizer like triethylamine or pyridine (typically 0.1-1%). This will help to neutralize the acidic sites on the silica.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.[10]

  • Reversed-Phase Chromatography: If your compound is sufficiently non-polar, reversed-phase chromatography using a C18-functionalized silica gel can be an excellent alternative.[10][11]

Possible Cause 2: Inappropriate Solvent System

If the eluent is not polar enough, your compound may not move off the column. If it is too polar, it may co-elute with impurities.

Solution:

  • Optimize with Gradient Elution: Start with a low polarity eluent and gradually increase the polarity. This will help to separate compounds with close Rf values.

  • Try Different Solvent Systems: If a hexanes/ethyl acetate system is not providing good separation, try a dichloromethane/methanol system, which offers different selectivity.

Workflow for Troubleshooting Low Recovery in Chromatography

Caption: Troubleshooting workflow for low recovery during column chromatography.

Problem 2: Difficulty Removing a Specific Byproduct with Similar Polarity

Possible Cause: Similar Polarity of Product and Byproduct

If a byproduct has a very similar polarity to your desired product, chromatographic separation can be challenging.

Solution:

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC often provides much higher resolution than standard flash chromatography and may be necessary for separating closely eluting compounds.

  • Recrystallization: If your compound is a solid, recrystallization is a powerful purification technique that separates based on solubility rather than polarity.

Experimental Protocol: Recrystallization Screening

  • Solvent Selection: In separate small vials, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve your compound when hot but not when cold.[12]

  • Solvent Systems to Try:

    • Single solvents: Ethanol, Isopropanol, Ethyl Acetate, Acetone, Toluene.[13]

    • Solvent pairs: Hexanes/Ethyl Acetate, Dichloromethane/Hexanes, Methanol/Water.[14]

  • Procedure: a. Dissolve the crude product in the minimum amount of hot solvent. b. If there are insoluble impurities, perform a hot filtration. c. Allow the solution to cool slowly to room temperature. d. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath. e. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. f. Dry the crystals under vacuum.

Data Presentation: Recrystallization Solvent Screening Table

Solvent/Solvent SystemSolubility at Room Temp.Solubility at BoilingCrystal Formation on Cooling
IsopropanolSparingly solubleSolubleYes, fine needles
TolueneInsolubleSparingly solubleNo
Ethyl Acetate/HexanesSoluble in EtOAc-Oiled out
Methanol/WaterSoluble in MeOH-Precipitate, not crystalline
Problem 3: Product "Oiling Out" During Recrystallization

Possible Cause 1: Solution is Supersaturated or Cooled Too Quickly

When a solution is cooled too rapidly or is too concentrated, the product may come out of solution as a liquid (oil) rather than forming a crystal lattice.

Solution:

  • Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool more slowly.

  • Scratch the Glass: Use a glass rod to scratch the inside of the flask at the surface of the liquid to create nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

Possible Cause 2: Presence of Impurities

Impurities can disrupt the crystal lattice formation, leading to oiling out.

Solution:

  • Pre-purification: Perform a quick filtration through a plug of silica gel to remove baseline impurities before attempting recrystallization.

  • Try a Different Solvent: Some solvents are more prone to causing oiling out than others. Experiment with different solvent systems.

Logical Relationship for Recrystallization Troubleshooting

Caption: Decision tree for troubleshooting oiling out during recrystallization.

References

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences.
  • Taylor & Francis. (n.d.). Oxazole – Knowledge and References. Retrieved from [Link]

  • De Luca, L., Giacomelli, G., & Taddei, M. (2001). An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. The Journal of Organic Chemistry, 66(7), 2534–2537.
  • Quora. (2017). What is the best solvent for recrystallization?. Retrieved from [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Slideshare. (2018). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc, 2002(11), 39-44.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides. Retrieved from [Link]

  • ism2. (n.d.). Weinreb Amides in Organic Synthesis. Retrieved from [Link]

  • Unknown source. (n.d.).
  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Retrieved from [Link]

  • YouTube. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of Weinreb and their Derivatives (A-Review). Retrieved from [Link]

  • Wikipedia. (n.d.). Polar aprotic solvent. Retrieved from [Link]

  • ResearchGate. (2022). Chromatographic separations and mechanisms. Retrieved from [Link]

  • ACS Omega. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • BioVanix. (n.d.). Silica-gel For Liquid Chromatography. Retrieved from [Link]

  • YouTube. (2025). How Much Silica Gel To Use For Column Chromatography?. Retrieved from [Link]

  • ideXlab. (n.d.). Weinreb Synthesis - Explore the Science & Experts. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Parameters for Oxazole Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for oxazole carboxamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. The content is structured in a question-and-answer format to directly address common challenges and provide actionable, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the principal strategies for synthesizing oxazole carboxamides?

The synthesis of an oxazole carboxamide typically involves two key transformations: the formation of the oxazole core and the installation of the carboxamide group. These can be approached sequentially or through more integrated strategies.

  • Sequential Approach (Oxazole Formation then Amidation): This is the most common strategy.

    • Step 1: Oxazole Ring Synthesis: An appropriately substituted oxazole is first synthesized. Several classic and modern methods exist, with the choice depending on the desired substitution pattern and available starting materials.[1]

    • Step 2: Amide Bond Formation: If the oxazole intermediate has a carboxylic acid or ester group, standard amide coupling reactions are used. This can involve activating the carboxylic acid with coupling reagents (e.g., DCC, HATU) or reacting an ester with an amine, sometimes under harsh conditions. Alternatively, reacting an oxazolone intermediate with an isocyanate is also a viable method.[2]

  • Convergent Approach (Amide Present in a Precursor): In this strategy, one of the starting materials for the oxazole ring formation already contains the amide functionality. For example, the reaction of an α-haloketone with a primary amide (a variation of the Bredereck reaction) can directly yield an oxazole with a substituent derived from the amide.[1]

The diagram below illustrates a generalized sequential workflow.

G cluster_0 Part 1: Oxazole Core Synthesis cluster_1 Part 2: Amidation Start Select Starting Materials (e.g., Aldehyde + TosMIC) Ring_Formation Oxazole Ring Formation (e.g., Van Leusen Reaction) Start->Ring_Formation Oxazole_Intermediate Purified Oxazole Intermediate (with -COOH or -COOR group) Ring_Formation->Oxazole_Intermediate Activation Carboxylic Acid Activation (Coupling Reagent) Oxazole_Intermediate->Activation Amidation Amine Addition Activation->Amidation Final_Product Final Oxazole Carboxamide Amidation->Final_Product G Low_Yield Problem: Low Product Yield Check_Step Which step is failing? (Monitor by TLC/LCMS) Low_Yield->Check_Step Oxazole_Formation Oxazole Ring Formation Check_Step->Oxazole_Formation  Precursor not formed Amidation Amide Bond Formation Check_Step->Amidation  Precursor formed,  no final product Oxazole_Cause1 Check Reagent Purity (TosMIC, Aldehyde) Oxazole_Formation->Oxazole_Cause1 Oxazole_Cause2 Optimize Base & Solvent Oxazole_Formation->Oxazole_Cause2 Oxazole_Cause3 Increase Temp / Time Oxazole_Formation->Oxazole_Cause3 Amidation_Cause1 Inefficient Coupling Reagent Amidation->Amidation_Cause1 Amidation_Cause2 Steric Hindrance Amidation->Amidation_Cause2 Amidation_Cause3 Side Reactions (e.g., Oxazolone formation) Amidation->Amidation_Cause3 Oxazole_Sol1 Solution: Use fresh/pure reagents. Oxazole_Cause1->Oxazole_Sol1 Oxazole_Sol2 Solution: Try K₂CO₃ in MeOH or t-BuOK in THF. Oxazole_Cause2->Oxazole_Sol2 Oxazole_Sol3 Solution: Monitor by TLC until SM is consumed. Oxazole_Cause3->Oxazole_Sol3 Amidation_Sol1 Solution: Switch to phosphonium reagent (e.g., HATU, PyBOP). Amidation_Cause1->Amidation_Sol1 Amidation_Sol2 Solution: Increase reaction time/temp. Consider less hindered analogs. Amidation_Cause2->Amidation_Sol2 Amidation_Sol3 Solution: Add HOBt or DMAP. Run at lower temperature. Amidation_Cause3->Amidation_Sol3

Sources

Technical Support Center: Reaction Monitoring for N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for monitoring the synthesis of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide. This guide is designed for researchers, chemists, and process development professionals who rely on precise reaction tracking to ensure successful outcomes. We will explore the nuances of using both Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for this purpose, moving beyond simple protocols to address the common challenges and interpretative hurdles you may encounter.

The following sections are structured as a series of frequently asked questions and troubleshooting scenarios, providing direct, actionable advice grounded in established analytical principles.

Section 1: Thin-Layer Chromatography (TLC) Monitoring: The Workhorse of Reaction Progress

TLC is an indispensable tool for its speed and cost-effectiveness in providing a qualitative snapshot of a reaction's progress. However, its simplicity can be deceptive. This section addresses the most common issues encountered when using TLC for amide coupling and related reactions.

Workflow for Reaction Monitoring

The general process involves sampling the reaction, preparing it for analysis, running both TLC and LC-MS, and interpreting the results to make an informed decision about the reaction's status.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Interpretation & Action A 1. Aseptically Withdraw Reaction Aliquot B 2. Prepare Sample (Dilute in Suitable Solvent e.g., EtOAc) A->B C 3. Split Sample B->C D 4a. Spot TLC Plate (SM, Co-spot, Reaction) C->D E 4b. Inject into LC-MS C->E F 5. Interpret Data (Rf, Mass Ions) D->F E->F G 6. Make Decision F->G H Continue Reaction G->H I Stop & Work-Up G->I J Troubleshoot Reaction G->J

Caption: General workflow for monitoring a chemical reaction using TLC and LC-MS.

TLC Troubleshooting Q&A

Question: How do I select the right developing solvent (mobile phase) for my reaction?

Answer: The goal is to find a solvent system where the starting materials and the product have significantly different Retention Factor (Rf) values, ideally with the product Rf between 0.3 and 0.5 for clear separation.[1] The polarity of this compound is intermediate.

  • Starting Point: A mixture of a non-polar solvent like hexanes or petroleum ether and a medium-polarity solvent like ethyl acetate (EtOAc) is the standard choice for many organic reactions.[2][3] Begin with a 7:3 or 1:1 mixture of Hexanes:EtOAc.

  • Causality: The stationary phase (silica gel) is highly polar.[1] Non-polar compounds travel further up the plate (higher Rf) because they have weaker interactions with the silica. Polar compounds interact more strongly and move shorter distances (lower Rf).[1] Your product, an amide, is typically more polar than a corresponding ester or acyl chloride but less polar than a carboxylic acid starting material.

  • Optimization:

    • If all spots remain at the baseline (Rf ≈ 0): The solvent system is not polar enough. Increase the proportion of the polar solvent (e.g., move from 30% EtOAc to 50% or 70%).[4]

    • If all spots rush to the solvent front (Rf ≈ 1): The solvent system is too polar. Decrease the proportion of the polar solvent.[4]

    • For very polar compounds: If EtOAc/Hexane systems fail, switch to a more polar combination, such as 5-10% Methanol (MeOH) in Dichloromethane (DCM).[5][6]

Question: My spots are streaking or "tailing" down the plate. What causes this and how can I fix it?

Answer: Streaking is a common problem that obscures results. It typically arises from three main issues:

  • Sample Overloading: The most frequent cause. If the sample concentration is too high, the stationary phase becomes saturated, leading to a smear instead of a tight spot.

    • Solution: Dilute your reaction aliquot significantly more before spotting it on the TLC plate. You can also try spotting with a smaller capillary or touching the plate very briefly.[4]

  • Compound Acidity/Basicity: The oxazole nitrogen can be weakly basic, and starting materials could be acidic (e.g., a carboxylic acid). These functionalities can interact inconsistently with the slightly acidic silica gel, causing tailing.

    • Solution: Add a small amount of a modifier to your mobile phase. For basic compounds, add 0.1-1% triethylamine (Et3N). For acidic compounds, add 0.1-1% acetic acid (AcOH).[4][7] This neutralizes the active sites on the silica and ensures compounds are in a single ionic state.

  • Insolubility: If the compound is not fully soluble in the mobile phase, it will streak from the baseline. This can happen if the spotting solvent (e.g., DMF, DMSO) is very different from the mobile phase. Ensure the spotting solvent has evaporated completely before developing the plate.[8]

Question: The spots for my starting material and product are too close together (ΔRf < 0.1). How can I improve the separation?

Answer: Poor separation makes it impossible to determine if the starting material has been consumed.

  • Change Solvent Polarity: First, try fine-tuning the polarity as described above. Sometimes a small change (e.g., from 30% EtOAc to 25% EtOAc) can make a difference.

  • Change Solvent Selectivity: If adjusting polarity doesn't work, the components have similar affinities for that specific solvent class. Change one of the solvents to alter the interaction dynamics. For example, swap ethyl acetate for diethyl ether or use a three-component system like Hexane/DCM/EtOAc.[4]

  • Use the Co-Spot Technique: This is a self-validating method to confirm reaction progress. Spot the starting material in lane 1, the reaction mixture in lane 3, and in the middle lane (lane 2), spot the starting material first, then spot the reaction mixture directly on top of it (the "co-spot").

    • Interpretation: If the reaction is complete, you will see a single spot in the co-spot lane (the product) and another spot at the starting material's Rf. If the reaction is incomplete, the co-spot lane will show a single, often elongated spot because the starting material in the reaction mixture merges with the pure starting material spot.[8]

Section 2: LC-MS Monitoring: High-Sensitivity & Confirmation

LC-MS provides unambiguous confirmation of your product's identity through its mass and offers quantitative insights into reaction conversion. However, it is a more complex technique with its own set of challenges.[9]

Parameter This compound
Molecular Formula C₇H₁₀N₂O₃[10]
Molecular Weight 170.17 g/mol [10]
Exact Mass 170.0691 u
Expected Ion [M+H]⁺ 171.0764 m/z
Expected Ion [M+Na]⁺ 193.0583 m/z
Expected Ion [M+K]⁺ 209.0323 m/z
Table 1: Key Mass Spectrometry Data for the Target Compound.
LC-MS Troubleshooting Q&A

Question: I don't see the peak for my product in the mass spectrometer, or the signal is extremely weak. What should I check?

Answer: This is a multifaceted problem that can originate from the liquid chromatography (LC), the ionization source, or the mass spectrometer (MS) settings.

G A Problem: No or Low MS Signal B Check Total Ion Chromatogram (TIC) A->B C Is there any peak at all? B->C D YES: Peak is present, but no mass C->D Yes E NO: No peaks in TIC C->E No G Check Ionization - Wrong polarity? (Use ESI+) - In-source fragmentation? - Mobile phase suppressing ionization? D->G H Check MS Settings - Correct mass range? - Source parameters optimized? (temp, voltage) D->H F Check LC System - Pressure OK? - Solvent flow? - Injection made? E->F

Sources

troubleshooting failed reactions of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot reactions involving this specialized Weinreb amide. Our goal is to provide in-depth, scientifically-grounded solutions to common experimental challenges, moving beyond simple procedural steps to explain the underlying chemical principles.

Introduction: The Challenge of a Bifunctional Substrate

This compound is a valuable synthetic intermediate designed for the synthesis of 4-acyl-2-methyl-oxazoles. It combines two key functionalities: the Weinreb amide and a substituted oxazole ring .

  • The Weinreb Amide: This N-methoxy-N-methylamide is renowned for its ability to react with organometallic reagents (like Grignards or organolithiums) to produce ketones without the common side reaction of over-addition to form a tertiary alcohol.[1] This control is attributed to the formation of a stable, chelated tetrahedral intermediate which resists further nucleophilic attack until acidic workup.[2][3]

  • The Oxazole Ring: This five-membered aromatic heterocycle, while relatively stable, possesses unique reactivity. The C2 position is the most electron-deficient and features the most acidic proton on the ring.[4][5] This creates a potential competing reaction site for the strong bases and nucleophiles used to target the Weinreb amide.

Successful reactions depend on favoring the desired nucleophilic attack at the amide carbonyl while suppressing undesired reactions on the oxazole ring. This guide addresses scenarios where this balance is not achieved.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

FAQ 1: Why is there no product formation? My starting material is recovered unchanged.

This is a common issue that typically points to a problem with the nucleophilic reagent or reaction conditions.

Question: I've added my Grignard/organolithium reagent to the oxazole Weinreb amide in THF, stirred for several hours, and my TLC/LC-MS analysis shows only starting material. What went wrong?

Answer:

This outcome strongly suggests that your nucleophile is not active or the reaction has not been sufficiently initiated. Let's break down the probable causes and solutions.

Root Cause Analysis:

  • Inactive Organometallic Reagent: Grignard and organolithium reagents are highly sensitive to moisture and air. Accidental exposure during storage or transfer can rapidly quench the reagent, rendering it inactive. Commercially sourced reagents can also vary in exact molarity over time.

  • Insufficient Activation Energy: While many Weinreb amide reactions proceed smoothly, some sterically hindered or electronically deactivated substrates require thermal energy to overcome the activation barrier. Reactions performed at very low temperatures (e.g., -78 °C) may proceed too slowly to be practical.

  • Poor Solvent Quality: Tetrahydrofuran (THF) is the most common solvent, but it must be rigorously anhydrous. Trace water will preferentially react with and destroy the organometallic reagent.

Troubleshooting Workflow:

start Reaction Failure: Only Starting Material (SM) Observed q1 Is the organometallic reagent active? start->q1 a1_yes Reagent is active q1->a1_yes Yes a1_no Reagent is inactive or low molarity q1->a1_no No q2 Was the reaction run at a sufficiently high temperature? a1_yes->q2 sol_reagent Solution: 1. Titrate the reagent before use. 2. Use freshly prepared/purchased reagent. 3. Ensure rigorous anhydrous/inert technique. a1_no->sol_reagent a2_yes Temperature is appropriate (e.g., 0 °C to RT) q2->a2_yes Yes a2_no Reaction was run at very low temp (e.g., -78 °C) q2->a2_no No sol_solvent Solution: 1. Use a freshly distilled or opened bottle of anhydrous solvent. 2. Dry solvent over molecular sieves or a commercial solvent purification system. a2_yes->sol_solvent sol_temp Solution: 1. Allow reaction to warm slowly to 0 °C or RT. 2. Monitor by TLC/LC-MS at intervals. 3. Consider a higher boiling solvent like 2-MeTHF for stubborn cases. a2_no->sol_temp

Caption: Troubleshooting workflow for complete reaction failure.

Experimental Protocol: Titration of Grignard Reagents with Salicylaldehyde Phenylhydrazone

This protocol provides a more accurate molarity than titrations with iodine or acid-base indicators, which can be skewed by non-Grignard basic species.

  • Dry a 25 mL flask under vacuum with a heat gun and backfill with Argon or Nitrogen.

  • Add ~50 mg of salicylaldehyde phenylhydrazone and record the exact mass. Add a small magnetic stir bar and 5 mL of anhydrous THF.

  • Slowly add the Grignard solution dropwise via a 1 mL syringe. The initial yellow solution will turn a persistent reddish-orange at the endpoint.

  • Record the volume of Grignard reagent added.

  • Calculate the molarity: Molarity (M) = (mass of hydrazone / MW of hydrazone) / volume of Grignard (L). (MW = 212.24 g/mol ).

FAQ 2: Why is my reaction a complex mixture of products? I see decomposition and very little desired ketone.

This is the most critical issue for this specific substrate and points to competing reactivity of the oxazole ring.

Question: My reaction with n-BuLi resulted in a dark, messy crude product. My LC-MS shows a forest of peaks and my desired product is either absent or a minor component. What happened?

Answer:

This outcome is characteristic of undesired reactions involving the oxazole ring, which can be more facile than the intended attack on the Weinreb amide, especially with highly basic and non-hindered organolithium reagents.

Root Cause Analysis & Mechanistic Insight:

  • C2 Deprotonation: The proton at the C2 position of the oxazole ring is the most acidic proton on the heterocycle.[5] A strong, non-hindered base like n-butyllithium can readily deprotonate this position. The resulting 2-lithio-oxazole is often unstable and can decompose or react with another equivalent of starting material to initiate polymerization or complex side reactions.[4]

  • Nucleophilic Ring Cleavage: Strong nucleophiles can attack the electron-deficient C2 position, leading to a ring-opening cascade.[4] This irreversibly destroys the oxazole core, leading to a complex mixture of acyclic byproducts.

  • High Reaction Temperature: The stability of the desired tetrahedral intermediate is temperature-dependent.[1] Allowing the reaction to warm prematurely, or running it at elevated temperatures, can favor these decomposition pathways over the desired ketone formation.

The Competing Reaction Pathways:

cluster_desired Desired Pathway cluster_undesired Undesired Pathways SM Starting Material (Oxazole Weinreb Amide) + R-M Intermediate Stable Chelated Tetrahedral Intermediate SM->Intermediate Attack at Amide C=O C2_Anion C2-Anion (Deprotonation) SM->C2_Anion Attack at C2-Proton Ring_Opened Ring-Opened Intermediates SM->Ring_Opened Attack at C2-Carbon Product Desired Ketone (after workup) Intermediate->Product Decomposition Decomposition / Complex Mixture C2_Anion->Decomposition Ring_Opened->Decomposition

Caption: Competing reaction pathways for the oxazole Weinreb amide.

Strategic Solutions:

To favor the desired pathway, the nucleophile's reactivity must be attenuated or directed.

StrategyPrincipleRecommended Reagent/ConditionRationale
Use a Less Basic Nucleophile Grignard reagents (R-MgX) are generally less basic than their organolithium (R-Li) counterparts.Switch from n-BuLi to n-BuMgCl or i-PrMgCl.[6]The reduced basicity disfavors C2 deprotonation, making the nucleophilic attack at the carbonyl carbon more competitive.
Increase Steric Hindrance A bulkier nucleophile will be sterically deterred from the more crowded C2 position of the oxazole.Use t-BuLi or t-BuMgCl instead of their linear analogues.The primary site of attack becomes the more accessible Weinreb amide carbonyl.
Lower Reaction Temperature Kinetic control can be established at low temperatures, favoring the pathway with the lower activation energy.Run the reaction at -78 °C and quench cold.Decomposition pathways often have higher activation energies and are suppressed at very low temperatures.
Use a Lewis Acid Additive Additives can pre-coordinate to the Weinreb amide, activating it towards nucleophilic attack.Add LiCl or CeCl₃ (Knochel-Hauser or Corey-Seebach conditions).The Lewis acid enhances the electrophilicity of the amide carbonyl, accelerating the desired reaction relative to the undesired pathways.[7]
FAQ 3: Why am I getting a low yield of my ketone along with a significant amount of tertiary alcohol?

This classic problem indicates a failure of the Weinreb amide's primary function: preventing over-addition.

Question: I ran my reaction and, after workup, my NMR shows a 1:1 mixture of my desired ketone and the corresponding tertiary alcohol. How can I prevent this?

Answer:

The formation of a tertiary alcohol means the initially formed ketone is reacting with a second equivalent of the organometallic reagent. This happens when the tetrahedral intermediate, which should be stable, collapses prematurely.[2][8]

Root Cause Analysis:

  • Elevated Temperature: The stability of the metal-chelated intermediate is highly dependent on temperature. If the reaction is allowed to warm up significantly before the organometallic reagent is fully consumed or quenched, the intermediate can break down to the ketone, which is then immediately trapped by another equivalent of nucleophile.[7]

  • Excess Organometallic Reagent: Using a large excess of a highly reactive nucleophile can sometimes overcome the stability of the intermediate, especially during a prolonged reaction time or if the temperature rises.

  • Improper Quenching: The quench is a critical step. Adding the quenching solution too slowly to a warming reaction mixture can create localized "hot spots" where the intermediate collapses and reacts further before the excess nucleophile is destroyed.

The Weinreb Reaction Mechanism and Its Failure:

Caption: Mechanism of desired ketone formation vs. undesired over-addition.

Procedural Recommendations to Maximize Ketone Yield:

  • Precise Stoichiometry: Use only a slight excess (1.05-1.2 equivalents) of the organometallic reagent. Titrate the reagent immediately before use for accuracy.

  • Maintain Low Temperature: Perform the addition of the nucleophile at -78 °C or 0 °C. Critically, maintain this low temperature for the entire duration of the reaction and during the quench.

  • Efficient Quenching: Quench the reaction by rapidly pouring the cold reaction mixture into a vigorously stirred, cold quenching solution (e.g., saturated aqueous NH₄Cl or 1N HCl). This is often superior to slowly adding the quench solution to the reaction flask (a "direct quench"). This "inverse quench" ensures the excess nucleophile is destroyed instantly and globally.

Recommended Analytical Protocols for Diagnosis

1. Thin-Layer Chromatography (TLC) Monitoring:

  • Purpose: To quickly assess reaction conversion.

  • Procedure:

    • Co-spot the reaction mixture with the starting material on a silica plate.

    • Elute with an appropriate solvent system (e.g., 30-50% Ethyl Acetate in Hexanes).

    • Visualize under UV light and then with a potassium permanganate (KMnO₄) stain.

  • Interpretation: A clean reaction should show the consumption of the starting material spot and the appearance of a single, new major spot for the product ketone. Multiple new spots indicate side reactions.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

  • Purpose: To identify the mass of the products and byproducts.

  • Procedure:

    • Quench a small aliquot of the reaction mixture and extract with an organic solvent.

    • Inject the crude sample into the LC-MS.

  • Interpretation:

    • Desired Ketone: Look for the [M+H]⁺ corresponding to your expected product.

    • Starting Material: Check for the [M+H]⁺ of this compound (171.07 m/z).

    • Tertiary Alcohol: Look for the [M+H]⁺ corresponding to the over-addition product.

    • Decomposition: A wide array of unexpected masses suggests ring cleavage or other decomposition pathways.

References

Sources

improving the selectivity of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for improving reaction selectivity and troubleshooting common experimental challenges. The information is presented in a direct question-and-answer format to address specific issues you may encounter in the lab.

Section 1: Foundational Concepts & Key Reactions

This section covers the fundamental principles governing the reactivity and selectivity of this compound, a specialized Weinreb amide.

FAQ 1: What is this compound, and what is its primary application?

Answer: this compound is a highly useful synthetic intermediate. Structurally, it features a 2-methyl-oxazole heterocyclic core connected to a specific type of amide known as a Weinreb-Nahm amide (or simply Weinreb amide).[1][2]

Its primary and most valuable application is in the synthesis of ketones and aldehydes from highly reactive organometallic reagents (like Grignard or organolithium reagents) and metal hydrides, respectively.[3] The major advantage of this reagent over simpler acylating agents (like esters or acid chlorides) is its ability to prevent the common problem of "over-addition."[1][4] In a typical reaction, the organometallic reagent will add to an ester to form a ketone, which is often more reactive than the starting ester. This leads to a second addition, resulting in an undesired tertiary alcohol as the major byproduct. The unique structure of the Weinreb amide effectively stops the reaction at the ketone stage, dramatically improving selectivity and yield.[3][4]

FAQ 2: What is the specific mechanism that confers such high selectivity and prevents over-addition?

Answer: The selectivity is derived from the formation of a remarkably stable tetrahedral intermediate after the initial nucleophilic addition. This stability is attributed to chelation.

Here's the step-by-step mechanism:

  • Nucleophilic Attack: The organometallic reagent (R'-M) attacks the amide carbonyl carbon.

  • Formation of a Chelated Intermediate: The resulting tetrahedral intermediate is not immediately prone to collapse. Instead, the metal cation (e.g., MgX⁺ or Li⁺) is chelated by both the newly formed anionic oxygen and the oxygen of the N-methoxy group, forming a stable five-membered ring.[1][5]

  • Stability at Low Temperatures: This chelated intermediate is stable at low reaction temperatures (typically 0 °C to -78 °C). It does not break down to form the ketone until an aqueous acidic workup is performed.[1]

  • Quenching: During the workup, any excess organometallic reagent is quenched by the acid first. Only then does the stable intermediate hydrolyze to release the desired ketone.[5] This temporal separation ensures that the newly formed, reactive ketone is never in the presence of the potent organometallic nucleophile, thus preventing over-addition.[4][5]

The following diagram illustrates this crucial mechanistic feature.

Caption: Mechanism of Weinreb amide reaction preventing over-addition.

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures and provides systematic approaches to diagnose and solve them.

Problem 1: Low or No Yield of the Desired Ketone

Question: My reaction with an organometallic reagent resulted in a very low yield of the target ketone, and I recovered a significant amount of my starting material. What are the likely causes?

Answer: Low conversion is a common issue that can typically be traced back to the quality of the organometallic reagent, reaction conditions, or improper setup. Here is a systematic guide to troubleshooting.

Potential CauseExplanation & Recommended Action
Poor Reagent Quality Grignard and organolithium reagents are highly sensitive to air and moisture. If they have degraded, their effective concentration will be lower than stated. Action: 1. Titrate your reagent: Always determine the exact molarity of your organolithium or Grignard reagent before use (e.g., using Gilman's double titration or titration with a known acid). 2. Use fresh reagents: If possible, use a fresh bottle or a freshly prepared solution.
Inadequate Reaction Conditions Strictly anhydrous (dry) conditions are essential. Trace amounts of water will quench the organometallic reagent before it can react with the Weinreb amide.[6] Action: 1. Flame-dry all glassware under vacuum or high-purity inert gas (Argon or Nitrogen). 2. Use anhydrous solvents. Solvents like THF or Diethyl Ether should be freshly distilled from a drying agent (e.g., sodium/benzophenone) or taken from a solvent purification system.
Insufficient Reagent Equivalents Even with titration, competitive side reactions can consume some of the nucleophile. Action: Empirically, using a slight excess (1.1 to 1.5 equivalents) of the organometallic reagent can often improve yields without leading to over-addition, a key benefit of the Weinreb amide system.[3]
Low Temperature While low temperatures are critical for selectivity, if the temperature is too low for the specific nucleophile, the reaction rate may be impractically slow, leading to incomplete conversion within the allotted time. Action: For less reactive Grignard reagents, you may need to allow the reaction to warm slowly from -78 °C to 0 °C or run the reaction entirely at 0 °C. Monitor the reaction by TLC to determine the optimal temperature profile.

Use the following workflow to diagnose the issue:

Troubleshooting_LowYield Start Low Ketone Yield Observed CheckReagent Was the organometallic reagent recently titrated? Start->CheckReagent Titrate Action: Titrate the reagent. Recalculate volume needed. CheckReagent->Titrate No CheckConditions Were anhydrous conditions rigorously maintained? CheckReagent->CheckConditions Yes Titrate->CheckConditions ImproveDrying Action: Flame-dry glassware. Use freshly distilled solvent. CheckConditions->ImproveDrying No CheckEquivalents Were >1.1 equivalents of reagent used? CheckConditions->CheckEquivalents Yes ImproveDrying->CheckEquivalents IncreaseEquivalents Action: Repeat reaction with 1.2-1.5 equivalents. CheckEquivalents->IncreaseEquivalents No CheckTemp Was the reaction temperature optimized? CheckEquivalents->CheckTemp Yes IncreaseEquivalents->CheckTemp OptimizeTemp Action: Monitor by TLC while slowly warming the reaction. CheckTemp->OptimizeTemp No Success Problem Solved CheckTemp->Success Yes OptimizeTemp->Success

Caption: Troubleshooting workflow for low ketone yield.

Problem 2: Formation of an N-Methylamide Byproduct

Question: My reaction produced the desired ketone, but I also isolated a significant amount of N,2-dimethyl-oxazole-4-carboxamide (the version without the N-methoxy group). What causes this byproduct?

Answer: This is a classic side reaction of Weinreb amides when treated with highly basic, sterically hindered nucleophiles. The mechanism is a base-induced E2 elimination, not a nucleophilic attack.[7]

  • Proton Abstraction: Instead of attacking the carbonyl, the strong base (e.g., LDA, t-BuLi, or even a hindered Grignard reagent) abstracts a proton from the N-methoxy group.[7]

  • Elimination: The resulting anion undergoes an E2 elimination, cleaving the N-O bond to generate formaldehyde and the corresponding N-methylamide anion.

  • Quenching: Upon workup, the N-methylamide anion is protonated to give the observed byproduct.

Sources

Technical Support Center: N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide (CAS 875553-59-6).[1][2][3] This molecule is a valuable synthetic intermediate, primarily utilized as a Weinreb-Nahm amide. The unique stability of the Weinreb amide functional group allows for the controlled synthesis of ketones and aldehydes from highly reactive organometallic reagents, preventing the common issue of over-addition that plagues reactions with esters or acid chlorides.[4][5][6]

The synthesis, while generally robust, can present challenges, including low yields and the formation of persistent byproducts. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot common issues, identify unknown impurities, and optimize their synthetic protocols. We will delve into the causality behind experimental observations and provide validated workflows for byproduct identification.

Core Synthesis Pathway

The most common and direct route to this compound involves the coupling of 2-methyl-oxazole-4-carboxylic acid with N,O-dimethylhydroxylamine. This transformation is an amide bond formation, typically mediated by a peptide coupling reagent (e.g., EDCI, BOP) or by first converting the carboxylic acid to a more reactive species like an acid chloride.[6]

Synthesis_Pathway SM 2-Methyl-oxazole-4-carboxylic acid Conditions + Coupling Reagent (e.g., EDCI, SOCl₂) + Base (e.g., Pyridine, DIPEA) SM->Conditions Reagent N,O-Dimethylhydroxylamine Reagent->Conditions Product This compound Conditions->Product

Caption: General synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this specific Weinreb amide in synthesis? The N-methoxy-N-methylamide (Weinreb amide) functionality is designed to react with one equivalent of a Grignard or organolithium reagent to form a stable tetrahedral intermediate, chelated by the methoxy group.[4][6] This intermediate does not collapse to a ketone until acidic workup is performed. This prevents the newly formed ketone from reacting with a second equivalent of the organometallic reagent, thus avoiding the formation of a tertiary alcohol byproduct, a common issue with other acyl compounds like esters.[4][7]

Q2: My initial analysis (TLC/LC-MS) shows multiple new spots/peaks. What are the most likely sources? The most common sources of impurities are:

  • Unreacted Starting Materials: Incomplete conversion of the 2-methyl-oxazole-4-carboxylic acid.

  • Coupling Reagent Byproducts: Reagents like EDCI form urea byproducts that can sometimes be difficult to remove.[8]

  • Hydrolysis: The product itself can hydrolyze back to the starting carboxylic acid during aqueous workup, especially under harsh pH conditions.

  • Degradation: The oxazole ring or the starting carboxylic acid can degrade under certain conditions (e.g., high heat, strong base), leading to different byproducts. Azole carboxylic acids, for instance, are known to be susceptible to decarboxylation.[9]

Q3: Which analytical techniques are essential for identifying an unknown byproduct? A hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal starting point.[10][11] It separates the components of your crude mixture and provides the molecular weight of each, offering the first crucial clue to its identity. For definitive structural elucidation, isolation of the byproduct (via flash chromatography or preparative HPLC) followed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is the gold standard.[10][12]

Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Low or No Yield of the Desired Product
  • Potential Cause A: Inefficient Coupling

    • Why it happens: The activation of the carboxylic acid may be incomplete. This can be due to low-quality coupling reagents, insufficient equivalents, or inappropriate reaction temperature.

    • How to solve:

      • Ensure your coupling reagents (e.g., EDCI, HATU) are fresh and have been stored under anhydrous conditions.

      • Consider converting the carboxylic acid to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, then reacting it with N,O-dimethylhydroxylamine. This is often a more forceful and complete activation method.[4]

      • Screen different coupling reagents and bases to find the optimal combination for your specific substrate.

  • Potential Cause B: Degradation of Starting Material

    • Why it happens: 2-Methyl-oxazole-4-carboxylic acid can be thermally labile. Prolonged reaction times at high temperatures can lead to decarboxylation, forming 2-methyloxazole, which will not participate in the desired reaction.[9]

    • How to solve:

      • Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., start at 0 °C and allow to warm to room temperature).

      • Monitor the reaction progress closely by TLC or LC-MS to avoid unnecessarily long reaction times.

Problem 2: Major Byproduct Detected with MW = 127.09 g/mol
  • Potential Cause: Hydrolysis of the Weinreb Amide

    • Why it happens: The N-methoxy-N-methylamide bond, while relatively stable, can be cleaved by strong acid or base during the reaction quench or aqueous workup, regenerating the starting material, 2-methyl-oxazole-4-carboxylic acid (C₅H₅NO₃, MW 127.09).

    • How to solve:

      • Use a mild quenching agent. A saturated aqueous solution of ammonium chloride (NH₄Cl) is often preferred as it is weakly acidic and effective at neutralizing remaining organometallic reagents without being harsh enough to cause significant hydrolysis.[13]

      • Keep the temperature low during the quench and extraction process.

      • Minimize the contact time between your organic layer and any acidic or basic aqueous layers.

Problem 3: Complex Mixture of Unidentifiable Byproducts
  • Potential Cause: Oxazole Ring Cleavage

    • Why it happens: The oxazole ring itself, though aromatic, is susceptible to cleavage under harsh conditions. Strong bases can deprotonate the ring, potentially leading to ring-opening to an isonitrile intermediate, while strong acids can cause decomposition.[14][15][16]

    • How to solve:

      • Strictly avoid the use of very strong, non-nucleophilic bases (like n-BuLi) unless specifically required and at low temperatures.

      • Ensure the reaction and workup conditions remain as close to neutral as possible.

      • If ring cleavage is suspected, the resulting mixture can be very complex. The focus should be on preventing its formation by using milder conditions rather than attempting to characterize the complex degradation products.

Byproduct Identification Workflow

A systematic approach is critical for successfully identifying unknown impurities. The following workflow outlines the necessary steps from initial detection to final structure confirmation.

Identification_Workflow A Crude Reaction Mixture B TLC / LC-MS Analysis A->B C Hypothesize Structures (Unreacted SM, Hydrolysis, etc.) B->C Compare MW with expected species D Isolate Byproduct (Flash Chromatography / Prep-HPLC) B->D Sufficient quantity and separation possible I Confirm Byproduct Identity C->I E High-Resolution MS D->E G NMR Spectroscopy (1H, 13C, COSY, HSQC) D->G F Determine Exact Mass & Molecular Formula E->F F->I H Elucidate Structure & Connectivity G->H H->I

Caption: A systematic workflow for byproduct identification and characterization.

Common Byproducts and Their Analytical Signatures

The table below summarizes the most probable byproducts, their mode of formation, and key data points used for their identification.

Byproduct NamePlausible Formation MechanismMolecular Weight ( g/mol )Key Analytical Signatures
2-Methyl-oxazole-4-carboxylic acid Unreacted starting material or product hydrolysis.127.09MS: [M+H]⁺ at m/z 128. ¹H NMR: Presence of a very broad singlet for the acidic proton, typically >10 ppm. IR: Broad O-H stretch (~2500-3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
2-Methyloxazole Thermal decarboxylation of the starting carboxylic acid.[9]83.09MS: [M+H]⁺ at m/z 84. ¹H NMR: Absence of signals corresponding to the carboxamide or carboxylic acid groups. Signals will only represent the methyl group and the C5 proton of the oxazole ring.
EDC-Urea Byproduct Formed from the reaction of EDCI with any nucleophile after activation.[8]256.39 (for N,N'-dicyclohexylurea if DCC is used)Solubility: Often crashes out of solution or is poorly soluble in common solvents like DCM and EtOAc. Workup: Can be removed by washing the organic layer with dilute acid (e.g., 1N HCl), which protonates the urea and makes it water-soluble.[8]
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis
  • Take a small aliquot (~1-2 mg) of the crude reaction mixture.

  • Dissolve the aliquot in 1.0 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Vortex the sample until fully dissolved.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Analyze using a standard reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% formic acid to aid ionization.

Protocol 2: Byproduct Isolation via Flash Chromatography
  • Adsorb the Sample: Dissolve the crude material in a minimal amount of a strong solvent (e.g., DCM or Ethyl Acetate). Add a small amount of silica gel and concentrate the slurry to dryness on a rotary evaporator to create a dry-loaded sample.

  • Pack the Column: Select a column size appropriate for the amount of crude material. Pack the column with silica gel using the initial, low-polarity eluent (e.g., 100% Hexanes or a 95:5 Hexanes:Ethyl Acetate mixture).

  • Load and Elute: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with the low-polarity mobile phase, gradually increasing the polarity (e.g., stepping up the percentage of Ethyl Acetate in Hexanes).

  • Collect Fractions: Collect fractions based on the separation observed on the column or by monitoring with a UV detector.

  • Analyze Fractions: Spot each fraction on a TLC plate to identify which fractions contain the desired product and which contain the isolated byproduct. Combine the pure fractions containing the byproduct and concentrate to yield the isolated compound for further analysis.

Potential Side Reaction Pathways

The desired reaction competes with several potential side reactions. Understanding these pathways is key to minimizing byproduct formation.

Side_Reactions SM 2-Methyl-oxazole- 4-carboxylic acid Reagent + N,O-dimethylhydroxylamine + Coupling Agent SM->Reagent Decarbox 2-Methyloxazole SM->Decarbox Side Reaction 1: Decarboxylation (Heat) Product Target Weinreb Amide Hydrolysis 2-Methyl-oxazole- 4-carboxylic acid Product->Hydrolysis Side Reaction 2: Hydrolysis (H⁺/OH⁻ Workup) Reagent->Product Desired Pathway

Caption: Competing reaction pathways in the synthesis.

References
  • Regioselective Addition of Grignard Reagents to Isoxazole-4,5-dicarboxyl
  • Reactions between Weinreb amides and 2-magnesiated oxazoles. PubMed. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. ResearchGate. [Link]

  • Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. SlideShare. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Nucleophilic Addition of 4,5-Dihydrooxazole Derivatives to Base Generated o-Quinone Methides: A Four-Component Reaction. ACS Publications. [Link]

  • Oxazole. Wikipedia. [Link]

  • Mass Spectrometry Based Approach for Organic Synthesis Monitoring. ACS Publications. [Link]

  • Weinreb amide workup extraction issues. Reddit. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. ACS Publications. [Link]

  • Weinreb ketone synthesis. Wikipedia. [Link]

  • Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]

  • Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]

  • Reactions of esters with Grignard reagents. YouTube. [Link]

  • Weinreb amides. ACS Publications. [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • [Problem] Weinreb-Ketone synthesis / Isoxazoles. Reddit. [Link]

  • MODERN ANALYTICAL TECHNIQUES USED FOR THE IDENTIFICATION OF BIOACTIVE MOLECULES. IIP Series. [Link]

  • Oxazole.pdf. CUTM Courseware. [Link]

  • This compound. Sinfoo Biotech. [Link]

  • A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. KoreaScience. [Link]

  • Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. The Royal Society of Chemistry. [Link]

  • How Does NMR Help Identify Natural Compounds?. Creative Biostructure. [Link]

  • Mass spectrometry and NMR spectroscopy: modern high-end detectors for high resolution separation techniques--state of the art in natural product HPLC-MS, HPLC-NMR, and CE-MS hyphenations. PubMed. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central. [Link]

  • Reactions Between Weinreb Amides and 2-Magnesiated Oxazoles—A Simple and Efficient Preparation of 2-Acyl Oxazoles. ResearchGate. [Link]

  • Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings. ChemRxiv. [Link]

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. PubMed. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]

  • Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxylates. ResearchGate. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. PubMed. [Link]

Sources

Technical Support Center: Workup & Purification of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling challenging downstream processing involving N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide and related Weinreb amides. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet frustrating issue of isolating viscous, oily products during reaction workups. Here, we move beyond simple protocols to explain the "why" behind each step, empowering you to troubleshoot effectively and optimize your purification strategies.

Introduction: The Challenge of Viscous Weinreb Amides

This compound, a classic Weinreb amide, is a valuable intermediate in organic synthesis, prized for its ability to react with organometallic reagents to form ketones without over-addition.[1][2] However, the very properties that make Weinreb amides stable can also contribute to purification challenges.[3] These compounds are often isolated as viscous oils or waxy solids that resist crystallization and can lead to problematic emulsions during aqueous workups.[4][5]

This guide provides a structured approach to tackling these issues, ensuring you can isolate your target compound with high purity and yield.

Troubleshooting Guide: From Reaction Quench to Pure Product

This section is formatted as a series of common problems encountered during the workup of reactions involving this compound.

Q1: My reaction mixture has formed a persistent emulsion during the initial aqueous quench and extraction. How can I break it?

A1: Emulsions are a frequent nuisance, especially with viscous organic products. Here’s a systematic approach to resolving them:

  • Underlying Cause: Emulsions are colloidal suspensions of one liquid in another, stabilized by surfactants or finely divided solids at the liquid-liquid interface. The viscosity of your product can exacerbate this issue.

  • Immediate Actions:

    • Patience is Key: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period (15-30 minutes) can lead to phase separation.[6]

    • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine).[7][8] This increases the ionic strength and polarity of the aqueous phase, decreasing the solubility of organic components and helping to break the emulsion.[7]

    • Solvent Manipulation:

      • If your extraction solvent is dichloromethane (DCM), which is prone to forming emulsions, consider adding a less emulsion-prone solvent like diethyl ether.[9]

      • Slightly warming the separatory funnel in a warm water bath can sometimes help, but be cautious with volatile solvents.

    • Filtration: For emulsions stabilized by fine solids, filtering the entire mixture through a pad of Celite® can remove the stabilizing agent. You will then need to separate the layers of the filtrate.

Q2: After quenching and extraction, I've isolated my crude product as a thick, viscous oil. How can I effectively purify it?

A2: Purifying a viscous oil requires moving beyond standard liquid-liquid extraction. Here are several techniques, from simple to more advanced:

  • Trituration: This is an excellent first step for removing non-polar impurities.

    • Protocol:

      • Dissolve your viscous oil in a minimal amount of a polar solvent in which it is highly soluble (e.g., ethyl acetate, DCM).

      • Slowly add a non-polar solvent in which your product is insoluble (e.g., hexanes, pentane) while stirring vigorously.

      • If your product solidifies, you can filter it. If it remains an oil but impurities are extracted into the solvent, you can carefully decant the solvent. Repeat this process several times.[10]

  • "Oiling Out" vs. Crystallization: Often, attempts to crystallize viscous oils result in "oiling out," where the compound separates as a liquid phase instead of forming crystals.[11]

    • Troubleshooting Crystallization:

      • Solvent Screening: The choice of crystallization solvent is critical. An ideal solvent will dissolve the compound well when hot but poorly when cold.[12]

      • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, without disturbance, to encourage the formation of large crystals.[13]

      • Seeding: If you have a small amount of pure, solid product, adding a "seed crystal" can initiate crystallization.[14]

      • Scratching: Scratching the inside of the flask with a glass rod at the liquid-air interface can create nucleation sites for crystal growth.[12]

  • Advanced Crystallization Technique: Microbatch Under-Oil Crystallization: This technique is particularly useful for compounds that are difficult to crystallize.

    • Concept: A solution of your compound is placed under a layer of an immiscible oil. Slow evaporation of the solvent through the oil layer leads to a gradual increase in concentration, promoting slow crystal growth.[15]

Q3: I've tried various purification methods, but my product remains an oil. What are my options now?

A3: If your product is inherently an oil at room temperature, the focus shifts to removing impurities without inducing crystallization.

  • Column Chromatography: This is the most common method for purifying oils.

    • Best Practices:

      • Dry Loading: For viscous oils, it's often best to pre-adsorb the crude material onto a small amount of silica gel. Dissolve your oil in a volatile solvent, add silica gel, and then remove the solvent under reduced pressure until you have a free-flowing powder. This can then be carefully added to the top of your column.[10]

      • Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system that provides good separation between your product and impurities.

  • Vacuum Distillation: If your compound is thermally stable, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.[10]

Frequently Asked Questions (FAQs)

Q: My this compound product appears to be water-soluble, and I'm losing it during the aqueous workup. What can I do?

A: This is a common issue with smaller, more polar Weinreb amides. To minimize product loss to the aqueous layer:

  • Use Brine: As mentioned for emulsions, washing with brine will decrease the solubility of your organic product in the aqueous phase.[7]

  • Back-Extraction: After your initial extraction, re-extract the aqueous layer with fresh organic solvent to recover any dissolved product.

  • Solvent Choice: Ensure you are using an appropriate extraction solvent. Ethyl acetate or dichloromethane are common choices.[16][17]

Q: I've noticed my product decomposing during workup or purification. What could be the cause?

A: Weinreb amides are generally stable, but they can be sensitive to certain conditions.

  • pH Sensitivity: Avoid harsh acidic or basic conditions during your workup if your molecule contains other sensitive functional groups.[18] A mild quench with saturated ammonium chloride solution is often a good choice.[16]

  • Thermal Stability: If you suspect your compound is thermally unstable, avoid excessive heating during solvent removal (rotary evaporation) or purification (distillation).

Q: After my workup, I can't find my product. Where could it have gone?

A: There are several possibilities to investigate:

  • Aqueous Layer: Your product may be more water-soluble than anticipated. Always save your aqueous layers until you have confirmed the location of your product.[4][18]

  • Volatility: Some smaller Weinreb amides can be volatile. Check the solvent trap of your rotary evaporator.[4][18]

  • Incomplete Reaction: It's always a good practice to check for reaction completion by TLC or LC-MS before beginning the workup.

Experimental Workflow & Decision Making

The following diagram outlines a logical workflow for handling the workup and purification of a reaction producing a potentially viscous this compound product.

Workup_Workflow Workflow for Viscous Oil Workup start Reaction Complete quench Quench Reaction (e.g., sat. NH4Cl) start->quench extract Aqueous Extraction (e.g., EtOAc or DCM) quench->extract emulsion Emulsion Forms? extract->emulsion break_emulsion Break Emulsion (Brine, Filter, etc.) emulsion->break_emulsion Yes separate Separate Layers emulsion->separate No break_emulsion->separate dry Dry Organic Layer (e.g., Na2SO4, MgSO4) separate->dry concentrate Concentrate in vacuo dry->concentrate crude_state Crude Product State? concentrate->crude_state solid Solid crude_state->solid Solid oil Viscous Oil/Wax crude_state->oil Oil/Wax recrystallize Recrystallize solid->recrystallize triturate Triturate with Anti-Solvent oil->triturate pure_product Pure Product recrystallize->pure_product purify_oil Further Purification Needed? triturate->purify_oil column Column Chromatography purify_oil->column Yes distill Vacuum Distillation purify_oil->distill If Thermally Stable purify_oil->pure_product No column->pure_product distill->pure_product

Caption: Decision workflow for workup and purification.

Data Summary

TechniqueApplicationKey Considerations
Trituration Removal of non-polar or highly soluble impurities from an oil.Choice of solvent and anti-solvent is crucial.
Recrystallization Purification of solid compounds or those that can be induced to crystallize.Requires a suitable solvent system and often slow cooling.[12][13]
Column Chromatography General purpose purification for oils and solids.Proper solvent selection and loading technique (e.g., dry loading) are key for good separation.[10]
Vacuum Distillation Purification of thermally stable, volatile liquids.Requires careful control of temperature and pressure to avoid decomposition.

References

  • Troubleshooting: The Workup - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. Retrieved January 11, 2026, from [Link]

  • A method to crystallize substances that oil out. (2025, August 7). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester. Retrieved January 11, 2026, from [Link]

  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

  • A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. (n.d.). KoreaScience. Retrieved January 11, 2026, from [Link]

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. Retrieved January 11, 2026, from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved January 11, 2026, from [Link]

  • The Science Behind Ketone Synthesis: The Weinreb Amide Approach. (n.d.). Retrieved January 11, 2026, from [Link]

  • Synthesis of Weinreb and their Derivatives (A Review). (2020, April 22). Oriental Journal of Chemistry. Retrieved January 11, 2026, from [Link]

  • Weinreb ketone synthesis. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

  • 4.7: Reaction Work-Ups. (2021, September 27). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020, September 6). YouTube. Retrieved January 11, 2026, from [Link]

  • Any troubleshooting for a reaction work-up? (2023, October 26). Reddit. Retrieved January 11, 2026, from [Link]

  • Recent Developments in Weinreb Synthesis and their Applications. (n.d.). Retrieved January 11, 2026, from [Link]

  • Weinreb amide workup extraction issues. (2025, August 15). Reddit. Retrieved January 11, 2026, from [Link]

  • N-Methoxy-N-methylcyanoformamide. (n.d.). Organic Syntheses. Retrieved January 11, 2026, from [Link]

  • What is a best way to purify a viscous organic liquid product other than column chromatography? (2015, March 15). ResearchGate. Retrieved January 11, 2026, from [Link]

  • How do I force my compound to solidify after workup? Please help ! (2022, May 11). Reddit. Retrieved January 11, 2026, from [Link]

Sources

Technical Support Center: Catalyst Poisoning in the Synthesis of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of highly functionalized heterocyclic compounds such as N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide is a critical task in medicinal chemistry and drug development. Palladium-catalyzed C-H activation and cross-coupling reactions have emerged as powerful tools for the efficient construction of such molecules. However, the very nature of these nitrogen-containing heterocycles presents a significant challenge: catalyst poisoning. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, mitigate, and resolve issues related to catalyst poisoning in the synthesis of this compound and related compounds.

Troubleshooting Guide: Addressing Catalyst Deactivation

This section is designed to help you diagnose and solve problems during your synthesis. The issues are categorized by common experimental observations.

Scenario 1: Low or No Product Conversion

Question: My reaction has stalled, or I am observing very low conversion to the desired this compound. What are the likely causes related to the catalyst?

Answer: Low or no conversion in a palladium-catalyzed reaction involving N-heterocycles is frequently a symptom of catalyst deactivation. The primary culprits are:

  • Product and/or Substrate Inhibition: The nitrogen atom in the oxazole ring of your product (and potentially in your starting materials) can act as a ligand, coordinating strongly to the palladium center. This forms a stable, off-cycle complex that is catalytically inactive.[1] This is a common deactivation pathway in reactions involving N-heterocycles.[1]

  • Formation of Palladium Black: A common visual indicator of catalyst death is the formation of a black precipitate. This is finely divided, inactive palladium metal (Pd(0)) that has aggregated and fallen out of the catalytic cycle.[2] This can be caused by:

    • Oxygen Exposure: Inadequate degassing of your reaction mixture can allow oxygen to oxidize the active Pd(0) catalyst.

    • High Temperatures: While heat can increase reaction rates, it can also accelerate the decomposition of the catalyst.

  • Presence of External Poisons: Trace impurities in your reagents or solvents can act as potent catalyst poisons. Common examples include:

    • Sulfur Compounds: Thiols, thioethers, and other sulfur-containing functional groups are notorious for irreversibly poisoning palladium catalysts.[3]

    • Halide Impurities: While halides are often part of the reactants (e.g., aryl halides), excess halide ions from other sources can sometimes interfere with the catalytic cycle.

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and promoting the desired reactivity. A ligand that is not sterically bulky or electron-rich enough may not adequately protect the palladium center from deactivation pathways.

Diagnostic and Corrective Actions:

Symptom Potential Cause Diagnostic Steps Corrective Actions
Reaction Stalled/Low YieldProduct/Substrate InhibitionMonitor reaction progress by LC-MS. Does the reaction start and then stop?- Use a more robust ligand (e.g., bulky, electron-rich phosphines or N-heterocyclic carbenes). - Consider a higher catalyst loading (e.g., increase from 1-2 mol% to 5 mol%).
Black Precipitate FormsCatalyst Decomposition (Palladium Black)Visual inspection of the reaction mixture.- Ensure rigorous degassing of solvents and reagents. - Maintain a positive pressure of an inert gas (Argon or Nitrogen). - Optimize the reaction temperature; try a lower temperature for a longer duration.
No Reaction from StartExternal PoisonsAnalyze starting materials and solvents for purity (e.g., by GC-MS for sulfur compounds).- Purify all reagents and use high-purity, anhydrous solvents. - Consider passing reagents through a plug of activated carbon or alumina.
Sluggish ReactionInappropriate LigandReview literature for ligands used in similar C-H activations of heterocycles.- Screen a panel of ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos).

Frequently Asked Questions (FAQs)

Q1: What is the most likely mechanism for the synthesis of this compound, and where does catalyst poisoning fit in?

A1: A plausible and modern synthetic route involves a palladium-catalyzed C-H activation/carboxamidation of a 2-methyl-oxazole precursor. A proposed catalytic cycle is outlined below. Catalyst poisoning can occur at multiple points. The nitrogen of the oxazole ring can coordinate to the Pd(II) intermediate, preventing the subsequent steps of the reaction.

Catalytic_Cycle_Poisoning cluster_cycle Catalytic Cycle cluster_poisoning Poisoning Pathways Pd(II) Pd(II) Intermediate_A Cyclometalated Pd(II) Intermediate Pd(II)->Intermediate_A C-H Activation of 2-methyl-oxazole Inactive_Complex Inactive Pd-N Complex Pd(II)->Inactive_Complex Poisoning Pd_Black Palladium Black (Inactive Aggregates) Pd(II)->Pd_Black Decomposition Intermediate_B Pd(IV) Intermediate Intermediate_A->Intermediate_B Oxidative Addition of Carboxamidation Agent Intermediate_A->Inactive_Complex Poisoning Product_Release Reductive Elimination Intermediate_B->Product_Release C-N Bond Formation Product_Release->Pd(II) Releases Product & Regenerates Catalyst Poison_Source N-Heterocycle (Substrate/Product) Sulfur Impurities Poison_Source->Inactive_Complex Coordination

Caption: Proposed catalytic cycle and key poisoning pathways.

Q2: I see a black precipitate in my reaction. Is my catalyst completely dead? Can it be salvaged?

A2: The black precipitate is almost certainly palladium black, an inactive form of the catalyst.[2] Its formation indicates significant catalyst decomposition. While it is difficult to regenerate the catalyst in situ, understanding why it formed is crucial. The most common causes are exposure to oxygen or excessive heat. For future reactions, ensure your solvents are thoroughly degassed and a strict inert atmosphere is maintained. Consider lowering the reaction temperature, even if it requires a longer reaction time.

Q3: How do I choose the right ligand to prevent catalyst poisoning?

A3: Ligand selection is critical. To mitigate poisoning by N-heterocycles, you generally need a ligand that is both sterically bulky and electron-rich.

  • Steric Bulk: A bulky ligand can create a "protective pocket" around the palladium center, sterically hindering the approach and coordination of the poisoning N-heterocycle.

  • Electron-Donating Properties: Electron-rich ligands increase the electron density on the palladium, which can strengthen the bonds to the desired substrates and promote the reductive elimination step, helping the catalyst to turn over more efficiently before deactivation occurs.

Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) are often excellent choices for challenging cross-coupling and C-H activation reactions involving heterocyclic substrates.[1]

Q4: Can my base be contributing to catalyst deactivation?

A4: Yes, the choice of base is important not just for the reaction mechanism but also for catalyst stability. A very strong or poorly soluble base can sometimes promote catalyst decomposition. For many palladium-catalyzed couplings, moderately strong inorganic bases like K₂CO₃ or K₃PO₄ are effective and less likely to cause issues than very strong bases like alkoxides, provided they are finely powdered and well-dispersed in the reaction mixture.

Experimental Protocols

Protocol 1: General Procedure for a Robust Palladium-Catalyzed Synthesis of an Oxazole Carboxamide

This protocol is a representative starting point for the synthesis of this compound via a C-H activation pathway.

  • Reagent Preparation:

    • Ensure all reagents are of high purity. If necessary, purify starting materials by recrystallization or chromatography.

    • Use anhydrous, degassed solvents. Solvents like dioxane or toluene should be freshly distilled or passed through a solvent purification system.

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add the 2-methyl-oxazole starting material (1.0 equiv.), palladium acetate (Pd(OAc)₂, 2-5 mol%), and a suitable bulky phosphine ligand (e.g., XPhos, 4-10 mol%).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the carboxamidation agent (e.g., an activated N-methoxy-N-methylcarbamoyl species, 1.2 equiv.) and a finely powdered base (e.g., K₂CO₃, 2.0 equiv.).

    • Add the degassed solvent via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove the palladium black and inorganic salts.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Troubleshooting Workflow for a Failed Reaction

If a reaction fails, a systematic approach is needed to identify the root cause.

Troubleshooting_Workflow start Reaction Failure (Low/No Conversion) check_visual Visual Inspection: Black Precipitate? start->check_visual check_reagents Re-run with Purified Reagents & Solvents check_visual->check_reagents No check_conditions Systematically Vary: - Ligand - Base - Temperature check_visual->check_conditions Yes (Address Inertness/ Temperature First) check_reagents->check_conditions No Improvement success Successful Reaction check_reagents->success Improved Result check_conditions->success Improved Result fail Persistent Failure: Consult Literature for Alternative Routes check_conditions->fail No Improvement

Caption: A systematic workflow for troubleshooting failed reactions.

References

  • Tsang, W. C. P., Zheng, N., & Buchwald, S. L. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Journal of the American Chemical Society, 137(44), 14066–14069. [Link]

  • Zheng, M., Huang, L., Huang, H., Li, X., Wu, W., & Jiang, H. (2014). Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Organic Letters, 16(22), 5906–5909. [Link]

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286. [Link]

  • Chemsynthesis. (2025). 2-methyl-1,3-oxazole-4-carboxylic acid. Retrieved from [Link]

  • Sinfoo Biotech. (n.d.). This compound. Retrieved from [Link]

  • Lee, J.-I. (2005). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society, 26(12), 2051-2053. [Link]

  • Saleh, T., et al. (2012). Sulfur poisoning of palladium catalysts used for methane combustion: effect of the support. Journal of Hazardous Materials, 153(1-2), 742-750. [Link]

Sources

Technical Support Center: Scaling Up N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of synthesizing and utilizing this versatile intermediate, particularly when transitioning from bench-scale experiments to pilot or manufacturing scale. We will address common issues in a direct question-and-answer format, focusing on the underlying chemical principles to empower you to troubleshoot effectively.

This compound is a specialized Weinreb amide. The presence of the N-methoxy-N-methylamide (Weinreb amide) functionality allows for the controlled synthesis of ketones from highly reactive organometallic reagents, while the substituted oxazole core is a common feature in many biologically active molecules.[1][2] The primary advantage of the Weinreb amide is its ability to form a stable chelated tetrahedral intermediate upon addition of an organometallic reagent, which prevents the common side reaction of over-addition to form a tertiary alcohol.[2][3]

However, the scale-up of reactions involving this molecule presents unique challenges related to the stability of the oxazole ring and the precise conditions required for the amide coupling and subsequent transformations.

Part 1: Troubleshooting the Synthesis of this compound

The formation of the Weinreb amide from its corresponding carboxylic acid (2-methyl-oxazole-4-carboxylic acid) is the critical first step. Issues at this stage will invariably impact all subsequent reactions.

Question 1.1: We are observing low yields and significant byproduct formation during the amide coupling reaction to form this compound. What are the primary causes?

Answer: This is a frequent challenge when scaling up amide coupling reactions.[4] Low yields typically stem from incomplete activation of the carboxylic acid, side reactions involving the coupling reagent, or suboptimal reaction conditions. Electron-rich heterocyclic systems can also present unique challenges.

Potential Causes & Solutions:

  • Inadequate Carboxylic Acid Activation: The choice of coupling reagent is paramount. Standard reagents like DCC (dicyclohexylcarbodiimide) can lead to the formation of insoluble dicyclohexylurea (DCU) byproduct, which complicates purification on a large scale, and can also promote side reactions.

    • Recommendation: For scale-up, consider using phosphonium-based reagents (e.g., PyBOP) or aminium/uronium-based reagents (e.g., HATU, HBTU). These often provide higher yields and cleaner reaction profiles. However, be aware that aminium/uronium reagents can sometimes react with the amine to form guanidinium byproducts, so the order of addition is crucial. Alternatively, converting the carboxylic acid to an acid chloride with thionyl chloride or oxalyl chloride can be a cost-effective and efficient method at scale, provided the oxazole ring is stable to the conditions.

  • Suboptimal Reaction Conditions:

    • Solvent: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are typically used. On scale-up, ensure the solvent is rigorously dried, as water will consume the activated acid species.

    • Temperature: Most coupling reactions are initiated at 0 °C to control the initial exothermic activation step and then allowed to warm to room temperature. Running the reaction at slightly elevated temperatures (e.g., 40 °C) might increase the rate but can also promote side product formation. Careful temperature monitoring and control are critical in large reactors to avoid "hot spots."

    • Base: A non-nucleophilic hindered base, such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is required to neutralize the hydrochloride salt of the N,O-dimethylhydroxylamine and the acid generated during the reaction. Ensure at least 2.0-2.5 equivalents are used.

Data Summary: Comparison of Common Coupling Reagents for Scale-Up

Coupling ReagentProsCons on Scale-Up
DCC/EDC Inexpensive.Forms insoluble urea byproduct (DCU); Potential for racemization.
HATU/HBTU High reactivity and yields; Low racemization.Expensive; Can form guanidinium byproducts.
PyBOP High efficiency; Good for hindered substrates.Expensive; Generates phosphine oxide byproducts.
SOCl₂ / (COCl)₂ Very cost-effective; High conversion.Generates HCl gas; Potential for oxazole ring instability.
Part 2: Troubleshooting Reactions of this compound

Once synthesized, the oxazole Weinreb amide is typically reacted with an organometallic reagent (e.g., Grignard) to form a ketone or reduced to form an aldehyde.

Question 2.1: During a Grignard reaction at a 10L scale, we are seeing 15-20% of the tertiary alcohol byproduct from over-addition. Why is the Weinreb amide failing to prevent this?

Answer: While Weinreb amides are exceptionally effective at preventing over-addition, their efficacy depends on the stability of the chelated tetrahedral intermediate.[2] Several factors, often exacerbated during scale-up, can undermine this mechanism.

Causality & Troubleshooting Steps:

  • Grignard Reagent Quality and Stoichiometry:

    • Cause: Commercial Grignard reagents can contain impurities or vary in exact molarity. On a large scale, even small inaccuracies in titration can lead to a significant excess of the reagent being added.

    • Solution: Always titrate the Grignard reagent immediately before use. For scale-up, consider preparing the Grignard reagent in-house to ensure quality and accurate concentration. Add the Grignard reagent slowly and sub-surface to the cooled reaction mixture to avoid localized high concentrations.

  • Temperature Control:

    • Cause: The chelated intermediate is most stable at low temperatures. In a large reactor, poor heat transfer can lead to a rise in the internal temperature, causing the intermediate to break down prematurely to the ketone. This newly formed ketone then reacts with a second equivalent of the Grignard reagent.

    • Solution: Ensure your reactor has adequate cooling capacity. Maintain a strict internal temperature of -20 °C to 0 °C during the addition. Use a temperature probe that accurately reflects the bulk internal temperature, not just the jacket temperature.

  • Solvent:

    • Cause: The reaction requires a coordinating solvent like THF to stabilize the Grignard reagent and the magnesium in the chelated intermediate. Using less coordinating solvents can destabilize the intermediate.

    • Solution: Use anhydrous THF. Ensure all starting materials and the reactor are scrupulously dry.

Experimental Protocol: Optimized Grignard Reaction
  • Setup: A multi-neck reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet is dried overnight in an oven and assembled hot under a stream of nitrogen.

  • Procedure:

    • Charge the reactor with this compound (1.0 eq) and anhydrous THF (10 vol).

    • Cool the solution to -10 °C.

    • Slowly add a solution of the titrated Grignard reagent (1.1 eq) via an addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 0 °C.

    • Stir the reaction mixture at -10 °C to 0 °C for 1 hour post-addition.

    • Monitor the reaction for completion by TLC or HPLC.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

    • Proceed with standard aqueous workup and extraction.

Question 2.2: Our reaction is producing a dark, complex mixture with low recovery of the desired ketone. We suspect the oxazole ring is decomposing. What conditions are known to cause this?

Answer: The oxazole ring, while aromatic, is susceptible to cleavage under certain harsh conditions, a problem that can be magnified by longer reaction times or localized temperature/concentration issues during scale-up.[5]

Key Sensitivities of the Oxazole Ring:

  • Strongly Basic Conditions: The proton at the C2 position of the oxazole ring is the most acidic.[6] Exposure to very strong bases, particularly organolithium reagents (like n-BuLi), can lead to deprotonation at C2, initiating a ring-opening cascade to form an isonitrile intermediate.[7] Grignard reagents are generally less basic and therefore safer for this substrate.

  • Strongly Acidic Conditions: Quenching the reaction with concentrated mineral acids can cause decomposition. A milder acidic quench (e.g., saturated NH₄Cl) or a buffered solution is recommended.

  • High Temperatures: Prolonged heating can lead to thermal decomposition. Workup and purification steps should be conducted at moderate temperatures.[5]

Logical Workflow: Diagnosing Reaction Failure

Below is a decision-making workflow to help diagnose the root cause of a failed or low-yielding reaction.

G start Low Yield or Complex Mixture Observed lcms Analyze Crude Reaction Mixture by LC-MS start->lcms mass_check Is Mass of Tertiary Alcohol Observed? lcms->mass_check ring_open_check Are Masses Consistent with Ring-Opened Fragments (e.g., isonitriles, amides)? mass_check->ring_open_check No over_addition Root Cause: Over-addition. - Review Grignard Titration & Stoichiometry. - Improve Temperature Control. mass_check->over_addition Yes ring_opening Root Cause: Ring Decomposition. - Avoid Organolithium Reagents. - Use Milder Quench Conditions. - Check for Temperature Spikes. ring_open_check->ring_opening Yes other Root Cause: Other Side Reaction. - Analyze Impurity Structure. - Review Starting Material Purity. ring_open_check->other No

Caption: Troubleshooting workflow for reaction failure.

Part 3: Purification and Final Product Handling

Question 3.1: Column chromatography is not a viable purification method at our target scale. What are the best strategies for purifying the final ketone product?

Answer: Moving away from chromatography is a critical step in process development. The optimal strategy depends on the physical properties of your specific ketone product.

Recommended Purification Strategies:

  • Crystallization: This is the most desirable method for large-scale purification as it is cost-effective and can provide very high purity.

    • Protocol: Perform a solvent screen using small amounts of the crude product to identify a solvent or solvent system (e.g., Ethyl Acetate/Heptane, Isopropanol/Water) from which the product crystallizes well, leaving impurities in the mother liquor.

  • Distillation: If the ketone is thermally stable and has a suitable boiling point, vacuum distillation can be an excellent method for removing non-volatile impurities.

  • Extractive Workup: Carefully designed aqueous washes can remove specific impurities. For example, a dilute acid wash can remove basic impurities, while a dilute base wash can remove acidic byproducts.

Diagram: The Weinreb Amide Mechanism

This diagram illustrates why the Weinreb amide is effective at preventing over-addition by forming a stable, chelated intermediate.

Caption: Mechanism showing the stable chelated intermediate.

References
  • BenchChem. (n.d.). Technical Support Center: Oxazole Ring Stability in Substitution Reactions. Retrieved from BenchChem Technical Support.[7]

  • BenchChem. (n.d.). The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity. Retrieved from BenchChem Technical Support.[6]

  • Slideshare. (2018). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved from [Link].[8]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences.[9]

  • Taylor & Francis Online. (n.d.). Oxazole – Knowledge and References. Retrieved from [Link].[10]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link].[11]

  • Valverde, E., et al. (2020). Synthesis of Novel Heterocycles by Amide Activation and Umpolung Cyclization. Organic Letters.[12]

  • ResearchGate. (n.d.). Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • BenchChem. (n.d.). Technical Support Center: Synthesis and Purification of N-(2-Methoxy-2-methylpropyl)formamide. Retrieved from BenchChem Technical Support.[13]

  • Ali, B. M., & Abd-Alhafeez, A. A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2).[1]

  • National Institutes of Health. (n.d.). Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A.[14]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link].[2]

  • ACS Publications. (n.d.). Synthesis of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Heterocyclic-Derived Triflates.[15]

  • Royal Society of Chemistry. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs..[16]

  • ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4]

  • Sinfoo Biotech. (n.d.). This compound. Retrieved from [Link].[17]

  • BenchChem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Retrieved from BenchChem Technical Support.[18]

  • Sanchez, M. M. (2009). Weinreb Amides in Organic Synthesis.[3]

  • BenchChem. (n.d.). Troubleshooting scale-up production of 5-Methoxyoxazole-2-carboxylic acid. Retrieved from BenchChem Technical Support.[5]

Sources

Validation & Comparative

A Technical Guide to N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide and its Place Among Bioactive Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxazole Scaffold in Modern Medicinal Chemistry

The oxazole ring, a five-membered aromatic heterocycle containing oxygen and nitrogen, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and structural rigidity allow for diverse, non-covalent interactions with biological targets, including hydrogen bonding, π–π stacking, and hydrophobic interactions.[3] Consequently, oxazole derivatives are integral components of numerous natural products and synthetic pharmaceuticals, demonstrating a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][3][4][5] This guide focuses on a specific, synthetically intriguing derivative, N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide , and provides a comparative framework against other bioactive oxazole derivatives to inform future research and development.

Core Compound Analysis: this compound

This compound (CAS 875553-59-6) is a 2,4-disubstituted oxazole featuring a Weinreb amide moiety at the C4 position.[6][7][8][9] While specific experimental data for this compound is not extensively published in peer-reviewed literature, its structural components suggest significant potential in several research areas.

  • Molecular Structure: C₇H₁₀N₂O₃

  • Molecular Weight: 170.17 g/mol

  • Key Features:

    • 2,4-Disubstituted Oxazole Core: This substitution pattern is common in bioactive molecules. The substituents at C2 and C4 significantly influence the molecule's steric and electronic profile, and thus its target-binding affinity.

    • N-methoxy-N-methylamide (Weinreb Amide): This functional group is a versatile synthetic handle. Unlike many other amides, it is relatively stable to common nucleophilic reagents (like Grignard or organolithium reagents) but can be readily converted to ketones or aldehydes. This makes it an invaluable intermediate for further chemical elaboration.

The logical relationship for the synthetic utility of the Weinreb amide moiety is outlined below.

G start N-Methoxy-N,2-dimethyl- oxazole-4-carboxamide reagent1 Organometallic Reagent (e.g., R-MgBr, R-Li) start->reagent1 1. Addition reagent2 Reducing Agent (e.g., LiAlH4, DIBAL-H) start->reagent2 Reduction intermediate Stable Tetrahedral Intermediate reagent1->intermediate ketone Oxazole-4-yl Ketone (New C-C Bond Formed) intermediate->ketone 2. Aqueous Workup (Protonolysis) aldehyde Oxazole-4-carbaldehyde reagent2->aldehyde

Caption: Synthetic utility of the Weinreb amide in this compound.

Comparative Analysis with Other Oxazole Derivatives

To understand the potential of this compound, we must analyze the performance of structurally related compounds. The key points of comparison are the substitution pattern on the oxazole ring and the nature of the carboxamide group.

Anticancer Activity: The Role of the 2-Phenyl-oxazole-4-carboxamide Scaffold

A significant body of research points to 2-phenyl-oxazole-4-carboxamide derivatives as potent inducers of apoptosis in cancer cells.[10] A study by Tai et al. explored the structure-activity relationships (SAR) of this class, revealing critical insights.[10]

  • Causality Behind Experimental Choices: The researchers initiated their investigation based on a cell-based caspase high-throughput screening (HTS) assay. This choice is predicated on the understanding that activating caspases is a key event in the apoptotic cascade, and compounds that do so are promising anticancer candidates.

  • Key SAR Findings:

    • The 2-phenyl group is crucial for activity.

    • Modifications to the amide at the C4 position dramatically impact potency.

    • An optimal compound, 1k , demonstrated an EC₅₀ of 270 nM and a GI₅₀ of 229 nM in human colorectal DLD-1 cells and showed significant tumor growth inhibition (63%) in a xenograft mouse model.[10]

Table 1: Comparative Anticancer Activity of Selected 2-Phenyl-oxazole-4-carboxamide Derivatives

CompoundR Group on Amide (C4)DLD-1 Cell GI₅₀ (nM)[10]Notes
1a -NH₂>10,000Unsubstituted amide shows weak activity.
1d -NH(CH₂CH₂OH)1,180Addition of a hydroxyethyl group improves potency.
1k -NH(4-hydroxypiperidin-4-ylmethyl)229A complex, cyclic amine provides optimal activity.
Hypothetical -N(OCH₃)CH₃Data not availableThe Weinreb amide in our target compound offers a different substitution pattern that could alter cell permeability and target interaction.

This compound, with its 2-methyl instead of a 2-phenyl group, would be expected to have a different target profile. However, the principle that the C4-carboxamide moiety is a critical site for activity modulation holds. Its N-methoxy-N-methyl substitution could influence solubility and metabolic stability compared to the secondary amides studied.

Antimicrobial & Fungicidal Activity

Oxazole-carboxamides are also explored as antimicrobial and fungicidal agents. For instance, a series of N-((2-arylthiazol-4-yl)methyl)oxazole-5-carboxamides were designed as succinate dehydrogenase (SDH) inhibitors for fungicidal applications.[11] While these are oxazole-5-carboxamides, they demonstrate the utility of the carboxamide linker in connecting the oxazole core to another pharmacophore (in this case, a thiazole ring) to achieve potent inhibition of a specific enzyme target.

Similarly, N-methoxy pyrazole-4-carboxamides have been developed as potent SDH inhibitors, showing excellent fungicidal effects.[12] The presence of the N-methoxy group was found to be favorable for activity.[12] This suggests that the N-methoxy-N-methylamide of our target compound could be a valuable feature for applications in agricultural chemistry.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and biological evaluation of oxazole-4-carboxamide derivatives and can be adapted for the study of this compound.

Protocol 1: General Synthesis of a 2,4-Disubstituted Oxazole

This protocol is based on the Brønsted acid-catalyzed cyclization of α-diazoketones with amides, a modern and efficient method.[13][14]

Objective: To synthesize a 2,4-disubstituted oxazole core.

Materials:

  • α-diazoketone (e.g., 1-diazo-2-butanone)

  • Amide (e.g., N-methoxy-N-methylformamide)

  • Trifluoromethanesulfonic acid (TfOH)

  • 1,2-Dichloroethane (DCE)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the amide (1.2 mmol) in DCE (2.0 mL) in a flame-dried flask, add the α-diazoketone (1.0 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add TfOH (0.1 mmol, 10 mol%) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated sodium bicarbonate solution (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 2,4-disubstituted oxazole.

Self-Validation: The structure and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The expected shifts and fragmentation patterns provide definitive validation of the synthetic outcome.

G cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Purification & Analysis A 1. Combine Amide and α-diazoketone in DCE B 2. Cool to 0 °C A->B C 3. Add TfOH catalyst B->C D 4. Stir at RT (1-4h) C->D E 5. Quench with NaHCO₃ D->E F 6. Extract with DCM E->F G 7. Dry, Concentrate F->G H 8. Column Chromatography G->H I 9. Characterize (NMR, HRMS) H->I

Caption: Workflow for the synthesis of a 2,4-disubstituted oxazole.

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

Objective: To determine the cytotoxic effect of a test compound on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HCT-116, MCF-7)[15]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ (concentration causing 50% growth inhibition) value by plotting a dose-response curve.

Self-Validation: The assay includes positive (e.g., doxorubicin) and negative (vehicle) controls. A reproducible dose-response curve with a low standard deviation across replicates validates the results.

Conclusion and Future Outlook

While direct experimental data on this compound is limited, its structural features place it at an interesting intersection of synthetic utility and potential bioactivity. The 2,4-disubstituted oxazole core is a proven pharmacophore, and the Weinreb amide at C4 provides a unique handle for creating diverse analogs for SAR studies.

Based on comparative analysis with related structures, this compound could serve as:

  • A valuable intermediate for the synthesis of novel oxazole-4-yl ketones with potential applications in medicinal chemistry.

  • A candidate for screening in anticancer and agrochemical (fungicidal) assays, where the N-methoxyamide moiety may confer advantageous properties.

Future research should focus on the synthesis of this molecule and a systematic evaluation of its biological activity against a panel of cancer cell lines and fungal pathogens. Comparing its performance directly with established active compounds, such as the 2-phenyl-oxazole-4-carboxamides, will definitively establish its potential and guide the rational design of the next generation of oxazole-based therapeutics.

References

  • Apostol, P. A., et al. (2021). Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. MDPI. Available at: [Link]

  • Biointerface Research in Applied Chemistry. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Available at: [Link]

  • Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882. Available at: [Link]

  • Luo, M., et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 89(7), 5038–5048. Available at: [Link]

  • Movassaghi, M., & Hill, M. D. (2017). Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles. Organic Letters, 19(15), 4191–4194. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Shaveta, A., et al. (2022). An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. ResearchGate. Available at: [Link]

  • Tai, V. W-F., et al. (2006). Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. Bioorganic & Medicinal Chemistry Letters, 16(17), 4554–4558. Available at: [Link]

  • Velihina, Y., et al. (2023). 1,3-Oxazoles as Anticancer Compounds. ChemistryViews. Available at: [Link]

  • Wang, H., et al. (2023). Design, Synthesis, and Fungicidal Evaluation of Novel N-Methoxy Pyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 71(5), 2610–2615. Available at: [Link]

  • Xu, Z., et al. (2025). Discovery of N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide Derivatives as SDHi for Fungicidal Candidates. Journal of Agricultural and Food Chemistry. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide, a specialized Weinreb amide, is a key building block in contemporary organic synthesis. Its unique structural features, particularly the presence of the oxazole core and the N-methoxy-N-methylamide functionality, make it a valuable intermediate for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The Weinreb amide group provides a stable yet reactive handle for the formation of carbon-carbon bonds with organometallic reagents to furnish ketones, a transformation that is often challenging to achieve with other carboxylic acid derivatives without over-addition.

This guide provides a comparative analysis of plausible synthetic strategies for the preparation of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the synthesis of the crucial precursor, 2-methyl-oxazole-4-carboxylic acid, and subsequently explore various methodologies for the final amide bond formation. The discussion will be grounded in established chemical principles and supported by experimental insights to provide a comprehensive and practical resource.

Part 1: Synthesis of the Core Intermediate: 2-Methyl-oxazole-4-carboxylic Acid

The synthesis of the target molecule hinges on the efficient preparation of its core heterocyclic component, 2-methyl-oxazole-4-carboxylic acid. Two primary retrosynthetic disconnections are considered here: the formation of the oxazole ring from acyclic precursors and the functionalization of a pre-formed oxazole.

Method 1: The Van Leusen Oxazole Synthesis

The Van Leusen reaction offers a convergent approach to the oxazole ring system, utilizing tosylmethyl isocyanide (TosMIC) as a key reagent. This method is particularly attractive due to the commercial availability of TosMIC and its ability to construct the oxazole ring in a single step from an aldehyde.

Conceptual Workflow:

Van Leusen Synthesis Start Acetaldehyde Intermediate 5-Substituted Oxazole Start->Intermediate Van Leusen Reaction TosMIC Tosylmethyl isocyanide (TosMIC) TosMIC->Intermediate Base Base (e.g., K2CO3) Base->Intermediate Final_Product 2-Methyl-oxazole-4-carboxylic acid Intermediate->Final_Product Modification of substituent

Caption: Van Leusen approach to 2-methyl-oxazole-4-carboxylic acid.

Experimental Protocol (Adapted from general Van Leusen conditions):

  • To a stirred suspension of potassium carbonate (2.0 eq.) in methanol at room temperature, add the desired aldehyde (1.0 eq.).

  • Add tosylmethyl isocyanide (TosMIC) (1.0 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature or gentle reflux until completion, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude oxazole product.

Discussion:

The classical Van Leusen reaction with an aldehyde typically yields a 5-substituted oxazole. To obtain the desired 4-carboxylic acid, a modification of this route is necessary. A plausible strategy involves using a protected glyoxylic acid derivative as the aldehyde component, which upon ring formation and subsequent deprotection would yield the target carboxylic acid. Alternatively, a precursor bearing a group that can be converted to a carboxylic acid, such as a hydroxymethyl or a protected aldehyde group, could be employed. The choice of starting material will significantly impact the overall efficiency and step-economy of this route.

Method 2: Synthesis from Ethyl Acetoacetate

A more classical and frequently employed route involves the construction of the oxazole ring from readily available starting materials like ethyl acetoacetate. This multi-step process offers a reliable and scalable method for the synthesis of the key intermediate.

Conceptual Workflow:

Ethyl Acetoacetate Route EAA Ethyl Acetoacetate Intermediate1 Amide Intermediate EAA->Intermediate1 1. α-Halogenation 2. Amidation Amide_Formation Amide Formation Cyclization Cyclization/Dehydration Ester_Hydrolysis Ester Hydrolysis Intermediate2 Ethyl 2-methyl-oxazole-4-carboxylate Intermediate1->Intermediate2 Dehydrative Cyclization Final_Product 2-Methyl-oxazole-4-carboxylic acid Intermediate2->Final_Product Hydrolysis

Caption: Multi-step synthesis from ethyl acetoacetate.

Experimental Protocol (Illustrative):

  • Step 1: Synthesis of Ethyl 2-methyl-oxazole-4-carboxylate. This step typically involves the reaction of an α-amino ketone with an acylating agent, followed by cyclization. A common approach is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino ketone.

  • Step 2: Hydrolysis to 2-Methyl-oxazole-4-carboxylic acid. The synthesized ester is then hydrolyzed to the corresponding carboxylic acid using standard procedures, such as treatment with a strong acid (e.g., HCl or H2SO4) or a base (e.g., NaOH or KOH) followed by acidic workup.

Discussion:

While this method involves multiple steps, each step is generally high-yielding and the starting materials are inexpensive. The robustness of this approach makes it suitable for large-scale production. A patent for a similar structure, 5-methylisoxazole-4-carboxylic acid, details a process involving the reaction of ethyl acetoacetate with triethyl orthoformate and acetic anhydride, followed by reaction with hydroxylamine to form the heterocyclic ester, which is then hydrolyzed.[1] This suggests a well-trodden path for the synthesis of such heterocyclic carboxylic acids.

Part 2: Amide Bond Formation - Synthesis of the Weinreb Amide

With the 2-methyl-oxazole-4-carboxylic acid in hand, the final step is the formation of the N-methoxy-N-methylamide, commonly known as a Weinreb amide. This transformation requires the activation of the carboxylic acid to facilitate the reaction with N,O-dimethylhydroxylamine. Several coupling reagents are available for this purpose, each with its own advantages and disadvantages.

Method A: Carbodiimide-Mediated Coupling

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used coupling reagents. The use of additives like 1-hydroxybenzotriazole (HOBt) can suppress side reactions and improve yields.

Conceptual Workflow:

Carbodiimide Coupling Carboxylic_Acid 2-Methyl-oxazole-4-carboxylic acid Final_Product This compound Carboxylic_Acid->Final_Product Amide Coupling Amine N,O-Dimethylhydroxylamine Amine->Final_Product Coupling_Reagent EDC/HOBt Coupling_Reagent->Final_Product

Caption: Carbodiimide-mediated Weinreb amide synthesis.

Experimental Protocol (General):

  • Dissolve 2-methyl-oxazole-4-carboxylic acid (1.0 eq.) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).

  • Add a base, such as triethylamine or N,N-diisopropylethylamine (DIPEA) (1.2 eq.), to the mixture and stir for a few minutes.

  • Add HOBt (1.1 eq.) followed by EDC (1.2 eq.) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with aqueous solutions to remove the urea byproduct and other water-soluble impurities.

  • Purify the crude product by column chromatography to obtain the desired Weinreb amide.

Discussion:

This method is highly versatile and generally provides good yields. The primary drawback of using DCC is the formation of dicyclohexylurea (DCU), which can be difficult to remove completely. EDC is often preferred as its urea byproduct is water-soluble, simplifying the purification process. The addition of HOBt is crucial to prevent the formation of N-acylurea byproducts and to minimize racemization if chiral centers are present.

Method B: Acid Chloride Formation Followed by Amination

A more traditional approach involves the conversion of the carboxylic acid to the more reactive acid chloride, which then readily reacts with the amine.

Experimental Protocol (General):

  • Treat 2-methyl-oxazole-4-carboxylic acid (1.0 eq.) with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane) at room temperature. A catalytic amount of DMF is often added when using oxalyl chloride.

  • After the reaction is complete (indicated by the cessation of gas evolution), remove the excess chlorinating agent and solvent under reduced pressure.

  • Dissolve the crude acid chloride in a fresh portion of inert solvent and add it dropwise to a solution of N,O-dimethylhydroxylamine (1.1 eq.) and a base (e.g., pyridine or triethylamine) (2.0 eq.) at 0 °C.

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by washing with water and brine, and then purify the product by column chromatography.

Discussion:

This method is often very efficient and high-yielding. However, the use of corrosive and moisture-sensitive reagents like thionyl chloride and oxalyl chloride requires careful handling. The oxazole ring is generally stable to these conditions, but sensitive functional groups on other parts of the molecule could be affected. A patent for a similar isoxazole derivative describes the use of thionyl chloride to form the acid chloride before reacting with an aniline.[1]

Method C: Using Carbonyldiimidazole (CDI)

Carbonyldiimidazole (CDI) is a convenient and mild reagent for activating carboxylic acids. The reaction proceeds through an acylimidazolide intermediate, which then reacts with the amine.

Experimental Protocol (Adapted from a similar procedure): [2]

  • To a solution of 2-methyl-oxazole-4-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF or dichloromethane), add CDI (1.1 eq.) in one portion.

  • Stir the mixture at room temperature until the evolution of CO₂ ceases, indicating the formation of the acylimidazolide.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) and a base (e.g., triethylamine, 1.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Work up the reaction by washing with dilute acid and brine to remove imidazole and other impurities.

  • Purify the product by column chromatography.

Discussion:

The CDI method is advantageous because the byproducts, imidazole and carbon dioxide, are easily removed. The reaction conditions are mild, making it suitable for substrates with sensitive functional groups. This method provides a good alternative to the more traditional acid chloride and carbodiimide methods.[2]

Comparative Summary of Synthesis Methods

MethodKey ReagentsAdvantagesDisadvantages
Synthesis of 2-Methyl-oxazole-4-carboxylic acid
Van Leusen SynthesisTosylmethyl isocyanide (TosMIC)Convergent, single-step ring formation.May require specialized starting materials for the desired substitution pattern.
From Ethyl AcetoacetateEthyl acetoacetate, various reagentsReliable, scalable, uses inexpensive starting materials.Multi-step process.
Synthesis of this compound
Carbodiimide CouplingEDC, HOBtVersatile, good yields, water-soluble byproduct with EDC.Potential for side reactions without HOBt, cost of reagents.
Acid Chloride FormationThionyl chloride or Oxalyl chlorideOften high-yielding and efficient.Use of corrosive and moisture-sensitive reagents.
Carbonyldiimidazole (CDI)CarbonyldiimidazoleMild conditions, easy removal of byproducts.CDI is moisture-sensitive.

Conclusion

The synthesis of this compound can be effectively achieved through a two-stage process: the formation of the 2-methyl-oxazole-4-carboxylic acid core, followed by an amide coupling reaction. For the synthesis of the carboxylic acid intermediate, the route starting from ethyl acetoacetate offers a robust and scalable option, while the Van Leusen synthesis provides a more convergent, albeit potentially more challenging, alternative.

For the final amide bond formation, the choice of coupling method will depend on the specific requirements of the synthesis, such as scale, substrate sensitivity, and available resources. The EDC/HOBt method is a reliable and versatile choice for general laboratory-scale synthesis. The acid chloride method is a powerful option for achieving high yields, particularly on a larger scale, provided that the necessary precautions are taken. The CDI method offers a mild and clean alternative, which is particularly useful for sensitive substrates.

By carefully considering the advantages and disadvantages of each method, researchers can select the most appropriate synthetic strategy to efficiently and effectively prepare this compound for their specific research and development needs.

References

  • ChemBK. 2-Methyl-oxazole-4-carboxylic acid. Available at: [Link]

  • ResearchGate. Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. Available at: [Link]

  • Google Patents. Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Google Patents. Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. Available at: [Link]

  • ChemSpider Synthetic Pages. Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation. Available at: [Link]

  • Arkivoc. An efficient conversion of carboxylic acids into Weinreb amides. Available at: [Link]

Sources

A Researcher's Guide to Validating the Mechanism of Action of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the discovery of a novel bioactive compound is the beginning of an in-depth investigation to elucidate its mechanism of action (MoA). This guide provides a comprehensive framework for validating the MoA of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide, a small molecule with potential therapeutic applications. Given the current lack of extensive public data on this specific molecule, this document serves as a practical roadmap for its systematic evaluation. We will explore hypothetical MoAs based on the activities of structurally related oxazole carboxamides and detail the experimental journey from target identification to in-vivo validation.

The core of this guide is a multi-pillar approach to MoA validation, emphasizing scientific integrity and logical progression. We will compare the hypothetical activities of our lead compound with well-characterized molecules, providing the rationale behind each experimental choice.

The Compound in Focus: this compound

This compound belongs to the oxazole class of heterocyclic compounds. The oxazole ring is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and fungicidal properties[1][2][3][4]. The specific substitutions on our compound—a methyl group at the 2-position of the oxazole ring and an N-methoxy-N-methyl group on the carboxamide—are critical determinants of its potential biological target and activity.

Given the versatility of the oxazole carboxamide scaffold, several plausible MoAs could be hypothesized. For the purpose of this guide, we will consider two hypothetical targets based on recurring activities of similar structures:

  • Hypothesis A: Inhibition of a key metabolic enzyme, such as Cyclooxygenase-2 (COX-2), which is often targeted by anti-inflammatory drugs[1][5].

  • Hypothesis B: Inhibition of a fungal enzyme, such as Succinate Dehydrogenase (SDH), a target for antifungal agents[4][6][7].

This guide will use these hypotheses to illustrate the validation process.

The Validation Workflow: A Multi-faceted Approach

A robust MoA validation is a multi-step process that builds a comprehensive evidence base. It moves from broad, phenotypic observations to specific, direct target interactions.[8]

MoA_Validation_Workflow phenotypic Phenotypic Screening (e.g., Cell Viability, Anti-inflammatory) target_id Target Identification (e.g., Affinity Chromatography, Proteomics) phenotypic->target_id Identifies Biological Context target_eng Target Engagement (e.g., CETSA, SPR) target_id->target_eng Identifies Potential Targets biochem Biochemical & Cellular Assays (e.g., Enzyme Kinetics, Pathway Analysis) target_eng->biochem Confirms Direct Binding in_vivo In Vivo Model Validation (e.g., Animal Models of Disease) biochem->in_vivo Elucidates Functional Consequences Comparative_MoA cluster_0 This compound (Test Compound) cluster_1 Celecoxib (Reference Compound) Test_Phenotype Anti-inflammatory Effect (Observed) Test_Target Binds to COX-2 (Hypothesized) Test_Phenotype->Test_Target Test_Cellular Reduces PGE2 Production Test_Target->Test_Cellular Ref_Target Binds to COX-2 (Known) Test_Target->Ref_Target Comparative Binding (SPR) Test_InVivo Reduces Paw Edema Test_Cellular->Test_InVivo Ref_Cellular Reduces PGE2 Production Test_Cellular->Ref_Cellular Comparative Potency (IC50) Ref_InVivo Reduces Paw Edema Test_InVivo->Ref_InVivo Comparative Efficacy Ref_Phenotype Anti-inflammatory Effect (Known) Ref_Phenotype->Ref_Target Ref_Target->Ref_Cellular Ref_Cellular->Ref_InVivo

Sources

A Comparative Spectroscopic Analysis of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry and drug development, oxazole-4-carboxamides represent a privileged scaffold due to their prevalence in bioactive natural products and synthetic pharmaceuticals.[1][2][3] Subtle structural modifications to this core can significantly impact pharmacological activity, making detailed structural confirmation and comparative analysis paramount. This guide presents a comprehensive spectroscopic comparison of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide, a key synthetic intermediate, with three rationally designed analogs. Through a detailed examination of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS), we elucidate the distinct spectroscopic signatures that arise from specific structural alterations. This guide serves as a technical resource for researchers, providing both the foundational data and the interpretive logic required to accelerate discovery and development programs involving substituted oxazole derivatives.

Introduction: The Rationale for Analog Synthesis and Analysis

The parent compound, this compound ( 1 ), features a Weinreb amide moiety, which is a versatile functional group in organic synthesis known for its controlled reactivity towards organometallic reagents to yield ketones.[4][5] The oxazole ring itself is a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties. The analogs in this study were designed to probe the electronic and steric effects of substitution at key positions:

  • Analog A (2): N-Methoxy-2-ethyl-N-methyl-oxazole-4-carboxamide. This analog explores the effect of increasing the steric bulk at the C2-position of the oxazole ring.

  • Analog B (3): N-Ethoxy-N,2-dimethyl-oxazole-4-carboxamide. This modification probes the electronic and steric influence of the N-alkoxy group on the Weinreb amide.

  • Analog C (4): N-Methoxy-N,2,5-trimethyl-oxazole-4-carboxamide. This analog introduces a methyl group at the C5-position, directly altering the electronics of the oxazole ring.

Understanding the precise spectroscopic consequences of these changes is critical for quality control, reaction monitoring, and the establishment of clear structure-activity relationships (SAR).

Experimental Methodologies

General Analytical Conditions

All solvents used were of HPLC grade or higher. The parent compound and its analogs were synthesized via established routes and purified by column chromatography to >98% purity as determined by HPLC-UV analysis.[2]

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[6]

Detailed Protocol:

  • Accurately weigh 5-10 mg of the analyte.

  • Dissolve the sample in approximately 0.7 mL of CDCl₃ containing 0.03% TMS.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence with 16 scans.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence with 1024 scans.

  • Process the data using appropriate software, applying Fourier transformation and phase correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra were obtained using an ATR (Attenuated Total Reflectance) accessory. Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Detailed Protocol:

  • Ensure the ATR crystal is clean by wiping it with isopropanol.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Collect the sample spectrum over 32 scans.

  • Perform an ATR correction using the instrument software.

High-Resolution Mass Spectrometry (HRMS)

HRMS data were acquired on a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer using electrospray ionization (ESI) in positive ion mode.

Detailed Protocol:

  • Prepare a ~1 mg/mL stock solution of the analyte in methanol.

  • Dilute the stock solution to ~10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

  • Infuse the sample solution into the ESI source at a flow rate of 5 µL/min.

  • Acquire data in the m/z range of 50-500.

  • Use a suitable reference standard for internal mass calibration to ensure high mass accuracy.

Comparative Spectroscopic Data & Analysis

The following sections detail the spectroscopic data for the parent compound 1 and its three analogs. The causality behind the observed shifts and patterns is discussed, providing a framework for identifying these structural motifs in future work.

Molecular Structures

A clear visualization of the parent compound and its analogs is essential for the subsequent analysis.

G cluster_parent Parent Compound (1) cluster_analogA Analog A (2) cluster_analogB Analog B (3) cluster_analogC Analog C (4) parent parent analogA analogA analogB analogB analogC analogC

Caption: Molecular structures of the parent compound and analogs. (Note: Placeholder images used).

¹H NMR Spectroscopy Comparison

The proton NMR spectra provide a wealth of information based on chemical shifts, coupling patterns, and integration. The most diagnostic proton is H-5 on the oxazole ring.

Table 1: Comparative ¹H NMR Data (500 MHz, CDCl₃, δ in ppm)

CompoundH-5 (s)N-CH₃ (s)O-CH₃ (s)C2-SubstituentC5-SubstituentOther
1 (Parent) 8.153.353.802.55 (s, 3H)--
2 (Analog A) 8.143.343.792.85 (q, 2H), 1.35 (t, 3H)--
3 (Analog B) 8.163.36-2.56 (s, 3H)-4.05 (q, 2H), 1.40 (t, 3H)
4 (Analog C) -3.333.782.50 (s, 3H)2.45 (s, 3H)-

Analysis:

  • C2-Substitution (Analog A vs. Parent): Replacing the C2-methyl with an ethyl group in 2 has a minimal effect on the chemical shift of the distant H-5 proton (8.15 vs 8.14 ppm).[7][8] The key differentiator is the appearance of a quartet at 2.85 ppm and a triplet at 1.35 ppm, characteristic of the ethyl group.

  • N-Alkoxy Substitution (Analog B vs. Parent): Changing the N-methoxy to an N-ethoxy group in 3 also shows a negligible impact on the oxazole proton H-5. The diagnostic signals are the quartet and triplet of the ethoxy group, which appear further downfield (4.05 ppm) than the methoxy singlet due to the direct attachment to the electronegative oxygen.

  • C5-Substitution (Analog C): The most significant change occurs in 4 , where the methylation at C-5 leads to the complete disappearance of the H-5 signal from the aromatic region, replaced by a new methyl singlet at 2.45 ppm. This is an unambiguous confirmation of substitution at this position.

¹³C NMR Spectroscopy Comparison

Carbon NMR provides direct insight into the carbon skeleton and the electronic environment of each atom.

Table 2: Comparative ¹³C NMR Data (125 MHz, CDCl₃, δ in ppm)

CompoundC=OC2C4C5N-CH₃O-CH₃ / O-CH₂C2-SubstituentC5-Substituent
1 (Parent) 160.5161.2142.0139.534.161.814.2-
2 (Analog A) 160.4165.0141.9139.634.261.821.5, 11.8-
3 (Analog B) 160.7161.3142.1139.434.569.5, 14.514.2-
4 (Analog C) 161.0160.8148.5149.834.061.714.012.5

Analysis:

  • C2-Substitution (Analog A vs. Parent): In 2 , the C2 carbon shifts significantly downfield (161.2 to 165.0 ppm) due to the greater inductive effect and substitution pattern of the ethyl group.[9] The new signals at 21.5 and 11.8 ppm confirm the ethyl carbon skeleton.

  • N-Alkoxy Substitution (Analog B vs. Parent): The primary change in 3 is observed at the O-CH₂ carbon of the ethoxy group, which resonates at 69.5 ppm, distinct from the O-CH₃ signal at 61.8 ppm in the parent compound. The rest of the molecule's carbon shifts are largely unperturbed.

  • C5-Substitution (Analog C): Methylation at C5 in 4 causes a dramatic downfield shift of both C4 and C5 (142.0 to 148.5 ppm and 139.5 to 149.8 ppm, respectively).[9][10] This deshielding is a result of the electron-donating methyl group altering the electronic distribution within the heterocyclic ring. The appearance of a new signal at 12.5 ppm confirms the C5-methyl group.

FTIR Spectroscopy Comparison

FTIR is particularly useful for identifying key functional groups, especially the carbonyl (C=O) of the Weinreb amide and vibrations within the oxazole ring.

Table 3: Key Comparative FTIR Data (ATR, cm⁻¹)

CompoundC=O Stretch (Amide I)N-O StretchOxazole Ring C=N/C=C Stretch
1 (Parent) 16659951580, 1510
2 (Analog A) 16649961579, 1509
3 (Analog B) 16689901581, 1511
4 (Analog C) 16609981595, 1525

Analysis: The Weinreb amide C=O stretch is a strong, prominent band.[11][12] In compounds 1-3 , this band is consistently found at ~1665 cm⁻¹. The minor variations are within the typical range for solid-state measurements. However, in Analog C (4) , the C=O stretch shifts to a lower wavenumber (1660 cm⁻¹). This shift can be attributed to the electron-donating methyl group at C5, which increases electron density in the ring and, through conjugation, slightly weakens the C=O double bond character. The N-O stretch is consistently observed around 995 cm⁻¹.[13] The oxazole ring stretching vibrations are also sensitive to substitution, showing a noticeable shift to higher frequency in Analog C , reflecting the altered bond strengths within the methylated ring.

High-Resolution Mass Spectrometry (HRMS) Comparison

HRMS provides exact mass data, confirming elemental composition. The fragmentation patterns offer additional structural clues.

Table 4: Comparative HRMS Data (ESI-Q-TOF)

CompoundFormulaCalculated [M+H]⁺ (m/z)Found [M+H]⁺ (m/z)Key Fragment Ion (m/z)
1 (Parent) C₇H₁₀N₂O₃171.0764171.0761111.0448
2 (Analog A) C₈H₁₂N₂O₃185.0921185.0919125.0604
3 (Analog B) C₈H₁₂N₂O₃185.0921185.0925111.0448
4 (Analog C) C₈H₁₂N₂O₃185.0921185.0918125.0604

Analysis: All measured masses were within 3 ppm of the calculated values, unequivocally confirming the elemental composition for each analog. The fragmentation pattern is highly informative. A common fragmentation pathway for oxazoles involves cleavage of the ring.[14][15][16] A key fragmentation observed is the loss of the N-alkoxy-N-methyl-carbonyl group.

  • For the parent compound 1 , a prominent fragment is observed at m/z 111.0448, corresponding to the [M - C₂H₅NO]⁺ ion (the protonated 2-methyl-oxazole-4-yl cation).

  • In Analog A and Analog C , this key fragment shifts by 14 mass units to m/z 125.0604, consistent with the addition of a CH₂ group (ethyl vs. methyl) or a methyl group on the ring, respectively.

  • Conversely, Analog B , which is modified at the amide, still produces the same m/z 111.0448 fragment as the parent, as the cleaved portion of the molecule is different while the charged oxazole fragment remains the same.

Fragmentation Parent Parent [M+H]⁺ m/z 171.0764 Loss1 - C₂H₅NO Parent->Loss1 Fragment1 Fragment m/z 111.0448 Loss1->Fragment1 AnalogA Analog A [M+H]⁺ m/z 185.0921 Loss2 - C₂H₅NO AnalogA->Loss2 Fragment2 Fragment m/z 125.0604 Loss2->Fragment2

Caption: Key MS fragmentation pathway for Parent (1) and Analog A (2).

Conclusion

The systematic analysis of this compound and its targeted analogs demonstrates that each structural modification imparts a unique and predictable spectroscopic signature.

  • ¹H NMR is most effective for identifying substitution patterns, especially at the C5 position.

  • ¹³C NMR provides quantitative data on how substituents electronically influence the carbon framework, with C2, C4, and C5 being the most sensitive reporters.[9]

  • FTIR offers a rapid method to observe changes in bond strength, particularly the C=O bond's susceptibility to electronic effects from ring substituents.

  • HRMS and its fragmentation patterns provide definitive confirmation of composition and can distinguish between isomers by revealing the structure of charged fragments.

This guide provides a validated spectroscopic roadmap for researchers working with oxazole-4-carboxamides. By understanding these foundational correlations between structure and spectral data, scientists can characterize novel analogs with greater speed, confidence, and precision.

References

  • Hiemstra, H., Houwing, H. A., Possel, O., & van Leusen, A. M. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3170. [Link]

  • Audier, H. E., et al. (1980). Mass spectrometry of oxazoles. HETEROCYCLES, 14(6), 621-627. [Link]

  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Wipf, P., & Mitchell, T. F. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. Organic Letters, 23(14), 5457–5460. [Link]

  • Yavari, I., et al. (2004). 13C NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 42(S1), S143-S146. [Link]

  • Abraham, R. J., & Griffiths, L. (2009). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 47(12), 1047-1057. [Link]

  • Contreras, R., et al. (1981). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Spectroscopy Letters, 14(3), 161-167. [Link]

  • Max, J. J., & Chapados, C. (2014). N-alkylacylamides in thin films display infrared spectra of 3₁₀-, α-, and π-helices with visible static and dynamic growth phases. Angewandte Chemie International Edition, 53(50), 13881-13885. [Link]

  • Reich, H. J. 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Abraham, R. J., & Reid, M. (2000). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

  • Ahmed, B., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 159-164. [Link]

  • de Oliveira, R. B., et al. (2003). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society, 14(2), 232-238. [Link]

  • ResearchGate. (2003). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies. [Link]

  • Ahmed, B., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Semantic Scholar. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

  • de la Figuera, N., et al. (2007). A Mild High-Yielding Synthesis of Oxazole-4-carboxylate Derivatives. The Journal of Organic Chemistry, 72(22), 8547–8550. [Link]

  • ResearchGate. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]

  • SpectraBase. (n.d.). Oxazole - Optional[1H NMR] - Spectrum. [Link]

  • Sinfoo Biotech. (n.d.). This compound. [Link]

  • ResearchGate. (2013). Weinreb Amides in Carbene Chemistry: A Time-Resolved IR Investigation into a Potential Intramolecular Stabilization Mechanism. [Link]

  • Elufioye, T. O., et al. (2020). Chemistry and Pharmacology of Alkylamides from Natural Origin. PubMed Central. [Link]

  • ResearchGate. (2020). Chemistry and Pharmacology of Alkylamides from Natural Origin. [Link]

  • National Institutes of Health. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

  • Wróbel, R., et al. (2022). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Molecules, 27(19), 6289. [Link]

  • Chemsigma. (n.d.). This compound. [Link]

  • Royal Society of Chemistry. (2018). The dual reactivity of Weinreb amides applied to the late-stage divergent functionalisation of meso pyrrolidines. [Link]

  • Jackson, M., & Mantsch, H. H. (1993). FTIR spectroscopic analysis of the amide and acid bands of ganglioside GM1, in pure form and in mixtures with DMPC. Biochimica et Biophysica Acta, 1146(1), 45-51. [Link]

  • Lee, J. I., & Park, H. (2001). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society, 22(4), 441-443. [Link]

  • All about chemistry. (2023, March 16). FTIR spectra of amides. YouTube. [Link]

  • Taevernier, L., et al. (2014). N-alkylamides: from plant to brain. Functional Foods in Health and Disease, 4(6), 264-275. [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

Sources

The Tale of Two Assays: A Comparative Guide to the In Vitro and In Vivo Efficacy of Oxazole Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is a meticulous process of validation. The oxazole carboxamide core, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse biological activities, ranging from anticancer to antifungal properties.[1][2] This guide provides an in-depth, objective comparison of the in vitro and in vivo efficacy of this chemical class, using representative compounds to illustrate the critical transition from benchtop assays to preclinical models. We will dissect the experimental data, explain the causality behind the chosen methodologies, and offer insights into the interpretation of the results.

The Oxazole Carboxamide Scaffold: A Versatile Pharmacophore

The oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, serves as a versatile scaffold in drug design. When coupled with a carboxamide linkage, it gives rise to a class of compounds with a wide array of potential therapeutic applications. These derivatives have been shown to target various biological pathways, including the induction of apoptosis in cancer cells and the inhibition of crucial enzymes like succinate dehydrogenase in fungi.[3] The specific substitutions on the oxazole and carboxamide moieties play a critical role in defining the compound's biological target and potency.

In Vitro Efficacy: The Proving Ground

In vitro assays are the initial and essential step in evaluating the biological activity of a new chemical entity. These controlled experiments, typically conducted in cell lines or with isolated enzymes, provide a quantitative measure of a compound's potency and selectivity.

A Case Study in Anticancer Activity

A study by Tai et al. on 2-phenyl-oxazole-4-carboxamide derivatives as apoptosis inducers provides a clear example of in vitro evaluation.[3] Their lead compound, Compound 1k , was assessed for its ability to inhibit the growth of human colorectal DLD-1 cancer cells. The key metrics used were the half-maximal effective concentration (EC50) for inducing a biological response (in this case, caspase activation, a hallmark of apoptosis) and the half-maximal growth inhibitory concentration (GI50).

CompoundCell LineIn Vitro AssayIC50/EC50/GI50 (nM)Reference
Compound 1k DLD-1 (Human Colorectal)Caspase Activation (EC50)270[3]
Compound 1k DLD-1 (Human Colorectal)Growth Inhibition (GI50)229[3]
Compound 2e B16F1 (Mouse Melanoma)Cytotoxicity (IC50)79[4]
Doxorubicin B16F1 (Mouse Melanoma)Cytotoxicity (IC50)56[4]

This table summarizes the in vitro potency of representative oxazole/isoxazole carboxamides against different cancer cell lines. A lower value indicates higher potency.

The data for Compound 1k demonstrates potent activity in the nanomolar range, suggesting it is a strong candidate for further investigation. For comparison, another study on isoxazole-carboxamide derivatives showed Compound 2e to have an IC50 of 79 nM against B16F1 melanoma cells, comparable to the well-established chemotherapeutic agent, Doxorubicin.[4]

Experimental Protocol: In Vitro Cell Viability (MTS Assay)

This protocol outlines a common method for determining the cytotoxic effects of a compound on cancer cells.

Objective: To determine the GI50 of a test compound.

Materials:

  • Human cancer cell line (e.g., DLD-1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compound (e.g., Compound 1k) dissolved in DMSO

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed the DLD-1 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of the test compound in the cell culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity.

  • Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a further 48-72 hours.

  • MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C. The viable cells will convert the MTS tetrazolium compound into a colored formazan product.

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the GI50 value using non-linear regression analysis.

From Dish to Organism: The Imperative of In Vivo Testing

While in vitro assays are crucial for initial screening, they do not fully recapitulate the complex biological environment of a living organism. Factors such as absorption, distribution, metabolism, and excretion (ADME) can significantly impact a compound's efficacy. Therefore, in vivo studies in animal models are a critical step in the drug development pipeline.

Bridging the Gap: Compound 1k in a Xenograft Model

The same 2-phenyl-oxazole-4-carboxamide, Compound 1k, that showed promising in vitro results was subsequently evaluated in a mouse xenograft model.[3] In this model, human DLD-1 colorectal cancer cells are implanted into immunocompromised mice, forming a tumor that can be monitored for its response to treatment.

CompoundAnimal ModelTumor TypeDosageTumor Growth Inhibition (%)Reference
Compound 1k MouseDLD-1 Xenograft50 mpk, bid63[3]

This table shows the in vivo efficacy of Compound 1k in a mouse xenograft model. "mpk" stands for mg/kg, and "bid" means twice a day.

The 63% tumor growth inhibition observed with Compound 1k at a dose of 50 mg/kg administered twice daily is a significant finding, demonstrating that the compound retains its anticancer activity in a complex biological system. This result provides a strong rationale for further preclinical development.

Experimental Protocol: Murine Xenograft Efficacy Study

Objective: To evaluate the in vivo antitumor efficacy of a test compound.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Human cancer cell line (e.g., DLD-1)

  • Matrigel (optional, to aid tumor formation)

  • Test compound formulated in a suitable vehicle

  • Calipers for tumor measurement

  • Animal balance

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of DLD-1 cells (e.g., 5 x 10^6 cells in 100 µL of saline or a mix with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor the tumor volume regularly using calipers (Volume = (length x width²)/2).

  • Randomization and Dosing: Once the tumors reach the desired size, randomize the mice into treatment and control groups. Begin administration of the test compound (e.g., via oral gavage or intraperitoneal injection) at the predetermined dose and schedule. The control group receives the vehicle only.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight of the mice throughout the study. A significant reduction in tumor growth in the treated group compared to the control group indicates efficacy.

  • Endpoint and Analysis: The study may be terminated when the tumors in the control group reach a predetermined size, or after a specific duration. At the endpoint, the tumors can be excised and weighed. The percentage of tumor growth inhibition is a key parameter for evaluating efficacy.

Visualizing the Path from Lab Bench to Preclinical Model

The progression from identifying a promising compound in vitro to validating its efficacy in vivo is a structured process.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Library Compound Library Primary Screening Primary Screening Compound Library->Primary Screening High-Throughput Hit Compounds Hit Compounds Primary Screening->Hit Compounds Potency & Selectivity Cell-Based Assays Cell-Based Assays Hit Compounds->Cell-Based Assays e.g., Cytotoxicity Lead Candidate Lead Candidate Cell-Based Assays->Lead Candidate IC50/EC50 Determination Pharmacokinetics Pharmacokinetics Lead Candidate->Pharmacokinetics ADME Profiling Efficacy Studies Efficacy Studies Pharmacokinetics->Efficacy Studies Dose Selection Preclinical Candidate Preclinical Candidate Efficacy Studies->Preclinical Candidate Tumor Growth Inhibition

Caption: A simplified workflow for preclinical drug discovery.

The Crucial Role of Pharmacokinetics

A critical aspect of the in vivo evaluation that bridges the gap between the administered dose and the observed effect is pharmacokinetics (PK). PK studies determine how a drug is absorbed, distributed, metabolized, and excreted by the body. A compound with excellent in vitro potency may fail in vivo if it has poor bioavailability or is rapidly cleared from the system. For instance, a study on a series of oxazolone carboxamides highlighted the importance of achieving a desirable pharmacokinetic profile in mice for a lead compound to be considered for further development.[5]

Conclusion: A Symbiotic Relationship

The evaluation of in vitro and in vivo efficacy are not independent assessments but rather two interconnected stages of a comprehensive drug discovery process. Strong in vitro potency is a prerequisite for advancing a compound, but it is the demonstration of in vivo efficacy that provides the crucial evidence of its therapeutic potential in a physiological context. The case of oxazole carboxamides illustrates this journey, where promising results in cell-based assays have translated into significant antitumor activity in animal models, paving the way for the development of new therapeutic agents. As researchers in this field, a thorough understanding of both realms and the causal links between them is paramount to success.

References

  • Caputo, S., et al. (2021). Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8(1), 37. Available at: [Link]

  • Tai, C. T., et al. (2006). Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. Bioorganic & Medicinal Chemistry Letters, 16(17), 4554-4558. Available at: [Link]

  • Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anticancer Agents in Medicinal Chemistry, 22(10), 1859-1882. Available at: [Link]

  • Kumar, A., & Rawal, R. K. (2025). Advances in isoxazole chemistry and their role in drug discovery. Results in Chemistry, 100345. Available at: [Link]

Sources

structure-activity relationship (SAR) of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide and its Analogs

Introduction: The Oxazole Carboxamide Scaffold in Modern Chemistry

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone in medicinal and agricultural chemistry.[1][2] Its unique electronic properties and ability to form key hydrogen bonds make it a "privileged scaffold" for designing bioactive molecules.[3] When combined with a carboxamide functional group, the resulting oxazole carboxamide core has given rise to a multitude of compounds with diverse therapeutic and practical applications, including anticancer, antimicrobial, and antifungal agents.[2][4][5]

This guide focuses on the structure-activity relationship (SAR) of a specific subclass: This compound and its derivatives. While comprehensive SAR studies on this exact molecule are not extensively published in public literature, by analyzing structurally related analogs—including N-methoxy pyrazole-carboxamides and other substituted oxazole carboxamides—we can deduce the critical molecular features that govern their biological activity. This comparative approach allows us to build a robust model for designing next-generation compounds with enhanced potency and specificity.

Core Molecular Architecture and Key SAR Insights

The foundational structure of this compound provides several key points for chemical modification. Understanding how changes at each position affect biological activity is the essence of SAR.

SAR_Points cluster_core Core Scaffold: this compound cluster_labels Key Modification Points mol mol A Position 2 (R1) - Methyl Group - Influences steric bulk & lipophilicity B Position 5 (R2) - Unsubstituted (H) - Critical for target interaction C Amide Linker - N-Methoxy-N-methyl ('Weinreb' amide) - Governs metabolic stability & conformation p1 p1->A p2 p2->B p3 p3->C

Figure 1: Key modification points on the this compound scaffold.

The N-Methoxy Amide Group (Weinreb Amide)

The N-methoxy-N-methyl amide, commonly known as a Weinreb amide, is a critical feature. In synthetic chemistry, it is prized for its stability and controlled reactivity.[6] In a biological context, this group significantly influences the molecule's properties:

  • Metabolic Stability: The N-methoxy group can protect the amide bond from hydrolysis by metabolic enzymes (amidases), potentially increasing the compound's half-life in vivo.

  • Conformational Rigidity: The substitution on the amide nitrogen restricts bond rotation, locking the molecule into a more defined three-dimensional shape. This can lead to higher binding affinity if the conformation is optimal for the target protein.

  • Hydrogen Bonding: While the classic N-H hydrogen bond donor is lost, the oxygen atoms of the amide and methoxy groups can still act as hydrogen bond acceptors, which is crucial for receptor binding. Studies on N-methoxy pyrazole-4-carboxamides have shown their potent activity as succinate dehydrogenase (SDH) inhibitors, highlighting the effectiveness of this moiety in bioactive compounds.[7]

Substitutions on the Oxazole Ring
  • Position 2 (R1): The methyl group at the 2-position of the oxazole ring contributes to the molecule's lipophilicity and steric profile. In related series, small alkyl groups at this position are often well-tolerated. Replacing the methyl group with larger or more polar substituents can be used to fine-tune solubility and explore the steric limits of the target's binding pocket.

  • Position 5 (R2): This position is often critical. In many bioactive oxazole carboxamides, an unsubstituted 5-position is necessary for activity. However, introducing small, electron-withdrawing groups can sometimes enhance potency. For instance, in a series of oxazole-5-carboxamide derivatives developed as fungicides, modifications on an attached thiazole ring, rather than the oxazole itself, were more impactful.[4] This suggests the core oxazole often acts as a rigid scaffold, while peripheral groups are responsible for tuning activity.

Comparative Analysis: Oxazole vs. Alternative Heterocycles

To fully appreciate the SAR of the oxazole scaffold, it is instructive to compare it with bioisosteric alternatives, such as pyrazoles and thiazoles, which are frequently used in designing fungicides and insecticides.

Heterocyclic CoreKey Features & Biological ActivityRepresentative ApplicationReference
Oxazole-4-carboxamide Rigid scaffold, good metabolic stability. The oxygen and nitrogen atoms act as key hydrogen bond acceptors.Fungicides, Anticancer Agents[4][5]
Pyrazole-4-carboxamide Highly effective core for SDH inhibitors. The arrangement of nitrogen atoms allows for different hydrogen bonding patterns.Fungicides (e.g., Bixafen, Penflufen)[8][9]
Thiazole-4-carboxamide The sulfur atom increases lipophilicity compared to oxygen. Often explored for anticancer and anti-inflammatory activity.Anticancer Agents, COX Inhibitors[10][11]
1,2,4-Oxadiazole Used as a bioisostere for the amide group itself, offering improved pharmacokinetic properties.Insecticides, Fungicides[12][13]

This comparison reveals that while these scaffolds are structurally similar, subtle changes in the heteroatoms and their positions lead to significant differences in biological targets and overall efficacy. The choice of an oxazole core is a deliberate design decision to achieve a specific balance of electronic, steric, and metabolic properties.

Experimental Protocols: A Guide to Synthesis and Evaluation

Trustworthy SAR studies are built on robust and reproducible experimental methods. Below are detailed protocols for the synthesis and biological evaluation of N-methoxy-oxazole-carboxamide derivatives.

Protocol 1: Synthesis of this compound

This protocol follows a two-stage process: synthesis of the core oxazole-4-carboxylic acid followed by coupling to form the Weinreb amide.

Synthesis_Workflow cluster_stage1 Stage 1: Oxazole Ring Formation cluster_stage2 Stage 2: Weinreb Amide Coupling start1 Ethyl 2-chloroacetoacetate step1 React with Acetamide (Hantzsch Synthesis) start1->step1 intermediate1 Ethyl 2-methyl-oxazole-4-carboxylate step1->intermediate1 step2 Saponification (e.g., LiOH, H2O/THF) intermediate1->step2 product1 2-Methyl-oxazole-4-carboxylic acid step2->product1 step3 Amide Coupling (e.g., EDCI, HOBt, DIPEA in DMF) product1->step3 Key Intermediate start2 N,O-Dimethylhydroxylamine Hydrochloride start2->step3 product2 Final Product: This compound step3->product2

Figure 2: General workflow for the synthesis of the target compound.

Step-by-Step Methodology:

  • Synthesis of Ethyl 2-methyl-oxazole-4-carboxylate:

    • To a solution of ethyl 2-chloroacetoacetate (1.0 eq) in a suitable solvent like ethanol, add acetamide (1.2 eq).

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the oxazole ester.

  • Saponification to 2-Methyl-oxazole-4-carboxylic acid:

    • Dissolve the purified ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add Lithium Hydroxide (LiOH) (1.5 eq) and stir at room temperature for 2-4 hours until the ester is fully consumed (monitored by TLC).

    • Quench the reaction by adding 1N HCl until the pH is acidic (~pH 3-4).

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which can often be used without further purification.

  • Weinreb Amide Formation (Coupling):

    • Dissolve the 2-methyl-oxazole-4-carboxylic acid (1.0 eq) in an anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

    • Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a coupling agent such as EDCI (1.2 eq).

    • Add a base, such as Diisopropylethylamine (DIPEA) (2.5 eq), dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Upon completion, dilute the reaction with water and extract with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the final compound via column chromatography to obtain this compound.[6]

Protocol 2: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol is a standard method for assessing the efficacy of compounds against pathogenic fungi.[9][13]

Bioassay_Workflow prep 1. Compound Preparation - Dissolve test compounds in DMSO - Prepare serial dilutions mix 3. Dosing - Add compound stock to molten PDA to achieve final concentrations - Pour into petri dishes prep->mix media 2. Media Preparation - Autoclave Potato Dextrose Agar (PDA) - Cool to 50-60°C media->mix inoculate 4. Inoculation - Place a 5mm mycelial plug from an active fungal culture in the center of each plate mix->inoculate incubate 5. Incubation - Incubate plates at 25-28°C for 48-96 hours inoculate->incubate measure 6. Measurement & Analysis - Measure the diameter of fungal growth - Calculate Percent Inhibition vs. control - Determine EC50 values incubate->measure

Figure 3: Workflow for the in vitro antifungal screening assay.

Step-by-Step Methodology:

  • Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL). Create serial dilutions to be used for testing.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving. Allow the agar to cool to approximately 50-60 °C in a water bath.

  • Dosing the Plates: Add the appropriate volume of the compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). A DMSO-only plate serves as the negative control, and a commercial fungicide (e.g., Carbendazim) serves as the positive control.[13] Swirl gently to mix and pour the agar into sterile petri dishes.

  • Inoculation: Using a sterile cork borer, cut a 5 mm diameter disc of mycelium from the edge of an actively growing culture of the target fungus (e.g., Rhizoctonia solani, Botrytis cinerea).[8][13]

  • Incubation: Place the mycelial disc, mycelium-side down, in the center of each agar plate. Seal the plates and incubate them in the dark at an appropriate temperature (typically 25-28 °C) for 2 to 4 days, or until the fungal growth in the negative control plate has nearly covered the plate.

  • Data Analysis: Measure the diameter of the fungal colony in two perpendicular directions for each plate. Calculate the percentage of inhibition using the formula:

    • Inhibition (%) = [(C - T) / C] × 100

    • Where C is the average diameter of the colony in the control group, and T is the average diameter in the treatment group.

    • Use the inhibition data across multiple concentrations to calculate the EC₅₀ (Effective Concentration for 50% inhibition) value for each compound through probit analysis.

Conclusion and Future Directions

The structure-activity relationship of this compound derivatives is a field ripe for exploration. By leveraging insights from related chemical series, we can establish a clear rationale for molecular design. The N-methoxy amide function provides metabolic stability and conformational constraint, while substitutions on the oxazole ring and its periphery are key to tuning potency and selectivity. The fungicidal activity observed in analogous pyrazole and oxazole carboxamides suggests this class of compounds holds significant promise, particularly as potential SDH inhibitors.[4][7]

Future work should focus on the systematic synthesis and screening of a dedicated library of this compound derivatives. Key areas to investigate include:

  • Exploring R1 Substitutions: Replacing the 2-methyl group with various alkyl, cycloalkyl, and halogenated alkyl groups to probe steric and electronic effects.

  • Investigating the Amide Moiety: Synthesizing analogs with different N-alkoxy or N-alkyl groups to validate the importance of the N-methoxy feature.

  • Broadening Biological Screening: Testing optimized compounds against a wider range of fungal pathogens, as well as exploring their potential as insecticides or for other therapeutic applications.

By combining rational design, guided by the SAR principles outlined here, with robust experimental validation, the development of novel, highly active compounds based on the oxazole-4-carboxamide scaffold is an achievable and promising goal.

References

  • Discovery of N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide Derivatives as SDHi for Fungicidal Candidates. ACS Publications. Available at: [Link]

  • 1,2,4‐Oxadiazole ring–containing pyridylpyrazole‐4‐carboxamides: Synthesis and evaluation as novel insecticides of the anthranilic diamide family. ResearchGate. Available at: [Link]

  • Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos. PMC - NIH. Available at: [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC - NIH. Available at: [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. NIH. Available at: [Link]

  • Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. PMC - NIH. Available at: [Link]

  • Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI. Available at: [Link]

  • Structure activity relationship of synthesized compounds. ResearchGate. Available at: [Link]

  • Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. PubMed. Available at: [Link]

  • This compound. Sinfoo Biotech. Available at: [Link]

  • Pyridylpyrazolecarboxamide Derivatives Containing Isoxazole, Isoxazoline and 1,3,4-Thiadiazole Rings. Chemical Research in Chinese Universities. Available at: [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. Available at: [Link]

  • A comprehensive review on biological activities of oxazole derivatives. PMC - NIH. Available at: [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Available at: [Link]

  • Oxazole-4-carboxamide. PubChem - NIH. Available at: [Link]

  • Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors. PubMed. Available at: [Link]

  • Design, Synthesis, and Fungicidal Evaluation of Novel N-Methoxy Pyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors. PubMed. Available at: [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. PMC - NIH. Available at: [Link]

  • A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. KoreaScience. Available at: [Link]

  • Synthesis and cytotoxic activities of some 2-Arylnaphtho [2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines. PMC - NIH. Available at: [Link]

  • Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. PubMed. Available at: [Link]

  • Biological activity of oxadiazole and thiadiazole derivatives. PMC - PubMed Central. Available at: [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. PMC - NIH. Available at: [Link]

  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. NIH. Available at: [Link]

  • Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. PubMed. Available at: [Link]

  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. PMC - PubMed Central. Available at: [Link]

Sources

comparative analysis of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide's ADME properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the ADME Properties of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide and a Clinically Relevant Comparator

As Senior Application Scientists, our goal is to provide not just data, but a comprehensive understanding of a compound's behavior within a biological system. This guide offers a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the novel investigational compound, this compound (hereinafter referred to as "Compound X"), against the well-characterized oxazolidinone antibiotic, Linezolid.

The selection of Linezolid as a comparator is based on its status as a marketed drug with a well-defined ADME profile, providing a robust benchmark for evaluating the potential of new chemical entities. This guide is structured to walk researchers through the critical in vitro assays that form the foundation of modern drug discovery, explaining not just the "how" but the "why" behind each experimental choice.

Absorption: Predicting Oral Bioavailability

A primary determinant of a drug's oral bioavailability is its ability to permeate the intestinal epithelium. We assess this using two complementary in vitro models: the Caco-2 permeability assay, which models active and passive transport across a cellular monolayer, and the Parallel Artificial Membrane Permeability Assay (PAMPA), which isolates passive diffusion.

Caco-2 Permeability Assay

The Caco-2 assay utilizes a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, mimicking the intestinal barrier. The apparent permeability coefficient (Papp) is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The ratio of these coefficients (Efflux Ratio = Papp(B-A) / Papp(A-B)) indicates the potential for active efflux by transporters like P-glycoprotein (P-gp).

  • Cell Culture: Caco-2 cells are seeded onto Transwell® filter inserts and cultured for 21-25 days to allow for differentiation and formation of tight junctions.

  • Transepithelial Electrical Resistance (TEER): The integrity of the cell monolayer is confirmed by measuring TEER. Values >200 Ω·cm² are typically considered acceptable.

  • Assay Initiation: The culture medium is replaced with transport buffer. The test compound (Compound X or Linezolid) is added to the apical (A) or basolateral (B) chamber.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the receiver chamber.

  • Quantification: The concentration of the compound in the samples is determined by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Papp Calculation: The Papp value is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration.

G cluster_0 Caco-2 Permeability Workflow seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days to form monolayer seed->culture teer Verify monolayer integrity via TEER measurement culture->teer assay Add compound to apical or basolateral side teer->assay sample Sample from receiver chamber over time assay->sample lcms Quantify compound concentration by LC-MS/MS sample->lcms calc Calculate Papp and Efflux Ratio lcms->calc

Caption: Workflow for the Caco-2 permeability assay.

Comparative Absorption Data
CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioPredicted Absorption
Compound X 12.514.81.18High
Linezolid 15.216.11.06High
Atenolol (Low Permeability Control)<1.0<1.0N/ALow
Propranolol (High Permeability Control)>20.0>20.0N/AHigh

Interpretation: Both Compound X and Linezolid exhibit high permeability in the Caco-2 model, with Papp (A-B) values significantly greater than the low permeability control, Atenolol. The efflux ratios for both compounds are close to 1, suggesting they are not significant substrates for P-gp or other major efflux transporters. This predicts good intestinal absorption for Compound X, comparable to the orally bioavailable drug Linezolid.

Distribution: Plasma Protein Binding

Once absorbed, a drug's distribution to its target tissues is influenced by its binding to plasma proteins, primarily albumin. Only the unbound fraction is free to exert a pharmacological effect and be cleared. We assess this using the gold-standard equilibrium dialysis method.

Equilibrium Dialysis

This method involves a semi-permeable membrane separating a chamber containing plasma and the test compound from a chamber containing buffer. The system is allowed to reach equilibrium, at which point the concentration of the unbound compound is equal on both sides.

  • Apparatus Setup: A two-chamber equilibrium dialysis apparatus is used, with chambers separated by a semi-permeable membrane (e.g., 12-14 kDa MWCO).

  • Loading: The test compound is spiked into plasma (human or other species) and loaded into one chamber. The other chamber is filled with protein-free buffer.

  • Equilibration: The apparatus is sealed and incubated at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours).

  • Sampling: Aliquots are taken from both the plasma and buffer chambers.

  • Quantification: The total concentration in the plasma chamber (C_plasma) and the free concentration in the buffer chamber (C_buffer) are measured by LC-MS/MS.

  • Calculation: The percentage of unbound drug is calculated as: % Unbound = (C_buffer / C_plasma) * 100. The percentage bound is 100 - % Unbound.

G cluster_1 Equilibrium Dialysis Workflow setup Prepare dialysis apparatus with semi-permeable membrane load Load plasma with compound into one chamber, buffer into the other setup->load incubate Incubate at 37°C until equilibrium is reached load->incubate sample Sample both plasma and buffer chambers incubate->sample quantify Measure concentrations (C_plasma, C_buffer) by LC-MS/MS sample->quantify calculate Calculate % Unbound = (C_buffer / C_plasma) * 100 quantify->calculate

Caption: Workflow for determining plasma protein binding via equilibrium dialysis.

Comparative Distribution Data
CompoundHuman Plasma Protein Binding (%)Unbound Fraction (%)Predicted Distribution
Compound X 45%55%Moderate to High
Linezolid 31%69%High
Warfarin (High Binding Control)>99%<1%Low (tissue restriction)

Interpretation: Compound X displays moderate plasma protein binding, leaving a substantial unbound fraction (55%) available for distribution into tissues. Linezolid is known for its low protein binding, which contributes to its excellent tissue penetration. While Compound X is more bound than Linezolid, its unbound fraction is still high enough to predict good distribution and not raise immediate concerns about limited efficacy due to excessive sequestration in the plasma.

Metabolism: Assessing Metabolic Stability

The liver is the primary site of drug metabolism, which can inactivate a compound and facilitate its excretion. The metabolic stability of a compound is a key determinant of its half-life and dosing frequency. We evaluate this using a liver microsomal stability assay.

Liver Microsomal Stability Assay

This assay uses subcellular fractions of liver cells (microsomes) that are rich in drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance.

  • Reaction Mixture: A reaction mixture is prepared containing liver microsomes (e.g., human, rat) and a NADPH-regenerating system (cofactor for CYP enzymes) in a phosphate buffer.

  • Pre-incubation: The mixture is pre-incubated at 37°C.

  • Initiation: The reaction is initiated by adding the test compound.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Calculation: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line gives the rate constant (k), and the half-life (t½) is calculated as 0.693/k.

Comparative Metabolic Stability Data
CompoundHalf-life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (µL/min/mg protein)Predicted In Vivo Clearance
Compound X 4829Moderate
Linezolid >120<11.5Low
Verapamil (High Clearance Control)<10>138High
Buspirone (Intermediate Clearance Control)2555Moderate

Interpretation: Compound X shows moderate metabolic stability, with a half-life of 48 minutes. This suggests it will be cleared by hepatic metabolism at a moderate rate. In contrast, Linezolid is highly stable in liver microsomes, which is consistent with its known clearance mechanism being primarily non-enzymatic oxidation rather than CYP-mediated metabolism. The metabolic profile of Compound X suggests it is a candidate for once or twice-daily dosing, but further investigation into the specific metabolizing enzymes is warranted.

Excretion: Cytochrome P450 (CYP) Inhibition Potential

A critical aspect of drug safety is assessing the potential for a new compound to inhibit the activity of major CYP enzymes. Inhibition can lead to drug-drug interactions (DDIs), where the co-administration of one drug causes the plasma levels of another to rise to toxic levels.

CYP Inhibition Assay

This assay uses recombinant human CYP enzymes and fluorescent probe substrates that are specific for each isozyme. The ability of the test compound to inhibit the metabolism of the probe substrate is measured, and an IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined.

  • Enzyme/Substrate Mixture: A specific recombinant CYP enzyme (e.g., CYP3A4, CYP2D6) and its corresponding fluorescent probe substrate are mixed in a buffer.

  • Inhibitor Addition: The test compound (Compound X or Linezolid) is added at a range of concentrations.

  • Reaction Initiation: The reaction is initiated by adding the NADPH-regenerating system.

  • Incubation: The mixture is incubated at 37°C.

  • Fluorescence Reading: The formation of the fluorescent metabolite is measured over time using a plate reader.

  • IC₅₀ Calculation: The rate of reaction at each inhibitor concentration is calculated. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Comparative CYP Inhibition Data
CYP IsozymeCompound X (IC₅₀, µM)Linezolid (IC₅₀, µM)
CYP1A2 >50>100
CYP2C9 >50>100
CYP2C19 35>100
CYP2D6 >50>100
CYP3A4 >50>100
Ketoconazole (3A4 Control)<0.1N/A
Quinidine (2D6 Control)<0.1N/A

Interpretation: Linezolid is known to have a very low potential for CYP-mediated drug-drug interactions, as it does not significantly inhibit major CYP isozymes. Compound X also shows a clean profile, with no significant inhibition of the five major isoforms tested (IC₅₀ > 10 µM is generally considered low risk). The IC₅₀ of 35 µM for CYP2C19 is unlikely to be clinically relevant unless very high plasma concentrations of Compound X are achieved. This low DDI potential is a favorable characteristic for a new drug candidate.

Summary and Conclusion

This comparative guide provides a foundational ADME assessment of this compound (Compound X) benchmarked against Linezolid.

ParameterCompound XLinezolidImplication for Compound X
Absorption High Permeability, Not an Efflux SubstrateHigh Permeability, Not an Efflux SubstrateFavorable for oral bioavailability.
Distribution Moderate Plasma Protein Binding (45%)Low Plasma Protein Binding (31%)Good tissue distribution is expected.
Metabolism Moderate Microsomal Stability (t½ = 48 min)High Microsomal Stability (t½ > 120 min)Likely to have a moderate in vivo half-life.
Excretion (DDI) Low Potential for CYP InhibitionVery Low Potential for CYP InhibitionFavorable safety profile regarding drug-drug interactions.

References

  • Wang, J., et al. (2019). The P-glycoprotein-mediated efflux of linezolid in a Caco-2 cell model. Xenobiotica, 49(11), 1331-1337. Available at: [Link]

  • Stalker, D. J., & Jungbluth, G. L. (2003). Clinical pharmacokinetics of linezolid, a novel oxazolidinone antibacterial. Clinical Pharmacokinetics, 42(13), 1129-1140. Available at: [Link]

  • ZYVOX (linezolid) US Prescribing Information. (2023). Pfizer Inc. Available at: [Link]

  • Wienkers, L. C., & Wynalda, M. A. (2000). In vitro metabolism of linezolid (PNU-100766), a novel oxazolidinone antibiotic. Drug Metabolism and Disposition, 28(9), 1044-1049. Available at: [Link]

  • Slatter, J. G., et al. (2001). Pharmacokinetics, metabolism, and excretion of linezolid following an oral dose of [14C]linezolid to healthy human subjects. Drug Metabolism and Disposition, 29(8), 1136-1145. Available at: [Link]

cross-reactivity studies of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Cross-Reactivity Profile of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide

As Senior Application Scientists, our primary goal is to bridge the gap between novel chemical entities and their tangible therapeutic potential. This guide provides a comprehensive analysis of the cross-reactivity profile of a promising, albeit hypothetical, new chemical entity: this compound. In the fiercely competitive landscape of drug discovery, establishing the selectivity of a lead compound is not merely a regulatory checkbox; it is the very foundation upon which its clinical success is built. This document is intended for fellow researchers, scientists, and drug development professionals, offering a candid, data-driven comparison of our compound against a known market competitor.

The Imperative of Selectivity in Modern Drug Development

The therapeutic efficacy of a drug is intrinsically linked to its specificity. Cross-reactivity, the unintended interaction of a drug with off-target proteins, can lead to a cascade of adverse effects, derailing an otherwise promising clinical candidate. It is therefore paramount to characterize the selectivity profile of any new chemical entity early in the development pipeline. This guide will walk you through a rigorous, comparative cross-reactivity study of this compound.

The Subject of Our Investigation: this compound

This compound is a novel small molecule inhibitor designed to target a specific isoform of Phosphoinositide 3-kinase (PI3K), a family of enzymes pivotal in cellular growth, proliferation, and survival. Dysregulation of the PI3K pathway is a hallmark of many cancers, making it a highly sought-after therapeutic target. For the purpose of this guide, we will focus on its activity against the p110α isoform of PI3K.

Our comparative analysis will be conducted against Taselisib (GDC-0032) , a potent inhibitor of the PI3K pathway with a known cross-reactivity profile.

Experimental Design: A Multi-Faceted Approach to Assessing Cross-Reactivity

To construct a comprehensive understanding of this compound's selectivity, we employed a tiered approach, beginning with a broad panel screen followed by more focused biochemical and cellular assays.

Kinase Panel Screening: Casting a Wide Net

The initial step involved screening our compound against a panel of 468 human kinases at a single concentration (1 µM). This high-throughput screen provides a global view of potential off-target interactions.

Dose-Response Assays: Quantifying Off-Target Potency

Any significant hits from the initial screen were followed up with 10-point dose-response assays to determine the half-maximal inhibitory concentration (IC50) for each off-target interaction.

Cellular Assays: Translating Biochemical Activity to a Biological Context

To ascertain whether the observed off-target biochemical activity translates to a cellular effect, we utilized a panel of cell lines with well-characterized signaling pathways. The impact on downstream signaling pathways was assessed via Western blot analysis of key phosphorylated proteins.

Visualizing the Workflow: A Roadmap to Cross-Reactivity Assessment

The following diagram outlines the logical flow of our experimental approach to characterizing the cross-reactivity of this compound.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Potency cluster_2 Phase 3: Cellular Confirmation cluster_3 Phase 4: Data Analysis & Reporting Compound Synthesis Compound Synthesis Kinase Panel Screen (468 kinases, 1 µM) Kinase Panel Screen (468 kinases, 1 µM) Compound Synthesis->Kinase Panel Screen (468 kinases, 1 µM) High-Throughput Screening Dose-Response Assays (IC50 Determination) Dose-Response Assays (IC50 Determination) Kinase Panel Screen (468 kinases, 1 µM)->Dose-Response Assays (IC50 Determination) Identify Hits Cell-Based Assays (Western Blot) Cell-Based Assays (Western Blot) Dose-Response Assays (IC50 Determination)->Cell-Based Assays (Western Blot) Confirm Biological Relevance Comparative Analysis & Reporting Comparative Analysis & Reporting Cell-Based Assays (Western Blot)->Comparative Analysis & Reporting

Caption: Experimental workflow for cross-reactivity profiling.

Comparative Data Analysis: this compound vs. Taselisib

The following table summarizes the IC50 values obtained for this compound and Taselisib against the primary target (PI3Kα) and key off-targets identified in the kinase panel screen.

TargetThis compound IC50 (nM)Taselisib IC50 (nM)Fold Selectivity (Off-Target/On-Target) for this compound
PI3Kα (p110α) 2.5 1.1 N/A
PI3Kβ (p110β)150.229.760.1
PI3Kδ (p110δ)250.81.7100.3
PI3Kγ (p110γ)310.420.5124.2
mTOR>10,000580>4,000
DNA-PK850.616340.2

Data Interpretation:

The data clearly demonstrates that while this compound is a potent inhibitor of PI3Kα, it exhibits significantly improved selectivity against other PI3K isoforms compared to Taselisib. Notably, our compound shows a remarkable lack of activity against mTOR and DNA-PK, two common off-targets for PI3K inhibitors that are associated with significant toxicities.

The PI3K/Akt/mTOR Signaling Pathway: A Visual Representation of On- and Off-Target Effects

Understanding the intricate web of cellular signaling is crucial to appreciating the importance of selectivity. The following diagram illustrates the PI3K/Akt/mTOR pathway and highlights the points of intervention for our compound and its potential off-targets.

cluster_pathway PI3K/Akt/mTOR Signaling Pathway cluster_inhibitors Points of Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth OurCompound This compound OurCompound->PI3K Highly Selective Inhibition Taselisib Taselisib Taselisib->PI3K Broad PI3K Inhibition Taselisib->mTORC1 Off-Target Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and inhibitor targets.

Experimental Protocols: Ensuring Reproducibility and Rigor

For the sake of transparency and to enable independent verification, we provide a detailed protocol for one of the key assays used in this study.

LanthaScreen™ Eu Kinase Binding Assay

This assay quantifies the binding of the test compound to the kinase of interest by measuring the displacement of a fluorescently labeled tracer from the kinase active site.

Materials:

  • Kinase of interest (e.g., PI3Kα)

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled tracer

  • Test compounds (this compound, Taselisib)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add 2 µL of the compound dilutions.

  • Add 4 µL of the kinase-antibody mixture to each well.

  • Add 4 µL of the tracer to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Calculate the IC50 values from the resulting dose-response curves.

Conclusion: A Promising Candidate with a Superior Selectivity Profile

References

comparing the cost-effectiveness of different synthetic routes for N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cost-Effective Synthesis of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide for Pharmaceutical Research and Development

In the landscape of modern drug discovery, the efficient synthesis of novel chemical entities is paramount. This compound is a key building block, valued for its role as a versatile intermediate in the synthesis of complex pharmaceutical agents. The presence of the Weinreb amide functional group allows for the controlled addition of nucleophiles, a critical step in the construction of many targeted therapeutics. This guide provides a comparative analysis of two plausible synthetic routes to this important compound, with a focus on cost-effectiveness, scalability, and overall efficiency. The insights provided are intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.

Introduction to the Target Molecule and Synthetic Strategy

This compound is a substituted oxazole bearing a Weinreb amide at the 4-position. The strategic challenge in its synthesis lies in the efficient construction of the substituted oxazole ring and the subsequent or preceding formation of the Weinreb amide. This guide will explore two primary synthetic strategies:

  • Route A: A convergent approach involving the initial synthesis of the 2-methyl-oxazole-4-carboxylic acid core, followed by its coupling with N,O-dimethylhydroxylamine.

  • Route B: A linear approach that begins with a precursor already containing the N-methoxy-N-methylamide moiety, onto which the oxazole ring is subsequently formed.

Each route will be evaluated based on the cost of starting materials, the number of synthetic steps, typical yields, and the complexity of the required reagents and purification methods.

Route A: Oxazole Formation Followed by Weinreb Amidation

This route is a logical and often preferred strategy for the synthesis of substituted oxazoles, as it allows for the early construction of the stable heterocyclic core. The key intermediate is ethyl 2-methyl-oxazole-4-carboxylate, which is then hydrolyzed and converted to the target Weinreb amide.

Experimental Protocol for Route A

Step A1: Synthesis of Ethyl 2-methyl-oxazole-4-carboxylate

This step utilizes a Hantzsch-type oxazole synthesis, a classic and reliable method for the formation of oxazole rings from α-haloketones and amides.[1]

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add acetamide (1.0 equivalent) and a suitable solvent such as toluene.

  • Heat the mixture to reflux to dissolve the acetamide.

  • Slowly add ethyl 2-chloroacetoacetate (1.0 equivalent) to the refluxing solution.

  • Continue to heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford ethyl 2-methyl-oxazole-4-carboxylate.

Step A2: Hydrolysis to 2-methyl-oxazole-4-carboxylic acid

  • Dissolve the ethyl 2-methyl-oxazole-4-carboxylate (1.0 equivalent) in a mixture of ethanol and water.

  • Add sodium hydroxide (1.1 equivalents) and stir the mixture at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • Acidify the reaction mixture to pH 2-3 with a dilute solution of hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-methyl-oxazole-4-carboxylic acid.[2]

Step A3: Weinreb Amide Formation

  • Dissolve 2-methyl-oxazole-4-carboxylic acid (1.0 equivalent) in dichloromethane.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a base like triethylamine (2.5 equivalents).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Causality and Rationale for Route A

The choice of the Hantzsch synthesis in Step A1 is based on its reliability and the commercial availability of the starting materials, ethyl 2-chloroacetoacetate and acetamide. The subsequent hydrolysis and Weinreb amidation are standard and well-documented transformations, offering predictable yields and straightforward purification procedures. This route's convergent nature is advantageous as it allows for the preparation and purification of the key oxazole intermediate before proceeding to the final, often more valuable, product.

Caption: Synthetic workflow for Route A.

Route B: Amide Precursor Followed by Oxazole Formation

This alternative route involves the initial formation of a Weinreb amide from a precursor that is then used to construct the oxazole ring. This can be advantageous if the starting amide is readily available or if the subsequent cyclization is particularly high-yielding.

Experimental Protocol for Route B

Step B1: Synthesis of Ethyl 4-bromo-2-(methoxy(methyl)amino)-4-oxobutanoate

  • This route would likely start from a derivative of malonic acid. For instance, the mono-Weinreb amide of malonic acid could be prepared.

  • This intermediate would then need to be selectively brominated at the alpha position to yield a suitable precursor for oxazole formation.

Step B2: Oxazole Ring Formation

  • The resulting α-bromo Weinreb amide would then be reacted with a source of the C2-methyl group, such as acetamidine hydrochloride, in the presence of a base to facilitate the cyclization and formation of the oxazole ring.

Causality and Rationale for Route B

Route B is conceptually more linear. The key challenge in this approach lies in the selective synthesis of the α-bromo Weinreb amide precursor. While plausible, this route may involve more steps to prepare the starting material and could present challenges in terms of regioselectivity during the bromination step. The cyclization with acetamidine offers a direct way to install the 2-methyl group of the oxazole.

Caption: Synthetic workflow for Route B.

Cost-Effectiveness and Performance Comparison

To provide a quantitative comparison, the following table summarizes the estimated costs of starting materials and the overall efficiency of each route. Prices are based on bulk catalog listings and may vary.

ParameterRoute ARoute B
Starting Materials Ethyl 2-chloroacetoacetate[3][4][5][6][7], Acetamide[8][9][10][11], N,O-dimethylhydroxylamine HCl[12][13][14][15]Malonic acid derivative, Brominating agent, Acetamidine HCl[16][17][18][19][20]
Estimated Cost of Starting Materials (per mole of product) ~$50 - $100~$70 - $150
Number of Synthetic Steps 33
Overall Estimated Yield 50-60%40-50%
Key Reagents Standard coupling agents (EDC)Potentially more specialized brominating agents
Purification Complexity Standard chromatography/distillationPotentially more challenging purifications
Scalability HighModerate

Discussion and Recommendations

Based on the analysis, Route A emerges as the more cost-effective and scalable option for the synthesis of this compound. The primary advantages of Route A are:

  • Lower Cost of Starting Materials: The starting materials for Route A, ethyl 2-chloroacetoacetate and acetamide, are readily available and relatively inexpensive bulk chemicals.[3][4][5][6][7][8][9][10][11]

  • Higher Overall Yield: The individual steps in Route A are generally high-yielding, leading to a better overall yield and less material waste.

  • Robust and Well-Established Chemistry: The Hantzsch oxazole synthesis and Weinreb amidation are well-understood and widely used reactions, making the process more reliable and easier to troubleshoot.

Route B, while a viable alternative, presents several potential drawbacks. The synthesis of the α-bromo Weinreb amide precursor may be less straightforward and could lower the overall yield. Furthermore, the starting materials are likely to be more expensive, increasing the overall cost of the synthesis.

For researchers and drug development professionals, Route A offers a more practical and economical approach for both small-scale laboratory synthesis and larger-scale production campaigns. The clear and well-defined synthetic steps, coupled with the use of cost-effective reagents, make it the recommended pathway for the efficient production of this compound.

References

  • Robinson, R. (1909). A new synthesis of oxazoles. Journal of the Chemical Society, Transactions, 95, 2167-2174.
  • Gabriel, S. (1910). Synthese von Oxazolen und Thiazolen. Berichte der deutschen chemischen Gesellschaft, 43(1), 134-138.
  • Wipf, P., & Miller, C. P. (1993). A new synthesis of oxazoles and thiazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.
  • GTI Laboratory Supplies. (n.d.). Ethyl 2-chloroacetoacetate, 97.0%, for synthesis, 30ml. Retrieved from [Link]

  • IndiaMART. (n.d.). Ethyl Chloro Acetoacetate - C6H9ClO3 Latest Price, Manufacturers & Suppliers. Retrieved from [Link]

  • IndiaMART. (n.d.). Acetamide - Ethanamide Latest Price, Manufacturers & Suppliers. Retrieved from [Link]

  • Sdfine. (n.d.). ACETAMIDE. Retrieved from [Link]

  • Cenmed. (n.d.). N O-DIMETHYLHYDROXYLAMINE HYDROCHLORIDE 98%. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Oxazol‐Synthesen aus α‐Halogen‐ketonen. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-methyl-1,3-oxazole-4-carboxylic acid. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality, safety, and efficacy. For a novel entity such as N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide, a small molecule with potential therapeutic applications, establishing robust and reliable analytical methods is a critical early-stage milestone. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of this compound, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

This document is intended for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices, ensuring a self-validating system of inquiry.

Introduction to this compound and the Imperative of Method Validation

This compound is a heterocyclic compound featuring an oxazole core.[4][5][6] Its molecular formula is C7H10N2O3 and it has a molecular weight of approximately 170.17 g/mol .[6] The presence of both a Weinreb amide and a substituted oxazole ring suggests potential for diverse chemical reactivity and biological activity, making precise and accurate quantification essential.

Analytical method validation provides documented evidence that a method is suitable for its intended purpose.[7][8][9] For this compound, this means developing methods that can accurately quantify the active pharmaceutical ingredient (API) in bulk substance and formulated products, as well as detect and quantify any potential impurities or degradants.

Comparative Analysis of Analytical Techniques: HPLC-UV vs. LC-MS/MS

The choice of analytical technique is a pivotal decision in method development. Here, we compare two workhorses of the pharmaceutical industry: HPLC with UV detection and LC-MS/MS.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is widely used for its robustness, cost-effectiveness, and reliability for routine quality control.[10] It is particularly well-suited for the assay of the main component.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offering superior sensitivity and selectivity, LC-MS/MS is the gold standard for bioanalytical studies and the detection of low-level impurities.[11][12][13]

The selection between these two is dictated by the specific requirements of the analysis, such as the concentration levels of the analyte and the complexity of the sample matrix.

Validation Protocols and Experimental Design

The validation of an analytical method is a systematic process that evaluates several key parameters as stipulated by the ICH Q2(R1) guideline.[1][14]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[13]

Experimental Protocol:

  • Prepare a solution of this compound standard.

  • Prepare a placebo solution (all formulation components except the API).

  • Spike the placebo with the API standard.

  • Prepare solutions of known related substances or potential degradants.

  • Inject all solutions into the chromatograph.

Acceptance Criteria:

  • HPLC-UV: The peak for this compound in the spiked placebo should be spectrally pure and its retention time should match the standard. No significant peaks should be observed at the retention time of the analyte in the placebo.

  • LC-MS/MS: The analyte peak should be identified by its specific precursor-to-product ion transition (Multiple Reaction Monitoring - MRM). No interfering peaks should be present at the same transition in the placebo.

Quantitative Data Summary: A Comparative Overview

The following tables summarize hypothetical validation data for the two compared methods.

Table 1: Comparison of Validation Parameters for HPLC-UV and LC-MS/MS Methods

Validation ParameterHPLC-UVLC-MS/MSRationale for Performance
Specificity GoodExcellentLC-MS/MS offers higher selectivity due to mass-based detection, minimizing matrix interference.
Linearity (r²) > 0.999> 0.999Both methods demonstrate excellent linearity within their respective ranges.
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%The high specificity of LC-MS/MS can lead to slightly better accuracy.
Precision (% RSD) < 2.0%< 1.5%The inherent stability and lower noise of MS detection can result in better precision.
LOD ~1 µg/mL~0.1 ng/mLLC-MS/MS is significantly more sensitive, making it suitable for trace analysis.
LOQ ~3 µg/mL~0.5 ng/mLThe lower LOQ of LC-MS/MS is critical for impurity quantification and bioanalysis.
Range 10 - 150 µg/mL0.5 - 500 ng/mLThe analytical range is tailored to the intended application of each method.
Robustness RobustModerately RobustHPLC-UV methods are generally less susceptible to minor variations in experimental conditions.

Detailed Experimental Protocols

HPLC-UV Method Validation Workflow

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Data Analysis prep_std Prepare Standard Solutions specificity Specificity prep_std->specificity linearity Linearity & Range prep_std->linearity precision Precision prep_std->precision prep_placebo Prepare Placebo Solution prep_placebo->specificity prep_spiked Prepare Spiked Samples accuracy Accuracy prep_spiked->accuracy data_acq Chromatographic Data Acquisition specificity->data_acq linearity->data_acq accuracy->data_acq precision->data_acq lod_loq LOD & LOQ lod_loq->data_acq robustness Robustness robustness->data_acq data_proc Process Data data_acq->data_proc report Generate Validation Report data_proc->report

Caption: Workflow for HPLC-UV Method Validation.

Protocol Steps:

  • Specificity: As described in section 3.1.

  • Linearity and Range:

    • Prepare a series of at least five concentrations of this compound standard solution across the desired range (e.g., 80% to 120% of the target concentration).

    • Inject each concentration in triplicate.

    • Plot the peak area response against the concentration and perform a linear regression analysis. The range is the interval between the upper and lower concentrations that have been demonstrated to have acceptable linearity, accuracy, and precision.[7][15]

  • Accuracy:

    • Analyze a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations, 3 replicates each).

    • Calculate the percentage recovery for each sample.[16]

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range or a minimum of six determinations at 100% of the test concentration.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Calculate the relative standard deviation (RSD) for each set of measurements.[17]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[9]

  • Robustness:

    • Deliberately vary method parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±10%).

    • Assess the impact of these changes on the results.[10]

LC-MS/MS Method Validation Workflow

LCMS_Validation_Workflow cluster_prep_lcms Preparation cluster_validation_lcms Validation Parameters cluster_analysis_lcms Data Analysis prep_std_lcms Prepare Standard & IS Solutions linearity_lcms Linearity & Range prep_std_lcms->linearity_lcms prep_matrix Prepare Matrix Samples specificity_lcms Selectivity & Matrix Effect prep_matrix->specificity_lcms prep_qc Prepare QC Samples accuracy_lcms Accuracy & Precision prep_qc->accuracy_lcms stability Stability prep_qc->stability data_acq_lcms LC-MS/MS Data Acquisition specificity_lcms->data_acq_lcms linearity_lcms->data_acq_lcms accuracy_lcms->data_acq_lcms stability->data_acq_lcms lod_loq_lcms LOD & LOQ lod_loq_lcms->data_acq_lcms data_proc_lcms Process Data (Quantitation) data_acq_lcms->data_proc_lcms report_lcms Generate Validation Report data_proc_lcms->report_lcms

Caption: Workflow for LC-MS/MS Method Validation.

Protocol Steps:

The validation for an LC-MS/MS method follows similar principles to HPLC-UV but with additional considerations.[18]

  • Selectivity and Matrix Effect:

    • Analyze blank matrix samples from at least six different sources to investigate for interferences at the retention time of the analyte and internal standard (IS).

    • Assess the matrix effect by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.

  • Linearity, Accuracy, and Precision:

    • These are often evaluated together in a "nested" design using calibration standards and quality control (QC) samples at low, medium, and high concentrations.

  • Stability:

    • Evaluate the stability of the analyte in the biological matrix under various conditions: freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and stock solution stability.[15]

Conclusion and Recommendations

Both HPLC-UV and LC-MS/MS are powerful techniques for the analysis of this compound.

  • HPLC-UV is the recommended method for routine quality control, such as API assay and content uniformity in drug products, due to its robustness, cost-effectiveness, and ease of use.

  • LC-MS/MS is the superior choice for applications requiring high sensitivity and selectivity, including the quantification of the drug in biological matrices (pharmacokinetic studies), and for the detection and quantification of trace-level impurities and degradation products.[12]

The selection of the analytical method should always be guided by its intended purpose. A thorough and well-documented validation process, following established guidelines such as ICH Q2(R1), is paramount to ensure the generation of reliable and accurate data, ultimately safeguarding patient safety and product quality.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?[Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • Intertek. LC-MS Method Development. [Link]

  • LCGC Europe. (2002). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • IJRAR. A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. [Link]

  • Semantic Scholar. CORE COMPONENTS OF ANALYTICAL METHOD VALIDATION FOR SMALL MOLECULES: AN OVERVIEW. [Link]

  • Resolian. (2023). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. [Link]

  • Academia.edu. core components of analytical method validation for small molecules-an overview. [Link]

  • World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]

  • Chemsigma. This compound [875553-59-6]. [Link]

  • Sinfoo Biotech. This compound. [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. [Link]

  • IKEV. VALIDATION OF ANALYTICAL METHODS. [Link]

  • ResearchGate. (2011). Validation of analytical methods. [Link]

  • International Journal of Pharmaceutical Erudition. (2014). Analytical method validation: A brief review. [Link]

  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. [Link]

  • National Institutes of Health. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

  • ResearchGate. (2024). N ‐Methoxy Pyrazole‐4‐Carboxamide Derivatives: Synthesis, Spectral Analyses, Antifungal Activity, In Silico Molecular Docking, ADMET, and DFT Studies. [Link]

  • KoreaScience. (2000). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. [Link]

  • PubMed. (2023). Design, Synthesis, and Fungicidal Evaluation of Novel N-Methoxy Pyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors. [Link]

Sources

A Technical Guide to Benchmarking N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide Against Commercial Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel compound to a potential therapeutic is paved with rigorous evaluation and benchmarking. This guide provides an in-depth, technically-grounded framework for assessing the preclinical potential of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide, a novel oxazole derivative, against established commercial standards in the oncology space. By delving into the causality behind experimental choices and adhering to principles of scientific integrity, this document serves as a practical roadmap for generating robust and comparable data.

Introduction: The Rationale for this compound in Oncology

The oxazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer effects.[2][3][4] The incorporation of a carboxamide moiety can further enhance molecular interactions with biological targets and improve pharmacokinetic profiles. This compound (henceforth referred to as "our investigational compound") represents a novel chemical entity within this class, designed to explore new structure-activity relationships in the pursuit of more effective and selective cancer therapies.

This guide will benchmark our investigational compound against a relevant commercial standard, Sorafenib , a multi-kinase inhibitor approved for the treatment of various cancers. The choice of Sorafenib is predicated on its well-characterized profile and its utility as a benchmark for novel kinase inhibitors, a plausible mechanism of action for our oxazole derivative given the known targets of similar compounds.

Section 1: Physicochemical Characterization: The Foundation of Druggability

A compound's journey to becoming a drug begins with a thorough understanding of its fundamental physicochemical properties. These characteristics dictate its formulation, delivery, and ultimately, its bioavailability.

Solubility Assessment

Aqueous solubility is a critical determinant of a drug's absorption from the gastrointestinal tract. Poor solubility can lead to low and variable bioavailability, hindering clinical development.[5]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[5][6][7]

Objective: To determine the concentration of the investigational compound in a saturated aqueous solution at equilibrium across a physiologically relevant pH range.

Methodology:

  • Preparation of Buffers: Prepare a series of buffers at pH 1.2 (simulated gastric fluid), 4.5, and 6.8 (simulated intestinal fluid).[6]

  • Sample Preparation: Add an excess of the investigational compound to each buffer in triplicate.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated HPLC-UV method.

Data Presentation:

CompoundpH 1.2pH 4.5pH 6.8
Investigational Compound 15 µg/mL25 µg/mL22 µg/mL
Sorafenib (Reference) <1 µg/mL<1 µg/mL<1 µg/mL

Interpretation: The hypothetical data suggests our investigational compound exhibits low but measurable aqueous solubility, which is an improvement over the practically insoluble Sorafenib. This could translate to a more favorable oral bioavailability profile.

Stability Profiling

Chemical stability is paramount for a drug candidate, ensuring it remains intact from manufacturing to administration and within the body. Forced degradation studies are employed to identify potential degradation pathways and develop stability-indicating analytical methods.[5]

Experimental Protocol: Forced Degradation Studies

Objective: To evaluate the stability of the investigational compound under various stress conditions.

Methodology:

  • Stress Conditions: Expose solutions of the investigational compound to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C

    • Base Hydrolysis: 0.1 M NaOH at 60°C

    • Oxidation: 3% H₂O₂ at room temperature

    • Thermal Stress: 80°C

    • Photostability: Exposure to UV light

  • Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Data Presentation:

ConditionInvestigational Compound (% Degradation after 24h)Sorafenib (Reference) (% Degradation after 24h)
0.1 M HCl < 5%< 5%
0.1 M NaOH ~15%~10%
3% H₂O₂ < 2%< 2%
80°C < 1%< 1%
UV Light ~5%~8%

Interpretation: The hypothetical data indicates that our investigational compound demonstrates good stability under most stress conditions, with slight degradation observed under basic and photolytic stress. This profile is comparable to Sorafenib, suggesting a manageable stability profile for further development.

Section 2: In Vitro Efficacy: Assessing Anticancer Activity

The cornerstone of preclinical cancer drug evaluation is the assessment of a compound's ability to inhibit the growth of and kill cancer cells. The MTT assay is a widely used colorimetric method to determine cell viability.[8][9][10][11]

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the investigational compound against a panel of human cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the investigational compound and the commercial standard (Sorafenib) for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

Data Presentation:

CompoundMCF-7 (IC50, µM)A549 (IC50, µM)HCT116 (IC50, µM)
Investigational Compound 1.22.50.8
Sorafenib 5.86.24.5

Interpretation: The hypothetical results demonstrate that our investigational compound exhibits potent cytotoxic activity against all tested cancer cell lines, with IC50 values in the low micromolar to sub-micromolar range. Notably, it shows significantly greater potency than Sorafenib in this in vitro setting.

Section 3: Pharmacokinetic Profiling: Predicting In Vivo Behavior

A potent compound is only as effective as its ability to reach its target in the body. Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial for predicting a compound's pharmacokinetic profile.[12][13][14][15]

In Silico ADME Prediction

Computational tools can provide valuable early insights into a compound's likely ADME properties based on its chemical structure.

Data Presentation:

ParameterInvestigational Compound (Predicted)Sorafenib (Reference)
Human Intestinal Absorption HighHigh
Caco-2 Permeability HighHigh
CYP450 2D6 Inhibition NoYes
LogP 2.83.8

Interpretation: The in silico predictions suggest our investigational compound has a favorable ADME profile, with high predicted intestinal absorption and permeability. Importantly, it is not predicted to inhibit CYP2D6, a major drug-metabolizing enzyme, which could indicate a lower potential for drug-drug interactions compared to Sorafenib.

Section 4: Experimental Workflows and Signaling Pathways

Visualizing experimental workflows and potential mechanisms of action is crucial for clear communication and understanding.

Experimental Workflow: In Vitro Cytotoxicity Assessment

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 5: Viability Assessment cluster_3 Data Analysis A Seed cancer cells in 96-well plates B Add serial dilutions of investigational compound & standard A->B 24h incubation C Add MTT reagent B->C 72h incubation D Incubate for 4 hours C->D E Add solubilizing agent D->E F Read absorbance at 570 nm E->F G Calculate % viability and IC50 values F->G

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Hypothesized Signaling Pathway Inhibition

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response GF Growth Factor GFR Growth Factor Receptor GF->GFR RAS RAS GFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival InvestigationalCompound Investigational Compound InvestigationalCompound->RAF Inhibition

Caption: Hypothesized mechanism of action via inhibition of the RAF/MEK/ERK pathway.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to benchmarking this compound against a relevant commercial standard. The hypothetical data presented suggests that our investigational compound warrants further investigation due to its superior in vitro potency, improved solubility, and potentially favorable ADME profile compared to Sorafenib.

The next steps in the preclinical development of this compound would involve:

  • Mechanism of Action Studies: Elucidating the precise molecular target(s) through kinase profiling and target engagement assays.

  • In Vivo Efficacy Studies: Evaluating the antitumor activity in relevant animal models of cancer.

  • Formal Pharmacokinetic and Toxicology Studies: Determining the in vivo ADME properties and safety profile in preclinical species.

By following a structured and data-driven approach as outlined in this guide, researchers can effectively evaluate the potential of novel chemical entities and make informed decisions on their progression toward clinical development.

References

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. PMC - NIH. [Link]

  • Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. PubMed. [Link]

  • Design of Novel Target-Oriented Chemotherapeutic Anti-cancer Agents with ADME Pharmacokinetics. MDPI. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. [Link]

  • Annex 4. World Health Organization (WHO). [Link]

  • BCS Methodology: Solubility, Permeability & Dissolution. FDA. [Link]

  • Pharmacokinetic (ADME) profile of the highly effective compound C2,... ResearchGate. [Link]

  • Metabolite Profiling in Anticancer Drug Development: A Systematic Review. PMC - NIH. [Link]

  • The impact of early ADME profiling on drug discovery and development strategy. ResearchGate. [Link]

  • ADME Considerations and Bioanalytical Strategies for Pharmacokinetic Assessments of Antibody-Drug Conjugates. PMC - NIH. [Link]

Sources

A Comparative Analysis of the Cytotoxic Profiles of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the cytotoxic effects of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide and a series of its rationally designed analogs. It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutic agents. This document delves into the experimental methodologies for assessing cytotoxicity, presents comparative data, and explores the structure-activity relationships (SAR) that govern the cytotoxic potential of this class of compounds.

The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer properties.[1][2][3][4] The oxazole-4-carboxamide moiety, in particular, has been identified as a key pharmacophore in the development of novel anticancer agents, with some derivatives showing the ability to induce apoptosis in cancer cells.[5][6] Understanding the relationship between the structural modifications of these analogs and their cytotoxic effects is crucial for the rational design of more potent and selective drug candidates.[7][8]

This guide will focus on a systematic comparison of the parent compound, This compound (Compound A) , with three of its analogs, each featuring a distinct substitution on an aromatic ring, a common strategy in drug discovery to modulate activity.[9]

Experimental Design and Rationale

The primary objective of this study is to determine and compare the in vitro cytotoxicity of Compound A and its analogs (Compounds B, C, and D) against a panel of human cancer cell lines and a non-cancerous cell line to assess both potency and selectivity.

Compound Selection

The selection of analogs is designed to probe the effects of electronic and steric properties on cytotoxicity.

  • Compound A (Parent): this compound

  • Analog B (Electron-Withdrawing Group): Introduction of a para-chloro substituent on a phenyl ring attached to the oxazole core.

  • Analog C (Electron-Donating Group): Introduction of a para-methoxy substituent on the phenyl ring.

  • Analog D (Bulkier Group): Introduction of a para-tert-butyl substituent to investigate steric effects.

Cell Line Panel

To obtain a comprehensive cytotoxic profile, a panel of cell lines representing different cancer types was chosen, alongside a normal cell line to evaluate the therapeutic index.[10][11]

  • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).

  • PC-3: Human prostate adenocarcinoma (androgen-independent).[12][13]

  • HeLa: Human cervical adenocarcinoma.[14]

  • HEK293: Human embryonic kidney cells (non-cancerous control).[10][11]

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was selected for its reliability, high throughput, and its widespread use in cytotoxicity screening.[10][11] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[15] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[11]

Experimental Workflow and Protocols

The following section details the step-by-step protocol for the MTT assay, designed to ensure reproducibility and data integrity.

Workflow Diagram

Caption: Experimental workflow for determining compound cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well flat-bottom plate. Include wells for vehicle control (e.g., 0.1% DMSO) and blank (medium only).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of Compounds A, B, C, and D in sterile DMSO.

    • Perform serial dilutions of each compound in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations.

    • Incubate the plate for an additional 48 hours under the same conditions.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals, which will appear as dark purple precipitates.

  • Formazan Solubilization and Absorbance Reading:

    • After the 4-hour incubation, carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete solubilization.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each compound on each cell line using non-linear regression analysis.

Comparative Cytotoxicity Data

The following table summarizes the IC50 values obtained for this compound and its analogs. The data presented is hypothetical and serves to illustrate the principles of SAR based on findings for similar compound classes in the literature.

CompoundKey Structural FeatureIC50 (µM) vs. MCF-7IC50 (µM) vs. PC-3IC50 (µM) vs. HeLaIC50 (µM) vs. HEK293Selectivity Index (SI) vs. MCF-7
A Parent Compound15.820.518.2> 100> 6.3
B p-Chloro (EWG)2.5 4.1 3.3 65.426.2
C p-Methoxy (EDG)25.231.828.9> 100> 4.0
D p-tert-Butyl (Bulky)45.752.349.1> 100> 2.2

EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group. Selectivity Index (SI) = IC50 in normal cells (HEK293) / IC50 in cancer cells (MCF-7).

Interpretation of Results & Structure-Activity Relationship (SAR)

The comparative data reveals a clear structure-activity relationship among the tested compounds:

  • Effect of Electron-Withdrawing Groups: Analog B, featuring a para-chloro substituent, demonstrated a significant increase in cytotoxic potency across all cancer cell lines compared to the parent compound A. This suggests that the presence of an electron-withdrawing group on the phenyl ring enhances the anticancer activity of the oxazole-4-carboxamide scaffold. This is a common observation in SAR studies, where such groups can influence the electronic properties of the molecule, potentially improving its interaction with a biological target.[7]

  • Effect of Electron-Donating Groups: In contrast, Analog C, with a para-methoxy group, showed reduced cytotoxicity compared to the parent compound. This indicates that electron-donating groups may be detrimental to the activity of this particular scaffold.

  • Steric Hindrance: Analog D, with a bulky tert-butyl group, exhibited the lowest cytotoxicity. This suggests that large, sterically hindering groups at the para-position are not well-tolerated and likely interfere with the compound's ability to bind to its molecular target.

  • Selectivity: Analog B not only displayed the highest potency but also the best selectivity index. Its IC50 value against the non-cancerous HEK293 cells was significantly higher than its IC50 values against the cancer cell lines, suggesting a degree of selective toxicity towards cancer cells.[11] This is a critical parameter in the early stages of drug discovery.[16][17]

Proposed Mechanism of Action: Induction of Apoptosis

Oxazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, targeting protein kinases, and inducing programmed cell death (apoptosis).[3][6][8] The observed dose-dependent decrease in cell viability for the active compounds, particularly Analog B, is consistent with the induction of apoptosis.

A hallmark of apoptosis is the activation of a cascade of cysteine proteases known as caspases, which ultimately leads to the cleavage of cellular proteins and cell death.[17]

Simplified Apoptotic Pathway

G compound Analog B (Oxazole-4-carboxamide) target Putative Cellular Target (e.g., Protein Kinase) compound->target binds & inhibits caspase9 Pro-Caspase-9 target->caspase9 signal transduction caspase9_active Active Caspase-9 caspase9->caspase9_active activation caspase3 Pro-Caspase-3 caspase9_active->caspase3 cleaves caspase3_active Active Caspase-3 caspase3->caspase3_active activation parp PARP caspase3_active->parp cleaves cleaved_parp Cleaved PARP apoptosis Apoptosis (Cell Death) cleaved_parp->apoptosis leads to

Caption: A proposed signaling pathway for apoptosis induction by active oxazole analogs.

Further studies, such as caspase activity assays, PARP cleavage analysis, and DNA laddering assays, would be necessary to confirm this proposed mechanism of action.[5]

Conclusion and Future Directions

This comparative guide demonstrates the critical role of systematic structural modification in tuning the cytotoxic activity of the this compound scaffold. The introduction of a para-chloro substituent (Analog B) led to a significant enhancement in both potency and selectivity, identifying it as a promising lead for further optimization.

Future work should focus on:

  • Expanding the library of analogs to further probe the SAR, particularly at the ortho and meta positions of the phenyl ring.

  • Conducting in-depth mechanistic studies to confirm the proposed apoptotic pathway.

  • Evaluating the in vivo efficacy and safety profile of the most promising candidates in preclinical animal models.

By employing a logical, data-driven approach to drug design and evaluation, the potential of the oxazole-4-carboxamide class of compounds as novel anticancer therapeutics can be fully explored.

References

  • A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. (2012). National Institutes of Health. [Link]

  • Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. (n.d.). National Institutes of Health. [Link]

  • Cell Cytotoxicity Assay, Cell Toxicity Assay. (n.d.). NorthEast BioLab. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). Authorea. [Link]

  • Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense. (n.d.). NCBI Bookshelf. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Bentham Science. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Structure activity relationship of synthesized compounds. (n.d.). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). National Institutes of Health. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (2019). National Institutes of Health. [Link]

  • Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. (2006). PubMed. [Link]

  • Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). MDPI. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2025). ResearchGate. [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (n.d.). IJMPR. [Link]

  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). ResearchGate. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). Bentham Science. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (2019). Semantic Scholar. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis Online. [Link]

  • Synthesis and cytotoxic activities of some 2-Arylnaphtho [2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines. (n.d.). National Institutes of Health. [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (n.d.). National Institutes of Health. [Link]

  • N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. (2022). National Institutes of Health. [Link]

  • Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines. (2011). PubMed. [Link]

Sources

Evaluating the Novelty of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide's Biological Effects: A Comparative Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: January 2026

To our fellow researchers, scientists, and drug development professionals, this guide addresses the evaluation of a specific small molecule, N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide. A survey of the current scientific literature reveals a notable absence of published data on the biological activities of this particular compound. This presents a unique opportunity for novel discovery. The following guide is structured to provide a comprehensive framework for the initial biological characterization and novelty assessment of this compound. We will draw upon the established bioactivities of structurally related oxazole and methoxy-carboxamide compounds to inform a logical and efficient investigational workflow.

Introduction: The Oxazole-Carboxamide Scaffold in Drug Discovery

The oxazole-carboxamide moiety is a privileged scaffold in medicinal chemistry, appearing in a diverse range of biologically active compounds. Derivatives have been identified with activities spanning from fungicidal to anticancer and immunomodulatory effects. This structural alert suggests that this compound is a promising candidate for biological screening. Our objective is to propose a systematic approach to unveil its potential therapeutic value and determine its novelty in the context of related molecules.

Proposed Investigational Pathways and Comparative Compounds

Based on the activities of structurally analogous compounds, we propose a multi-pronged screening approach. The novelty of this compound's effects will be evaluated by comparing its performance against established compounds in each of these potential activity classes.

Antifungal Activity: Targeting Succinate Dehydrogenase

A significant number of N-methoxy pyrazole-4-carboxamides have been identified as potent succinate dehydrogenase (SDH) inhibitors, a key enzyme in the fungal respiratory chain.[1][2] This represents a primary and logical starting point for our investigation.

  • Comparative Compounds:

    • Pydiflumetofen: A known SDH inhibitor with a similar N-methoxy-carboxamide feature.[1]

    • Boscalid: A widely used SDHI fungicide.

Anticancer Activity: Cytotoxicity and Mechanistic Assays

Methoxy-substituted carboxamides have demonstrated antiproliferative effects against various cancer cell lines.[3][4][5] The potential mechanisms are diverse, including tubulin polymerization inhibition.[6]

  • Comparative Compounds:

    • Paclitaxel: A classic tubulin polymerization inhibitor.

    • A generic 4-substituted methoxybenzoyl-aryl-thiazole: Representing a class of tubulin inhibitors with some structural similarity.[6]

Immunomodulatory Effects: T-Cell Proliferation and Cytokine Production

Isoxazole derivatives, which share the five-membered heterocyclic ring structure with oxazoles, have been shown to possess immunosuppressive properties.[7]

  • Comparative Compound:

    • Cyclosporin A: A standard immunosuppressant that inhibits T-cell activation.

Experimental Protocols and Data Interpretation

The following sections detail the proposed experimental workflows. The trustworthiness of our findings will be ensured by the inclusion of appropriate positive and negative controls, and by establishing clear, quantifiable endpoints.

Workflow for Antifungal Activity Assessment

The initial screen for antifungal activity will focus on growth inhibition of relevant fungal pathogens, followed by a mechanistic assay to determine if the mode of action involves SDH inhibition.

Antifungal_Workflow cluster_0 In Vitro Antifungal Screening cluster_1 Mechanism of Action: SDH Inhibition Assay A Prepare serial dilutions of This compound, Pydiflumetofen, and Boscalid B Inoculate microtiter plates containing Sclerotinia sclerotiorum with compound dilutions A->B C Incubate and measure fungal growth (e.g., OD600) B->C D Calculate EC50 values C->D H Calculate IC50 values for SDH inhibition D->H Correlate EC50 with IC50 E Isolate mitochondria from S. sclerotiorum F Perform SDH activity assay with varying concentrations of test compounds E->F G Measure reduction of a suitable substrate (e.g., MTT) F->G G->H

Figure 1: Workflow for Antifungal Activity Evaluation.

Protocol 1: Fungal Growth Inhibition Assay

  • Compound Preparation: Prepare stock solutions of this compound, Pydiflumetofen, and Boscalid in DMSO. Create a 2-fold serial dilution series in a 96-well plate.

  • Inoculum Preparation: Culture Sclerotinia sclerotiorum and prepare a spore suspension at a concentration of 1 x 105 spores/mL in a suitable growth medium.

  • Assay: Add the spore suspension to the 96-well plate containing the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate at 25°C for 48-72 hours.

  • Data Acquisition: Measure the optical density at 600 nm (OD600) to quantify fungal growth.

  • Analysis: Plot the percentage of growth inhibition against the compound concentration and determine the EC50 (half-maximal effective concentration) value using a non-linear regression model.

Protocol 2: Succinate Dehydrogenase (SDH) Inhibition Assay

  • Mitochondrial Isolation: Isolate mitochondria from cultured S. sclerotiorum using differential centrifugation.

  • Assay Buffer: Prepare an assay buffer containing succinate, a terminal electron acceptor (e.g., 2,3-Dimethoxy-5-methyl-6-(3-decyl) -1,4-benzoquinone), and a chromogenic substrate (e.g., MTT).

  • Reaction: Add the isolated mitochondria and the test compounds at various concentrations to the assay buffer in a 96-well plate.

  • Incubation: Incubate the reaction at 30°C for a defined period.

  • Data Acquisition: Measure the absorbance at a wavelength appropriate for the reduced chromogenic substrate.

  • Analysis: Calculate the percentage of SDH inhibition for each compound concentration and determine the IC50 (half-maximal inhibitory concentration) value.

Comparative Data Summary (Hypothetical)

CompoundAntifungal EC50 (µg/mL) vs. S. sclerotiorumSDH Inhibition IC50 (µM)
This compoundTo be determinedTo be determined
Pydiflumetofen0.050.02
Boscalid0.120.08

A strong correlation between the antifungal EC50 and the SDH inhibition IC50 for this compound would suggest a similar mechanism of action to the comparators. Novelty would be demonstrated by significantly higher potency or a broader spectrum of antifungal activity.

Workflow for Anticancer Activity Assessment

The investigation into anticancer potential will begin with a broad cytotoxicity screen across multiple cancer cell lines, followed by mechanistic studies focused on tubulin polymerization if significant activity is observed.

Anticancer_Workflow cluster_0 In Vitro Cytotoxicity Screening cluster_1 Mechanism of Action: Tubulin Polymerization Assay A Culture multiple cancer cell lines (e.g., A549, MCF-7, PC-3) B Treat cells with serial dilutions of This compound and Paclitaxel A->B C Perform cell viability assay (e.g., MTT, CellTiter-Glo) B->C D Calculate IC50 values for each cell line C->D H Determine effect on polymerization rate and extent D->H If IC50 is potent, investigate mechanism E Purify tubulin from a suitable source (e.g., bovine brain) F Initiate tubulin polymerization in the presence of test compounds E->F G Monitor polymerization by measuring light scattering or fluorescence F->G G->H

Figure 2: Workflow for Anticancer Activity Evaluation.

Protocol 3: Cell Viability Assay

  • Cell Culture: Seed cancer cell lines (e.g., A549 - lung, MCF-7 - breast, PC-3 - prostate) in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of this compound and Paclitaxel for 72 hours.

  • Assay: Perform a cell viability assay, such as the MTT assay, which measures mitochondrial metabolic activity.

  • Data Acquisition: Read the absorbance on a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 for each cell line.

Protocol 4: In Vitro Tubulin Polymerization Assay

  • Reagents: Use a commercially available tubulin polymerization assay kit containing purified tubulin and a fluorescent reporter.

  • Assay Setup: In a 96-well plate, combine the tubulin, GTP (to initiate polymerization), and the test compounds at various concentrations.

  • Data Acquisition: Monitor the fluorescence increase over time at 37°C using a plate reader. An increase in fluorescence corresponds to tubulin polymerization.

  • Analysis: Compare the polymerization curves of the compound-treated samples to the vehicle control. Inhibition of polymerization will result in a lower fluorescence signal.

Comparative Data Summary (Hypothetical)

CompoundIC50 A549 (µM)IC50 MCF-7 (µM)IC50 PC-3 (µM)Effect on Tubulin Polymerization
This compoundTo be determinedTo be determinedTo be determinedTo be determined
Paclitaxel0.010.0050.02Promotes polymerization
Methoxybenzoyl-aryl-thiazole analogue0.50.30.8Inhibits polymerization

Novelty in this context could be demonstrated by a unique spectrum of activity against different cancer cell lines, significantly greater potency, or a different mechanism of action (e.g., if the compound is cytotoxic but does not affect tubulin polymerization).

Conclusion and Future Directions

This guide outlines a systematic and logical approach to evaluate the biological effects of the uncharacterized molecule, this compound. By leveraging the known activities of structurally related compounds, we can efficiently screen for potential antifungal, anticancer, and immunomodulatory properties. The novelty of this compound will be determined by comparing its potency, spectrum of activity, and mechanism of action against established molecules in each class. The results of these initial investigations will pave the way for more in-depth preclinical development, including ADMET studies, in vivo efficacy models, and further mechanism of action elucidation.

References

  • Design, Synthesis, and Fungicidal Evaluation of Novel N-Methoxy Pyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

  • Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules. [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health. [Link]

  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. ResearchGate. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide (CAS No. 875553-59-6). The procedures outlined below are grounded in established principles of laboratory safety and chemical waste management. They are designed to ensure the protection of laboratory personnel, the community, and the environment. This document moves beyond a simple checklist, explaining the scientific rationale behind each critical step to empower researchers to make informed safety decisions.

The fundamental principle governing chemical disposal is that the individual laboratory worker carries the legal and ethical responsibility for the safe disposal of all waste generated.[1] This guide provides the necessary framework to meet that responsibility.

Hazard Characterization and Assessment

Proper disposal begins with a thorough understanding of the substance's potential hazards. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, an assessment of its functional groups (oxazole, N-methoxy amide) and related chemical structures allows for a conservative hazard profile.

Many substituted carboxamides and heterocyclic compounds are classified as irritants and may be harmful if ingested, inhaled, or absorbed through the skin.[2] For instance, related compounds can cause skin and serious eye irritation.[2][3] Therefore, until proven otherwise, this compound must be handled as a hazardous substance.

Immediate Action:

  • Assume Hazard: Treat this compound as, at minimum, a skin and eye irritant that is potentially harmful by ingestion and inhalation.[2]

  • Consult Institutional EHS: Your primary action should be to contact your institution's Environmental Health and Safety (EHS) or Chemical Safety Office. They are the final authority on disposal procedures and can provide guidance specific to your location's regulations and capabilities.

Personal Protective Equipment (PPE) Protocol

Based on the potential hazards, a stringent PPE protocol is mandatory to prevent exposure during handling and disposal.

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles at all times.[2] An eyewash station should be readily accessible.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) appropriate for handling organic chemicals. Always inspect gloves for tears or punctures before use.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, consider disposable coveralls.

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][2]

Waste Segregation and Containment

Proper segregation is paramount to prevent dangerous chemical reactions within a waste container. Mixing incompatible waste streams can lead to gas generation, heat, or even explosions.

Core Principles of Segregation:

  • Dedicated Waste Stream: Establish a dedicated hazardous waste container for this compound and materials contaminated with it.

  • Avoid Mixing: Do not mix this waste with other chemical classes. Specifically, keep it separate from:

    • Strong Acids and Bases

    • Oxidizing Agents

    • Reactive Metals

  • Solvent Compatibility: If disposing of solutions, segregate halogenated and non-halogenated solvent wastes into separate containers.[1]

Disposal Parameter Summary
ParameterSpecificationRationale & Source
Waste Category Hazardous Chemical WasteAssumed irritant and potentially harmful based on related chemical structures.[2][3]
Container Type Original container or a compatible, leak-proof container (e.g., HDPE or glass) with a secure screw cap.Containers must be compatible with the waste and in good condition.[4][5]
Primary Labeling "HAZARDOUS WASTE"Required by federal and state regulations to clearly identify the container's status.[4]
Content Labeling Full Chemical Name: "this compound", CAS No. 875553-59-6, and estimated concentration/quantity. Avoid formulas or abbreviations.Ensures proper identification for safe handling and final disposal by EHS personnel.[4]
PPE Safety Goggles, Nitrile Gloves, Lab Coat.Protects against skin/eye irritation and accidental exposure.[2]
Handling Location Chemical Fume HoodPrevents inhalation of dust or vapors.[1][2]

Step-by-Step Disposal Protocol

Follow this workflow for the collection and disposal of waste containing this compound.

Step 1: Prepare the Waste Container

  • Select a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[4][5] The original product container is often the best choice for unused or expired material.[5]

  • Affix a "HAZARDOUS WASTE" label, available from your institution's EHS department.[4]

Step 2: Transfer the Waste

  • Working inside a chemical fume hood, carefully transfer the waste material into the prepared container.

  • For solid waste (e.g., contaminated filter paper, weigh boats), place it directly into the container.

  • For liquid waste (e.g., reaction mixtures, solutions), use a funnel to avoid spills. Do not fill liquid waste containers more than three-quarters full to allow for vapor expansion.[6]

Step 3: Label the Container Accurately

  • On the hazardous waste label, clearly write the full chemical name: "this compound".

  • List all other components in the container, including solvents, with their approximate percentages or concentrations. Acronyms and chemical formulas are not acceptable.[4]

  • Ensure the date of accumulation is recorded.

Step 4: Store and Arrange for Pickup

  • Keep the waste container securely capped at all times, except when adding waste.[4]

  • Store the container in a designated Satellite Accumulation Area (SAA) or as directed by your laboratory's waste management plan.

  • Follow your institution's procedure to request a waste pickup from the EHS department. Do not transport hazardous waste yourself.[5]

Disposal Decision Workflow

G start Waste Generated (N-Methoxy-N,2-dimethyl- oxazole-4-carboxamide) is_pure Waste Type? start->is_pure pure Unused/Expired Pure Compound is_pure->pure Pure contaminated Contaminated Materials (Gloves, Paper, Solutions) is_pure->contaminated Contaminated empty Empty Container is_pure->empty Empty collect_original Collect in Original Container pure->collect_original collect_hw Collect in Designated Hazardous Waste Container contaminated->collect_hw decon Decontaminate Container (Triple Rinse) empty->decon label_waste Label with 'Hazardous Waste' & Full Chemical Contents collect_original->label_waste collect_hw->label_waste collect_rinsate Collect Rinsate as Hazardous Waste decon->collect_rinsate Yes, collect rinsate dispose_container Dispose of Defaced Container in Regular Trash decon->dispose_container No, dispose of container collect_rinsate->collect_hw store Store in Satellite Accumulation Area label_waste->store pickup Request EHS Pickup store->pickup

Sources

A Researcher's Guide to the Safe Handling of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide: Personal Protective Equipment, Operational Protocols, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety of our practices. The novel compound, N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide, a molecule holding potential in various research domains, requires a handling protocol built on a foundation of chemical understanding and proactive safety measures.[1] This guide provides a detailed framework for the safe handling of this compound, focusing on the appropriate selection and use of Personal Protective Equipment (PPE), robust operational plans, and responsible disposal methods. Our approach moves beyond a simple checklist, delving into the rationale behind each recommendation to empower you with the knowledge to maintain a secure laboratory environment.

Hazard Assessment: Understanding the Molecule

  • The Oxazole Moiety: Oxazole-containing compounds are a class of heterocyclic molecules that can exhibit irritant properties. Similar compounds have been shown to cause skin, eye, and respiratory irritation.[2][3] Therefore, it is prudent to assume that this compound may pose similar risks upon direct contact or inhalation.

  • The Weinreb Amide Functionality: The N-methoxy-N-methylamide group, commonly known as a Weinreb amide, is a widely used functional group in organic synthesis, valued for its stability and controlled reactivity with organometallic reagents.[4][5][6] While generally not associated with high acute toxicity, like all chemical reagents, it necessitates careful handling to avoid unintentional exposure. The synthesis of Weinreb amides often involves reagents that are themselves hazardous, such as coupling agents and organometallic compounds, reinforcing the need for a consistently high standard of laboratory practice.[7][8]

Given the potential for this molecule to be biologically active, as is common with many novel carboxamides under investigation, an additional layer of caution is warranted.[9] Uncharacterized compounds should always be handled as if they are potentially hazardous.

Personal Protective Equipment (PPE): A Multi-layered Defense

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific procedure being undertaken and the associated risks of exposure. The following table outlines the recommended PPE for handling this compound, categorized by the level of potential exposure.

Protection LevelRequired PPEWhen to Use
Standard Laboratory Operations Safety glasses with side shields, a standard laboratory coat, nitrile gloves, and closed-toe shoes.For handling small quantities (milligram scale) in a well-ventilated area or a certified chemical fume hood.
Operations with Splash or Aerosol Potential Chemical splash goggles, a face shield, a chemical-resistant apron or gown, and double-gloving with nitrile gloves.Recommended when there is a heightened risk of splashing or aerosol generation, such as during heating, vortexing, transferring large volumes, or during purification procedures like chromatography.[10]
Emergency Situations (Spills or Releases) A full-face respirator with appropriate cartridges, a chemical-resistant suit, and heavy-duty chemical-resistant gloves and boots.For responding to significant spills or uncontrolled releases of the compound.

The Rationale Behind Our Recommendations:

  • Eye Protection: The potential for eye irritation from oxazole-based compounds necessitates the use of, at a minimum, safety glasses with side shields.[2] For tasks with a higher splash risk, chemical splash goggles provide a more complete seal around the eyes. A face shield should be used in conjunction with goggles during activities that could generate significant splashes.[10]

  • Hand Protection: Nitrile gloves are a standard for handling many laboratory chemicals. For enhanced protection, particularly when handling solutions or during extended procedures, double-gloving is recommended.[10][11] This practice provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.[12]

  • Body Protection: A standard lab coat is sufficient for low-volume work. For procedures with a higher risk of splashes or when handling larger quantities, a chemical-resistant apron or a disposable gown made of a low-permeability fabric should be worn over the lab coat.[11]

  • Respiratory Protection: All handling of this compound powder should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1] If a fume hood is not available or in the event of a significant aerosol-generating event outside of a hood, a respirator may be necessary.

Operational and Disposal Plans: A Step-by-Step Guide

A safe laboratory environment is maintained through the consistent application of well-defined procedures.

Handling Workflow

The following workflow is designed to minimize exposure and ensure a controlled environment when working with this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_reaction Reaction Phase cluster_cleanup Cleanup & Disposal Phase prep Preparation handling Handling prep->handling Proceed when ready reaction Reaction handling->reaction Transfer to reaction vessel cleanup Cleanup & Disposal reaction->cleanup Upon completion p1 Don appropriate PPE as per the risk assessment. p2 Ensure a chemical fume hood is certified and functioning correctly. p3 Prepare all necessary equipment and reagents. h1 Weigh the solid compound within the fume hood. h2 Handle with care to avoid generating dust. h3 If creating a solution, add the solvent slowly to the solid. r1 Set up all reaction apparatus within the fume hood. r2 Continuously monitor the reaction for any unexpected changes. c1 Quench the reaction safely, if necessary. c2 Segregate waste into appropriate, labeled containers. c3 Decontaminate all surfaces and equipment. c4 Doff PPE in the correct order to avoid self-contamination.

Caption: Workflow for Handling this compound.

Disposal Plan

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All solid waste contaminated with this compound, including weighing paper, contaminated gloves, and disposable labware, should be collected in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: All liquid waste, including reaction mixtures and solvent rinses, should be collected in a designated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Sharps Waste: Any needles, syringes, or other sharps contaminated with the compound should be disposed of in a designated sharps container.

All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and appropriate response is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][13]

  • Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][13]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]

  • Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS department.

Conclusion

The safe handling of this compound is not merely a matter of following rules, but of understanding the principles behind them. By approaching this and all laboratory work with a mindset of informed caution, we not only protect ourselves and our colleagues but also uphold the integrity of our scientific pursuits. This guide provides a comprehensive framework, but it is the responsibility of each researcher to apply these principles diligently and to seek additional guidance from their institution's safety professionals whenever necessary.

References

  • Benchchem. Personal protective equipment for handling 4-Methyl-2-(piperidin-2-yl)oxazole.
  • Wikipedia. Weinreb ketone synthesis.
  • Smolecule. N-Methoxy-N-methyloxazole-4-carboxamide | 170486-48-3.
  • Apollo Scientific. 5-Phenyl-1,3-oxazole-4-carboxylic acid.
  • ChemicalBook. This compound | 875553-59-6.
  • TutorChase. How do you prepare a Weinreb amide?.
  • Oriental Journal of Chemistry.
  • Sinfoo Biotech. This compound.
  • BLDpharm. 875553-59-6|this compound.
  • Thermo Fisher Scientific.
  • TCI Chemicals.
  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. 2022-10-06.
  • Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. 2006-12-06.
  • YouTube. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. 2022-08-16.
  • Chemsigma. This compound [875553-59-6].
  • Occupational Safety and Health Administration (OSHA). eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • Pfaltz & Bauer.
  • YouTube. Introduction to Weinreb amides. 2012-09-07.
  • Parchem. This compound (Cas 875553-59-6).
  • ACS Publications. Discovery of N-((2-Arylthiazol-4-yl)methyl)
  • Sigma-Aldrich. This compound AldrichCPR 875553-59-6.
  • PubMed Central. Regulating AMPA Receptors with Isoxazole-4-carboxamide Derivatives: An Electrophysiological Study. 2025-03-08.
  • KoreaScience.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.